molecular formula C4H8O<br>CH3CH2CH2CHO<br>C4H8O B050154 Butyraldehyde CAS No. 123-72-8

Butyraldehyde

Número de catálogo: B050154
Número CAS: 123-72-8
Peso molecular: 72.11 g/mol
Clave InChI: ZTQSAGDEMFDKMZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Butyraldehyde (also known as butanal) is a pivotal four-carbon short-chain aldehyde that serves as a fundamental building block in organic synthesis and industrial chemistry. Its primary research value lies in its role as a key precursor in aldol condensation reactions, leading to the production of 2-ethylhexanol, a crucial plasticizer alcohol. Furthermore, this compound is indispensable in the synthesis of various derivatives, including plasticizers, polymers, resins, and flavors and fragrances. Its high reactivity, attributed to the carbonyl group, makes it an excellent substrate for hydrogenation to produce butanol, oxidation to butyric acid, and amination reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

butanal
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InChI

InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3
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InChI Key

ZTQSAGDEMFDKMZ-UHFFFAOYSA-N
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Canonical SMILES

CCCC=O
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Molecular Formula

C4H8O, Array
Record name BUTYRALDEHYDE
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Related CAS

27789-14-6
Record name Butanal, homopolymer
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DSSTOX Substance ID

DTXSID8021513
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Molecular Weight

72.11 g/mol
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Physical Description

Butyraldehyde appears as a clear liquid with a pungent odor. Flash point 20 °F. Boiling point 75.7 °F (Hawley's). Less dense than water and insoluble in water. Vapors heavier than air., Liquid, A clear liquid with a pungent odor; [AIHA] Colorless liquid; [ICSC] Unpleasant rancid/sweet odor; [OECD SIDS], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless, mobile liquid/pungent, nutty odour
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Boiling Point

167 °F at 760 mmHg (NTP, 1992), 74.8 °C, 74.00 to 75.00 °C. @ 760.00 mm Hg
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Flash Point

20 °F (NTP, 1992), 20 °F, -8 °F (-22 °C) (CLOSED CUP), -12 °C c.c.
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, ether, ethyl acetate, acetone, toluene, many other organic solvents andoils, Soluble in water; miscible with ethanol; very olubl ein acetone, benzene; slightly soluble in chloroform, In water, 7.10X10+4 mg/L at 25 °C, 71 mg/mL at 25 °C, Solubility in water, g/100ml: 7, soluble in 1 ml in 15 ml water; miscible with alcohol, ether
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Density

0.803 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8016 g/cu cm 20 °C, 0.8 g/cm³, 0.797-0.802
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Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air = 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

91.5 mmHg at 68 °F (NTP, 1992), 111.0 [mmHg], 111 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 12.2
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Impurities

Dry butyraldehyde will undergo some polymerization during storage to form parabutyraldehyde.
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Color/Form

Liquid, Water-white liquid

CAS No.

123-72-8
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Melting Point

-146 °F (NTP, 1992), -96.86 °C, -99 °C
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Foundational & Exploratory

Butyraldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Properties, Synthesis, and Biological Interactions of Butanal

Introduction

Butyraldehyde, systematically known as butanal, is an organic compound with the chemical formula C₄H₈O.[1][2][3] It is a four-carbon aldehyde consisting of a butane (B89635) derivative with a formyl group at the terminal position.[3] This colorless, flammable liquid possesses a pungent, characteristic odor.[1][4] this compound is a significant intermediate in the chemical industry, primarily used in the production of plasticizers, synthetic resins, rubber vulcanization accelerators, solvents, and various other organic compounds.[5][6][7][8] Its role as a precursor in the synthesis of pharmaceuticals and agrochemicals also makes it a molecule of high interest to researchers in drug development.[8][9] This guide provides a comprehensive technical overview of this compound, focusing on its chemical structure, properties, synthesis protocols, and analytical characterization.

Chemical Formula and Structure

The chemical formula for this compound is C₄H₈O .[1][2][3] Its linear formula is CH₃(CH₂)₂CHO.[10][11] The structure features a four-carbon chain with a carbonyl group (C=O) at the end, defining it as an aldehyde.

IUPAC Name: Butanal[10][12][13] CAS Number: 123-72-8[1][2][10]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 72.11 g/mol [1][2][10]
Appearance Clear, colorless liquid[1][4][10]
Odor Pungent, aldehyde-like[1][4][10]
Density 0.8016 g/mL at 20°C[10]
Boiling Point 74.8 °C[1][10]
Melting Point -96 °C[1][10]
Flash Point -7 °C (19 °F) (closed cup)[1]
Solubility in Water Approx. 7 g/100 mL at 20 °C[10]
Refractive Index ~1.387 at 20°C[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the key spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound shows four distinct signals corresponding to the different proton environments in the molecule.[14]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.76Triplet1H-CHO
~2.43Quartet2H-CH₂-CHO
~1.67Sextet2H-CH₂-CH₂-CHO
~0.97Triplet3HCH₃-
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of this compound displays four signals, confirming the presence of four unique carbon environments.[10]

Chemical Shift (δ) ppmAssignment
~202.8C=O
~45.8-CH₂-CHO
~15.7-CH₂-CH₂-CHO
~13.7CH₃-
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. The most prominent is the strong C=O stretch of the aldehyde.[15]

Wavenumber (cm⁻¹)Assignment
~2960, ~2870, ~2720C-H stretch (alkyl and aldehyde)
~1730C=O stretch (strong)
~1465C-H bend (alkyl)
Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 72. Key fragmentation patterns are also observed.

m/zFragment
72[CH₃CH₂CH₂CHO]⁺ (Molecular Ion)
57[CH₃CH₂CH₂]⁺
44[CH₂=CHOH]⁺ (Base Peak)
43[CH₃CH₂CO]⁺ or [CH₃CH₂CH₂]⁺
29[CHO]⁺ or [CH₃CH₂]⁺

Experimental Protocols

Synthesis of this compound via Oxidation of n-Butanol

A common laboratory-scale synthesis of this compound involves the oxidation of n-butanol.[1][16] A detailed protocol is provided below.

Materials:

  • n-Butanol

  • Sodium dichromate (Na₂Cr₂O₇) or Potassium dichromate (K₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

  • Distillation apparatus

Procedure:

  • Prepare an oxidizing solution by carefully dissolving sodium dichromate in water and then slowly adding concentrated sulfuric acid while cooling the mixture.[1]

  • Place n-butanol in a round-bottom flask equipped with a dropping funnel and a distillation head connected to a condenser.[1]

  • Gently heat the n-butanol to its boiling point.

  • Slowly add the oxidizing solution from the dropping funnel. The this compound formed will distill over as it is produced, preventing its further oxidation to butyric acid. The temperature at the distillation head should be maintained below 85-90°C.[1][4]

  • Collect the distillate, which will be a two-phase mixture of this compound and water.

  • Separate the organic layer using a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purify the crude this compound by fractional distillation, collecting the fraction that boils at approximately 75°C.[1]

Synthesis_and_Purification cluster_synthesis Synthesis cluster_separation Separation cluster_drying Drying cluster_purification Purification n_butanol n-Butanol reaction_flask Reaction & Distillation n_butanol->reaction_flask oxidizing_agent Oxidizing Agent (Na2Cr2O7/H2SO4) oxidizing_agent->reaction_flask distillate Crude this compound (with water) reaction_flask->distillate Distillation separatory_funnel Separatory Funnel distillate->separatory_funnel organic_layer Organic Layer separatory_funnel->organic_layer Separation drying_agent Drying Agent (e.g., MgSO4) organic_layer->drying_agent dried_this compound Dried this compound drying_agent->dried_this compound purified_this compound Pure this compound dried_this compound->purified_this compound Fractional Distillation

Caption: Experimental workflow for the synthesis and purification of this compound.
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of this compound.

Protocol Outline:

  • Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane). For aqueous samples, headspace analysis or derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA) can be employed to enhance sensitivity and chromatographic performance.[17][18][19]

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is typically used.

    • Injector Temperature: 200-250 °C.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to separate this compound from other volatile components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 20-200.

  • Data Analysis: Identify this compound by its retention time and the fragmentation pattern in its mass spectrum. Quantification can be performed using a calibration curve prepared with this compound standards.

Biological Significance and Toxicity

This compound is a metabolite in some biological systems. For instance, engineered E. coli can be used to produce this compound from glucose through a synthetic metabolic pathway.[5][20] This involves a series of enzymatic reactions converting glucose to butyryl-CoA, which is then reduced to this compound.

Metabolic_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA AtoB Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Acetoacetyl_CoA->Hydroxybutyryl_CoA Hbd Crotonyl_CoA Crotonyl-CoA Hydroxybutyryl_CoA->Crotonyl_CoA Crt Butyryl_CoA Butyryl-CoA Crotonyl_CoA->Butyryl_CoA Ter This compound This compound Butyryl_CoA->this compound Aldh

Caption: Engineered metabolic pathway for this compound production in E. coli.

In terms of toxicity, this compound is considered to have low acute toxicity.[13] However, it is an irritant to the skin, eyes, and respiratory tract.[2][13] Long-term inhalation exposure to high concentrations of this compound has been shown to be carcinogenic in rats, leading to an increased incidence of squamous cell carcinoma of the nasal cavity.[12][21]

Conclusion

This compound is a versatile and important chemical with significant applications in industry and research. Its synthesis and purification can be readily achieved in a laboratory setting. A thorough understanding of its physicochemical properties and spectroscopic data is essential for its proper handling, characterization, and utilization in further research, including as a building block in the development of new pharmaceuticals and other advanced materials. Researchers should be mindful of its irritant properties and potential for carcinogenicity at high concentrations and take appropriate safety precautions.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of n-Butanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butanal, also known as butyraldehyde, is a four-carbon aldehyde with the chemical formula C₄H₈O. It is a colorless, flammable liquid with a pungent odor. As a versatile chemical intermediate, n-butanal plays a crucial role in the synthesis of various organic compounds, including pharmaceuticals, plasticizers, and synthetic resins. This technical guide provides a comprehensive overview of the core physical and chemical properties of n-butanal, complete with detailed experimental protocols and visual representations of key processes to support researchers and professionals in drug development and other scientific fields.

Physical Properties of n-Butanal

The physical characteristics of n-butanal are fundamental to its handling, storage, and application in various chemical processes. A summary of these properties is presented in the table below, followed by detailed experimental methodologies for their determination.

PropertyValueUnits
Molecular Formula C₄H₈O-
Molecular Weight 72.11 g/mol
CAS Number 123-72-8-
IUPAC Name Butanal-
Appearance Colorless liquid-
Odor Pungent-
Boiling Point 74.8°C
Melting Point -99°C
Density 0.803g/cm³ at 20°C
Solubility in Water 7.1 g/100 mL at 25°C
Refractive Index 1.3843at 20°C
Flash Point -12°C
Autoignition Temperature 190°C
Experimental Protocols for Determining Physical Properties

The boiling point of n-butanal can be determined using a simple distillation apparatus.

  • Apparatus: Round-bottom flask, heating mantle, distillation head, condenser, receiving flask, thermometer.

  • Procedure:

    • Place a small volume of n-butanal (e.g., 20 mL) into a round-bottom flask with a few boiling chips.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • Begin heating the flask gently with the heating mantle.

    • Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_procedure Procedure flask Round-bottom Flask with n-Butanal and Boiling Chips dist_head Distillation Head with Thermometer flask->dist_head Vapor heating Heating Mantle heating->flask Heat condenser Condenser dist_head->condenser rec_flask Receiving Flask condenser->rec_flask Distillate step1 1. Assemble Apparatus step2 2. Gentle Heating step1->step2 step3 3. Observe Distillation step2->step3 step4 4. Record Temperature step3->step4

Figure 1: Experimental workflow for boiling point determination.

The density of n-butanal can be accurately measured using a digital density meter, following a standard test method such as ASTM D4052.[1][2][3][4][5]

  • Apparatus: Digital density meter, syringe.

  • Procedure:

    • Calibrate the digital density meter with deionized water and air.

    • Inject a small, bubble-free sample of n-butanal into the oscillating U-tube of the density meter using a syringe.

    • Allow the temperature of the sample to equilibrate to the desired temperature (e.g., 20°C).

    • The instrument measures the oscillation frequency of the tube and calculates the density, which is then displayed.

DensityMeasurement cluster_workflow Density Measurement Workflow (ASTM D4052) start Start calibrate Calibrate Density Meter (Water and Air) start->calibrate inject Inject n-Butanal Sample (Bubble-free) calibrate->inject equilibrate Equilibrate to Test Temperature inject->equilibrate measure Instrument Measures Oscillation Frequency equilibrate->measure display Display Density measure->display end End display->end

Figure 2: Workflow for density measurement using a digital density meter.

A qualitative and semi-quantitative determination of n-butanal's solubility in water can be performed by simple mixing.

  • Apparatus: Test tubes, graduated pipettes, vortex mixer.

  • Procedure:

    • To a test tube, add a known volume of deionized water (e.g., 5 mL).

    • Add a small, measured volume of n-butanal (e.g., 0.1 mL) to the water.

    • Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes).

    • Allow the mixture to stand and observe if a single homogeneous phase is formed or if two distinct layers are present.

    • To quantify the solubility, a saturated solution can be prepared, and the concentration of n-butanal in the aqueous phase can be determined using techniques like gas chromatography.

Chemical Properties and Reactivity of n-Butanal

n-Butanal exhibits reactivity typical of an aliphatic aldehyde, primarily centered around its carbonyl group. Key reactions include oxidation, reduction, and aldol (B89426) condensation.

Oxidation to Butanoic Acid

n-Butanal can be readily oxidized to butanoic acid using a variety of oxidizing agents. A common laboratory method involves the use of potassium dichromate in an acidic medium.

  • Reaction: CH₃CH₂CH₂CHO + [O] → CH₃CH₂CH₂COOH

  • Reagents: n-butanal, potassium dichromate (K₂Cr₂O₇), sulfuric acid (H₂SO₄).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of potassium dichromate in water and add concentrated sulfuric acid carefully.

    • Gently heat the dichromate solution.

    • Add n-butanal dropwise from the dropping funnel to the heated solution with stirring.

    • After the addition is complete, reflux the mixture for a specified time to ensure complete oxidation.

    • The butanoic acid product can then be isolated by distillation.

OxidationReaction n_butanal n-Butanal (CH₃CH₂CH₂CHO) butanoic_acid Butanoic Acid (CH₃CH₂CH₂COOH) n_butanal->butanoic_acid Oxidation oxidizing_agent [O] (e.g., K₂Cr₂O₇/H₂SO₄) oxidizing_agent->n_butanal

Figure 3: Oxidation of n-butanal to butanoic acid.
Reduction to 1-Butanol (B46404)

The carbonyl group of n-butanal can be reduced to a primary alcohol, 1-butanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6]

  • Reaction: CH₃CH₂CH₂CHO + 2[H] → CH₃CH₂CH₂CH₂OH

  • Reagents: n-butanal, sodium borohydride (NaBH₄), ethanol (B145695) (as solvent).

  • Procedure:

    • Dissolve n-butanal in ethanol in a flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium borohydride in ethanol to the cooled n-butanal solution with stirring.

    • After the addition is complete, allow the reaction to proceed at room temperature for a period.

    • The reaction is then quenched by the careful addition of water.

    • The 1-butanol product can be extracted with an organic solvent and purified by distillation.

ReductionReaction n_butanal n-Butanal (CH₃CH₂CH₂CHO) butanol 1-Butanol (CH₃CH₂CH₂CH₂OH) n_butanal->butanol Reduction reducing_agent 2[H] (e.g., NaBH₄) reducing_agent->n_butanal

Figure 4: Reduction of n-butanal to 1-butanol.
Self-Aldol Condensation

In the presence of a base, n-butanal can undergo a self-aldol condensation to form 2-ethyl-2-hexenal, which can be subsequently hydrogenated to produce 2-ethylhexanol, a key precursor for plasticizers.[7][8][9][10]

  • Reaction: 2 CH₃CH₂CH₂CHO → CH₃CH₂CH₂CH=C(CH₂CH₃)CHO + H₂O

  • Reagents: n-butanal, a base catalyst (e.g., sodium hydroxide).

  • Procedure:

    • n-Butanal is treated with an aqueous solution of a base such as sodium hydroxide.

    • The reaction mixture is typically heated to drive the dehydration of the initially formed aldol addition product.

    • The product, 2-ethyl-2-hexenal, separates as an oily layer and can be isolated.

AldolCondensation butanal1 n-Butanal (Molecule 1) enolate Enolate Intermediate butanal1->enolate butanal2 n-Butanal (Molecule 2) aldol_adduct Aldol Adduct butanal2->aldol_adduct base Base (e.g., OH⁻) base->butanal1 Deprotonation enolate->butanal2 Nucleophilic Attack product 2-Ethyl-2-hexenal aldol_adduct->product Dehydration water H₂O aldol_adduct->water

References

A Technical Deep Dive into Butyraldehyde Synthesis via Propylene Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hydroformylation of propylene (B89431), colloquially known as the oxo process, stands as a cornerstone of industrial organic synthesis, facilitating the large-scale production of butyraldehyde, a critical precursor for a myriad of chemical intermediates and finished products. This technical guide provides an in-depth exploration of the synthesis of this compound from propylene, with a focus on the underlying reaction mechanisms, catalytic systems, process parameters, and analytical methodologies. Quantitative data from various studies are consolidated into structured tables for comparative analysis. Furthermore, detailed experimental protocols and visual representations of the catalytic cycle and experimental workflow are provided to equip researchers and professionals with the practical knowledge required for laboratory-scale synthesis and process optimization.

Introduction

Hydroformylation, at its core, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[1][2] In the case of propylene, this reaction yields two isomeric products: n-butyraldehyde and isothis compound (B47883).[1] The linear isomer, n-butyraldehyde, is generally the more desired product due to its utility in the synthesis of 2-ethylhexanol (a major plasticizer alcohol) and n-butanol, a versatile solvent and chemical intermediate.[3] Consequently, much of the research and process development in this field has been directed towards maximizing the regioselectivity for the linear aldehyde, often expressed as the normal-to-iso (n/i) ratio.

The industrial production of this compound has evolved significantly, transitioning from high-pressure cobalt-catalyzed processes to more efficient and selective low-pressure rhodium-based catalytic systems.[3] Modern processes, often employing rhodium complexes with phosphine (B1218219) ligands, offer high conversion rates and selectivities under milder operating conditions.[3][4] Over 75% of the world's industrial units producing oxo-aldehydes focus on butyraldehydes from propylene feedstock.[1][4]

Catalytic Systems and Reaction Mechanism

The heart of propylene hydroformylation lies in the catalyst, which dictates the reaction's efficiency and selectivity. While cobalt catalysts were historically significant, rhodium-based catalysts, particularly those modified with phosphine ligands like triphenylphosphine (B44618) (TPP), now dominate industrial applications.[3][4]

The generally accepted mechanism for rhodium-catalyzed hydroformylation of propylene, based on the Heck and Breslow cycle, is a multi-step process involving coordination, insertion, and reductive elimination. The catalytic cycle begins with a rhodium-hydrido complex, which undergoes a series of transformations to regenerate the active catalyst while producing the aldehyde product.

G A HRh(CO)(PPh3)2 B Propylene Coordination A->B -PPh3 C HRh(C3H6)(CO)(PPh3)2 B->C +Propylene D Hydride Migration (n-alkyl intermediate) C->D E n-C4H9Rh(CO)(PPh3)2 D->E F CO Coordination E->F +CO G n-C4H9Rh(CO)2(PPh3)2 F->G H Migratory Insertion G->H I n-C4H9CORh(CO)(PPh3)2 H->I J Oxidative Addition of H2 I->J +H2 K n-C4H9CORh(H)2(CO)(PPh3)2 J->K L Reductive Elimination K->L L->A -n-Butyraldehyde M n-Butyraldehyde L->M

Catalytic Cycle of Propylene Hydroformylation

The regioselectivity of the reaction is primarily determined during the hydride migration step, where the rhodium hydride adds to the propylene. The formation of the linear alkyl intermediate is sterically and electronically favored with bulky phosphine ligands, leading to a higher n/i ratio.[5]

Quantitative Data Overview

The performance of a hydroformylation process is evaluated based on several key metrics, including propylene conversion, selectivity to butyraldehydes, and the n/i ratio. These parameters are highly dependent on the catalyst system and reaction conditions.

Catalyst Performance
Catalyst SystemLigandTemperature (°C)Pressure (bar)Propylene Conversion (%)Selectivity to Butyraldehydes (%)n/i RatioReference
RhodiumTriphenylphosphine (TPP)90-110->85>95~10:1[4]
RhodiumCyclohexyl diphenylphosphine (B32561) (CHDPP)70-1151-15--Lower than TPP[6]
RhodiumBicyclic bridgehead phosphoramidite (B1245037) (briphos)----1:1[7][8]
Rhodiumbriphos/PPh3 combination----1:1[7][8]
CobaltUnmodified140-180200-350-~803-4:1[3]
Typical Industrial Process Conditions (Rhodium/TPP)
ParameterValueReference
Temperature90 - 110 °C[4]
Pressure0.5 - 5 MPa[9]
Rhodium Concentration~250 ± 10 ppm (wt)[4]
Triphenylphosphine Concentration~12 wt %[4]
Propylene Partial Pressure250 - 600 kPa[4]
Carbon Monoxide Partial Pressure20 - 80 kPa[4]
Hydrogen Partial Pressure140 - 430 kPa[4]

Experimental Protocols

This section provides a generalized experimental protocol for the laboratory-scale synthesis of this compound via propylene hydroformylation using a rhodium-based catalyst.

Catalyst Preparation (Rh/TPP)
  • Precursor : A stable rhodium precursor, such as Rh(acac)(CO)₂, is typically used.

  • Ligand : Triphenylphosphine (TPP) is used as the ligand. The P/Rh molar ratio is a critical parameter and is often in the range of 100:1 to 200:1.

  • Solvent : A high-boiling point solvent that can dissolve the catalyst, reactants, and products is required. Common solvents include toluene (B28343) or the product aldehydes themselves.

  • Preparation : The rhodium precursor and the ligand are dissolved in the degassed solvent under an inert atmosphere (e.g., nitrogen or argon) to form the catalyst solution.

Hydroformylation Reaction

G A Catalyst Preparation (Rh precursor + Ligand in Solvent) D Charge Reactor (Catalyst Solution) A->D B Reactor Setup (Autoclave) C Inert Atmosphere Purge B->C C->D E Pressurize with Syngas (CO/H2) D->E F Heat to Reaction Temperature E->F G Introduce Propylene F->G H Reaction Monitoring (Pressure drop, GC sampling) G->H I Cooling and Depressurization H->I J Product Collection I->J K Product Analysis (GC, GC-MS) J->K L Catalyst Separation/Recycling J->L

Experimental Workflow for Propylene Hydroformylation
  • Reactor : A high-pressure autoclave equipped with a magnetic stirrer, gas inlet and outlet, sampling valve, and temperature and pressure controllers is used.

  • Procedure :

    • The autoclave is thoroughly cleaned, dried, and purged with an inert gas.

    • The prepared catalyst solution is charged into the reactor.

    • The reactor is sealed and pressurized with synthesis gas (a mixture of carbon monoxide and hydrogen, typically in a 1:1 molar ratio) to the desired pressure.

    • The reactor is heated to the reaction temperature while stirring.

    • Propylene is then introduced into the reactor.

    • The reaction is monitored by observing the pressure drop as the gaseous reactants are consumed. Samples of the reaction mixture can be periodically withdrawn for analysis.

    • Upon completion, the reactor is cooled to room temperature, and the excess gas is carefully vented.

    • The liquid product mixture is collected for analysis and purification.

Product Analysis
  • Gas Chromatography (GC) : The primary method for analyzing the product mixture is gas chromatography. A capillary column suitable for separating aldehydes and other reaction components is used. Quantification is achieved by using an internal standard and calibrating with known concentrations of n-butyraldehyde and isothis compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is used to identify the products and any byproducts formed during the reaction.

Product Separation and Purification

Following the reaction, the this compound isomers need to be separated from the catalyst and the solvent, and then from each other.

  • Catalyst Separation : For homogeneous catalysts, this can be a challenging step. In industrial processes, distillation is often employed, where the lower-boiling aldehydes are separated from the high-boiling catalyst solution. The catalyst solution is then recycled back to the reactor.[9] Alternative approaches, such as aqueous biphasic catalysis or the use of thermomorphic solvent systems, have been developed to facilitate easier catalyst separation.[10][11][12]

  • Isomer Separation : n-Butyraldehyde (boiling point: 74.8 °C) and isothis compound (boiling point: 64.1 °C) are separated by fractional distillation.[13]

Conclusion

The synthesis of this compound via propylene hydroformylation is a mature and highly optimized industrial process. The shift from cobalt to rhodium-based catalysts has led to significant improvements in efficiency and selectivity. For researchers and professionals in drug development and other fields utilizing this compound and its derivatives, a thorough understanding of the reaction mechanism, the influence of ligands on regioselectivity, and the key process parameters is crucial for successful synthesis and process development. The methodologies and data presented in this guide offer a solid foundation for further research and application in this important area of chemical synthesis.

References

The Elusive Presence of Butyraldehyde in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyraldehyde, also known as butanal, is a four-carbon aldehyde that contributes to the aromatic profiles of various natural products. While prevalent in many biological systems, its specific quantitative occurrence in commercially important essential oils is not extensively documented. This technical guide synthesizes the available scientific literature on the natural presence of this compound in essential oils, details the primary experimental protocols for its extraction and analysis, and provides a framework for future research in this area. Despite its potential contribution to the overall scent profile, quantitative data for this compound remains scarce, highlighting a significant gap in the comprehensive chemical characterization of many essential oils.

Introduction

Essential oils are complex mixtures of volatile organic compounds, primarily terpenes, terpenoids, and phenylpropanoids, which contribute to the characteristic aroma and biological activity of the source plant. Among the myriad of compounds, aldehydes, including this compound, play a crucial role in defining the sensory properties of these oils. This compound (butanal) is a colorless, flammable liquid with a pungent, aldehydic odor. While it is known to occur in various flowers, leaves, and fruits, its presence in the corresponding essential oils is often at trace levels and not consistently reported in routine analyses that focus on major constituents.

This guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in essential oils. It is designed to be a valuable resource for researchers in phytochemistry, aromatherapy, and drug development who are interested in the nuanced chemical composition of essential oils and the potential biological activities of their minor constituents.

Natural Occurrence of this compound in Essential Oils: A Survey of the Literature

A thorough review of the scientific literature reveals a conspicuous lack of specific quantitative data on this compound in most common essential oils. While many studies provide detailed compositional analyses, they often focus on the major components, with minor aldehydes frequently being overlooked or grouped into a general "aldehydes" category. The following table summarizes the available information, highlighting the general presence of aldehydes and the specific, albeit limited, data on this compound.

Essential OilPlant Source (Part)General Aldehyde Presence ReportedSpecific this compound DataCitation(s)
Rose Oil Rosa damascena (Petals)Yes, contributes to the green and honey-like aspects of the fragrance.No specific quantitative data found.[1][2]
Lavender Oil Lavandula angustifolia (Flowers)Yes, monoterpene aldehydes reported at approximately 0.4%.No specific quantitative data for this compound found.[3]
Citrus Oils Citrus species (Peel)Yes, aliphatic aldehydes are known constituents.No specific quantitative data for this compound found.
Eucalyptus Oil Eucalyptus globulus (Leaves)Yes, isovaleraldehyde (B47997) has been reported.No specific quantitative data for this compound found.
Clove Oil Syzygium aromaticum (Buds)Yes, benzaldehyde (B42025) has been reported as a minor component.No specific quantitative data for this compound found.[4]
Frankincense Oil Boswellia species (Resin)Yes, various aldehydes have been identified as minor components.No specific quantitative data for this compound found.[5]
Sandalwood Oil Santalum album (Heartwood)Aldehydes are not typically reported as major or significant minor components.No specific quantitative data found.[1][2]
Tea Tree Oil Melaleuca alternifolia (Leaves)Aldehydes are not typically reported as major or significant minor components.No specific quantitative data found.
Ylang-Ylang Oil Cananga odorata (Flowers)Aldehydes are not typically reported as major or significant minor components.No specific quantitative data found.
Mentha Oils Mentha species (Leaves)Aldehydes are not typically reported as major or significant minor components.No specific quantitative data found.

Note: The absence of data in the "Specific this compound Data" column indicates that a thorough literature search did not yield quantitative values for this compound in the respective essential oil. This underscores the need for more detailed analytical studies focusing on trace volatile constituents.

Experimental Protocols

The extraction and analysis of volatile compounds from plant materials are critical steps in identifying and quantifying components like this compound. The following sections detail the most common methodologies.

Essential Oil Extraction

Steam distillation is the most widely used method for extracting essential oils from plant materials.[6][7] It is particularly suitable for isolating volatile compounds that are stable at the temperature of steam.

Protocol:

  • Plant Material Preparation: The plant material (e.g., flowers, leaves, stems) is harvested and, if necessary, comminuted to increase the surface area for efficient oil extraction.

  • Loading the Still: The prepared plant material is placed in a still, a large container typically made of stainless steel.

  • Steam Injection: Steam is introduced into the bottom of the still and passes up through the plant material. The hot steam ruptures the plant's oil sacs, releasing the volatile essential oil molecules.

  • Vaporization and Condensation: The mixture of steam and essential oil vapor travels out of the still and into a condenser. The condenser cools the vapor, causing it to liquefy.

  • Separation: The condensed liquid, a mixture of water (hydrosol) and essential oil, is collected in a separator (e.g., a Florentine flask). Due to their different densities, the essential oil and water naturally separate into two layers, allowing for the collection of the pure essential oil.

Steam_Distillation_Workflow Plant_Material Plant Material Still Still Plant_Material->Still Condenser Condenser Still->Condenser Vapor Mixture Steam_Generator Steam Generator Steam_Generator->Still Steam Separator Separator Condenser->Separator Liquid Mixture Essential_Oil Essential Oil Separator->Essential_Oil Hydrosol Hydrosol Separator->Hydrosol

Figure 1: Steam Distillation Workflow

Solvent extraction is employed for delicate plant materials that cannot withstand the high temperatures of steam distillation or for materials with a very low essential oil content.[8][9][10]

Protocol:

  • Maceration: The plant material is soaked in a volatile solvent (e.g., hexane, ethanol) which dissolves the aromatic compounds.

  • Filtration: The mixture is filtered to remove the solid plant material, leaving a solution of the solvent and dissolved aromatic compounds.

  • Solvent Evaporation: The solvent is removed by evaporation under reduced pressure, yielding a waxy, semi-solid substance called a "concrete."

  • Absolute Production: The concrete is then washed with a second solvent, typically ethanol (B145695), to separate the fragrant oil from the waxes and other non-volatile materials.

  • Final Evaporation: The ethanol is evaporated to yield the final product, known as an "absolute."

Solvent_Extraction_Workflow Plant_Material Plant Material Solvent_Maceration Maceration with Solvent Plant_Material->Solvent_Maceration Filtration Filtration Solvent_Maceration->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Concrete Concrete Evaporation1->Concrete Ethanol_Washing Washing with Ethanol Concrete->Ethanol_Washing Filtration2 Filtration Ethanol_Washing->Filtration2 Evaporation2 Ethanol Evaporation Filtration2->Evaporation2 Absolute Absolute Evaporation2->Absolute

Figure 2: Solvent Extraction Workflow

Analytical Methodologies

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds in essential oils.[11][12] It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.

Protocol:

  • Sample Preparation: A small, diluted sample of the essential oil is prepared in a suitable solvent.

  • Injection: The sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (the mobile phase) through a long, thin column coated with a stationary phase. Different compounds in the essential oil travel through the column at different rates depending on their volatility and affinity for the stationary phase, leading to their separation.

  • Detection and Identification: As each compound elutes from the column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

  • Data Analysis: The mass spectrum of each compound is compared to a library of known spectra to identify the compound. The area under the peak in the chromatogram is proportional to the concentration of the compound.

GCMS_Analysis_Workflow Essential_Oil_Sample Essential Oil Sample GC_Injection GC Injection Port Essential_Oil_Sample->GC_Injection GC_Column GC Column (Separation) GC_Injection->GC_Column MS_Detector Mass Spectrometer (Detection & Identification) GC_Column->MS_Detector Data_System Data System (Analysis) MS_Detector->Data_System Results Compound Identification & Quantification Data_System->Results

Figure 3: GC-MS Analysis Workflow

Headspace analysis is a technique used to analyze the volatile compounds present in the air surrounding a sample.[13][14][15] This is particularly useful for analyzing the aroma profile of a plant material without extraction.

Protocol:

  • Sample Encapsulation: The plant material is placed in a sealed vial.

  • Equilibration: The vial is heated to a specific temperature for a set period, allowing the volatile compounds to partition into the headspace (the gas phase above the sample).

  • Sampling: A sample of the headspace gas is collected using a gas-tight syringe or a solid-phase microextraction (SPME) fiber.

  • Analysis: The collected headspace sample is then injected into a GC or GC-MS for separation and identification of the volatile compounds.

Putative Biosynthetic Pathway of Aldehydes in Plants

While specific signaling pathways in plants directly involving this compound are not well-documented, a generalized understanding of aldehyde biosynthesis provides a logical framework. Aldehydes in plants are typically formed through various metabolic pathways, primarily from the oxidation of primary alcohols or the breakdown of larger molecules like fatty acids and amino acids.

Putative_Aldehyde_Biosynthesis cluster_precursors Primary Metabolites cluster_intermediates Intermediate Pathways Fatty_Acids Fatty Acids Lipoxygenase_Pathway Lipoxygenase (LOX) Pathway Fatty_Acids->Lipoxygenase_Pathway Amino_Acids Amino Acids Shikimate_Pathway Shikimate Pathway Amino_Acids->Shikimate_Pathway Carbohydrates Carbohydrates Primary_Alcohols Primary Alcohols Carbohydrates->Primary_Alcohols Aldehydes Aldehydes (e.g., this compound) Lipoxygenase_Pathway->Aldehydes Shikimate_Pathway->Primary_Alcohols Alcohol_Dehydrogenase Alcohol Dehydrogenase (ADH) Alcohol_Dehydrogenase->Aldehydes Primary_Alcohols->Alcohol_Dehydrogenase

Figure 4: Generalized Biosynthetic Pathways of Aldehydes in Plants

Conclusion and Future Directions

This technical guide has summarized the current, albeit limited, knowledge on the natural occurrence of this compound in essential oils. While it is qualitatively acknowledged as a contributor to the aroma of some natural products, a significant gap exists in the quantitative data for this and other minor aldehydes in most commercially available essential oils. The detailed experimental protocols provided for extraction and analysis serve as a foundation for researchers to conduct more in-depth studies.

Future research should focus on:

  • Targeted Quantitative Analysis: Employing sensitive analytical techniques like GC-MS with selected ion monitoring (SIM) or comprehensive two-dimensional gas chromatography (GCxGC) to specifically quantify this compound and other trace aldehydes in a wide range of essential oils.

  • Sensory Evaluation: Correlating the quantitative presence of this compound with the sensory perception of the essential oil's aroma to understand its contribution to the overall fragrance profile.

  • Biosynthetic Pathway Elucidation: Investigating the specific enzymatic and genetic pathways responsible for the production of short-chain aldehydes like this compound in aromatic plants.

By addressing these research gaps, a more complete understanding of the chemical complexity of essential oils can be achieved, paving the way for improved quality control, a deeper appreciation of their aromatic properties, and the potential discovery of novel bioactive compounds.

References

Unraveling the Thermal Degradation of Butyraldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyraldehyde (butanal), a four-carbon aldehyde, is a significant compound in various industrial processes and is also encountered as a byproduct in the pyrolysis of biomass.[1] Understanding its thermal decomposition pathways is crucial for predicting and controlling the formation of potentially harmful byproducts in high-temperature environments, such as in biofuel production, food processing, and tobacco combustion.[1][2] This technical guide provides an in-depth analysis of the core thermal decomposition mechanisms of this compound, a summary of the identified products, and a detailed overview of the experimental methodologies employed in these studies.

Core Thermal Decomposition Pathways

The thermal decomposition of gas-phase this compound is a complex process involving at least six major initial reaction pathways. These pathways, studied in the temperature range of 1300-1600 K, include both radical and molecular elimination channels.[2][3] The longer alkyl chain of this compound, compared to simpler aldehydes like acetaldehyde, allows for additional decomposition routes.[1][3]

The six primary decomposition pathways are:

  • Radical Decomposition: This pathway involves the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a propyl radical and a formyl radical (HCO). The formyl radical predominantly decomposes further into a hydrogen atom and carbon monoxide.[1]

  • Molecular Elimination: A molecular elimination reaction results in the formation of ethylketene and molecular hydrogen.[1]

  • Keto-Enol Tautomerism and Elimination: this compound can undergo keto-enol tautomerism, followed by the elimination of a water molecule to produce 1-butyne.[1]

  • Intramolecular Hydrogen Shift and Elimination: An intramolecular hydrogen shift from the gamma-carbon to the carbonyl oxygen, followed by C-C bond cleavage, yields vinyl alcohol and ethylene.[1]

  • β-C-C Bond Scission: This pathway involves the breaking of the carbon-carbon bond at the beta position relative to the carbonyl group, resulting in the formation of an ethyl radical and a vinoxy radical.[1]

  • γ-C-C Bond Scission: The cleavage of the carbon-carbon bond at the gamma position leads to the formation of a methyl radical and a 3-oxopropyl radical (CH2CH2CHO).[1]

These primary reactions initiate a cascade of subsequent decomposition and bimolecular reactions, leading to a wide array of final products.[1][3]

Visualization of Decomposition Pathways

The following diagrams illustrate the six primary thermal decomposition pathways of this compound.

Decomposition_Pathways cluster_1 1. Radical Decomposition cluster_2 2. Molecular Elimination cluster_3 3. Keto-Enol Tautomerism & Elimination cluster_4 4. Intramolecular H-shift & Elimination cluster_5 5. β-C-C Scission cluster_6 6. γ-C-C Scission This compound This compound (CH3CH2CH2CHO) Propyl_Radical Propyl Radical (CH3CH2CH2•) This compound->Propyl_Radical HCO_Radical Formyl Radical (HCO•) This compound->HCO_Radical Ethylketene Ethylketene (CH3CH2CH=C=O) This compound->Ethylketene H2 H2 This compound->H2 Butyne 1-Butyne (CH3CH2C≡CH) This compound->Butyne H2O H2O This compound->H2O Vinyl_Alcohol Vinyl Alcohol (CH2=CHOH) This compound->Vinyl_Alcohol Ethylene Ethylene (CH2=CH2) This compound->Ethylene Ethyl_Radical Ethyl Radical (CH3CH2•) This compound->Ethyl_Radical Vinoxy_Radical Vinoxy Radical (CH2=CHO•) This compound->Vinoxy_Radical Methyl_Radical Methyl Radical (CH3•) This compound->Methyl_Radical Oxopropyl_Radical 3-Oxopropyl Radical (•CH2CH2CHO) This compound->Oxopropyl_Radical H_Atom H• HCO_Radical->H_Atom CO CO HCO_Radical->CO

Caption: Primary thermal decomposition pathways of this compound.

Products of Thermal Decomposition

A wide range of products has been identified from the thermal decomposition of this compound. The initial products from the six primary pathways can undergo further reactions, leading to a complex mixture of stable molecules and radical species.

Primary PathwayInitial ProductsSecondary/Other Identified Products
1. Radical Decomposition Propyl radical (CH₃CH₂CH₂•), Formyl radical (HCO•) -> H• + COPropane (CH₃CH₂CH₃), Propene (CH₃CH=CH₂), Acetylene (HC≡CH), Propyne (CH₃C≡CH), Allene (CH₂=C=CH₂), Ketene (H₂C=C=O), Acrolein (CH₂=CHCHO), Butadiyne (C₄H₂), Vinylacetylene (C₄H₄), Butene isomers (C₄H₈)
2. Molecular Elimination Ethylketene (CH₃CH₂CH=C=O), Hydrogen (H₂)
3. Keto-Enol Tautomerism & Elimination 1-Butyne (CH₃CH₂C≡CH), Water (H₂O)
4. Intramolecular H-shift & Elimination Vinyl alcohol (CH₂=CHOH), Ethylene (CH₂=CH₂)
5. β-C-C Bond Scission Ethyl radical (CH₃CH₂•), Vinoxy radical (CH₂=CHO•)
6. γ-C-C Bond Scission Methyl radical (CH₃•), 3-Oxopropyl radical (•CH₂CH₂CHO)

Note: The secondary products can be formed through various subsequent decomposition and bimolecular reactions of the initial products and radicals.[1][3]

Quantitative Kinetic Data

Currently, there is a lack of comprehensive, experimentally determined quantitative kinetic data, such as rate constants, activation energies, and branching ratios, for the individual thermal decomposition pathways of this compound in the publicly available literature. The existing studies have primarily focused on the qualitative identification of decomposition pathways and products.[1] Future research is needed to establish a detailed kinetic model for the pyrolysis of this compound.

Experimental Protocols

The identification of the thermal decomposition pathways and products of this compound has been achieved through a combination of hyperthermal nozzle pyrolysis coupled with matrix-isolation Fourier transform infrared (FTIR) spectroscopy and photoionization mass spectrometry (PIMS).[1][3]

Pyrolysis Apparatus

A hyperthermal nozzle, consisting of a resistively heated silicon carbide (SiC) tube, is utilized to achieve the high temperatures required for thermal decomposition.[1] A pulsed valve introduces a dilute mixture of this compound in a carrier gas (e.g., argon or helium) into the heated tube.[1]

Experimental Workflow: Pyrolysis and Product Identification

Experimental_Workflow cluster_FTIR Matrix-Isolation FTIR cluster_PIMS Photoionization Mass Spectrometry Butyraldehyde_Sample This compound in Carrier Gas (Ar or He) Pulsed_Valve Pulsed Valve Butyraldehyde_Sample->Pulsed_Valve Heated_Nozzle Hyperthermal Nozzle (1300-1600 K) Pulsed_Valve->Heated_Nozzle Pyrolysis Thermal Decomposition Heated_Nozzle->Pyrolysis Matrix_Deposition Matrix Deposition (e.g., on CsI window) Pyrolysis->Matrix_Deposition Skimmer Skimmer Pyrolysis->Skimmer FTIR_Analysis FTIR Spectroscopy Matrix_Deposition->FTIR_Analysis VUV_Laser VUV Laser Ionization Skimmer->VUV_Laser TOF_MS Time-of-Flight Mass Spectrometer VUV_Laser->TOF_MS

Caption: Experimental workflow for this compound pyrolysis.

Matrix-Isolation Fourier Transform Infrared (FTIR) Spectroscopy
  • Principle: The products of the pyrolysis are rapidly cooled and trapped in an inert matrix (e.g., argon) on a cold substrate (e.g., a CsI window at ~10 K). This isolation prevents further reactions and allows for the spectroscopic identification of reactive intermediates and stable products.

  • Methodology:

    • A mixture of approximately 0.2%–0.33% this compound in argon is prepared.[1]

    • The gas mixture is pulsed through the heated SiC tube.[1]

    • The exiting gas jet is directed onto a cold CsI window, where the products are co-deposited with the excess argon.

    • The infrared spectrum of the matrix is recorded, and the absorption bands are assigned to specific products by comparison with known spectra.[1]

Photoionization Mass Spectrometry (PIMS)
  • Principle: This technique is used to identify the products based on their mass-to-charge ratio after ionization by a vacuum ultraviolet (VUV) laser. Soft ionization helps to minimize fragmentation of the parent ions, simplifying the mass spectra.

  • Methodology:

    • A mixture of approximately 0.3% this compound in helium is used.[1]

    • The gas mixture is passed through the pyrolysis nozzle and then through a skimmer to form a molecular beam.[1]

    • The molecular beam is intersected by a VUV laser beam (e.g., 118.2 nm), which ionizes the molecules.[1]

    • The resulting ions are analyzed by a time-of-flight (TOF) mass spectrometer to determine their mass-to-charge ratios.[1]

Conclusion

The thermal decomposition of this compound proceeds through a complex network of at least six initial pathways, leading to a diverse array of products. While the primary decomposition routes and the resulting products have been qualitatively identified, a significant gap remains in the quantitative understanding of the reaction kinetics. The experimental methodologies outlined in this guide, employing hyperthermal nozzle pyrolysis with advanced spectroscopic and spectrometric detection, provide a robust framework for further investigations aimed at elucidating the detailed kinetic parameters of this compound's thermal degradation. Such data is essential for the accurate modeling and control of high-temperature processes where this compound is a key intermediate.

References

Butyraldehyde: A Linchpin in Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Butyraldehyde, systematically named butanal, is a four-carbon aldehyde with the chemical formula CH₃(CH₂)₂CHO.[1][2] It is a colorless, highly flammable liquid characterized by a pungent, acrid odor.[3][4] Produced on a massive scale, with annual output estimated at around 6 billion kilograms, this compound stands as a cornerstone intermediate in the chemical industry.[1] Its high reactivity, stemming from the aldehyde functional group, makes it a versatile precursor for the synthesis of a vast array of commercially significant products, including plasticizers, solvents, resins, and active pharmaceutical ingredients.[2][5] This guide provides a comprehensive technical overview of this compound, focusing on its properties, synthesis, key chemical transformations, and applications, with detailed experimental insights for the scientific community.

Physicochemical and Safety Data

A thorough understanding of this compound's properties is critical for its safe handling and application in experimental and industrial settings. The following tables summarize its key quantitative data and safety classifications.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 123-72-8[6][7]
Molecular Formula C₄H₈O[6][8]
Molar Mass 72.11 g/mol [3][6]
Appearance Clear, colorless liquid[3][9]
Density 0.802 - 0.810 g/cm³ at 20°C[9][10]
Melting Point -99 to -96 °C[1][10]
Boiling Point 74.8 - 75.7 °C[1][7]
Solubility in Water ~7.1 g/100 mL at 25°C[3]
Refractive Index (n²⁰/D) ~1.380[7][11]
Flash Point -12 to -5 °C[7][10]
Autoignition Temp. 230 °C[1][10]
Explosive Limits in Air 1.9 – 12.5% by volume[1]

Table 2: GHS Hazard and Precautionary Information

CategoryCodeDescriptionReferences
Hazard Statements H225Highly flammable liquid and vapour.[6][12]
H319Causes serious eye irritation.[6]
Precautionary Statements P210Keep away from heat, sparks, open flames.[6][12][13]
P233Keep container tightly closed.[12][13]
P240Ground/bond container and receiving equipment.[13]
P243Take precautionary measures against static discharge.[12][13]
P280Wear protective gloves/eye protection.[13]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
P403+P235Store in a well-ventilated place. Keep cool.[12][13]
P501Dispose of contents/container to hazardous waste collection.[12][13]

Industrial Synthesis: Hydroformylation of Propylene (B89431)

The primary route for this compound production is the hydroformylation of propylene, also known as the oxo process.[1] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of propylene using a synthesis gas (a mixture of H₂ and CO). Modern processes predominantly use rhodium-based catalysts, which offer high selectivity to the desired linear n-butyraldehyde over its branched isomer, isothis compound (B47883).[1][14]

G cluster_input Raw Materials cluster_process Low-Pressure Oxo Process cluster_output Products & Separation Propylene Propylene (CH₃CH=CH₂) Reactor Hydroformylation Reactor (90-130°C, 1.5-3.0 MPa) Propylene->Reactor Syngas Synthesis Gas (CO + H₂) Syngas->Reactor Separator Gas-Liquid Separator Reactor->Separator Crude Aldehyde Mixture Catalyst Aqueous Rh-phosphine Catalyst Solution Catalyst->Reactor Catalyst Loop Separator->Syngas Unreacted Gas Recycle Distill Distillation Column Separator->Distill Liquid Phase nthis compound n-Butyraldehyde (Product) Distill->nthis compound isothis compound iso-Butyraldehyde (Byproduct) Distill->isothis compound Overhead CatalystRecycle Catalyst Recycle Distill->CatalystRecycle Bottoms CatalystRecycle->Catalyst

Fig 1. Industrial production workflow for this compound via hydroformylation.
Representative Experimental Protocol: Hydroformylation

This protocol describes a representative two-stage continuous reaction for the hydroformylation of propylene, based on industrial process parameters.[15]

  • Catalyst Preparation: A rhodium-phosphine complex catalyst is prepared and dissolved in an appropriate solvent system. For biphasic systems, a water-soluble ligand like triphenylphosphine-m-trisulfonate (TPPTS) is used to retain the catalyst in an aqueous phase.[1][14]

  • Reactor Charging: Raw material propylene, synthesis gas (H₂/CO ratio ~1:1), and the catalyst solution are continuously fed into a first stirred-tank reactor.[15]

  • First-Stage Reaction: The reaction is maintained at a temperature of 80-120°C and a pressure of 1.5-3.0 MPa.[15] The conditions are controlled to achieve a propylene conversion rate of 70-85%.[15][16]

  • Second-Stage Reaction: The entire liquid-phase stream from the first reactor, containing product, unreacted materials, and catalyst, is transferred to a second series reactor. Supplementary synthesis gas is added to complete the reaction.[15]

  • Product Separation: The output from the second reactor enters a gas-liquid separator. Unreacted gases are recycled back to the reactor inlet.[17]

  • Purification: The liquid phase, containing a mixture of n-butyraldehyde and isothis compound, is sent to a distillation unit for separation. The higher-boiling n-butyraldehyde is collected as the main product, while the lower-boiling isothis compound is removed as a byproduct.[17] The catalyst solution from the bottom of the column is recycled.

Key Reactions as a Chemical Intermediate

This compound's utility stems from its participation in several fundamental organic reactions, leading to a diverse slate of downstream products.

Hydrogenation to n-Butanol

The hydrogenation of n-butyraldehyde is a major industrial process for producing n-butanol, a valuable solvent and chemical intermediate.[18]

G This compound n-Butyraldehyde Reaction Hydrogenation This compound->Reaction Hydrogen Hydrogen (H₂) Hydrogen->Reaction Butanol n-Butanol Reaction->Butanol Catalyst Ni or Co Catalyst 50-160°C 1.0-5.0 MPa Catalyst->Reaction

Fig 2. Reaction pathway for the hydrogenation of this compound to n-butanol.

This protocol is based on a two-stage liquid-phase hydrogenation process for high-purity n-butanol production.[19]

  • Feed Preparation: A feed stream of purified n-butyraldehyde is mixed with hydrogen gas at a H₂:aldehyde molar ratio of approximately 4:1.

  • First-Stage Hydrogenation: The mixture is fed into a first-stage reactor containing a nickel or cobalt-based catalyst (e.g., Raney nickel or porous cobalt).[19][20] The reaction is maintained at a temperature of 50-80°C and a pressure of 1.0-5.0 MPa.[19] This stage targets a this compound conversion of 80-95%.

  • Second-Stage Hydrogenation: The product stream from the first stage is directly fed into a second-stage reactor, also containing a hydrogenation catalyst. The temperature is increased to 80-130°C to ensure the deep conversion of any remaining this compound.[19]

  • Product Recovery: The final product stream is cooled and sent to a gas-liquid separator. The separated hydrogen gas is recycled. The liquid phase, consisting of high-purity n-butanol, is collected. The overall conversion of this compound can exceed 99%.[19]

Oxidation to Butyric Acid

This compound can be readily oxidized to produce n-butyric acid, an important precursor for cellulose (B213188) acetate (B1210297) butyrate (B1204436) (a polymer) and various esters used in the flavor and fragrance industry.[4][18]

G This compound n-Butyraldehyde Reaction Liquid-Phase Oxidation This compound->Reaction Oxygen Oxygen (O₂) Oxygen->Reaction ButyricAcid n-Butyric Acid Reaction->ButyricAcid Catalyst Manganese Acetate Catalyst 50-60°C ~3 hours Catalyst->Reaction

Fig 3. Reaction pathway for the oxidation of this compound to n-butyric acid.

This protocol is based on an optimized liquid-phase oxidation process using oxygen.[21]

  • Catalyst Preparation: A catalyst, such as manganese acetate, is prepared. The mass ratio of catalyst to this compound is typically 0.1% to 0.2%.[21]

  • Reaction Setup: Liquid n-butyraldehyde and the catalyst are charged into a reactor equipped with a gas inlet, condenser, and temperature control.

  • Oxidation Reaction: The reaction is initiated by bubbling oxygen gas through the liquid. The mole ratio of oxygen to this compound is maintained between 0.750 and 0.875.[21] The temperature is controlled at 50-60°C.[21] The reaction is highly exothermic and requires efficient cooling.[22]

  • Reaction Monitoring: The reaction is allowed to proceed for approximately 3 hours.[21] Progress can be monitored by analyzing aliquots for the disappearance of the aldehyde and the appearance of the carboxylic acid.

  • Workup and Purification: Upon completion (this compound conversion >99.5%), the crude butyric acid is purified by distillation to remove the catalyst and any byproducts. The selectivity for butyric acid can be over 95%.[21]

Aldol (B89426) Condensation to 2-Ethylhexanol (2-EH)

One of the largest volume applications of this compound is the synthesis of 2-ethylhexanol (2-EH), a precursor to di(2-ethylhexyl) phthalate (B1215562) (DEHP or DOP), a common plasticizer for PVC.[1][23] The process involves a base-catalyzed aldol condensation followed by dehydration and subsequent hydrogenation.[1][24]

G Butyraldehyde1 n-Butyraldehyde (2 eq.) Step1 Aldol Condensation (NaOH, 80-150°C) Butyraldehyde1->Step1 Intermediate 2-Ethyl-2-hexenal (B1232207) Step1->Intermediate - H₂O Step2 Hydrogenation (Ni Catalyst) Intermediate->Step2 Hydrogen Hydrogen (H₂) Hydrogen->Step2 Product 2-Ethylhexanol Step2->Product

Fig 4. Multi-step synthesis of 2-ethylhexanol from this compound.

This protocol describes a continuous process for converting n-butyraldehyde to 2-ethylhexanol.[24][25]

  • Aldol Condensation: A feed of n-butyraldehyde is continuously passed through a reactor containing a fixed-bed basic catalyst (e.g., a solid solution of magnesium-aluminum oxide) or treated with an aqueous alkali solution (e.g., NaOH).[24][25] The reaction is conducted in the liquid phase at a temperature between 80°C and 200°C.[25] This step forms 2-ethyl-3-hydroxyhexanal, which readily dehydrates under these conditions to yield 2-ethyl-2-hexenal.[26]

  • Phase Separation: If an aqueous base is used, the organic layer containing 2-ethyl-2-hexenal is separated from the aqueous catalyst layer.

  • Hydrogenation: The crude 2-ethyl-2-hexenal is then fed into a hydrogenation reactor. This step is typically performed in the liquid phase over a nickel or copper catalyst bed.[27] The reaction hydrogenates both the carbon-carbon double bond and the aldehyde group to produce 2-ethylhexanol.

  • Purification: The final product, 2-ethylhexanol, is purified by distillation to remove any unreacted starting material, water, and byproducts.

Summary of Applications

The versatility of this compound as a chemical intermediate is reflected in the wide range of industries its derivatives serve.

Table 3: Major Applications and End Products Derived from this compound

Application AreaKey Derivative(s)End Use / IndustryReferences
Plasticizers 2-Ethylhexanol (2-EH)Production of DEHP/DOP for flexible PVC products.[1][2][18]
Solvents & Coatings n-Butanol, n-Butyl AcetateSolvents for paints, lacquers, and coatings; chemical extractants.[2][5][9]
Polymers & Resins Polyvinyl Butyral (PVB)Interlayer for safety glass (automotive/architectural).[2][9]
TrimethylolpropaneProduction of alkyd resins for paints and coatings.[1][2][4]
Pharmaceuticals VariousIntermediate in the synthesis of anti-inflammatory drugs, analgesics, and other APIs.[2][4]
Agrochemicals VariousIntermediate in the production of certain pesticides and herbicides.[2][5]
Rubber Industry Various Amine DerivativesRubber vulcanization accelerators.[2][5][9]
Flavors & Fragrances Butyric Acid EstersFood flavorings and components in perfumes.[2][9]

Conclusion

This compound is a quintessential example of a versatile chemical intermediate, bridging the gap between a simple olefin feedstock and a multitude of high-value downstream products. Its core reactions—hydrogenation, oxidation, and aldol condensation—form the basis of major industrial processes that supply essential materials to the plastics, coatings, pharmaceutical, and agricultural sectors. For researchers and development professionals, a deep understanding of this compound's chemistry and reaction protocols is fundamental to innovating new synthetic routes, developing novel materials, and optimizing existing industrial processes. The continued importance of its derivatives ensures that this compound will remain a central molecule in the landscape of organic synthesis.

References

Biosynthesis of n-Butyraldehyde from Glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of n-butyraldehyde from glucose, focusing on the core metabolic pathways, experimental protocols, and quantitative data. The information presented is collated from key research in the field of metabolic engineering, offering a comprehensive resource for professionals in biotechnology and drug development.

Core Metabolic Pathway: From Glucose to n-Butyraldehyde

The biosynthesis of n-butyraldehyde from glucose in engineered microorganisms, such as Escherichia coli, is primarily achieved by leveraging and modifying the native Clostridium CoA-dependent n-butanol production pathway.[1][2] The process begins with glycolysis, where glucose is converted to acetyl-CoA. Subsequently, a series of enzymatic reactions, often involving heterologous genes from organisms like Clostridium acetobutylicum, Clostridium beijerinckii, and Treponema denticola, channel acetyl-CoA towards the production of n-butyraldehyde.[2][3][4]

The key enzymatic steps are as follows:

  • Acetyl-CoA Acetyltransferase (AtoB): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.[5][6]

  • 3-Hydroxybutyryl-CoA Dehydrogenase (Hbd): Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA.[5][6]

  • Crotonase (Crt): 3-hydroxybutyryl-CoA is dehydrated to form crotonyl-CoA.[5][6]

  • Trans-2-enoyl-CoA Reductase (Ter): Crotonyl-CoA is reduced to butyryl-CoA.[3][6]

  • CoA-Acylating Aldehyde Dehydrogenase (Aldh): Butyryl-CoA is reduced to n-butyraldehyde.[1][2] This step is critical, as the selection of a monofunctional Aldh is necessary to prevent the further reduction of n-butyraldehyde to n-butanol.[1][2]

A significant challenge in this pathway is the native alcohol dehydrogenase activity in host organisms like E. coli, which can convert the desired n-butyraldehyde product into n-butanol.[1][2] To address this, metabolic engineering strategies involve knocking out endogenous alcohol dehydrogenase genes (e.g., yqhD, yjgB, fucO, adhP, gldA, yahK).[1][2][4]

Biosynthesis of n-Butyraldehyde cluster_glycolysis Glycolysis cluster_butyraldehyde_pathway Engineered Butyraldehyde Pathway cluster_side_reaction Side Reaction (Native ADHs) Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AtoB HydroxybutyrylCoA 3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA Hbd CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA Crt ButyrylCoA Butyryl-CoA CrotonylCoA->ButyrylCoA Ter nthis compound n-Butyraldehyde ButyrylCoA->nthis compound Aldh nButanol n-Butanol nthis compound->nButanol yqhD, etc.

Caption: Metabolic pathway for n-butyraldehyde biosynthesis from glucose.

Quantitative Data on n-Butyraldehyde Production

The following tables summarize the quantitative data from various studies on the microbial production of n-butyraldehyde.

Table 1: n-Butyraldehyde Production in Engineered E. coli

Strain/ConditionTiter (mg/L)This compound-to-Butanol RatioReference
Engineered E. coli expressing Aldh from C. beijerinckii~10Not specified[2]
After knockout of native alcohol dehydrogenasesNot significantly increasedImproved[1]
In M9 media with 2% yeast extractNot specifiedFurther improved[1]
With in situ liquid-liquid extraction (dodecane)Not specifiedNot specified[1]
With in situ liquid-liquid extraction (oleyl alcohol)630Significantly improved[1][2]
Engineered E. coli (Rogers and Palosaari, 1987)160Not specified[7]

Table 2: n-Butyraldehyde Production in Clostridium acetobutylicum

Strain/ConditionTiter (g/L)Reference
Mutant strain lacking alcohol dehydrogenase1.6[2]
Spontaneous mutant NRRL B6431.66[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the biosynthesis of n-butyraldehyde.

Construction of n-Butyraldehyde Producing Strains

Objective: To construct an E. coli strain capable of producing n-butyraldehyde from glucose.

Materials:

  • E. coli host strain (e.g., JCL299 with ldhA, adhE, frdBC, and pta knocked out)[2]

  • Plasmids for gene expression (e.g., ColE1, ColA, pSC101 origins)[2]

  • Genes: atoB (E. coli), hbd (C. acetobutylicum), crt (C. acetobutylicum), ter (T. denticola), aldh (C. beijerinckii), fdh (Candida boidinii)[2][4]

  • Restriction enzymes, DNA ligase, and other molecular biology reagents

  • Gibson Assembly Master Mix[1]

  • PCR primers for gene amplification and verification

Procedure:

  • Gene Amplification: Amplify the required genes (atoB, hbd, crt, ter, aldh, fdh) from their respective genomic DNA sources using PCR with primers containing appropriate overhangs for Gibson assembly.[1]

  • Plasmid Construction:

    • Assemble the atoB, aldh, crt, and hbd genes as a single operon under the control of a suitable promoter (e.g., Pack) into a ColE1 origin plasmid using Gibson assembly.[2]

    • Individually clone ter and fdh into separate compatible plasmids (e.g., ColA and pSC101 origin) under the control of a promoter like PadhE.[2]

  • Transformation: Transform the constructed plasmids into the desired E. coli host strain.

  • Verification: Verify the successful construction of the plasmids and the transformed strain by restriction digestion, sequencing, and colony PCR.

Cultivation for n-Butyraldehyde Production

Objective: To cultivate the engineered E. coli strain for the production of n-butyraldehyde.

Materials:

  • Engineered E. coli strain

  • Luria-Bertani (LB) medium

  • Terrific Broth (TB): 12 g/L tryptone, 24 g/L yeast extract, 2.31 g/L KH2PO4, 12.54 g/L K2HPO4, 4 mL/L glycerol[2]

  • M9 medium: 12.8 g/L Na2HPO4·7H2O, 3 g/L KH2PO4, 0.5 g/L NaCl, 0.5 g/L NH4Cl, 1 mM MgSO4, 1 mg/L vitamin B1, 0.3 mM CaCl2[2]

  • Glucose (20 g/L)

  • Appropriate antibiotics

  • Shake flasks or bioreactor

Procedure:

  • Seed Culture: Inoculate a single colony of the engineered strain into LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Production Culture:

    • Inoculate the production medium (e.g., TB or M9 supplemented with 20 g/L glucose and antibiotics) with the overnight seed culture.

    • For complex medium analysis, use TB. For minimal medium analysis, use M9 supplemented with varying concentrations of yeast extract or tryptone.[2]

  • Incubation: Incubate the culture at 37°C with shaking. For anaerobic conditions, sparge the culture with nitrogen gas.

  • Sampling: Collect samples at regular intervals for analysis of cell growth (OD600), glucose consumption, and n-butyraldehyde production.

In Situ Product Removal (Liquid-Liquid Extraction)

Objective: To increase the titer of n-butyraldehyde by removing it from the culture medium during fermentation.

Materials:

  • Production culture

  • Organic extractants: Dodecane (B42187) or Oleyl alcohol[1][2]

  • Sterile culture vessels

Procedure:

  • Initiate Production Culture: Start the fermentation as described in Protocol 2.

  • Add Extractant: After a certain period of cell growth (e.g., when OD600 reaches a specific value), add a sterile overlay of the organic extractant (e.g., dodecane or oleyl alcohol) to the culture. The volume ratio of extractant to culture medium can be varied.[2]

  • Continue Fermentation: Continue the incubation with shaking to ensure mixing of the two phases.

  • Sampling: Collect samples from both the aqueous and organic phases for analysis.

Quantification of n-Butyraldehyde

Objective: To determine the concentration of n-butyraldehyde in the culture samples.

Materials:

  • Culture samples (aqueous and organic phases)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Appropriate GC column (e.g., HP-5)

  • n-Butyraldehyde standard solutions

  • Internal standard (optional)

Procedure:

  • Sample Preparation:

    • Centrifuge the culture samples to pellet the cells.

    • Collect the supernatant (aqueous phase).

    • If using liquid-liquid extraction, also collect the organic phase.

  • GC Analysis:

    • Inject a known volume of the sample (or an extract thereof) into the GC.

    • Run the GC with an appropriate temperature program.

  • Quantification:

    • Identify the n-butyraldehyde peak based on the retention time of the standard.

    • Quantify the concentration of n-butyraldehyde by comparing the peak area to a standard curve prepared with known concentrations of n-butyraldehyde.[1]

Experimental Workflow cluster_strain_construction Strain Construction cluster_production Production cluster_analysis Analysis GeneAmp Gene Amplification PlasmidConst Plasmid Construction GeneAmp->PlasmidConst Transformation Transformation PlasmidConst->Transformation Verification Verification Transformation->Verification SeedCulture Seed Culture Verification->SeedCulture ProdCulture Production Culture SeedCulture->ProdCulture InSituExtraction In Situ Extraction (Optional) ProdCulture->InSituExtraction Sampling Sampling ProdCulture->Sampling InSituExtraction->Sampling GC_Analysis GC Analysis Sampling->GC_Analysis Quantification Quantification GC_Analysis->Quantification

Caption: General experimental workflow for n-butyraldehyde production.

References

Spectroscopic Analysis of Butyraldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for butyraldehyde, a key aliphatic aldehyde. The document focuses on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting quantitative data in a structured format, detailing experimental protocols, and illustrating the logical relationships of these analytical techniques. This information is critical for the identification, characterization, and quality control of this compound in various scientific and industrial applications, including drug development.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its characteristic spectral features.

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity
~2975 - 2845C-H (Alkyl) StretchStrong
~2880 - 2650C-H (Aldehyde) StretchMedium, often appears as a shoulder[1][2]
~1740 - 1720C=O (Carbonyl) StretchStrong, characteristic for aliphatic aldehydes[1][2][3][4]
~1435 - 1215C-H (Alkyl) BendMultiple absorptions, not highly characteristic[2]

Table 1: Summary of key infrared absorption bands for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃ Reference: Tetramethylsilane (B1202638) (TMS) at 0.0 ppm

Chemical Shift (δ, ppm)Assignment (Proton)MultiplicityIntegration
~9.76CHOTriplet1H
~2.37CH₂-CHOTriplet of doublets2H
~1.64CH₃-CH₂Sextet2H
~0.97CH₃Triplet3H

Table 2: ¹H NMR chemical shifts, multiplicities, and integrations for this compound.[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.0 ppm

Chemical Shift (δ, ppm)Assignment (Carbon)
~202.8C HO
~45.8C H₂-CHO
~15.7CH₃-C H₂
~13.7C H₃

Table 3: ¹³C NMR chemical shifts for this compound.[6]

Experimental Protocols

The following are detailed methodologies for acquiring high-quality IR and NMR spectra of a liquid sample such as this compound.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)
  • Sample Preparation: Ensure the this compound sample is pure and free from water or other solvents. No further preparation is needed for a neat liquid sample.[7]

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Obtain two clean and dry salt plates (e.g., NaCl or KBr) from a desiccator.[8] If necessary, clean the plates with a small amount of dry acetone (B3395972) and wipe them with a clean, lint-free tissue.[7][8]

  • Spectrum Acquisition:

    • Place a single drop of this compound onto the center of one salt plate using a Pasteur pipette.[7][8]

    • Carefully place the second salt plate on top, creating a thin, uniform liquid film between the plates.[8]

    • Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer.[7][8]

    • Acquire a background spectrum of the empty instrument.

    • Acquire the sample spectrum.

  • Data Processing and Cleaning:

    • After obtaining the spectrum, remove the salt plates from the instrument.

    • Separate the plates and clean them thoroughly with dry acetone, then dry them with a clean Kimwipe.[7]

    • Return the clean, dry plates to the desiccator.[7][8]

    • Process the acquired spectrum using the instrument's software, which may include baseline correction.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-20 mg of pure this compound for a ¹H NMR spectrum or 20-50 mg for a ¹³C NMR spectrum.[9]

    • Choose a suitable deuterated solvent, with deuterated chloroform (B151607) (CDCl₃) being a common choice for nonpolar organic compounds.[9][10][11]

    • Dissolve the sample in approximately 0.6-0.75 mL of the deuterated solvent in a clean, dry vial.[9][11] Gentle vortexing or sonication can aid dissolution.[9]

    • If an internal standard is not already present in the solvent, a small amount of tetramethylsilane (TMS) can be added as a reference.[9]

  • Transfer to NMR Tube:

    • Using a pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of about 4.0 to 5.0 cm.[9]

    • Wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent (e.g., ethanol) to remove any fingerprints or dust.[9]

    • Cap the NMR tube securely.[9]

  • Spectrum Acquisition:

    • Insert the NMR tube into the spinner turbine, ensuring it is set to the correct depth using a depth gauge.

    • Insert the sample into the NMR spectrometer.

    • The instrument will then perform the following steps:

      • Locking: The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[9]

      • Shimming: The magnetic field homogeneity will be optimized to achieve high resolution and sharp peaks.[9]

      • Tuning: The probe will be tuned to the specific nucleus being observed (¹H or ¹³C).[9]

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and begin the experiment.

  • Data Processing:

    • After data acquisition, the raw data (Free Induction Decay or FID) is processed.

    • This involves Fourier transformation, phase correction, baseline correction, and integration of the peaks to obtain the final NMR spectrum.[9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using IR and NMR spectroscopy to determine the structure of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Interpretation Structural Elucidation IR Infrared (IR) Spectroscopy FunctionalGroups Functional Groups Present (e.g., C=O, C-H) IR->FunctionalGroups Identifies NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) ChemicalEnvironment Chemical Environment of Nuclei (Protons and Carbons) NMR->ChemicalEnvironment Determines Structure This compound Structure CH₃CH₂CH₂CHO FunctionalGroups->Structure Contributes to ChemicalEnvironment->Structure Confirms Connectivity

References

Butyraldehyde CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Butyraldehyde

This compound, an organic compound and the aldehyde derivative of butane, is a significant intermediate in the chemical industry.[1] It is a colorless, flammable liquid characterized by a pungent, unpleasant odor.[1][2]

  • IUPAC Name : Butanal[1][3]

  • CAS Number : 123-72-8[1][2][4][5][6]

  • Chemical Formula : C₄H₈O[1][4]

Physicochemical and Safety Data

The following table summarizes the key quantitative properties and safety parameters of this compound. All data is presented for easy comparison and reference.

PropertyValue
Molar Mass72.11 g/mol [1][4]
Density~0.80 g/cm³ at 20°C[1][4]
Melting Point-96 °C (-141 °F)[1][4]
Boiling Point74.8 °C (166.6 °F)[1][4]
Flash Point-7 °C (19 °F) (closed cup)[1][4]
Autoignition Temperature230 °C (446 °F)[1]
Solubility in Water7.1 g/100 mL (at 25 °C)[2]
Refractive Index (nD)~1.380 - 1.387 at 20°C[2][4]
Vapor Pressure91.5 mmHg at 20°C (68°F)[2][7]
Vapor Density2.5 (relative to air)[2][7]
Explosive Limits in Air1.9–12.5% by volume[1][2]
LD50 (rat, oral)2490 mg/kg[1]

Synthesis and Experimental Protocols

This compound is produced industrially through several key processes. The dominant method is the hydroformylation of propylene (B89431).

Protocol: Hydroformylation of Propylene (Low-Pressure Rhodium Catalyst)

This method is the most common industrial route, favored for its high efficiency and selectivity for the normal (n-) isomer over the iso-isomer.[8][9]

  • Objective : To synthesize n-butyraldehyde from propylene, carbon monoxide, and hydrogen.

  • Reactants :

    • Propylene (CH₃CH=CH₂)

    • Synthesis Gas (a mixture of H₂ and CO)

  • Catalyst : A rhodium-based catalyst, often a complex with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (TPP) or a water-soluble ligand like tppts.[1][9]

  • Reaction Conditions :

    • Temperature : 90–120°C[8]

    • Pressure : 1.96 MPa (approximately 20 atmospheres)[8]

  • Procedure :

    • Propylene and synthesis gas are introduced into a reactor containing the rhodium catalyst.[10]

    • The reaction is typically carried out in a homogeneous or a two-phase (aqueous/organic) system.[9] In the two-phase system, the water-soluble rhodium catalyst remains in the aqueous phase, while the propylene is converted to this compound, which forms a separate, less dense organic phase.[1]

    • This phase separation simplifies catalyst recovery and recycling.[9]

    • The this compound product is then separated from the unreacted gases and the catalyst solution.

    • The process yields a high ratio of n-butyraldehyde to isothis compound, often between 8:1 and 10:1.[8]

  • Overall Reaction : CH₃CH=CH₂ + H₂ + CO → CH₃CH₂CH₂CHO[1]

Protocol: Catalytic Dehydrogenation of n-Butanol

This compound can also be produced by the catalytic dehydrogenation of n-butanol.[1]

  • Objective : To synthesize this compound by removing hydrogen from n-butanol.

  • Reactant : n-Butanol (CH₃CH₂CH₂CH₂OH)

  • Catalyst : Typically copper or silver-based catalysts.[11][12]

  • Procedure :

    • Vaporized n-butanol is passed over a heated catalyst bed.

    • The alcohol undergoes dehydrogenation to form this compound and hydrogen gas.

    • The resulting mixture is cooled to condense the this compound and any unreacted butanol.

    • The final product is purified by distillation.

Protocol: Laboratory Oxidation of 1-Butanol (B46404)

A common laboratory-scale synthesis involves the oxidation of 1-butanol using an oxidizing agent like potassium dichromate in an acidic solution.[12]

  • Objective : To synthesize this compound via controlled oxidation of 1-butanol.

  • Reactants :

    • 1-Butanol

    • Potassium Dichromate (K₂Cr₂O₇)

    • Concentrated Sulfuric Acid (H₂SO₄)

  • Procedure :

    • Prepare a solution of potassium dichromate in water and carefully add concentrated sulfuric acid.

    • Add this oxidizing solution dropwise to 1-butanol while maintaining a controlled temperature.

    • The reaction is kept at a temperature that allows the this compound (boiling point ~75°C) to distill off as it is formed, preventing its further oxidation to butyric acid.[12]

    • The collected distillate, containing this compound and water, is separated.

    • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and purified by fractional distillation to yield pure this compound.[12][13]

Chemical Reactivity and Industrial Applications

This compound's reactivity is dominated by its aldehyde functional group, making it a versatile precursor for a wide range of chemicals.[1][14]

dot

Propylene Propylene This compound This compound (Butanal) Propylene->this compound Hydroformylation (+ CO, H₂) Butyraldehyde_Branch This compound->Butyraldehyde_Branch Butanol n-Butanol Aldol_Intermediate Aldol (B89426) Condensation Product (2-Ethylhexenal) Ethylhexanol 2-Ethylhexanol Aldol_Intermediate->Ethylhexanol Hydrogenation Plasticizers Plasticizers (e.g., DOP) Ethylhexanol->Plasticizers Esterification Trimethylolpropane Trimethylolpropane Alkyd_Resins Alkyd Resins Trimethylolpropane->Alkyd_Resins Polymerization Butyraldehyde_Branch->Butanol Hydrogenation Butyraldehyde_Branch->Aldol_Intermediate Aldol Condensation (Self-reaction) Butyraldehyde_Branch->Trimethylolpropane Condensation (+ Formaldehyde)

Caption: Industrial conversion of propylene to major chemical products via this compound.

Key Reactions:
  • Hydrogenation : this compound is readily hydrogenated to produce n-butanol, an important solvent and chemical intermediate.[1][14]

  • Oxidation : Oxidation of this compound yields n-butyric acid.[1][14]

  • Aldol Condensation : In the presence of a base, two molecules of this compound undergo an aldol condensation to form 2-ethylhexenal. This intermediate is then hydrogenated to produce 2-ethylhexanol.[1][14]

Major Applications:
  • Plasticizers : The most significant use of this compound is as a precursor to 2-ethylhexanol, which is a key alcohol in the production of major plasticizers like bis(2-ethylhexyl) phthalate (B1215562) (DOP).[1]

  • Synthetic Resins : It is a crucial intermediate in the synthesis of trimethylolpropane, which is used to produce alkyd resins for coatings and paints.[1][14] It is also used in making melamine (B1676169) and urea (B33335) resins.[4]

  • Rubber Accelerators : It serves as a raw material for manufacturing rubber vulcanization accelerators.[5][11]

  • Solvents and Other Chemicals : this compound is a precursor to n-butanol, various esters, pharmaceuticals, pesticides, and perfumes.[4][5]

dot

This compound This compound center_node This compound->center_node Butanol n-Butanol Butyric_Acid n-Butyric Acid Aldol_Product 2-Ethylhexenal center_node->Butanol Hydrogenation (+ H₂) center_node->Butyric_Acid Oxidation (+ [O]) center_node->Aldol_Product Aldol Condensation (+ this compound, Base)

Caption: Core reaction pathways of this compound.

Safety, Handling, and Storage

This compound is a hazardous substance requiring strict safety protocols.

  • Hazards :

    • Flammability : It is a highly flammable liquid and vapor with a low flash point.[2][15] Vapors can form explosive mixtures with air.[1]

    • Reactivity : It can react vigorously with oxidizing materials, strong acids, and strong bases, potentially leading to exothermic condensation or polymerization reactions.[2][7]

    • Health : It can cause serious eye irritation and may be harmful if inhaled.[2][16]

  • Handling :

    • Handle in a well-ventilated area, using explosion-proof equipment.[15][16]

    • Keep away from all ignition sources, including heat, sparks, and open flames.[15][17]

    • Use non-sparking tools and take precautionary measures against static discharge.[17][18]

    • Wear appropriate personal protective equipment (PPE), including protective gloves, and eye/face protection.[17][18]

  • Storage :

    • Store in a cool, dry, well-ventilated place away from direct sunlight and heat.[15][17]

    • Keep containers tightly closed.[15][16]

    • Ground and bond containers and receiving equipment during transfer.[15]

References

Navigating the Toxicological Landscape of n-Butyraldehyde: An In-depth Guide for Laboratory Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for n-butyraldehyde, a crucial reagent in various research and manufacturing processes. Understanding its hazardous properties is paramount for ensuring laboratory safety and mitigating potential risks to personnel. This document summarizes key toxicological endpoints, details the methodologies of pivotal safety assessment studies, and visualizes the underlying metabolic and toxicity pathways.

Core Toxicological Data

The following tables provide a consolidated summary of the quantitative toxicological data for n-butyraldehyde, facilitating a clear understanding of its potential hazards.

Table 1: Acute Toxicity of n-Butyraldehyde
Route of ExposureSpeciesTest GuidelineEndpointValueReference
OralRatOECD 401LD505,890 mg/kg[1]
InhalationRatOECD 403LC50 (4h)> 5.46 mg/L (vapour)[1]
DermalRabbit-LD503,560 mg/kg[1]

Interpretation: n-Butyraldehyde exhibits low acute toxicity via oral and dermal routes.[1] The inhalation toxicity is also considered low.[1]

Table 2: Irritation and Sensitization Profile of n-Butyraldehyde
EndpointSpeciesTest GuidelineResultReference
Skin IrritationRabbitOECD 404No skin irritation (4h exposure)[1]
Eye IrritationRabbitDirective 67/548/EEC, Annex V, B.5.Irritating to eyes (24h exposure)[1]
Skin SensitizationGuinea PigOECD 406 (Buehler Test)Does not cause skin sensitization[1]

Interpretation: n-Butyraldehyde is not a skin irritant or a skin sensitizer (B1316253).[1] However, it is classified as an eye irritant.[1]

Table 3: Genotoxicity of n-Butyraldehyde
Test SystemTest GuidelineMetabolic ActivationResultReference
Ames Test (S. typhimurium)-With and withoutNegative[1]
Chromosome Aberration Test (CHO cells)--Positive
Micronucleus Test (Mouse bone marrow)--Positive[2]

Interpretation: While the Ames test was negative, there is evidence of genotoxicity in mammalian cells in vitro and in vivo.[1][2]

Table 4: Repeated Dose Toxicity and Carcinogenicity
Study TypeSpeciesRouteKey FindingsReference
13-week studyRatInhalationNasal lesions at 125 ppm and above[3]
2-year studyRatInhalationClear evidence of carcinogenicity (nasal tumors) at 3,000 ppm[4]

Interpretation: Repeated inhalation exposure to n-butyraldehyde can cause damage to the respiratory tract.[3] Long-term exposure to high concentrations has been shown to be carcinogenic in rats, leading to the formation of nasal tumors.[4]

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below to provide a deeper understanding of how the data was generated.

OECD Guideline 401: Acute Oral Toxicity

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.[5]

  • Procedure:

    • Animals are fasted overnight prior to dosing.[3]

    • The test substance is administered in a single dose by gavage.[3]

    • A stepwise procedure is used, with 3 animals per step.[5] The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[5]

    • Body weight is recorded weekly.

    • At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

OECD Guideline 403: Acute Inhalation Toxicity

This guideline assesses the potential adverse effects of a substance when inhaled for a short duration.

  • Test Animals: Young adult rats are the preferred species.[6]

  • Procedure:

    • Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a whole-body or nose-only inhalation chamber for a fixed period, typically 4 hours.[1][7]

    • A limit test at a concentration of 5 mg/L or a full range-finding study with at least three concentrations is conducted.[7]

    • Animals are observed for signs of toxicity during and after exposure for up to 14 days.[1][7]

    • Body weights are recorded, and a gross necropsy is performed on all animals.[7]

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause local irritation or corrosion upon a single dermal application.

  • Test Animals: Albino rabbits are typically used.[8]

  • Procedure:

    • A small area of the animal's skin is shaved.[2]

    • A single dose (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to the skin under a gauze patch.[9]

    • The exposure duration is typically 4 hours.[8]

    • Skin reactions (erythema and edema) are observed and scored at 1, 24, 48, and 72 hours after patch removal.[9] The observation period can extend up to 14 days to assess the reversibility of the effects.[8]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test is designed to determine the potential of a substance to cause irritation or corrosion to the eye.

  • Test Animals: Albino rabbits are the recommended species.[10]

  • Procedure:

    • A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[10][11] The other eye serves as a control.

    • The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[10]

    • The observation period can be extended to 21 days to evaluate the reversibility of any observed lesions.[12]

OECD Guideline 406: Skin Sensitization (Buehler Test)

This test assesses the potential of a substance to induce skin sensitization (allergic contact dermatitis).

  • Test Animals: Young adult guinea pigs are used.[13]

  • Procedure:

    • Induction Phase: A non-irritating concentration of the test substance is applied topically to a shaved area of the skin under an occlusive patch once a week for three weeks.[14]

    • Rest Period: A two-week rest period follows the induction phase to allow for the development of an immune response.

    • Challenge Phase: A non-irritating concentration of the test substance is applied to a naive skin site.[14]

    • Skin reactions are observed at 24 and 48 hours after the challenge application and scored for erythema and edema.[14] A substance is considered a sensitizer if a positive reaction is observed in the test group and not in the control group.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic fate and toxicological mechanisms of n-butyraldehyde, as well as the general workflow of toxicity testing, provides a clearer context for the presented data.

nButyraldehyde n-Butyraldehyde ALDH Aldehyde Dehydrogenase (ALDH) nthis compound->ALDH Metabolism nButyricAcid n-Butyric Acid (Less Toxic) ALDH->nButyricAcid Detoxification Excretion Excretion nButyricAcid->Excretion

Metabolic Pathway of n-Butyraldehyde.

The primary metabolic pathway for n-butyraldehyde involves its oxidation by aldehyde dehydrogenase (ALDH) to n-butyric acid, a less toxic compound that can be further metabolized and excreted.

Aldehyde Aldehyde Exposure (e.g., n-Butyraldehyde) ROS Increased Reactive Oxygen Species (ROS) Aldehyde->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress NFkB NF-κB Activation OxidativeStress->NFkB YAP YAP Activation OxidativeStress->YAP Inflammation Inflammation NFkB->Inflammation CellProliferation Altered Cell Proliferation & Apoptosis YAP->CellProliferation TestSubstance Test Substance (n-Butyraldehyde) DoseRangeFinding Dose Range-Finding (Pilot Study) TestSubstance->DoseRangeFinding MainStudy Main Study (Definitive Doses) DoseRangeFinding->MainStudy Dosing Dosing (Oral, Dermal, Inhalation) MainStudy->Dosing Observation In-Life Observation (Clinical Signs, Body Weight) Dosing->Observation Necropsy Terminal Procedures (Necropsy, Histopathology) Observation->Necropsy DataAnalysis Data Analysis & Reporting Necropsy->DataAnalysis

References

Butyraldehyde role as a biomarker in metabolic studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Butyraldehyde, a four-carbon aldehyde, is emerging as a significant biomarker in the study of various metabolic disorders. Its presence and concentration in biological fluids can provide valuable insights into oxidative stress, gut microbiota activity, and the pathogenesis of diseases such as metabolic syndrome, diabetes mellitus, and neurodegenerative conditions. This technical guide provides a comprehensive overview of the role of this compound in metabolic studies, including quantitative data, detailed experimental protocols, and an exploration of the signaling pathways involved.

This compound as a Biomarker in Metabolic Diseases

Recent studies have highlighted a significant association between serum this compound concentrations and the prevalence of metabolic syndrome and diabetes. Quantitative analysis from large-scale population studies, such as the National Health and Nutrition Examination Survey (NHANES), has provided crucial data in this area.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the link between this compound and metabolic diseases.

Table 1: Association of Serum this compound Concentration with Diabetes Mellitus in Males

This compound TertileOdds Ratio (OR)95% Confidence Interval (CI)p-value for trend
Second Tertile2.801.35–5.790.010
Third Tertile2.591.30–5.170.010

Source: Data from NHANES 2013-2014 as reported in a 2021 study on the association of aldehydes with diabetes mellitus.[1][2]

Table 2: Association between Serum this compound and Markers of Inflammation and Oxidative Stress

MarkerBeta Coefficient (per 1 SD change in this compound)95% Confidence Interval (CI)
Serum Iron8.400.97, 15.83
Lymphocyte Count0.180.03, 0.34

Source: Data from a 2023 study analyzing the association between aldehyde exposure and markers of inflammation and oxidative stress.[3][4]

While one study did not find a direct linear association between this compound and the overall risk of metabolic syndrome, it did find significant associations for other aldehydes like isovaleraldehyde.[5] However, the link between this compound and diabetes, a key component of metabolic syndrome, is more pronounced, particularly in males.[1][2]

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound in Human Plasma

This protocol is a representative method for the analysis of this compound in human plasma, often requiring a derivatization step to enhance volatility and detection.

1. Sample Preparation and Derivatization:

  • To 1 mL of human plasma, add a suitable internal standard (e.g., deuterated this compound).

  • For derivatization, add 100 µL of a 10 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution in water.

  • Adjust the pH to 3 with hydrochloric acid.

  • Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivative.

  • After cooling, perform a liquid-liquid extraction with 500 µL of hexane.

  • Vortex the mixture for 1 minute and then centrifuge at 5000 rpm for 5 minutes.

  • Carefully transfer the organic (hexane) layer to a new vial for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp at 5°C/min to 170°C, then ramp at 1°C/min to 190°C, and hold for 25 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode targeting the characteristic ions of the this compound-PFBHA derivative to enhance sensitivity.

High-Performance Liquid Chromatography (HPLC) Protocol for this compound in Urine

This protocol outlines a typical method for analyzing this compound in urine samples, which also commonly involves derivatization.

1. Sample Preparation and Derivatization:

  • To 1 mL of urine, add an internal standard.

  • Add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in acetonitrile (B52724) containing 1% phosphoric acid.

  • Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivative.

  • After cooling, the sample can be directly injected or further purified using solid-phase extraction (SPE) if the matrix is complex.

2. HPLC Conditions:

  • HPLC System: Integrated high-performance liquid chromatograph (e.g., Prominence-i Plus) or a modular system.

  • Column: A reverse-phase column such as a Shim-pack Scepter PFPP-120 (150 mmL x 4.6 mm I.D., 3 µm) or a Newcrom R1 column.[6]

  • Mobile Phase: A gradient of acetonitrile and water. For example, a gradient starting with 20% acetonitrile, increasing to 55% over 5 minutes, then to 60% at 25 minutes, holding until 35 minutes, and then returning to the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35°C.

  • Detection: UV detector at 360 nm.

Signaling Pathways and Logical Relationships

This compound is implicated in several key metabolic and stress-related signaling pathways. Its effects can be both direct and indirect, often through its conversion to butyrate (B1204436) by aldehyde dehydrogenases. The following diagrams, generated using the DOT language, illustrate these relationships.

Experimental Workflow for this compound Biomarker Analysis

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analytical Quantification cluster_data_analysis Data Analysis PatientCohort Patient Cohort (e.g., Metabolic Syndrome) BiologicalSample Biological Sample (Plasma, Urine) PatientCohort->BiologicalSample ControlGroup Healthy Control Group ControlGroup->BiologicalSample Derivatization Derivatization (PFBHA or DNPH) BiologicalSample->Derivatization GCMS GC-MS Analysis Derivatization->GCMS HPLC HPLC-UV Analysis Derivatization->HPLC QuantitativeData Quantitative Data (Concentrations) GCMS->QuantitativeData HPLC->QuantitativeData StatisticalAnalysis Statistical Analysis (Correlation with Disease) QuantitativeData->StatisticalAnalysis

Caption: A generalized workflow for the analysis of this compound as a biomarker.

This compound in Oxidative Stress and Inflammation

oxidative_stress_pathway cluster_stimulus Metabolic Dysregulation cluster_ros Oxidative Stress Cascade cluster_cellular_response Cellular Response MetabolicStress Metabolic Stress (e.g., Hyperglycemia) ROS Increased ROS Production MetabolicStress->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation This compound This compound Formation LipidPeroxidation->this compound ProteinAdducts Protein & DNA Adducts This compound->ProteinAdducts Nrf2 Nrf2 Pathway Activation This compound->Nrf2 Inflammation Inflammation ProteinAdducts->Inflammation AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse Upregulation of Antioxidant Genes

Caption: The role of this compound in the oxidative stress and inflammatory response.

Influence of Gut Microbiota and Butyrate on Host Metabolism

gut_microbiota_butyrate_pathway cluster_gut Gut Lumen cluster_host Host Cell (e.g., Colonocyte, Hepatocyte) cluster_this compound Intermediate Step DietaryFiber Dietary Fiber GutMicrobiota Gut Microbiota DietaryFiber->GutMicrobiota Fermentation This compound This compound GutMicrobiota->this compound ButyrateProduction Butyrate Production Butyrate Butyrate ButyrateProduction->Butyrate HDAC_Inhibition HDAC Inhibition Butyrate->HDAC_Inhibition GeneExpression Altered Gene Expression HDAC_Inhibition->GeneExpression InsulinSignaling Improved Insulin (B600854) Signaling GeneExpression->InsulinSignaling This compound->Butyrate Oxidation by Aldehyde Dehydrogenase

Caption: The metabolic link between gut microbiota, this compound, butyrate, and host insulin signaling.

Conclusion

This compound is a promising biomarker for metabolic studies, with established links to diabetes and oxidative stress. Its quantification in biological fluids, though requiring sensitive analytical methods like GC-MS and HPLC, can provide valuable data for understanding disease mechanisms and for the development of novel therapeutic strategies. The interplay between gut microbiota, this compound production, and host metabolic signaling pathways is a particularly important area for future research. This guide provides a foundational understanding for researchers and drug development professionals looking to incorporate this compound analysis into their metabolic research programs.

References

An In-depth Technical Guide to the Reactivity and Functional Groups of Butyraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Butyraldehyde

This compound, systematically named butanal, is an organic compound with the chemical formula C₄H₈O.[1] As a saturated aliphatic aldehyde, its chemical behavior is predominantly dictated by the highly reactive aldehyde functional group (-CHO). This functional group consists of a carbonyl center (a carbon double-bonded to an oxygen) bonded to a hydrogen atom and an alkyl chain. The significant electronegativity difference between carbon and oxygen results in a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes this compound a versatile intermediate in organic synthesis and a key building block in the chemical industry.[2][3]

This guide provides a comprehensive overview of the reactivity of this compound, focusing on its principal reactions, associated quantitative data, and detailed experimental protocols. Furthermore, it explores the industrial significance of these reactions and touches upon the compound's metabolic fate and the biological activities of its metabolites.

Core Reactivity of the Aldehyde Functional Group

The reactivity of this compound is centered around the aldehyde functional group. The key reactions include nucleophilic addition, oxidation, reduction, and reactions at the α-carbon, such as aldol (B89426) condensation.[4]

Nucleophilic Addition Reactions

The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for nucleophiles. This class of reactions is fundamental to the synthesis of a wide range of chemical entities.

Oxidation of this compound

This compound is readily oxidized to its corresponding carboxylic acid, butyric acid. This transformation is a common reaction and can be achieved using various oxidizing agents.[5][6] In industrial settings, this oxidation is often carried out using air or oxygen.[5]

Table 1: Quantitative Data for the Oxidation of this compound to Butyric Acid

ParameterValueConditionsReference
Conversion of this compound> 99.5%Temperature: 50-60°C, mole ratio of oxygen to this compound: 0.750-0.875, mass ratio of catalyst to this compound: 0.1%-0.2%, reaction time: ~3 hours[5]
Selectivity for Butyric Acid> 95.0%Temperature: 50-60°C, mole ratio of oxygen to this compound: 0.750-0.875, mass ratio of catalyst to this compound: 0.1%-0.2%, reaction time: ~3 hours[5]

Experimental Protocol: Oxidation of n-Butanol to n-Butyraldehyde (A common laboratory synthesis of this compound which must be controlled to prevent over-oxidation to butyric acid)

This protocol describes the synthesis of n-butyraldehyde from n-butanol, illustrating a controlled oxidation. To achieve the oxidation of this compound to butyric acid, the reaction conditions would be adjusted to be more vigorous (e.g., prolonged reaction time, stronger oxidizing agent, or less rapid removal of the aldehyde).

  • Materials:

    • n-butanol

    • Potassium dichromate (K₂Cr₂O₇)

    • Concentrated sulfuric acid (H₂SO₄)

    • Water

    • 2,4-Dinitrophenylhydrazine (for identification of the aldehyde product)

  • Procedure:

    • In a flask equipped for distillation, combine 1.8 mL of n-butanol and 1.8 g of potassium dichromate.

    • In a separate beaker, prepare a solution of 6 mL of water and 1.2 mL of concentrated sulfuric acid, and cool it in an ice bath.

    • Slowly add the cooled acidic dichromate solution to the n-butanol.

    • Gently heat the reaction mixture to initiate the oxidation. The n-butyraldehyde formed will distill over. It is crucial to distill the product as it forms to prevent its over-oxidation to butyric acid.

    • Collect the distillate, which will consist of two phases: an aqueous phase and an organic phase (n-butyraldehyde).

    • Separate the organic layer using a separatory funnel.

    • Confirm the presence of the aldehyde by reacting a small sample with 2,4-dinitrophenylhydrazine, which will form a yellow to orange precipitate (a phenylhydrazone derivative).[7]

Reduction of this compound

This compound can be reduced to the corresponding primary alcohol, 1-butanol (B46404). This is a crucial reaction in industrial processes. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) in laboratory settings, and catalytic hydrogenation is used on an industrial scale.[8][9]

Table 2: Quantitative Data for the Hydrogenation of Isothis compound to Isobutyl Alcohol (as a proxy for this compound reduction kinetics)

ParameterValueConditionsReference
Apparent Activation Energy15.89 kJ/molCatalyst: Cu, Temperature: 130-180°C, Pressure: 0.3-0.8 MPa[10]
Reaction Order (Isothis compound)0.16Catalyst: Cu, Temperature: 130-180°C, Pressure: 0.3-0.8 MPa[10]
Reaction Order (H₂)0.30Catalyst: Cu, Temperature: 130-180°C, Pressure: 0.3-0.8 MPa[10]

Experimental Protocol: Reduction of this compound to 1-Butanol (Conceptual Laboratory Procedure)

  • Materials:

    • This compound

    • Sodium borohydride (NaBH₄)

    • Ethanol (B145695) (or another suitable solvent)

    • Dilute acid (for workup)

  • Procedure:

    • Dissolve this compound in ethanol in a reaction flask cooled in an ice bath.

    • Slowly add a solution of sodium borohydride in ethanol to the this compound solution.

    • After the addition is complete, allow the reaction to stir for a specified time to ensure complete reduction.

    • Carefully add dilute acid to quench the excess sodium borohydride and neutralize the reaction mixture.

    • Extract the 1-butanol from the aqueous solution using an organic solvent.

    • Dry the organic extract and purify the 1-butanol by distillation.

Aldol Condensation of this compound

The α-carbon of this compound (the carbon adjacent to the carbonyl group) is acidic and can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile and attack the electrophilic carbonyl carbon of another this compound molecule. This reaction is known as an aldol condensation and is a powerful tool for forming carbon-carbon bonds.[11][12] The self-condensation of this compound is a key step in the industrial production of 2-ethylhexanol.[13][14][15][16][17][18]

Table 3: Quantitative Data for the Aldol Condensation of this compound

ParameterValueConditionsReference
Activation Energy13.5 +/- 0.4 kcal/molCatalyst: Aqueous NaOH (0.76-1.9 M), Temperature: 110-150°C (biphasic reaction)[2]
Reaction Order (n-Butyraldehyde)1Catalyst: Aqueous NaOH (0.76-1.9 M), Temperature: 110-150°C (biphasic reaction)[2]
Reaction Order (NaOH)1Catalyst: Aqueous NaOH (0.76-1.9 M), Temperature: 110-150°C (biphasic reaction)[2]
Conversion of this compound90%Catalyst: Palladium on titania eggshell, Temperature: 150°C, Pressure: 200 psig H₂ (continuous process for 2-ethylhexanol)[17]
Selectivity to 2-ethylhexanol75%Catalyst: Palladium on titania eggshell, Temperature: 150°C, Pressure: 200 psig H₂ (continuous process for 2-ethylhexanol)[17]

Experimental Protocol: General Aldol Condensation

This is a general procedure that can be adapted for the self-condensation of this compound.

  • Materials:

    • Aldehyde (this compound)

    • 95% Ethanol

    • 15 M aqueous sodium hydroxide (B78521) (NaOH) solution

    • Ice water

  • Procedure:

    • Place approximately 1 mmol of this compound into a conical vial with a magnetic stirrer.

    • Add 1 mL of 95% ethanol and begin stirring.

    • Add 0.10 mL of 15 M aqueous sodium hydroxide solution, cap the vial, and stir at room temperature.

    • The product, 2-ethyl-3-hydroxyhexanal, will form. In many cases, this aldol addition product will subsequently dehydrate to form 2-ethyl-2-hexenal (B1232207), especially with heating.

    • Once the reaction is complete, dilute the mixture with ice water to precipitate the product.

    • Filter the solid product, wash with cold water, and air dry.

    • The crude product can be purified by recrystallization, for example, from 95% ethanol.[19]

Industrial Significance and Workflows

This compound is a high-volume industrial chemical primarily produced by the hydroformylation of propylene.[1] Its reactivity makes it a crucial starting material for a variety of commercially important products.

Production of 2-Ethylhexanol

A major application of this compound is in the synthesis of 2-ethylhexanol, which is a precursor to plasticizers used in polymers like PVC.[13][14][15][16][17][18] The industrial process involves a multi-step synthesis that leverages the core reactivity of this compound.

G Propylene Propylene Hydroformylation Hydroformylation (Oxo Process) Propylene->Hydroformylation Syngas Synthesis Gas (CO + H₂) Syngas->Hydroformylation This compound n-Butyraldehyde Hydroformylation->this compound Aldol_Condensation Aldol Condensation This compound->Aldol_Condensation Ethylhexenal 2-Ethyl-2-hexenal Aldol_Condensation->Ethylhexenal Hydrogenation Hydrogenation Ethylhexenal->Hydrogenation Ethylhexanol 2-Ethylhexanol Hydrogenation->Ethylhexanol

Caption: Industrial synthesis of 2-ethylhexanol from propylene.

Metabolism and Biological Considerations

While this compound is a key industrial chemical, it is also found in biological systems, albeit at low concentrations.[4] Its biological effects are primarily linked to its metabolism.

Metabolic Fate of this compound

In biological systems, this compound is primarily metabolized through oxidation to butyric acid. This reaction is catalyzed by aldehyde dehydrogenases.[3][20] To a lesser extent, it can be reduced to 1-butanol.[21]

G This compound This compound Oxidation Oxidation (Aldehyde Dehydrogenase) This compound->Oxidation Reduction Reduction (Alcohol Dehydrogenase) This compound->Reduction Butyric_Acid Butyric Acid Oxidation->Butyric_Acid Metabolism Central Metabolism (e.g., Fatty Acid Synthesis) Butyric_Acid->Metabolism Butanol 1-Butanol Reduction->Butanol

Caption: Simplified metabolic pathways of this compound.

Biological Activity of Metabolites

Direct signaling pathways initiated by this compound are not well-documented in the scientific literature. However, its primary metabolite, butyric acid (as butyrate), is a well-known short-chain fatty acid with significant biological activities. Butyrate (B1204436) is a key energy source for colonocytes and is a potent inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate can modulate gene expression and has been shown to have anti-inflammatory and anti-cancer properties. The biological effects observed upon exposure to this compound are often attributed to its rapid conversion to butyric acid.

Conclusion

This compound's reactivity, governed by its aldehyde functional group, makes it a cornerstone of industrial organic synthesis. Its participation in oxidation, reduction, and aldol condensation reactions allows for the production of a wide array of valuable chemicals. For researchers and professionals in drug development, a thorough understanding of this reactivity is essential for both leveraging its synthetic potential and for comprehending its metabolic fate and the biological implications of its metabolites. The provided data and protocols offer a foundational resource for further investigation and application of this compound chemistry.

References

An In-depth Technical Guide to the Key Reactions of Butyraldehyde: Oxidation and Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyraldehyde, also known as butanal, is a four-carbon aldehyde with the chemical formula CH₃(CH₂)₂CHO.[1] It is a colorless, flammable liquid with a pungent odor, serving as a pivotal intermediate in the chemical industry.[1][2][3] Produced predominantly through the hydroformylation of propylene, this compound is a precursor to a wide array of commercially significant products, including plasticizers, synthetic resins, and solvents.[1][4][5] Its reactivity is dominated by the chemistry of the aldehyde functional group, with oxidation to butanoic acid and hydrogenation to n-butanol being two of its most fundamental and industrially relevant transformations.[1][4]

This technical guide provides a comprehensive overview of the oxidation and hydrogenation of this compound for researchers, scientists, and professionals in drug development. It details the reaction mechanisms, catalytic systems, and quantitative performance data, alongside explicit experimental protocols and process diagrams.

Oxidation of this compound to Butanoic Acid

The oxidation of this compound yields butanoic acid (butyric acid), a compound used in the synthesis of esters for flavorings, perfumes, and pharmaceuticals. This conversion is a cornerstone of industrial organic synthesis and represents a major production route for butanoic acid.[6][7]

Reaction and Mechanism

The overall reaction involves the conversion of the aldehyde group to a carboxylic acid group. This process typically proceeds via a free-radical mechanism when using molecular oxygen, or through the formation of a chromate (B82759) ester intermediate when using stronger oxidizing agents like dichromate. In the presence of air, this compound can readily oxidize to butyric acid.[8]

Chemical Equation: 2 CH₃CH₂CH₂CHO + O₂ → 2 CH₃CH₂CH₂COOH

Oxidation_Pathway This compound This compound (C₄H₈O) ButanoicAcid Butanoic Acid (C₄H₈O₂) This compound->ButanoicAcid Oxidation Oxidant [Oxidizing Agent] (e.g., O₂, K₂Cr₂O₇) Oxidant->this compound

Catalysts and Reaction Conditions

Various systems can be employed for the oxidation of this compound.

  • Catalytic Air/Oxygen Oxidation: This is the preferred industrial method. It often employs catalysts like manganese or cobalt salts (e.g., manganese butyrate) to facilitate the reaction with oxygen at moderate temperatures.[9][10] This method is highly efficient, achieving high conversion and selectivity.[7][9]

  • Strong Oxidizing Agents: In a laboratory setting, strong oxidants such as potassium dichromate (K₂Cr₂O₇) or potassium permanganate (B83412) (KMnO₄) in an acidic solution (e.g., H₂SO₄) are effective.[11][12] These reactions are typically vigorous and require careful temperature control to prevent side reactions.

Quantitative Data Presentation: Oxidation

The following table summarizes key performance data for the oxidation of this compound under various conditions.

Catalyst/OxidantTemperature (°C)PressureReagent RatiosReaction TimeConversion (%)Selectivity (%)Reference
Unspecified Catalyst / O₂50 - 60AmbientO₂/Butyraldehyde (mole): 0.75-0.8753 hours> 99.5> 95.0 (to Butanoic Acid)[9]
Manganese Butyrate (0.5% w/w) / Air65 - 75AmbientCounter-current air flowContinuousNot specifiedNot specified[10]
K₂Cr₂O₇ / H₂SO₄Boiling (~85-90)AmbientK₂Cr₂O₇: 0.188 mol, Butanol: 0.5 mol~35 min32 (yield of aldehyde)N/A (synthesis of aldehyde)[8]

Note: The K₂Cr₂O₇ reference describes the synthesis of this compound from butanol, where over-oxidation to butanoic acid is a potential side reaction to be avoided.[8][12]

Experimental Protocol: Oxidation with Potassium Dichromate

This protocol describes the laboratory-scale oxidation of n-butanol to this compound, where careful distillation is required to prevent further oxidation to butanoic acid. To achieve the carboxylic acid, the aldehyde would not be immediately distilled.[11][12]

Materials and Equipment:

  • n-butanol

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Fractionating column and condenser for distillation

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Prepare the Oxidizing Solution: In a beaker, cautiously dissolve 56 g (0.188 mol) of potassium dichromate in 300 mL of water. Once dissolved, slowly add 40 mL of concentrated sulfuric acid while cooling the mixture in an ice bath.

  • Set up the Apparatus: Place 37 g (0.5 mol) of n-butanol and a few boiling chips into a 250 mL round-bottom flask. Assemble a distillation apparatus with the flask, a fractionating column, a condenser, and a receiving flask cooled in an ice bath.

  • Reaction: Gently heat the n-butanol to boiling. Transfer the prepared dichromate solution to a dropping funnel and add it dropwise to the boiling alcohol over approximately 20-30 minutes.[8]

  • Control Temperature: Maintain a vigorous reaction, ensuring the temperature at the top of the column does not exceed 85 °C to allow the lower-boiling point this compound (boiling point ~75 °C) to distill off as it is formed.[3][8] This step is crucial to prevent its over-oxidation to butanoic acid.

  • Isolation: Continue the distillation for about 15 minutes after all the oxidizing agent has been added, collecting all fractions that distill below 90 °C.[8]

  • Purification: Transfer the collected distillate to a separatory funnel. Separate the aqueous layer. Dry the organic layer (crude this compound) with anhydrous sodium sulfate.

  • Final Distillation: Perform a final fractional distillation, collecting the pure this compound fraction between 73-76 °C.[8]

Safety Note: Potassium dichromate is highly toxic and a carcinogen. Sulfuric acid is extremely corrosive. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction & Distillation cluster_purification Purification A Prepare Oxidant: K₂Cr₂O₇ + H₂SO₄ + H₂O D Add Oxidant Dropwise A->D B Setup Apparatus: Flask with n-Butanol, Distillation Column C Heat n-Butanol to Boiling B->C C->D Maintain Boil E Distill Product (T < 85°C) D->E Product Forms F Separate Aqueous Layer E->F Crude Product G Dry Organic Layer (Anhydrous Na₂SO₄) F->G H Final Fractional Distillation (73-76°C) G->H I I H->I Pure this compound

Hydrogenation of this compound to n-Butanol

The catalytic hydrogenation of this compound is the primary industrial method for producing n-butanol, a valuable solvent and a precursor for butyl acetate (B1210297) and other esters.[13][14][15] This reduction reaction is highly efficient when conducted over heterogeneous catalysts.

Reaction and Mechanism

Hydrogenation involves the addition of a molecule of hydrogen (H₂) across the carbonyl (C=O) double bond of the aldehyde, converting it to a primary alcohol. The reaction is typically carried out on the surface of a metal catalyst, where hydrogen is dissociatively adsorbed and then reacts with the adsorbed aldehyde.[16]

Chemical Equation: CH₃CH₂CH₂CHO + H₂ → CH₃CH₂CH₂CH₂OH

Hydrogenation_Pathway This compound This compound (C₄H₈O) Butanol n-Butanol (C₄H₁₀O) This compound->Butanol Hydrogenation Hydrogen Hydrogen (H₂) [Catalyst] Hydrogen->this compound

Catalysts and Reaction Conditions

A range of catalysts are effective for this compound hydrogenation, with reaction conditions tailored to optimize activity and selectivity.

  • Copper-based Catalysts: Mixtures of copper oxide and zinc oxide (CuO/ZnO), sometimes on an alumina (B75360) support, are widely used.[17][18][19] They offer good activity and selectivity but can sometimes facilitate side reactions like ester formation (n-butyl butyrate).[13]

  • Nickel-based Catalysts: Nickel catalysts, often supported, are also commercially important for hydrogenation reactions.[19][20] They are highly active and can be used in multi-stage reactor systems for complete conversion.[20]

  • Cobalt Catalysts: Porous cobalt catalysts, such as Raney cobalt, are also employed for the hydrogenation of aldehydes to alcohols.[21]

  • Precious Metal Catalysts: While highly active, catalysts based on rhodium, platinum, or palladium are generally less common for this bulk chemical transformation due to cost.[1]

The process is typically conducted at elevated temperatures (110-180 °C) and pressures (up to 35 bar) to favor the reaction kinetics and maintain the reactants in the desired phase.[17]

Quantitative Data Presentation: Hydrogenation

The following table summarizes key performance data for the hydrogenation of this compound under various conditions.

CatalystTemperature (°C)Pressure (bar)SolventReaction TimeConversion (%)Selectivity (%)Reference
CuO/ZnO/Aluminum oxide17027.4 - 34.2Methanol (B129727)2 - 3 hours100100 (to n-Butanol)[17]
Nickel (45% wt) - Stage 17015.0None (liquid phase)N/A (continuous)90 (Stage 1)99.7 (Stage 1)[20]
Nickel (25% wt) - Stage 210015.0None (liquid phase)N/A (continuous)98.5 (Overall)99.5 (Overall)[20]
Copper-zinc benchmark125Not specifiedNone (gas phase)Continuous~90-100 (initial)Not specified[18]
Experimental Protocol: Hydrogenation in a Parr Reactor

This protocol is based on a method for the complete conversion of this compound to n-butanol using a copper-based catalyst in a batch reactor.[17]

Materials and Equipment:

  • n-butyraldehyde

  • Methanol (solvent)

  • CuO/ZnO/Aluminum oxide catalyst

  • High-pressure batch reactor (e.g., 300 mL Parr reactor)

  • Hydrogen gas supply with pressure regulation

  • Magnetic or mechanical stirrer

  • Heating system for the reactor

  • Filtration apparatus

Procedure:

  • Catalyst Activation (Pre-reduction): Place 1.0 g of the CuO/ZnO/Aluminum oxide catalyst in 50 mL of methanol inside the 300 mL Parr reactor.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 27-34 bar (400-500 psig).

  • Heat the reactor to 170 °C while stirring and maintain these conditions for 2-3 hours to reduce and activate the catalyst.[17]

  • Reaction Setup: Cool the reactor to room temperature and carefully vent the hydrogen.

  • Add a solution of 10.0 g of n-butyraldehyde in 50 mL of methanol to the reactor containing the activated catalyst.

  • Hydrogenation: Seal the reactor again, purge with hydrogen, and then pressurize to 27-34 bar (400-500 psig) with hydrogen.

  • Heat the reactor to 170 °C while stirring. Maintain the reaction for 2-3 hours.[17] The pressure will drop as hydrogen is consumed; maintain the pressure by adding more hydrogen if necessary.

  • Workup: After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Isolation: Open the reactor and filter the contents to remove the solid catalyst. The resulting filtrate is a solution of n-butanol in methanol.

  • Purification: The n-butanol product can be isolated from the methanol solvent by fractional distillation.

Safety Note: This procedure involves flammable liquids and high-pressure hydrogen gas. The reactor must be operated behind a safety shield in a well-ventilated area. Ensure all fittings are rated for the pressures used and follow all manufacturer guidelines for operating the high-pressure reactor.[22]

Hydrogenation_Workflow cluster_prep Catalyst Activation cluster_reaction Hydrogenation Reaction cluster_purification Product Isolation A Load Catalyst & Solvent into Parr Reactor B Purge with H₂ A->B C Heat (170°C) under H₂ Pressure (27-34 bar) for 2-3 hrs B->C D Cool, Vent, and Add This compound Solution C->D Activated Catalyst E Repressurize with H₂ (27-34 bar) D->E F Heat (170°C) with Stirring for 2-3 hrs E->F G Cool and Vent Reactor F->G Reaction Complete H Filter to Remove Catalyst G->H I Isolate n-Butanol by Distillation H->I J J I->J Pure n-Butanol

Conclusion

The oxidation and hydrogenation of this compound are fundamental transformations that underscore its importance as a versatile chemical intermediate. The conversion to butanoic acid via catalytic oxidation and the reduction to n-butanol through catalytic hydrogenation are both mature, high-efficiency processes vital to the chemical industry. Understanding the underlying chemistry, optimal catalytic systems, and precise experimental conditions is critical for researchers and professionals aiming to leverage these reactions in synthesis, development, and industrial applications. The protocols and data presented herein provide a technical foundation for the practical application of these core reactions.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Ethylhexanol from Butyraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylhexanol is a versatile eight-carbon branched-chain alcohol with significant industrial applications, primarily as a precursor for the synthesis of various esters that are used as plasticizers, lubricants, and solvents.[1] One of the principal industrial routes for its production involves the use of n-butyraldehyde as a starting material.[1][2] This process typically proceeds through two key chemical transformations: an aldol (B89426) condensation of n-butyraldehyde to form 2-ethyl-2-hexenal (B1232207), followed by the hydrogenation of this intermediate to yield 2-ethylhexanol.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of 2-ethylhexanol from butyraldehyde, summarizing key quantitative data and visualizing the process workflows.

Reaction Pathway

The synthesis of 2-ethylhexanol from n-butyraldehyde is a two-step process:

  • Aldol Condensation: Two molecules of n-butyraldehyde undergo a base-catalyzed aldol condensation. The initial aldol addition product, 2-ethyl-3-hydroxyhexanal, readily dehydrates to form the α,β-unsaturated aldehyde, 2-ethyl-2-hexenal.[6][7]

  • Hydrogenation: The intermediate, 2-ethyl-2-hexenal, is then hydrogenated to produce 2-ethylhexanol. This step involves the reduction of both the carbon-carbon double bond and the aldehyde functional group.[6][7][8] This hydrogenation can be carried out in either the liquid or gas phase using various metal-based catalysts.[3][4]

Some modern approaches focus on a "one-pot" or direct synthesis, where both the aldol condensation and hydrogenation steps are carried out sequentially in the same reactor, sometimes utilizing bifunctional catalysts.[9][10]

G butyraldehyde1 n-Butyraldehyde intermediate1 2-Ethyl-3-hydroxyhexanal butyraldehyde1->intermediate1 Aldol Addition (Base Catalyst) butyraldehyde2 n-Butyraldehyde butyraldehyde2->intermediate1 intermediate2 2-Ethyl-2-hexenal intermediate1->intermediate2 - H2O product 2-Ethylhexanol intermediate2->product Hydrogenation (e.g., Ni, Cu, Pd catalyst)

Figure 1: Reaction pathway for the synthesis of 2-ethylhexanol from n-butyraldehyde.

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2-Ethylhexanol

This protocol describes the separate execution of the aldol condensation and hydrogenation steps.

Step 1: Aldol Condensation of n-Butyraldehyde to 2-Ethyl-2-hexenal

  • Materials:

    • n-Butyraldehyde

    • Aqueous sodium hydroxide (B78521) (NaOH) solution (1-5%) or a solid base catalyst like KF-γ-Al2O3.[3][11]

    • Reaction vessel (e.g., stirred tank reactor)

    • Separatory funnel

    • Distillation apparatus

  • Procedure:

    • Charge the reaction vessel with n-butyraldehyde.

    • Introduce the aqueous sodium hydroxide solution or the solid base catalyst. For instance, with a solid catalyst like KF-γ-Al2O3, a catalyst to n-butyraldehyde mass ratio of 0.10 can be used.[11]

    • Heat the mixture to the desired reaction temperature, typically between 80°C and 130°C.[3][11] For KF-γ-Al2O3, a temperature of 120°C is suitable.[11]

    • Maintain the reaction for a specified time, for example, 6 hours, with continuous stirring.[11]

    • After the reaction, cool the mixture. If an aqueous base was used, allow the layers to separate. The upper organic layer contains the product, 2-ethyl-2-hexenal.[3] If a solid catalyst was used, it can be removed by filtration.

    • The crude 2-ethyl-2-hexenal can be purified by distillation.

Step 2: Hydrogenation of 2-Ethyl-2-hexenal to 2-Ethylhexanol

  • Materials:

    • 2-Ethyl-2-hexenal (from Step 1)

    • Hydrogen gas (H₂)

    • Hydrogenation catalyst (e.g., Ni-Cu/silica, Ni/TiO₂, or Raney Nickel).[8]

    • High-pressure autoclave or fixed-bed reactor.[8][12]

    • Solvent (optional, e.g., isopropanol).[13]

  • Procedure:

    • Charge the high-pressure reactor with 2-ethyl-2-hexenal and the hydrogenation catalyst. The reactant to catalyst weight ratio can range from 18 to 35.[8] If a solvent is used, it is also added at this stage.

    • Seal the reactor and purge it with nitrogen, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure, for example, 12 to 35 bar.[8]

    • Heat the reactor to the reaction temperature, typically between 120°C and 180°C.[3][8]

    • Maintain the reaction with vigorous stirring to ensure good gas-liquid mixing. The reaction time will depend on the specific conditions and catalyst used.

    • After the reaction is complete (monitored by GC analysis or hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Separate the catalyst from the reaction mixture by filtration.

    • The crude 2-ethylhexanol can be purified by distillation to separate it from any by-products or remaining starting material.[3]

Protocol 2: One-Pot Sequential Synthesis of 2-Ethylhexanol

This protocol involves conducting both reactions in the same vessel without isolating the intermediate.

  • Materials:

    • n-Butyraldehyde

    • Bifunctional catalyst (e.g., Ni/La-Al₂O₃ or Ni/Ce-Al₂O₃).[9][10]

    • High-pressure autoclave.

  • Procedure:

    • Add n-butyraldehyde and the bifunctional catalyst to the autoclave. A typical catalyst loading is around 15% by weight relative to the n-butyraldehyde.[9]

    • Purge the autoclave with an inert gas like nitrogen.

    • Aldol Condensation Step: Heat the reactor to a temperature of approximately 180°C for about 8 hours with stirring to facilitate the self-condensation of n-butyraldehyde.[9]

    • Hydrogenation Step: Without cooling or separating the mixture, introduce hydrogen gas into the autoclave to a pressure of around 4.0 MPa.[9]

    • Continue the reaction at the same temperature (e.g., 180°C) for an additional 4-6 hours to hydrogenate the intermediate.[9]

    • After the reaction, cool the autoclave to room temperature and vent the excess hydrogen.

    • The catalyst can be separated by filtration, and the resulting liquid product, containing 2-ethylhexanol, can be purified by distillation.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of 2-ethylhexanol from this compound.

Table 1: Aldol Condensation of n-Butyraldehyde to 2-Ethyl-2-hexenal

CatalystTemp. (°C)Time (h)n-Butyraldehyde Conversion (%)2-Ethyl-2-hexenal Selectivity (%)2-Ethyl-2-hexenal Yield (%)Reference
NaOH (1-5%)90-130->98>97-[3]
KF-γ-Al₂O₃120699.099.198.1[11]

Table 2: Hydrogenation of 2-Ethyl-2-hexenal to 2-Ethylhexanol

CatalystTemp. (°C)Pressure (bar)Time (h)2-Ethyl-2-hexenal Conversion (%)2-Ethylhexanol Selectivity (%)Reference
Ni-Cu/silica>130>33-Complete-[8]
NiO50-Cab5012030-98.2987.41[12]
Ni/TiO₂18020310096.4[13]

Table 3: One-Pot Synthesis of 2-Ethylhexanol from n-Butyraldehyde

CatalystTemp. (°C)Pressure (MPa)Time (h)n-Butyraldehyde Conversion (%)2-Ethylhexanol Selectivity (%)2-Ethylhexanol Yield (%)Reference
Ni/La-Al₂O₃1804.014 (8+6)---[9]
Ni/Ce-Al₂O₃1704.0810066.966.9[9][14]
Pd/TiO₂290--74.3--[7]

Visualizations

G cluster_prep Preparation cluster_aldol Aldol Condensation cluster_hydro Hydrogenation cluster_workup Workup & Purification start Charge Reactor with n-Butyraldehyde & Catalyst heat_aldol Heat to Reaction Temp. (e.g., 120-180°C) start->heat_aldol react_aldol Stir for specified time (e.g., 6-8 hours) heat_aldol->react_aldol pressurize Pressurize with H₂ (e.g., 2-4 MPa) react_aldol->pressurize react_hydro Continue reaction (e.g., 4-6 hours) pressurize->react_hydro cool_vent Cool and Vent react_hydro->cool_vent separate Separate Catalyst (Filtration) cool_vent->separate purify Purify by Distillation separate->purify final_product Pure 2-Ethylhexanol purify->final_product

Figure 2: General experimental workflow for the one-pot synthesis of 2-ethylhexanol.

References

Application Note: Synthesis of Polyvinyl Butyral (PVB) Using Butyraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and chemical development professionals.

Introduction Polyvinyl Butyral (PVB) is a synthetic resin valued for its excellent flexibility, optical clarity, strong adhesion, and toughness.[1] It is technically a terpolymer composed of vinyl butyral, vinyl alcohol, and vinyl acetate (B1210297) units.[2] PVB is produced through the acid-catalyzed acetalization reaction of polyvinyl alcohol (PVA) with n-butyraldehyde.[3][4] The residual hydroxyl, acetoxy, and butyral groups in the polymer chain influence its physicochemical properties, such as solubility, water resistance, and adhesion.[5][6] Due to these versatile properties, PVB is widely used in applications such as laminated safety glass for automotive and architectural purposes, coatings, adhesives, and binders for ceramics.[7][8][9] This document provides detailed protocols and data regarding the synthesis of PVB from butyraldehyde.

Chemical Reaction Mechanism

The synthesis of PVB is achieved through the condensation reaction between the hydroxyl groups of PVA and the aldehyde group of n-butyraldehyde in the presence of an acid catalyst.[5] The reaction proceeds via the formation of an unstable hemiacetal, which then reacts with another hydroxyl group to form a stable cyclic acetal (B89532) structure (the butyral group) and releases a molecule of water.[5][10]

G PVA Polyvinyl Alcohol (PVA) (Adjacent -OH groups) Intermediate Protonated Hemiacetal (Unstable Intermediate) PVA->Intermediate + this compound This compound n-Butyraldehyde Catalyst Acid Catalyst (H⁺) Catalyst->Intermediate Protonation PVB Polyvinyl Butyral (PVB) (Cyclic Acetal Structure) Water Water (H₂O) Intermediate->PVB - H⁺, - H₂O + Adjacent -OH group

Caption: Acid-catalyzed acetalization of PVA with this compound.

Quantitative Data Summary

The properties of the resulting PVB, particularly the degree of acetalization, are highly dependent on the reaction conditions. The following tables summarize quantitative data from various studies to illustrate the impact of key parameters.

Table 1: Effect of Reactant and Catalyst Ratios on Acetalization This table shows how the mass ratios of n-butyraldehyde to PVA and catalyst to PVA influence the final degree of acetalization.

m(this compound) : m(PVA)CatalystCatalyst Dosage (% of total reactants)Acetalization Degree (%)Reference
0.8 : 1Deep Eutectic Solvent (DES)32% (of PVA mass)73.85[5][11]
2.2 : 1Hydrochloric Acid13%88.47[12]
0.33-0.45 : 1Composite Catalyst1-5% (of reactant mass)75-85[13]

Table 2: Influence of Reaction Temperature and Time on Acetalization The synthesis of PVB often involves a two-stage temperature profile: an initial low-temperature condensation phase followed by a higher-temperature aging phase to drive the reaction to completion.[10]

Low Temp. (°C)Low Temp. Time (h)High Temp. (°C)High Temp. Time (h)Acetalization Degree (%)Reference
15235 -> 600.5 -> 0.573.85[5][6]
3 - 7345188.47[12]
5 - 12> 0.560 - 801.5 - 4Not specified[14]
20 - 25-80 - 90-Not specified[15]

Experimental Protocols

This section details a generalized protocol for the synthesis of PVB resin via the aqueous precipitation method, which is common in industrial production.[7][10]

1. Materials and Equipment

  • Reagents : Polyvinyl alcohol (PVA), n-butyraldehyde, Hydrochloric acid (HCl) as catalyst, Sodium dodecylbenzenesulfonate (or similar emulsifier), Sodium hydroxide (B78521) (NaOH) for neutralization, Deionized water.

  • Equipment : Jacketed glass reactor with a mechanical stirrer, condenser, and temperature probe; dropping funnel; filtration apparatus (e.g., Büchner funnel); vacuum oven.

2. Protocol: Precipitation Method

  • PVA Dissolution : Prepare an aqueous solution of PVA (e.g., 8-15% by weight) by dissolving PVA powder in deionized water in the reactor.[14] Heat the mixture to 85-90°C with constant stirring until the PVA is completely dissolved.[7]

  • Initial Cooling & Additive Incorporation : Cool the clear PVA solution to the initial low reaction temperature (e.g., 5-20°C).[5][14] Once the target temperature is reached, add the acid catalyst (e.g., HCl) and an emulsifying agent.[12][14]

  • This compound Addition (Condensation Stage) : Gradually introduce n-butyraldehyde to the stirred PVA solution over a period of 30-60 minutes.[14] Maintain the low temperature (e.g., 8-15°C) throughout the addition. As the reaction begins, fine particles of PVB will precipitate, forming a white suspension.[5][6]

  • Low-Temperature Reaction : Continue stirring the mixture at the low temperature for a specified duration (e.g., 1 to 3 hours) to control the initial condensation reaction.[5][12]

  • Aging Stage : Gradually raise the temperature of the reaction mixture to a higher value (e.g., 45-70°C) over 2 to 3 hours.[12][14] Hold the mixture at this temperature for an additional 1 to 2 hours to increase the degree of acetalization.[12]

  • Neutralization : Cool the reaction slurry. Add a sodium hydroxide solution to raise the pH to between 9 and 11, neutralizing the acid catalyst and terminating the reaction.[14]

  • Washing and Isolation : Filter the precipitated PVB resin from the reaction medium. Wash the collected particles thoroughly with deionized water multiple times to remove any residual salts and unreacted reagents.[5][7]

  • Drying : Dry the washed PVB powder in a vacuum oven at 50-60°C until a constant weight is achieved.[5] The final product is typically a fine, free-flowing white powder.[14]

Process Workflow Visualization

The following diagram illustrates the logical flow of the PVB synthesis process described in the protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Finishing PVA_dissolution 1. PVA Dissolution (in Water at 85-90°C) Cooling 2. Cooling PVA Solution (to 5-20°C) PVA_dissolution->Cooling Catalyst_add 3. Add Catalyst & Emulsifier Cooling->Catalyst_add Butyraldehyde_add 4. Add this compound (Low Temp Condensation) Catalyst_add->Butyraldehyde_add Aging 5. Aging (High Temp Reaction) Butyraldehyde_add->Aging Neutralization 6. Neutralization (with NaOH) Aging->Neutralization Washing 7. Washing & Filtration Neutralization->Washing Drying 8. Drying Washing->Drying Final_Product Final PVB Resin Powder Drying->Final_Product

Caption: Workflow for PVB synthesis by the precipitation method.

References

Application Notes and Protocols for the Hydrogenation of Butyraldehyde to n-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the hydrogenation of butyraldehyde to n-butanol, a critical chemical transformation in various industrial processes. The protocols are based on established catalytic methods, offering insights into catalyst selection, reaction optimization, and product analysis.

Introduction

The catalytic hydrogenation of n-butyraldehyde is a primary route for the production of n-butanol.[1] This alcohol serves as a versatile solvent, an intermediate in the synthesis of other chemicals, and a potential biofuel.[2] The efficiency of this process is highly dependent on the catalyst and the reaction conditions employed. This application note explores different catalytic systems and provides a generalized protocol for conducting the hydrogenation reaction in a laboratory setting.

Catalytic Systems and Reaction Conditions

The choice of catalyst is paramount for achieving high conversion of this compound and high selectivity towards n-butanol. Commonly employed catalysts include those based on nickel, copper, and cobalt.[2][3][4][5] The reaction can be carried out in either the liquid or gas phase.[2][3]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various sources on the performance of different catalytic systems under specific experimental conditions.

Table 1: Two-Stage Liquid Phase Hydrogenation using Nickel Catalysts [3]

ParameterStage 1Stage 2Overall
Catalyst Nickel (varying content) on Al₂O₃ or SiO₂Nickel (varying content) on Al₂O₃ or SiO₂-
Temperature (°C) 50 - 8080 - 130-
Pressure (MPa) 1.0 - 5.01.0 - 5.0-
H₂/Butyraldehyde Molar Ratio 1:1 - 8:1--
Liquid Hour Space Velocity (h⁻¹) 0.1 - 4.0--
This compound Conversion (%) 80 - 95>9595 - 99.8
n-Butanol Selectivity (%) 99 - 99.898.5 - 99.799 - 99.6

Table 2: Batch Hydrogenation using Copper-Based Catalyst [4]

ParameterValue
Catalyst CuO/ZnO/Aluminum oxide
Solvent Methanol (B129727)
Temperature (°C) 170
Pressure (bars) 27.39 - 34.24
Reaction Time (hrs) 2 - 3
This compound Conversion (%) 100
n-Butanol Selectivity (%) 100

Table 3: Gas Phase Hydrogenation using Copper-Based Catalysts [2]

ParameterValue
Catalyst Copper-zinc oxide, Copper-aluminum oxide, Copper aluminate spinel
Pressure (bar) 3
H₂/Butyraldehyde Molar Ratio 10:1
This compound Conversion (%) Varies with specific catalyst and conditions
n-Butanol Selectivity (%) Varies with specific catalyst and conditions

Experimental Protocols

The following are detailed methodologies for key experiments in the hydrogenation of this compound.

Protocol 1: Batch Hydrogenation in a Parr Reactor

This protocol is adapted from a procedure using a copper-based catalyst.[4]

1. Catalyst Activation (Pre-reduction):

  • Place 1.0 g of the CuO/ZnO/Aluminum oxide catalyst and 50 ml of methanol into a 300 ml Parr reactor.
  • Seal the reactor and purge with nitrogen gas to remove air.
  • Pressurize the reactor with hydrogen to 27-34 bar.
  • Heat the reactor to 170°C and maintain for 2-3 hours with stirring to reduce the catalyst.
  • Cool the reactor to room temperature and carefully vent the hydrogen.

2. Hydrogenation Reaction:

  • Add 10.0 g of n-butyraldehyde dissolved in 50 ml of methanol to the reactor containing the activated catalyst.
  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 27-34 bar.
  • Heat the reactor to 170°C while stirring.
  • Maintain the reaction for 2-3 hours.
  • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

3. Product Analysis:

  • Filter the reaction mixture to remove the catalyst.
  • Analyze the liquid product using gas chromatography (GC) to determine the conversion of this compound and the selectivity to n-butanol. A standard calibration with known concentrations of this compound and n-butanol is required for accurate quantification.

Protocol 2: Continuous Hydrogenation in a Fixed-Bed Reactor

This protocol describes a two-stage continuous liquid-phase hydrogenation process.[3]

1. Catalyst Loading and Activation:

  • Pack two fixed-bed reactors in series with the respective nickel-based catalysts for each stage.
  • Activate the catalysts in-situ by passing a stream of hydrogen gas at a controlled temperature, as per the catalyst manufacturer's recommendations.

2. Hydrogenation Reaction:

  • Mix n-butyraldehyde and hydrogen to the desired molar ratio (e.g., 3:1).
  • Introduce the mixture into the top of the first-stage reactor.
  • Maintain the first-stage reactor at a temperature of 50-80°C and a pressure of 1.0-5.0 MPa.
  • Control the liquid flow rate to achieve the desired space velocity (e.g., 0.5 h⁻¹).
  • The effluent from the first stage, containing n-butanol, unreacted this compound, and hydrogen, is then fed directly into the second-stage reactor.
  • Maintain the second-stage reactor at a higher temperature of 80-130°C and the same pressure.
  • The final product mixture exits the second reactor.

3. Product Separation and Analysis:

  • The effluent from the second reactor is passed through a gas-liquid separator.
  • Unreacted hydrogen can be recycled back to the first reactor.
  • The liquid product is collected and analyzed by GC to determine the overall conversion and selectivity.

Mandatory Visualizations

Experimental Workflow for this compound Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation cluster_output Output Reactants This compound & H₂ Reactor Hydrogenation Reactor (Batch or Fixed-Bed) Reactants->Reactor Catalyst_Prep Catalyst Preparation / Activation Catalyst_Prep->Reactor Separation Gas-Liquid Separation Reactor->Separation Analysis Product Analysis (GC) Separation->Analysis Product n-Butanol Separation->Product Liquid Byproducts Byproducts Separation->Byproducts Gaseous (H₂ recycle) Analysis->Product

Caption: Experimental workflow for the catalytic hydrogenation of this compound to n-butanol.

Logical Relationship of Key Parameters

G Catalyst Catalyst Type Conversion Conversion Catalyst->Conversion Selectivity Selectivity Catalyst->Selectivity Temperature Temperature Temperature->Conversion Temperature->Selectivity Pressure Pressure Pressure->Conversion Pressure->Selectivity H2_Ratio H₂/Butyraldehyde Ratio H2_Ratio->Conversion H2_Ratio->Selectivity

Caption: Key parameters influencing the conversion and selectivity of this compound hydrogenation.

References

Application of Butyraldehyde in Resin and Polymer Production: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of butyraldehyde in the synthesis of various resins and polymers. The information is intended for professionals in research, development, and production environments.

Production of Polyvinyl Butyral (PVB)

Polyvinyl butyral (PVB) is a significant resin produced from the reaction of polyvinyl alcohol (PVA) and this compound.[1] It is widely utilized in applications demanding strong binding, optical clarity, and flexibility, such as laminated safety glass for automotive windshields.[1] The properties of PVB, including viscosity, solubility, and water resistance, are influenced by the relative amounts of hydroxyl, acetoxy, and butyral groups in the polymer chain.[2]

Key Applications of PVB
  • Laminated Safety Glass: The primary application of PVB is as an interlayer in laminated safety glass for automotive and architectural purposes.[1]

  • Coatings: PVB is used in the formulation of baking paints, varnishes, and primers. The hydroxyl groups in the PVB molecule provide reactive sites for cross-linking with thermosetting resins.[3]

  • Ceramic Decals: It serves as a binder in the production of ceramic flower paper.[3]

  • Adhesives and Binders: Its adhesive properties are utilized in various industrial applications.[4]

  • 3D Printing: PVB is available as a 3D printer filament, offering higher strength and heat resistance compared to polylactic acid (PLA).[1]

Experimental Protocol: Synthesis of Polyvinyl Butyral (PVB) via Precipitation Method

This protocol is based on the acid-catalyzed condensation of polyvinyl alcohol (PVA) and n-butyraldehyde.[2][4]

Materials:

  • Polyvinyl Alcohol (PVA)

  • n-Butyraldehyde

  • Hydrochloric Acid (HCl) or other suitable acid catalyst (e.g., a deep eutectic solvent made of dodecyltrimethylammonium (B156365) chloride and p-toluenesulfonic acid)[2][4]

  • Deionized Water

  • Sodium Hydroxide (B78521) (NaOH) solution (for neutralization)

  • Ethanol or Methanol (for washing)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, condenser, and dropping funnel

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Procedure:

  • PVA Dissolution: In the reactor, dissolve PVA in deionized water (e.g., a 10% w/v solution) by heating to 85-90°C with constant stirring until a clear, homogeneous solution is obtained.[4]

  • Cooling and Catalyst Addition: Cool the PVA solution to the desired reaction temperature (e.g., 15°C).[2] Add the acid catalyst (e.g., HCl) to the solution while stirring.

  • This compound Addition: Slowly add n-butyraldehyde to the PVA solution over a period of time (e.g., 90 minutes) using the dropping funnel.[5] The mass ratio of n-butyraldehyde to PVA is a critical parameter and typically ranges from 0.48 to 0.96.[2]

  • Low-Temperature Reaction: Maintain the reaction mixture at a low temperature (e.g., 15°C) for a specific duration (e.g., 2 hours) to control the initial reaction rate and prevent agglomeration.[2] PVB will start to precipitate as a white solid.

  • High-Temperature Reaction: Gradually increase the temperature of the reaction mixture (e.g., to 45-60°C) and hold for a period (e.g., 1-2 hours) to drive the reaction to completion.[2]

  • Neutralization and Washing: Cool the reaction mixture to room temperature. Neutralize the catalyst by adding a base solution (e.g., NaOH) until the pH is between 9 and 11.[5] Filter the precipitated PVB resin. Wash the resin thoroughly with deionized water and then with an alcohol (e.g., ethanol) to remove unreacted reagents and byproducts.

  • Drying: Dry the washed PVB resin in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Quantitative Data for PVB Synthesis
ParameterValue/RangeResulting PropertyReference
Mass Ratio of n-butyraldehyde to PVA0.8High acetal (B89532) degree (73.85%)[2]
Mass Ratio of Catalyst to PVA0.32High acetal degree (73.85%)[2]
Low-Temperature Reaction15°C for 2 hoursHomogeneous powder, high acetal degree[2]
High-Temperature Reaction45°C for 1 hourAcetal degree of 88.47%

Production of this compound-Modified Phenolic Resins

This compound can be used to modify phenolic resins, which are traditionally produced by the reaction of phenol (B47542) with formaldehyde (B43269).[6] This modification can improve properties such as oil solubility, making the resins suitable for applications in varnishes and enamels.[7]

Key Applications of Phenolic Resins
  • Adhesives: Used in the production of plywood and other wood composites.

  • Molding Compounds: For manufacturing heat-resistant parts.

  • Coatings and Varnishes: Providing protective and decorative finishes.[7]

  • Laminates: Used in electrical and decorative laminates.

Experimental Protocol: Synthesis of Phenol-Butyraldehyde-Formaldehyde Resin

This two-stage protocol is derived from patent literature describing the synthesis of oil-soluble phenolic resins.[7]

Materials:

  • Phenol

  • This compound

  • Formaldehyde (or paraformaldehyde)

  • Condensation catalyst (acidic or alkaline, e.g., oxalic acid, sodium hydroxide)

  • Solvent (e.g., benzol)

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, condenser, and thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Stage 1: Phenol-Butyraldehyde Condensation:

    • Charge the flask with phenol and this compound. The molar ratio of this compound to phenol should be between 0.5 and 0.8.[7]

    • Add a condensation catalyst.

    • Heat the mixture to reflux and maintain for several hours. The reaction can be monitored by the removal of water.

    • After the reaction, neutralize the catalyst if necessary.

    • Remove any unreacted phenol and this compound, for instance, by steam distillation.

  • Stage 2: Reaction with Formaldehyde:

    • To the intermediate product from Stage 1, add formaldehyde (3.0% to 8.0% by weight of the intermediate product).[7]

    • Add an acid condensation catalyst (e.g., oxalic acid).

    • Heat the mixture to continue the condensation reaction until the desired viscosity or molecular weight is achieved.

    • Remove the solvent and any remaining volatiles under vacuum to obtain the final resin.

Quantitative Data for Phenol-Butyraldehyde-Formaldehyde Resin Synthesis
ParameterMolar/Weight RatioPurposeReference
This compound to Phenol (Stage 1)0.5 to 0.8 (molar)To produce an oil-soluble intermediate[7]
Formaldehyde to Intermediate (Stage 2)3.0% to 8.0% (by weight)To crosslink and harden the resin[7]

Production of this compound-Modified Urea-Formaldehyde (UF) Resins

This compound can be incorporated into urea-formaldehyde (UF) resins to modify their properties.[8] UF resins are widely used as adhesives in the wood products industry.[9] Modification with this compound can potentially improve the water resistance and flexibility of the cured resin.

Key Applications of Urea-Formaldehyde Resins
  • Adhesives: For particleboard, medium-density fiberboard (MDF), and plywood.[9]

  • Coatings: As a component in acid-curing coatings.

  • Molding Resins: For electrical devices and decorative laminates.

Experimental Protocol: Synthesis of Phenol and this compound Modified Urea-Formaldehyde Resin

This protocol is based on a patent describing the preparation of a modified UF resin.[8]

Materials:

  • Urea (B33335)

  • Formaldehyde

  • This compound

  • Phenol

  • Acidic Catalyst (e.g., sulfuric acid)

  • Basic Catalyst (e.g., sodium hydroxide solution)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, condenser, and pH probe

  • Heating/cooling circulator

  • Vacuum distillation setup

Procedure:

  • Initial Reaction:

    • Charge the reactor with the aldehyde components (formaldehyde and this compound) and phenol. The overall molar ratio of total aldehydes to phenol to urea is approximately 5 : (0.1-1) : (2-4).[8]

    • Add an acidic catalyst to adjust the pH to 0.5-2.0.[8]

  • First Urea Addition:

    • Add a portion of the total urea to the reactor.

    • Control the temperature to not exceed 70°C and allow the reaction to proceed for 0.5-1.5 hours.[8]

    • Cool the mixture to room temperature.

  • Second Urea Addition and pH Adjustment:

    • Add the remaining urea.

    • Adjust the pH to 7.5-9.0 with a basic solution.[8]

  • Condensation:

    • Heat the mixture (e.g., to 90°C) and hold for a specified time (e.g., 4 hours) to advance the condensation reaction to the desired viscosity.

  • Concentration:

    • Concentrate the resin solution under vacuum to the desired solids content.

Quantitative Data for Modified Urea-Formaldehyde Resin Synthesis
Component Molar Ratio (Aldehyde:Phenol:Urea)pH Range (Step 1)pH Range (Step 3)Resulting PropertyReference
5 : (0.1-1) : (2-4)0.5 - 2.07.5 - 9.0Improved water resistance[8]

Visualizations

Polyvinyl Butyral (PVB) Synthesis Workflow

PVB_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up PVA Polyvinyl Alcohol (PVA) PVA_Solution PVA Solution PVA->PVA_Solution Water Deionized Water Water->PVA_Solution Reactor Reactor PVA_Solution->Reactor This compound n-Butyraldehyde This compound->Reactor Catalyst Acid Catalyst Catalyst->Reactor Precipitate PVB Precipitate Reactor->Precipitate Neutralization Neutralization Precipitate->Neutralization Washing Washing Neutralization->Washing Drying Drying Washing->Drying Final_PVB Final PVB Resin Drying->Final_PVB

Caption: Workflow for the synthesis of Polyvinyl Butyral (PVB).

Reaction Pathway for PVB Formation

PVB_Reaction PVA Polyvinyl Alcohol (-CH2-CH(OH)-)n Hemiacetal Hemiacetal Intermediate PVA->Hemiacetal + this compound (Acid Catalyst) This compound This compound (CH3CH2CH2CHO) This compound->Hemiacetal Acetal Polyvinyl Butyral (Acetal Linkage) Hemiacetal->Acetal + PVA Hydroxyl - H2O H2O H2O

Caption: Simplified reaction pathway for the formation of PVB.

General Logical Flow for Resin Modification

Resin_Modification Start Base Polymer/Resin (e.g., Phenolic, Urea-Formaldehyde) Reaction Condensation Reaction Start->Reaction This compound This compound (Modifying Agent) This compound->Reaction Modified_Resin Modified Resin with Improved Properties Reaction->Modified_Resin Properties Improved Properties: - Oil Solubility - Flexibility - Water Resistance Modified_Resin->Properties

Caption: Logical relationship in modifying resins with this compound.

References

Application Notes and Protocols: Butyraldehyde in the Synthesis of Rubber Accelerators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyraldehyde, a key organic intermediate, serves as a versatile precursor in the synthesis of various chemical compounds, including vulcanization accelerators for the rubber industry. Its reaction with primary and secondary amines yields condensation products that significantly influence the curing characteristics and final properties of rubber articles. This document provides detailed application notes and experimental protocols for the synthesis of rubber accelerators derived from this compound, with a primary focus on this compound-aniline condensates.

The information presented herein is intended to provide researchers and scientists with a comprehensive understanding of the synthesis pathways, experimental procedures, and performance characteristics of these accelerators in various rubber formulations.

This compound-Amine Condensation Products as Rubber Accelerators

The most prominent rubber accelerators derived from this compound are the condensation products with amines, particularly aromatic amines like aniline (B41778). These aldehyde-amine accelerators are known for their intermediate to fast curing speeds and are often used in natural rubber (NR), styrene-butadiene rubber (SBR), chloroprene (B89495) rubber (CR), and isobutylene-isoprene rubber (IIR).[1] The reaction of this compound with aniline produces a complex mixture known as this compound-aniline condensate, commercially recognized by names such as Accelerator 808 or BAA.[2][3]

These accelerators can function as primary accelerators or as activators for acidic accelerators.[4] They are particularly well-suited for the production of thick rubber goods and are also employed in latex applications.[4]

General Properties of this compound-Aniline Condensates:
  • Appearance: Typically a brown-red or amber-colored viscous liquid.[3]

  • Solubility: Insoluble in water but soluble in organic solvents like ethanol, toluene, and acetone.[3]

  • Functionality: They can be used alone or in combination with other accelerators, such as those from the thiadiazole class.[2][3]

Synthesis of this compound-Aniline Condensate (Accelerator 808)

The synthesis of this compound-aniline condensate involves a condensation reaction between n-butyraldehyde and aniline, typically catalyzed by an acid or a base, with the removal of water.

Chemical Reaction Pathway

The primary reaction involves the formation of an imine (Schiff base) through the condensation of this compound and aniline, which can then undergo further reactions to form a complex mixture of products.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products This compound This compound Intermediate Schiff Base Intermediate This compound->Intermediate Aniline Aniline Aniline->Intermediate Accelerator808 This compound-Aniline Condensate (Accelerator 808) Intermediate->Accelerator808 + Further Condensation Water Water (H₂O) Intermediate->Water

Caption: General reaction scheme for the synthesis of this compound-Aniline Condensate.

Experimental Protocols

Two primary methods for the synthesis of this compound-aniline condensate are presented below, one employing an acid catalyst and the other a base catalyst.

Protocol 1: Acid-Catalyzed Synthesis

This protocol is based on the condensation of n-butyraldehyde and aniline using a weak organic acid as a catalyst.[5]

Materials:

  • n-Butyraldehyde (neutral)

  • Aniline

  • Glacial Acetic Acid

  • Anhydrous Sodium Sulfate (B86663)

  • Round-bottom flask with a distillation setup

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add 1395 parts by weight of aniline and 32.4 parts by weight of glacial acetic acid.[5]

  • Slowly add 1080 parts by weight of commercial n-butyraldehyde to the mixture while stirring. The reaction is exothermic, and the temperature will rise to approximately 100°C, causing water to distill off.[5]

  • After the addition of this compound is complete, continue to heat the mixture to drive off the remaining water and most of the acetic acid.[5]

  • The reaction progress can be monitored by observing the cessation of water distillation.

  • After cooling, the crude product is a light amber-colored, slightly viscous liquid.[5]

  • For purification, the excess acid and water can be removed by distillation, preferably under vacuum.[6]

Yield and Purity:

ParameterValueReference
Yield Not specified
Purity Not specified
Protocol 2: Base-Catalyzed Two-Step Synthesis

This method involves the initial self-condensation of n-butyraldehyde to form 2-ethyl-2-hexenal, followed by its condensation with aniline.[4]

Step 1: Synthesis of 2-Ethyl-2-hexenal

  • In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add 110g of n-butyraldehyde and 80mL of a 0.4% sodium hydroxide (B78521) aqueous solution.[4]

  • Heat the mixture to 90°C while stirring and maintain this temperature.[4]

  • Monitor the reaction using vapor phase detection until completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel, separate the aqueous phase, and wash the organic phase with water until neutral.

  • Dry the organic phase with anhydrous sodium sulfate to obtain crude 2-ethyl-2-hexenal.

Step 2: Synthesis of Accelerator 808

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark water trap, add 90-105g of the synthesized 2-ethyl-2-hexenal, 60-80g of aniline, and 0.5-1g of p-toluenesulfonic acid.[4]

  • Add an organic solvent (e.g., benzene) and heat the mixture to reflux (approximately 135°C) under an inert gas atmosphere.[4]

  • Collect the water generated during the reaction in the Dean-Stark trap.

  • Monitor the reaction by gas-phase detection.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with water to remove the p-toluenesulfonic acid.

  • Dry the organic phase with a drying agent (e.g., anhydrous sodium sulfate).

  • Remove the organic solvent by reduced pressure distillation to obtain the crude product.

  • Further purify the crude product by vacuum distillation to obtain the final product.

Yield and Purity:

ParameterValueReference
Crude Product Yield ~90%[4]
Final Product Purity 90-99%[4]

Experimental Workflow Diagram

Experimental_Workflow cluster_protocol1 Protocol 1: Acid-Catalyzed Synthesis cluster_protocol2 Protocol 2: Base-Catalyzed Two-Step Synthesis A1 Mix Aniline and Glacial Acetic Acid A2 Slowly Add n-Butyraldehyde A1->A2 A3 Heat to Distill Water and Acid A2->A3 A4 Cool to Obtain Crude Product A3->A4 A5 Purify by Vacuum Distillation A4->A5 B1 Step 1: Synthesize 2-Ethyl-2-hexenal B2 Mix 2-Ethyl-2-hexenal, Aniline, and p-TSA B1->B2 B3 Reflux with Water Removal (Dean-Stark) B2->B3 B4 Work-up: Wash and Dry B3->B4 B5 Purify by Vacuum Distillation B4->B5

Caption: Workflow for the synthesis of this compound-Aniline Condensate via two different protocols.

Performance of this compound-Based Accelerators in Rubber Formulations

This compound-aniline condensates are known to be accelerators of intermediate strength.[1] Their performance can be influenced by the type of rubber, the presence of other accelerators, and the overall formulation.

Cure Characteristics

The cure characteristics of rubber compounds containing this compound-based accelerators are typically evaluated using a moving die rheometer (MDR). Key parameters include scorch time (ts2), optimum cure time (t90), and the difference between maximum and minimum torque (MH - ML), which is indicative of the crosslink density.

Table of Cure Characteristics in Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR):

Rubber TypeAccelerator SystemScorch Time (ts2, min)Optimum Cure Time (t90, min)MH - ML (dNm)Reference
NR ConventionalData not availableData not availableData not available
SBR ConventionalData not availableData not availableData not available
NR With this compound-Aniline CondensateData not availableData not availableData not available
SBR With this compound-Aniline CondensateData not availableData not availableData not available
Mechanical Properties of Vulcanizates

The mechanical properties of the vulcanized rubber are crucial for its final application. These properties are significantly influenced by the accelerator system used.

Table of Mechanical Properties in Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR):

Rubber TypeAccelerator SystemTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Reference
NR ConventionalData not availableData not availableData not available
SBR ConventionalData not availableData not availableData not available
NR With this compound-Aniline CondensateData not availableData not availableData not available
SBR With this compound-Aniline CondensateData not availableData not availableData not available

Other Potential Rubber Accelerators from this compound

While this compound-aniline condensates are the most common, this compound can potentially react with other amines to form accelerators with different properties. The accelerating effect is largely determined by the type of aldehyde and the molar ratio of aldehyde to amine used in the reaction.[6]

Further research could explore the condensation of this compound with other primary or secondary amines to develop novel accelerators with tailored properties for specific rubber applications.

Conclusion

This compound is a valuable precursor for the synthesis of aldehyde-amine condensation products that function as effective rubber vulcanization accelerators. The this compound-aniline condensate, in particular, is a widely used accelerator with intermediate activity. The synthesis can be achieved through both acid and base-catalyzed methods, with the latter offering a two-step approach that can yield a product of high purity. While general performance characteristics are known, further detailed studies are required to quantify the precise effects of these accelerators on the cure characteristics and mechanical properties of various rubber formulations. The exploration of this compound condensation with other amines also presents an opportunity for the development of new and improved rubber accelerators.

References

Application Notes and Protocols: Aldol Condensation of Butyraldehyde with Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) condensation of butyraldehyde with formaldehyde (B43269) is a classic example of a crossed-aldol reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. This reaction is of significant industrial importance, serving as a key step in the production of various valuable chemicals, including polyols like trimethylolpropane (B17298) and intermediates for plasticizers and resins. The reaction involves the nucleophilic addition of an enolate, generated from this compound in the presence of a base, to the carbonyl carbon of formaldehyde, which lacks alpha-hydrogens and thus cannot self-condense. This is followed by a dehydration step to yield an α,β-unsaturated aldehyde. The choice of catalyst and reaction conditions can significantly influence the product distribution and yield. These notes provide detailed protocols for this reaction under various catalytic systems and a summary of relevant quantitative data.

Reaction Pathway

The base-catalyzed aldol condensation of this compound with formaldehyde proceeds through the following general steps:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from this compound to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of formaldehyde.

  • Protonation: The resulting alkoxide is protonated by a protic solvent (e.g., water) to form the aldol addition product, 2-ethyl-3-hydroxypropanal.

  • Further Reaction with Formaldehyde: In the presence of excess formaldehyde, the initial aldol adduct can undergo further reaction. The remaining acidic α-hydrogen on the initial product can be abstracted, leading to a second addition of formaldehyde to yield 2-ethyl-3-hydroxy-2-hydroxymethylpropanal.

  • Dehydration (Condensation): The aldol addition product can be dehydrated, often upon heating, to form an α,β-unsaturated aldehyde, 2-ethylpropenal.

  • Cannizzaro Reaction (with excess formaldehyde and strong base): The intermediate 2-ethyl-3-hydroxy-2-hydroxymethylpropanal can undergo a Cannizzaro reaction with formaldehyde in the presence of a stoichiometric amount of a strong base to produce trimethylolpropane and formate.[1]

ReactionPathway This compound This compound Enolate This compound Enolate This compound->Enolate + Base Formaldehyde1 Formaldehyde AldolAdduct1 2-Ethyl-3-hydroxypropanal Formaldehyde1->AldolAdduct1 Base Base (e.g., OH⁻) Enolate->AldolAdduct1 + Formaldehyde AldolAdduct2 2-Ethyl-3-hydroxy-2-hydroxymethylpropanal AldolAdduct1->AldolAdduct2 + Formaldehyde DehydratedProduct 2-Ethylpropenal AldolAdduct1->DehydratedProduct - H₂O (heat) Formaldehyde2 Formaldehyde Formaldehyde2->AldolAdduct2 Trimethylolpropane Trimethylolpropane AldolAdduct2->Trimethylolpropane + Formaldehyde + Base Formaldehyde3 Formaldehyde Formaldehyde3->Trimethylolpropane Base2 Base (stoichiometric) Base2->Trimethylolpropane

Caption: Reaction pathway for the aldol condensation of this compound and formaldehyde.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for the aldol condensation of this compound and formaldehyde under different catalytic conditions.

Catalyst SystemCatalystReactant Ratio (this compound:Formaldehyde)Temperature (°C)Reaction TimeYield (%)Main Product(s)Reference(s)
Homogeneous Base Sodium Hydroxide (NaOH)1:2 (approx.)301 hour90.7Trimethylolpropane[2]
Sodium Hydroxide (NaOH)1:7201.5 hours-Trimethylolpropane[3]
Anion-Exchange Resin Weakly Basic Anion-Exchange ResinVaries50-70Varies-2-Ethyl-3-hydroxy-2-hydroxymethylpropanal, 2-Ethylpropenal[4]
Commercial Anion-Exchange ResinVaries40-80Varies-2-Ethyl-3-hydroxy-2-hydroxymethylpropanal, 2-Ethylpropenal[5][6]
Phase Transfer Catalyst (PTC) Benzyltrimethylammonium Hydroxide1:1.1 (Isothis compound)201 hour~100 (Conversion)Hydroxypivaldehyde (from Isothis compound)[7][8]
Solid Base KF-γ-Al₂O₃Self-condensation1206 hours98.12-Ethyl-2-hexenal (from this compound self-condensation)[9]

Note: Data for the PTC system is for the analogous reaction with isothis compound, which is expected to have similar reactivity.

Experimental Protocols

General Experimental Workflow

The general workflow for the aldol condensation of this compound and formaldehyde involves the setup of a suitable reactor, charging of reactants and catalyst, controlling the reaction temperature, monitoring the reaction progress, and subsequent workup and product isolation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis ReactorSetup Reactor Setup (e.g., Jacketed Glass Reactor) Charging Charge Reactants and Catalyst ReactorSetup->Charging ReagentPrep Reagent Preparation (this compound, Formaldehyde, Catalyst Solution) ReagentPrep->Charging ReactionControl Control Temperature and Stirring Charging->ReactionControl Monitoring Monitor Reaction Progress (e.g., GC, TLC) ReactionControl->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Product Extraction Quenching->Extraction Purification Purification (e.g., Distillation, Crystallization) Extraction->Purification Characterization Product Characterization (e.g., NMR, IR, MS) Purification->Characterization

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Trimethylolpropane from Butyraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the laboratory-scale synthesis of trimethylolpropane (B17298) (TMP) from butyraldehyde and formaldehyde (B43269). The synthesis involves a base-catalyzed aldol (B89426) condensation followed by a crossed Cannizzaro reaction.

Reaction Pathway

The synthesis of trimethylolpropane from this compound and formaldehyde proceeds in two main steps under basic conditions. Initially, an aldol condensation occurs between this compound and two equivalents of formaldehyde to form the intermediate, 2,2-bis(hydroxymethyl)butanal. This is followed by a crossed Cannizzaro reaction with another equivalent of formaldehyde, where the intermediate aldehyde is reduced to the final trimethylolpropane product, and formaldehyde is oxidized to formate (B1220265).

Data Presentation

The following table summarizes the key quantitative data for the laboratory-scale synthesis of trimethylolpropane.

ParameterValueReference(s)
Reactants
This compound1.0 molar equivalent[1][2]
Formaldehyde (aqueous)3.0 - 7.0 molar equivalents (excess)[2][3]
Catalyst
Sodium Hydroxide (B78521) (NaOH)Catalytic amount (e.g., 1 N solution)[1][3]
Calcium Hydroxide (Ca(OH)₂)Alkaline catalyst[4]
Reaction Conditions
Temperature20 - 60 °C[1][2]
PressureAtmospheric[1]
Reaction TimeSeveral hours[1]
Yield & Purity
YieldApproximately 90-95% (based on this compound)[1][2]
ByproductsSodium formate, other aldehydes and ketones[1]

Experimental Protocols

This protocol details the laboratory-scale synthesis of trimethylolpropane.

Materials and Equipment:

  • n-Butyraldehyde (reagent grade)

  • Formaldehyde (37 wt. % in H₂O)

  • Sodium Hydroxide (NaOH) pellets or 10 N solution

  • Formic Acid (for neutralization)

  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer or temperature probe

  • Heating mantle or water bath

  • Condenser

  • Distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, place the aqueous formaldehyde solution.

    • Begin stirring the formaldehyde solution and cool the flask in an ice-water bath to maintain the initial reaction temperature.

  • Catalyst and Reagent Addition:

    • Slowly add the sodium hydroxide solution dropwise to the formaldehyde solution while maintaining the temperature between 20-30 °C.[1][2]

    • Once the base is added, begin the dropwise addition of n-butyraldehyde from the dropping funnel. Control the addition rate to keep the reaction temperature below 40-50 °C.[4]

  • Reaction Progression:

    • After the complete addition of this compound, remove the cooling bath and allow the reaction mixture to stir at room temperature.

    • The reaction mixture can then be heated to a temperature between 48 °C and 60 °C for one to several hours to ensure the completion of the reaction.[2]

  • Neutralization and Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess alkaline catalyst by slowly adding formic acid until the pH of the reaction mixture is approximately 5-6.[5]

  • Purification:

    • The unreacted formaldehyde can be removed by distillation under reduced pressure.[2]

    • The resulting crude product containing trimethylolpropane and sodium formate can be further purified. One common method is extraction with a suitable organic solvent.[6]

    • The final purification of trimethylolpropane is typically achieved by distillation under high vacuum (5 to 50 mm Hg) at a bottoms temperature of 300 to 550 °F.[5]

Visualizations

Logical Relationship of Synthesis Steps

Synthesis_Logical_Relationship Logical Flow of Trimethylolpropane Synthesis A Reactants (this compound, Formaldehyde) C Aldol Condensation & Crossed Cannizzaro Reaction A->C B Alkaline Catalyst (e.g., NaOH) B->C D Crude Product Mixture (TMP, Formate Salt, Water, Excess Reactants) C->D E Neutralization (with Formic Acid) D->E F Purification (Distillation, Extraction) E->F G Pure Trimethylolpropane F->G Experimental_Workflow Experimental Workflow for TMP Synthesis start Start setup Reaction Setup Charge flask with formaldehyde Cool in ice bath start->setup addition Reagent Addition Slowly add NaOH solution Dropwise add this compound setup->addition reaction Reaction Progression Stir at room temperature Heat to 48-60 °C addition->reaction neutralization Neutralization Cool to room temperature Add formic acid to pH 5-6 reaction->neutralization purification Purification Remove excess formaldehyde (distillation) Purify TMP (extraction/vacuum distillation) neutralization->purification end End Product: Pure Trimethylolpropane purification->end

References

Butyraldehyde: A Versatile C4 Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Butyraldehyde (butanal), a four-carbon aldehyde, is a pivotal starting material and intermediate in the chemical industry. Its reactivity, stemming from the aldehyde functional group, allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides an overview of the applications of this compound in pharmaceutical synthesis, with a focus on the preparation of key intermediates.

Key Applications in Pharmaceutical Synthesis

This compound serves as a precursor to a variety of pharmaceutical intermediates, primarily through reactions such as aldol (B89426) condensation, hydrogenation, oxidation, and reductive amination. A significant application is in the synthesis of chiral amino alcohols, which are crucial components of many therapeutic agents.

One of the most notable pharmaceutical intermediates derived from this compound is 2-amino-1-butanol . This chiral compound is a key precursor in the synthesis of Ethambutol , a first-line bacteriostatic antimycobacterial drug used in the treatment of tuberculosis. The therapeutic efficacy of Ethambutol is highly dependent on its stereochemistry, with the (S,S)-enantiomer exhibiting significantly higher potency.

Synthesis of 2-Amino-1-butanol from this compound

The conversion of this compound to 2-amino-1-butanol can be achieved through a multi-step synthesis involving an initial aldol condensation followed by reduction and amination, or more directly via reductive amination.

Logical Workflow for the Synthesis of Ethambutol from this compound

G This compound This compound Two_Nitro_1_butanol 2-Nitro-1-butanol This compound->Two_Nitro_1_butanol Aldol Condensation Nitropropane Nitropropane Nitropropane->Two_Nitro_1_butanol Two_Amino_1_butanol (S,S)-2-Amino-1-butanol (chiral resolution) Two_Nitro_1_butanol->Two_Amino_1_butanol Reduction Ethambutol Ethambutol Two_Amino_1_butanol->Ethambutol Dichloroethane 1,2-Dichloroethane Dichloroethane->Ethambutol G cluster_0 Reaction Vessel This compound This compound Imine Imine Intermediate This compound->Imine Ammonia Ammonia (NH3) Ammonia->Imine Amine Primary Amine (e.g., Butylamine) Imine->Amine Reducing_Agent Reducing Agent (e.g., H2/Catalyst) Reducing_Agent->Amine G Start Start: this compound & Reagents Reaction Chemical Transformation (e.g., Condensation, Reduction) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Distillation, Crystallization) Workup->Purification Analysis Characterization (NMR, IR, MS, Purity) Purification->Analysis Intermediate Pharmaceutical Intermediate Analysis->Intermediate

Application Note and Protocol for the Selective Oxidation of n-Butanol to Butyraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the selective oxidation of n-butanol to butyraldehyde, a crucial chemical intermediate in various industrial processes, including the synthesis of pharmaceuticals and fine chemicals. The protocols are based on established catalytic methods, offering insights into catalyst selection, reaction optimization, and product analysis.

Introduction

The selective oxidation of n-butanol to this compound is a key transformation in organic synthesis. This compound serves as a precursor for the production of a wide range of commercially important chemicals such as 2-ethylhexanol, polyvinyl butyral, and various pharmaceutical intermediates. The development of efficient and selective catalytic systems is paramount to achieving high yields while minimizing the formation of by-products like butyric acid and dibutyl ether. This note details heterogeneous catalytic protocols that offer advantages in terms of catalyst recovery and process sustainability.

Catalytic Systems and Performance Data

Several catalytic systems have been investigated for the selective oxidation of n-butanol. The choice of catalyst and support significantly influences the conversion, selectivity, and overall yield of this compound. Below is a summary of the performance of different catalysts under various reaction conditions.

CatalystSupportTemperature (°C)Pressure (bar O₂)n-Butanol Conversion (%)This compound Selectivity (%)This compound Yield (%)Key By-productsReference
1 wt% PtTiO₂100330 - 4391~27 - 39Butyric Acid[1]
PtActivated Carbon (C)1003< 40High-Butyric Acid[2][3][4]
10% CuMgO325Atmospheric8998~87-[5]
MnCo₂O₄-100 - 250AtmosphericVariableVariable-Propionaldehyde, Acetaldehyde[6][7]
CuVarious (TiO₂, CeO₂, ZrO₂, Al₂O₃, etc.)300 - 350AtmosphericVariableVariable-Dibutyl ether, Butenes[8]

Note: The yield of this compound is calculated as (n-Butanol Conversion %) x (this compound Selectivity %) / 100. High selectivity towards this compound is often achieved at intermediate n-butanol conversion to prevent over-oxidation to butyric acid.[2][3][4]

Experimental Protocols

This section outlines detailed methodologies for catalyst preparation and the catalytic oxidation of n-butanol.

Catalyst Preparation

3.1.1. Platinum on Titania (Pt/TiO₂) via Sol-Immobilization

This method allows for the synthesis of highly dispersed metal nanoparticles on a support material.

Materials:

  • H₂PtCl₆ solution

  • Polyvinyl alcohol (PVA) solution

  • NaBH₄ solution

  • TiO₂ support (e.g., Degussa P25)

  • Deionized water

Procedure:

  • In a beaker, add the required amount of H₂PtCl₆ solution to deionized water.

  • Add the PVA solution (PVA/Pt weight ratio of 2) and stir vigorously for 15 minutes.

  • Slowly add a freshly prepared NaBH₄ solution (NaBH₄/Pt molar ratio of 8) to the mixture while stirring. The formation of a dark-brown colloid indicates the reduction of Pt ions to Pt nanoparticles.

  • Immediately add the TiO₂ support to the colloidal suspension.

  • Continue stirring for 2 hours to ensure complete deposition of the Pt nanoparticles onto the support.

  • Filter the solid catalyst, wash thoroughly with deionized water, and dry at 100 °C overnight.

  • Prior to reaction, the catalyst may be subjected to a reductive pre-treatment under a flow of 5 vol.% H₂/Ar at 200 °C for 2 hours to enhance its activity.[1]

3.1.2. Copper on Magnesia (Cu/MgO) via Impregnation

This is a conventional method for preparing supported metal catalysts.

Materials:

Procedure:

  • Dissolve the calculated amount of copper nitrate in deionized water to achieve the desired metal loading (e.g., 10 wt%).

  • Add the MgO support to the copper nitrate solution.

  • Stir the mixture at room temperature for 24 hours to ensure uniform impregnation.

  • Evaporate the water using a rotary evaporator.

  • Dry the resulting solid in an oven at 110 °C for 12 hours.

  • Calcine the dried powder in air at a specified temperature (e.g., 400-500 °C) for 4 hours.

  • Before the reaction, reduce the catalyst in a stream of H₂ at a suitable temperature.

Catalytic Oxidation of n-Butanol

The following protocol is a general procedure for the liquid-phase oxidation of n-butanol in a batch reactor. Adjustments may be necessary based on the specific catalyst and desired outcomes.

Equipment:

  • High-pressure batch reactor equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.

  • Gas chromatograph (GC) or GC-mass spectrometer (GC-MS) for product analysis.

Procedure:

  • Charge the reactor with the desired amount of n-butanol and water (if applicable, to create an aqueous solution).[3]

  • Add the prepared catalyst to the reactor. The catalyst loading should be optimized for the specific system.

  • Seal the reactor and purge it several times with O₂ or air to remove any inert gases.

  • Pressurize the reactor to the desired oxygen pressure (e.g., 3 bar).[1][3]

  • Heat the reactor to the target reaction temperature (e.g., 100 °C) while stirring.[1][3]

  • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 2-6 hours).[1][3]

  • After the reaction, cool the reactor to room temperature and carefully vent the excess gas.

  • Collect the liquid product mixture for analysis.

  • Separate the catalyst from the liquid product by filtration or centrifugation for potential reuse.

Product Analysis

The reaction products are typically analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., ZBWAX).[5]

Procedure:

  • Prepare standard solutions of n-butanol, this compound, and any expected by-products (e.g., butyric acid, dibutyl ether) in a suitable solvent.

  • Create a calibration curve for each component by injecting known concentrations into the GC.

  • Inject the collected liquid product sample into the GC.

  • Identify and quantify the components in the product mixture by comparing their retention times and peak areas with the calibration standards.

  • Calculate the n-butanol conversion, this compound selectivity, and yield using the following formulas:[8]

    • Conversion (%) = [(moles of n-butanol reacted) / (initial moles of n-butanol)] x 100

    • Selectivity (%) = [(moles of this compound produced) / (moles of n-butanol reacted)] x 100

    • Yield (%) = [(moles of this compound produced) / (initial moles of n-butanol)] x 100

Visualized Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general experimental workflow for the selective oxidation of n-butanol.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis prep_start Start precursor Metal Precursor & Support prep_start->precursor synthesis Synthesis Method (e.g., Impregnation, Sol-Immobilization) precursor->synthesis drying Drying synthesis->drying calcination Calcination/Reduction drying->calcination catalyst Active Catalyst calcination->catalyst reactor Batch Reactor catalyst->reactor conditions Set Reaction Conditions (Temp, Pressure, Time) reactor->conditions reactants n-Butanol & Catalyst Loading reactants->reactor reaction Oxidation Reaction conditions->reaction cooling Cooling & Depressurization reaction->cooling product_mixture Product Mixture cooling->product_mixture separation Catalyst Separation product_mixture->separation analysis GC/GC-MS Analysis separation->analysis quantification Quantification analysis->quantification results Conversion, Selectivity, Yield quantification->results

Caption: Experimental workflow for n-butanol oxidation.

Reaction Pathway

The diagram below outlines the key reaction pathways involved in the selective oxidation of n-butanol.

G n_butanol n-Butanol This compound This compound (Desired Product) n_butanol->this compound Selective Oxidation dibutyl_ether Dibutyl Ether (Dehydration) n_butanol->dibutyl_ether Intermolecular Dehydration butenes Butenes (Dehydration) n_butanol->butenes Intramolecular Dehydration butyric_acid Butyric Acid (Over-oxidation) This compound->butyric_acid Further Oxidation

Caption: Reaction pathways in n-butanol oxidation.

Reaction Mechanism Insights

The oxidation of n-butanol can proceed through different mechanisms depending on the catalyst used. For instance, with MnCo₂O₄ spinel oxides, the reaction is suggested to follow the Mars-van Krevelen mechanism, where the lattice oxygen from the catalyst participates in the oxidation of n-butanol.[6][7] In platinum-catalyzed systems, the presence of n-butanol in the aqueous medium can inhibit the over-oxidation of this compound to butyric acid.[2][3][4] This is a crucial consideration for maximizing the yield of the desired aldehyde product. The main competing reactions are the further oxidation to carboxylic acid and dehydration to ethers or alkenes.[8][9][10]

Safety Considerations

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The oxidation reactions are often carried out under pressure and at elevated temperatures. Ensure the reactor is properly rated for the intended operating conditions and follow all safety protocols for high-pressure equipment.

  • Oxygen is a strong oxidizer. Ensure the reaction setup is free of leaks and incompatible materials.

  • Work in a well-ventilated area or a fume hood.

References

Application Notes and Protocols for the Synthesis of Flavors and Fragrances from Butyraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of butyraldehyde as a versatile precursor in the synthesis of a variety of commercially significant flavor and fragrance compounds. This document outlines detailed experimental protocols for key chemical transformations including aldol (B89426) condensation, hydrogenation, esterification, and acetalization. Quantitative data is presented in structured tables for clear comparison of reaction parameters and outcomes. Furthermore, logical workflows and reaction pathways are illustrated using Graphviz diagrams to facilitate a deeper understanding of the synthesis processes.

Introduction

This compound, a four-carbon aldehyde, is a pivotal building block in organic synthesis. Its reactivity, stemming from the aldehyde functional group and the presence of alpha-hydrogens, allows for a diverse range of chemical modifications. In the flavor and fragrance industry, this compound and its derivatives are instrumental in creating a wide spectrum of aroma profiles, from fruity and floral to green and fatty notes. This document details the synthesis of key aroma chemicals derived from this compound, providing researchers with the necessary protocols to replicate and adapt these transformations for their specific applications.

Key Synthetic Pathways from this compound

This compound can be transformed into valuable flavor and fragrance compounds through several key chemical reactions. The following sections detail the protocols for these transformations.

Aldol Condensation: Synthesis of Green and Fatty Notes

The aldol condensation of this compound is a fundamental reaction for carbon-carbon bond formation, leading to the synthesis of larger, more complex molecules. A prominent example is the self-condensation of n-butyraldehyde to produce 2-ethyl-2-hexenal (B1232207), a compound with a powerful, sharp, and green odor.[1][2] This intermediate is also a precursor to 2-ethylhexanol, which has applications in the synthesis of plasticizers.[3]

This protocol details the base-catalyzed self-condensation of n-butyraldehyde.

Materials:

  • n-Butyraldehyde

  • Aqueous Sodium Hydroxide (B78521) (NaOH) solution (e.g., 0.76-1.9 M)[4]

  • Solvent (e.g., 2-ethylhexanol)[5]

  • Separatory Funnel

  • Distillation Apparatus

  • Nitrogen gas supply

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, mix n-butyraldehyde with the solvent (e.g., a mass ratio of 2-ethylhexanol to this compound of 0.1 to 6).[5]

  • Catalyst Addition: Slowly add the aqueous sodium hydroxide solution to the stirred mixture.

  • Reaction: Heat the reaction mixture to a temperature between 80°C and 220°C under a nitrogen atmosphere.[5] The reaction progress can be monitored by gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer from the aqueous layer.

  • Purification: The crude 2-ethyl-2-hexenal can be purified by distillation.[5]

Quantitative Data: Aldol Condensation of n-Butyraldehyde

CatalystTemperature (°C)Reaction Time (h)Conversion of n-Butyraldehyde (%)Selectivity to 2-Ethyl-2-Hexenal (%)Reference
NaOH (aqueous)110-150---[4]
Ce-Al₂O₃180-74.060.2[6]
MgO/Al₂O₃80-200-HighGood[5]
Hydrogenation: Production of Alcohols as Solvents and Precursors

The hydrogenation of this compound yields n-butanol, a valuable solvent and an important precursor for the synthesis of other flavor and fragrance compounds, such as fruity esters.

This protocol describes the catalytic hydrogenation of n-butyraldehyde in a batch reactor.[7]

Materials:

  • n-Butyraldehyde

  • Methanol (B129727) (solvent)

  • CuO/ZnO/Aluminum oxide catalyst[7]

  • Parr Reactor (or similar high-pressure reactor)

  • Hydrogen gas supply

Procedure:

  • Catalyst Activation: Place the catalyst (e.g., 1.0 g) in the Parr reactor with methanol (50 ml). Treat the contents with hydrogen at 170°C under a pressure of 27.39 to 34.24 bars (400-500 psig) for 2-3 hours.[7]

  • Reaction Setup: Cool the reactor to room temperature and depressurize. Add a solution of n-butyraldehyde (10.0 g) in methanol (50 ml).[7]

  • Hydrogenation: Pressurize the reactor with hydrogen to 27.39 to 34.24 bars (400-500 psig) and heat to 170°C for 2-3 hours.[7]

  • Product Isolation: After the reaction, cool the reactor, release the pressure, and filter the catalyst. The resulting solution contains n-butanol, which can be purified by distillation.

Quantitative Data: Hydrogenation of n-Butyraldehyde

CatalystTemperature (°C)Pressure (bar)Reaction Time (h)Conversion of n-Butyraldehyde (%)Selectivity to n-Butanol (%)Reference
CuO/ZnO/Aluminum oxide17027.39 - 34.242-3100100[7]
Nickel-based60-701.50.584-9399.7[8]
Pt-Pd/TiO₂1003 (O₂)6HighHigh[9]
Esterification: Crafting Fruity and Sweet Aromas

Esters are widely recognized for their pleasant fruity and sweet aromas. This compound can be first oxidized to butyric acid, which is then esterified with an alcohol to produce a variety of fruity esters. A prominent example is butyl butyrate (B1204436), which possesses a characteristic pineapple-like fragrance.[10][11][12]

This protocol details the enzyme-catalyzed esterification of n-butanol and butyric acid.[10]

Materials:

  • n-Butanol

  • Butyric Acid

  • Immobilized Lipase (B570770) (e.g., Lipozyme TL-IM)[10]

  • n-Hexane (solvent)

  • Shaking incubator or stirred-tank reactor

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a screw-capped flask, dissolve butyric acid and n-butanol in n-hexane. A molar ratio of 3:1 (butanol:butyric acid) is often optimal.[10]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture (e.g., 40% of the mass of butyric acid).[10]

  • Reaction: Incubate the mixture at a suitable temperature (e.g., 48°C) with constant agitation.[10] Monitor the reaction by GC.

  • Enzyme Recovery: After the reaction, separate the immobilized enzyme by filtration. The enzyme can be washed and reused.[10]

  • Product Isolation and Purification: The resulting solution is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate. After filtration, the solvent is removed using a rotary evaporator. The crude butyl butyrate is purified by fractional distillation, collecting the fraction boiling at approximately 162-166°C.[10]

Quantitative Data: Synthesis of Butyl Butyrate

CatalystMolar Ratio (Butanol:Butyric Acid)Temperature (°C)Reaction Time (h)Yield (%)Reference
Lipozyme TL-IM3:1482>90[10]
Sulfuric AcidNot SpecifiedHighNot Specified-[13]
Dowex 50Wx8-4000.25:1 to 4:1100-110-~95.3[10]
Acetalization: Creating Stable Fragrance Ingredients

Acetals are valuable in the fragrance industry as they are stable in various formulations and can release the parent aldehyde under specific conditions, providing a long-lasting scent. This compound can be reacted with alcohols to form acetals with varying odor profiles.

This protocol outlines a general procedure for the synthesis of an acetal (B89532) from this compound.

Materials:

  • n-Butyraldehyde

  • Ethanol

  • Acid catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst)

  • Dean-Stark apparatus

  • Toluene (or other suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine n-butyraldehyde, a molar excess of ethanol, and a catalytic amount of the acid catalyst in toluene.

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Work-up: Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound diethyl acetal can be purified by distillation.

Sensory Properties of this compound and its Derivatives

The olfactory characteristics of this compound and its derivatives are crucial for their application in flavors and fragrances. The following table summarizes the sensory profiles of selected compounds.

CompoundOdor ProfileOdor ThresholdReference
n-ButyraldehydePungent, cocoa, musty, green, malty, bready; fruity, ethereal, meat-like[14]9 ppb (in water)[15][14]
2-Ethyl-2-hexenalPowerful, sharp, irritating odor[2]-[2]
n-ButanolAlcoholic, vinous--
Butyl ButyrateSweet, fruity, pineapple-like, banana, pear[10][12][16]0.0048 ppm[16][10][12][16]
This compound Diethyl Acetal--[17][18]
JasminaldehydeMild, sweet-oily, slightly floral, with herbaceous undertones; becomes more floral and lively when blended.[13]-[13][19][20]

Visualization of Synthesis Pathways and Workflows

To further clarify the relationships between reactants, intermediates, and final products, the following diagrams have been generated using the DOT language.

Butyraldehyde_Synthesis_Pathways cluster_Aldol Aldol Condensation cluster_Hydrogenation Hydrogenation cluster_Esterification Oxidation & Esterification cluster_Acetalization Acetalization This compound This compound 2-Ethyl-2-hexenal 2-Ethyl-2-hexenal (Green, Fatty Notes) This compound->2-Ethyl-2-hexenal NaOH / Heat n-Butanol n-Butanol (Solvent, Precursor) This compound->n-Butanol H₂ / Catalyst Butyric Acid Butyric Acid This compound->Butyric Acid Oxidation This compound\nDiethyl Acetal This compound Diethyl Acetal (Stable Fragrance) This compound->this compound\nDiethyl Acetal + Ethanol / Acid Catalyst Butyl Butyrate Butyl Butyrate (Fruity Notes) Butyric Acid->Butyl Butyrate + n-Butanol / Catalyst

Caption: Key synthetic pathways from this compound.

Esterification_Workflow start Start: Mix Butyric Acid, n-Butanol, and Solvent add_enzyme Add Immobilized Lipase start->add_enzyme react Incubate with Agitation (e.g., 48°C) add_enzyme->react filter_enzyme Filter to Recover Enzyme (for reuse) react->filter_enzyme wash Wash Organic Phase: 1. Water 2. NaHCO₃ soln. 3. Brine filter_enzyme->wash dry Dry with Anhydrous Na₂SO₄ wash->dry filter_drying_agent Filter out Drying Agent dry->filter_drying_agent evaporate Remove Solvent (Rotary Evaporator) filter_drying_agent->evaporate distill Fractional Distillation evaporate->distill product Final Product: Pure Butyl Butyrate distill->product

Caption: Workflow for butyl butyrate synthesis.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a wide array of flavor and fragrance compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel aroma chemicals. The provided workflows and pathways offer a clear visual guide to the synthetic processes, enabling efficient and effective laboratory practice. By understanding and applying these fundamental transformations, scientists can continue to innovate and expand the palette of available flavors and fragrances.

References

Application Notes and Protocols for the Synthesis of 2-Ethyl-2-hexenal via Butyraldehyde Self-Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-condensation of butyraldehyde, a classic example of an aldol (B89426) condensation reaction, is a cornerstone of industrial organic synthesis for the production of 2-ethyl-2-hexenal (B1232207). This α,β-unsaturated aldehyde is a critical intermediate in the manufacture of 2-ethylhexanol, a precursor to plasticizers, lubricants, and other valuable chemical products. This document provides detailed application notes and experimental protocols for the synthesis of 2-ethyl-2-hexenal, focusing on various catalytic systems. The information is intended to guide researchers in the replication and optimization of this important chemical transformation.

The reaction proceeds through the formation of an enolate from one molecule of this compound, which then acts as a nucleophile, attacking the carbonyl carbon of a second this compound molecule. The resulting β-hydroxy aldehyde, 2-ethyl-3-hydroxyhexanal, readily undergoes dehydration to yield the stable, conjugated product, 2-ethyl-2-hexenal.

Reaction Mechanism: Aldol Condensation

The base-catalyzed self-condensation of this compound follows a well-established aldol condensation mechanism. The process can be summarized in the following key steps:

  • Enolate Formation: A base removes an acidic α-hydrogen from a molecule of this compound, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of a second molecule of this compound.

  • Protonation: The resulting alkoxide intermediate is protonated by a protic solvent (e.g., water or alcohol) to form a β-hydroxy aldehyde (aldol addition product).

  • Dehydration: The β-hydroxy aldehyde undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated aldehyde, 2-ethyl-2-hexenal. This step is often facilitated by heat.

Experimental Protocols

This section details experimental procedures for the synthesis of 2-ethyl-2-hexenal using different catalytic systems.

Protocol 1: Homogeneous Base-Catalyzed Condensation

This protocol describes a traditional approach using an aqueous solution of a strong base.

Materials:

  • n-Butyraldehyde (reagent grade)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (HCl, for neutralization)

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, prepare a dilute aqueous solution of sodium hydroxide (e.g., 2 M).

  • Add n-butyraldehyde to the dropping funnel.

  • While stirring the NaOH solution vigorously, add the n-butyraldehyde dropwise to the flask at room temperature. An exothermic reaction will occur. Maintain the reaction temperature between 80°C and 100°C.

  • After the addition is complete, continue stirring the mixture at the same temperature for 1-2 hours to ensure the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel. Two layers will form: an upper organic layer containing the product and a lower aqueous layer.

  • Separate the organic layer.

  • Wash the organic layer with a saturated sodium chloride solution to remove the majority of the dissolved water and catalyst.

  • Neutralize any remaining base by washing the organic layer with a dilute solution of hydrochloric acid.

  • Wash the organic layer again with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude 2-ethyl-2-hexenal by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for 2-ethyl-2-hexenal.

Protocol 2: Heterogeneous Catalysis using a Solid Base Catalyst (MgO-Al₂O₃)

This protocol utilizes a solid base catalyst, which can simplify product purification and catalyst recovery.

Materials:

  • n-Butyraldehyde (anhydrous)

  • Magnesium oxide-aluminum oxide (MgO-Al₂O₃) solid base catalyst

  • 2-Ethylhexanol (as solvent, optional)

  • Fixed-bed reactor or a stirred batch reactor

  • Nitrogen gas supply

  • Heating system with temperature control

  • Distillation apparatus

Procedure:

  • Pack the fixed-bed reactor with the MgO-Al₂O₃ catalyst. If using a batch reactor, add the catalyst to the reactor.

  • Purge the reactor with nitrogen gas to create an inert atmosphere.

  • If using a solvent, add 2-ethylhexanol to wet the catalyst bed.

  • Heat the reactor to the desired reaction temperature (e.g., 120°C - 180°C).

  • Continuously feed n-butyraldehyde into the reactor at a controlled flow rate (e.g., 10 g/h) and pressure (e.g., 0.2 - 0.5 MPa). The mass ratio of 2-ethylhexanol to this compound can be varied (e.g., from 1 to 6).[1]

  • The reaction product exiting the reactor is a single-phase mixture.

  • Distill the product mixture at a temperature of 100-110°C and a pressure of 0.1-0.15 MPa to remove and recycle unreacted this compound.[1]

  • The remaining mixture will separate into two phases upon cooling: an organic phase containing 2-ethyl-2-hexenal and 2-ethylhexanol, and an aqueous phase.

  • Separate the organic phase for further purification if necessary, which can be achieved by chromatographic separation or distillation.

Protocol 3: Catalysis with Sulfonic Acid Functionalized Ionic Liquids (SFILs)

This protocol employs an ionic liquid as a catalyst, offering potential advantages in terms of catalyst recyclability and reaction medium.

Materials:

  • n-Butyraldehyde

  • Sulfonic acid functionalized ionic liquid (e.g., [HSO₃-b-N(Et)₃]p-TSA)

  • Autoclave or a sealed reaction vessel with stirring and temperature control

  • Analytical equipment for product analysis (e.g., Gas Chromatography)

Procedure:

  • Charge the autoclave with n-butyraldehyde and the sulfonic acid functionalized ionic liquid. A typical mass ratio of the ionic liquid to n-butyraldehyde is 0.1.[2]

  • Seal the reactor and heat the mixture to the reaction temperature of 393 K (120°C) with constant stirring.[2]

  • Maintain the reaction for a specified time, for instance, 6 hours, to achieve high conversion.[2]

  • After the reaction, cool the mixture to room temperature.

  • The product, 2-ethyl-2-hexenal, can be separated from the ionic liquid catalyst by decantation or extraction.

  • The ionic liquid can be recovered and reused in subsequent reactions.

Data Presentation

The following tables summarize quantitative data from various studies on the self-condensation of this compound.

CatalystTemperature (°C)Time (h)This compound Conversion (%)2-Ethyl-2-hexenal Selectivity (%)2-Ethyl-2-hexenal Yield (%)Reference
KF-γ-Al₂O₃ 120699.099.198.1[3]
[HSO₃-b-N(Et)₃]p-TSA 120689.787.878.8 (calculated)[2]
Ce-modified γ-Al₂O₃ Not SpecifiedNot Specified93.8Not Specified88.6[4]
Chitosan Not SpecifiedNot Specified96.089.686.0[5]
CatalystReactant Feed RateSolvent to this compound Mass RatioPressure (MPa)Temperature (°C)This compound Conversion (%)2-Ethyl-2-hexenal Yield (%)Reference
MgO/Al₂O₃ 10 g/h10.2120>95 (implied)High[1]
MgO/Al₂O₃ 10 g/h30.2120>95 (implied)High[1]
MgO/Al₂O₃ 10 g/h60.3160>95 (implied)High[1]
MgO/Al₂O₃ 10 g/h60.5180>95 (implied)High[1]

Visualizations

Butyraldehyde_Self_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product butyraldehyde1 This compound enolate Enolate Ion butyraldehyde1->enolate - H⁺ butyraldehyde2 This compound aldol_adduct 2-Ethyl-3-hydroxyhexanal (Aldol Adduct) base Base (e.g., OH⁻) enolate->aldol_adduct + this compound product 2-Ethyl-2-hexenal aldol_adduct->product - H₂O (Dehydration) water H₂O Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants 1. Mix this compound and Catalyst reaction 2. Heat and Stir (Controlled Temperature) reactants->reaction separation 3. Phase Separation (Organic/Aqueous) reaction->separation washing 4. Washing and Neutralization separation->washing drying 5. Drying of Organic Layer washing->drying purification 6. Fractional Distillation or Chromatography drying->purification final_product Pure 2-Ethyl-2-hexenal purification->final_product

References

Application Notes & Protocols: Renewable Butyraldehyde Production in Engineered E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the production of renewable butyraldehyde using metabolically engineered Escherichia coli. The information herein is curated for professionals in research, scientific, and drug development fields, offering insights into the metabolic pathways, genetic modifications, and experimental procedures required to establish a robust this compound production platform.

I. Introduction

This compound is a valuable chemical intermediate traditionally produced from petrochemical feedstocks. As the demand for sustainable and renewable chemical production grows, microbial fermentation has emerged as a promising alternative. Escherichia coli, a well-characterized and genetically tractable microorganism, has been successfully engineered to produce n-butyraldehyde directly from renewable feedstocks like glucose.

The core strategy involves the introduction of a modified Clostridium CoA-dependent n-butanol production pathway, with a critical alteration to favor the accumulation of the aldehyde intermediate. This is primarily achieved by replacing the natural bifunctional aldehyde/alcohol dehydrogenase with a mono-functional Coenzyme A-acylating aldehyde dehydrogenase (Aldh), which catalyzes the conversion of butyryl-CoA to n-butyraldehyde.[1][2][3] A key challenge in this system is the native enzymatic reduction of this compound to butanol by endogenous E. coli alcohol dehydrogenases.[1][3] Consequently, the deletion of several native alcohol dehydrogenase genes is crucial for maximizing this compound yield and purity.[1][3][4]

II. Metabolic Pathway and Genetic Engineering

The engineered metabolic pathway for n-butyraldehyde production from glucose in E. coli is a multi-step enzymatic process. It begins with the central metabolism of glucose to acetyl-CoA, which then enters the synthetic pathway.

Engineered this compound Synthesis Pathway

The heterologous pathway consists of six key enzymatic steps to convert acetyl-CoA into n-butyraldehyde.[3][5]

Butyraldehyde_Pathway cluster_native Native E. coli Metabolism cluster_engineered Engineered Pathway Glucose Glucose AcetylCoA 2x Acetyl-CoA Glucose->AcetylCoA Glycolysis AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AtoB HydroxybutyrylCoA 3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA Hbd CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA Crt ButyrylCoA Butyryl-CoA CrotonylCoA->ButyrylCoA Ter This compound n-Butyraldehyde ButyrylCoA->this compound Aldh Plasmid_Construction_Workflow Start Start: Gene Amplification PCR Amplify pathway genes (atoB, hbd, crt, ter, aldh) via PCR from source organism gDNA Start->PCR Gibson Gibson Assembly: Combine linearized vector(s) and PCR products PCR->Gibson Vector_Prep Linearize expression vector(s) via PCR or restriction digest Vector_Prep->Gibson Transformation Transform assembly product into competent E. coli (e.g., DH5α) Gibson->Transformation Selection Select for transformants on antibiotic-containing agar (B569324) plates Transformation->Selection Verification Verify correct plasmid assembly via colony PCR and Sanger sequencing Selection->Verification End End: Verified Plasmid Verification->End

References

Application Notes and Protocols: The Role of Rhodium Catalysts in Butyraldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyraldehyde is a crucial intermediate in the chemical industry, serving as a precursor for the production of n-butanol, 2-ethylhexanol, and various other plasticizers, solvents, and pharmaceuticals. The primary industrial route to this compound is the hydroformylation of propylene (B89431), a process that has been significantly advanced by the use of rhodium-based catalysts.[1][2] These catalysts offer high activity and selectivity under mild reaction conditions, making them superior to the older cobalt-based systems.[1][2] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of rhodium catalysts for this compound synthesis.

Rhodium Catalyst Systems in Propylene Hydroformylation

The most widely employed rhodium catalysts for propylene hydroformylation are complexes of rhodium with phosphine (B1218219) ligands, particularly triphenylphosphine (B44618) (TPP).[3] These catalysts operate homogeneously in the reaction medium. The ligand plays a critical role in stabilizing the rhodium center and influencing both the rate and selectivity of the reaction.

Two primary active species are believed to exist in equilibrium, influencing the ratio of n-butyraldehyde to iso-butyraldehyde:

  • Rh(H)(CO)(TPP)₃ : This species, favored by a higher concentration of TPP, is sterically hindered and leads predominantly to the formation of the linear n-butyraldehyde.[3]

  • Rh(H)(CO)₂(TPP)₂ : Favored at lower TPP concentrations, this species is less sterically hindered and contributes more to the formation of the branched iso-butyraldehyde.[3]

While TPP is the most common ligand, research has explored a variety of other phosphine and phosphite (B83602) ligands to fine-tune the catalyst's performance. The electronic and steric properties of these ligands can significantly impact catalyst activity and the n/iso ratio of the product.[4][5][6][7] For instance, water-soluble ligands like the sodium salt of trisulphonated triphenylphosphine (TPPS) have been developed to facilitate catalyst separation, although they may require more severe reaction conditions.[3]

Quantitative Data on Catalyst Performance

The performance of rhodium catalysts in propylene hydroformylation is typically evaluated based on conversion, selectivity, and the ratio of linear to branched aldehyde products (n/iso ratio). The following tables summarize typical quantitative data for rhodium-catalyzed propylene hydroformylation.

ParameterTypical ValueConditionsReference
Propylene Conversion> 85%Rh/TPP catalyst[3]
Selectivity to Butyraldehydes> 95%Rh/TPP catalyst[3]
n/iso-Butyraldehyde Molar Ratio~10:1Rh/TPP catalyst[3]
Operating Temperature70-150 °CLow-pressure oxo process[8]
Operating Pressure0.5-5 MPaLow-pressure oxo process[9]

Table 1: Typical Performance of Rhodium/TPP Catalysts in Industrial Propylene Hydroformylation.

Ligand TypeKey FeatureImpact on Performance
Triphenylphosphine (TPP)Standard industrial ligandHigh n/iso ratio (up to 10:1), good activity and stability.[3]
BisphosphinesBidentate ligandsCan lead to high regioselectivity towards the linear product.[5]
Water-Soluble Ligands (e.g., TPPTS)Sulfonated phosphinesFacilitates catalyst recovery in aqueous biphasic systems.[3][10]
Phosphite LigandsElectronically different from phosphinesCan lead to very high reaction rates.
Sulfur-containing LigandsModify electronic propertiesCan enhance interactions between intermediates and the catalyst, potentially improving activity.[11]

Table 2: Overview of Different Ligand Types and Their Effects.

Mechanistic Pathway of Rhodium-Catalyzed Hydroformylation

The hydroformylation of propylene using a rhodium-TPP catalyst follows a well-established catalytic cycle. The key steps are illustrated in the diagram below.

hydroformylation_cycle cluster_main Catalytic Cycle A HRh(CO)(TPP)₂ B HRh(CO)(TPP)₂(C₃H₆) A->B + C₃H₆ - TPP C1 n-C₃H₇Rh(CO)(TPP)₂ B->C1 Insertion (anti-Markovnikov) C2 iso-C₃H₇Rh(CO)(TPP)₂ B->C2 Insertion (Markovnikov) D1 n-C₃H₇CORh(CO)(TPP)₂ C1->D1 + CO D2 iso-C₃H₇CORh(CO)(TPP)₂ C2->D2 + CO D1->A + H₂ - n-Butyraldehyde D2->A + H₂ - iso-Butyraldehyde

Figure 1: Simplified Catalytic Cycle for Rhodium-Catalyzed Hydroformylation of Propylene.

Experimental Protocols

The following protocols provide a general framework for conducting the hydroformylation of propylene in a laboratory setting.

Protocol 1: General Procedure for this compound Synthesis via Hydroformylation

Materials:

  • Rhodium precursor (e.g., Rh(acac)(CO)₂)

  • Triphenylphosphine (TPP)

  • Solvent (e.g., toluene (B28343) or the product this compound itself)

  • Propylene

  • Syngas (a mixture of CO and H₂)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, sampling valve, and temperature and pressure controls.

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the rhodium precursor and the desired amount of TPP ligand in the chosen solvent inside the autoclave. The ligand-to-rhodium molar ratio is a critical parameter and should be carefully controlled (a high excess of TPP is common).

  • Reactor Sealing and Purging: Seal the autoclave and purge it several times with nitrogen or argon to remove any oxygen, followed by purging with syngas.

  • Pressurization and Heating: Pressurize the reactor with syngas to the desired partial pressures of CO and H₂. Heat the reactor to the target reaction temperature (e.g., 80-120 °C) with stirring.[9][12]

  • Introduction of Propylene: Introduce propylene into the reactor to the desired partial pressure. The total pressure should be maintained within the target range (e.g., 1.5-5 MPa).[8]

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop due to gas consumption. Samples of the liquid phase can be taken periodically via the sampling valve for analysis by gas chromatography (GC) to determine the conversion of propylene and the selectivity towards n- and iso-butyraldehyde.

  • Reaction Quenching and Product Recovery: After the desired reaction time or conversion is reached, cool the reactor to room temperature and carefully vent the excess gas. The liquid product mixture can then be collected.

  • Product Analysis: Analyze the product mixture using GC to quantify the amounts of n-butyraldehyde, iso-butyraldehyde, unreacted propylene, and any byproducts.

Experimental Workflow Diagram

experimental_workflow start Start catalyst_prep Catalyst Preparation (Rh precursor + Ligand in Solvent) start->catalyst_prep reactor_setup Reactor Sealing and Purging catalyst_prep->reactor_setup reaction_conditions Set Reaction Conditions (Temperature, Pressure) reactor_setup->reaction_conditions propylene_intro Introduce Propylene reaction_conditions->propylene_intro reaction Hydroformylation Reaction propylene_intro->reaction monitoring Reaction Monitoring (Pressure, GC Sampling) reaction->monitoring quenching Cooling and Depressurization reaction->quenching monitoring->reaction product_recovery Product Collection quenching->product_recovery analysis Product Analysis (GC) product_recovery->analysis end End analysis->end

Figure 2: General Experimental Workflow for Laboratory-Scale this compound Synthesis.

Conclusion

Rhodium catalysts, particularly those modified with phosphine ligands, are central to the modern industrial synthesis of this compound. Their high activity and selectivity for the linear isomer under mild conditions represent a significant advancement in chemical manufacturing. Understanding the catalytic mechanism, the influence of ligands, and the key reaction parameters is essential for optimizing this important industrial process and for the development of new, more efficient catalytic systems. The protocols and data presented here provide a foundation for researchers and professionals working in this field.

References

Butyraldehyde: A Versatile C4 Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Butyraldehyde, a key C4 aldehyde, serves as a versatile starting material and intermediate in the synthesis of a variety of agrochemicals, including fungicides, herbicides, and insecticides. Its reactivity, particularly the aldehyde functional group and the alpha-protons, allows for a range of chemical transformations such as aldol (B89426) condensations, hydrogenations, and esterifications, leading to the formation of active agrochemical ingredients and important precursors.

This document provides detailed application notes and protocols for the synthesis of various agrochemicals derived from this compound, aimed at researchers, scientists, and professionals in the field of drug and pesticide development.

Fungicidal Applications: Synthesis of 2-Ethylhexanol

This compound is a primary precursor for the synthesis of 2-ethylhexanol, a compound that has demonstrated notable antifungal properties. The synthesis involves a two-step process: the aldol condensation of n-butyraldehyde to form 2-ethyl-2-hexenal (B1232207), followed by the hydrogenation of this intermediate to yield 2-ethylhexanol.

Synthesis Pathway

The overall synthesis pathway from n-butyraldehyde to 2-ethylhexanol is illustrated below.

G This compound n-Butyraldehyde Aldol_Condensation Aldol Condensation (NaOH catalyst) This compound->Aldol_Condensation Hexenal 2-Ethyl-2-hexenal Aldol_Condensation->Hexenal Hydrogenation Hydrogenation (Ni/Cu-silica catalyst) Hexenal->Hydrogenation Ethylhexanol 2-Ethylhexanol Hydrogenation->Ethylhexanol

Figure 1: Synthesis of 2-Ethylhexanol from n-Butyraldehyde.

Experimental Protocols

Protocol 1: Aldol Condensation of n-Butyraldehyde to 2-Ethyl-2-hexenal

This protocol describes the base-catalyzed aldol condensation of n-butyraldehyde.

  • Materials:

    • n-Butyraldehyde

    • Aqueous sodium hydroxide (B78521) (NaOH) solution (caustic soda)

    • Stirred tank reactor

  • Procedure:

    • Charge the stirred tank reactor with n-butyraldehyde.

    • Add the aqueous NaOH solution to the reactor. The NaOH acts as a catalyst.

    • Maintain thorough mixing of the reactants.

    • The aldolization reaction occurs, forming 2-ethyl-3-hydroxyhexanal (B1620174) (butyraldol), which immediately dehydrates to yield 2-ethyl-2-hexenal.

    • The effluent from the reactor contains 2-ethyl-2-hexenal, which can be purified by distillation.

Protocol 2: Hydrogenation of 2-Ethyl-2-hexenal to 2-Ethylhexanol

This protocol details the hydrogenation of the intermediate to the final product.[1]

  • Materials:

    • 2-Ethyl-2-hexenal

    • Commercial Ni/Cu-silica supported catalyst

    • High-pressure stainless steel batch reactor (autoclave)

    • Hydrogen gas

  • Procedure:

    • Charge the autoclave with 2-ethyl-2-hexenal and the Ni/Cu-silica catalyst.

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to a pressure of 12–35 bar.

    • Heat the reactor to a temperature between 120 and 140°C.

    • Maintain the reaction under these conditions with stirring. The hydrogenation of the carbon-carbon double bond is significantly faster than the hydrogenation of the aldehyde group.

    • After the reaction is complete, cool the reactor, release the pressure, and recover the 2-ethylhexanol product.

    • The product can be purified by distillation.

Quantitative Data
ProductStarting MaterialKey ReactionCatalystYieldPurityReference
2-Ethylhexanoln-ButyraldehydeAldol Condensation & HydrogenationNi/Ce-Al2O366.9%-[2]
2-Ethylhexanol2-Ethyl-2-hexenalHydrogenationNi/TiO2100% conversion, 96.4% selectivity-[3]

Table 1: Synthesis of 2-Ethylhexanol.

Antifungal Activity of 2-Ethylhexanol

Recent studies have highlighted the antifungal potential of 2-ethylhexanol against various plant pathogens.

PathogenActivity MetricValueReference
Fusarium oxysporum f. sp. cucumerinumMinimum Inhibitory Volume (MIV)3.0 μL/plate (35.7 mg/L)[4][5]
Aspergillus flavusSpore Germination Inhibition (fumigation)0.17 μL/mL[6]
Aspergillus flavusSpore Germination Inhibition (liquid mixing)0.78 μL/mL[6]
Aspergillus fumigatus, Candida spp., Fusarium spp.Minimum Inhibitory Concentration (MIC)0.0260 to 0.0520 g/mL[7]

Table 2: Antifungal Activity of 2-Ethylhexanol.

The mechanism of action of 2-ethylhexanol involves the disruption of the hyphal cell wall and cell membrane integrity, leading to a decrease in ergosterol (B1671047) content and a burst of reactive oxygen species (ROS).[4][5][6]

Herbicidal Applications: Synthesis of 2-Ethylhexyl Phosphates

Phosphate (B84403) esters of 2-ethylhexanol, such as tris-(2-ethylhexyl)phosphate and 2-ethylhexyl diphenyl phosphate, have shown potential as adjuvants and active ingredients in herbicidal formulations.[8]

Synthesis Pathway

The synthesis of 2-ethylhexyl diphenyl phosphate involves the reaction of 2-ethylhexanol with phosphoryl chloride and subsequent reaction with sodium phenate.[9] A general synthesis of phosphate esters is depicted below.

G Ethylhexanol 2-Ethylhexanol Reaction1 Reaction Ethylhexanol->Reaction1 Phosphorus_oxychloride Phosphorus Oxychloride Phosphorus_oxychloride->Reaction1 Dichloride 2-Ethylhexyl phosphoryl dichloride Reaction1->Dichloride Reaction2 Reaction Dichloride->Reaction2 Sodium_phenate Sodium Phenate Sodium_phenate->Reaction2 Phosphate 2-Ethylhexyl Diphenyl Phosphate Reaction2->Phosphate

Figure 2: Synthesis of 2-Ethylhexyl Diphenyl Phosphate.

Experimental Protocol

Protocol 3: Synthesis of 2-Ethylhexyl Diphenyl Phosphate [9][10]

This protocol outlines the synthesis of a phosphate ester of 2-ethylhexanol.

  • Materials:

    • 2-Ethylhexanol

    • Phosphorus oxychloride (POCl₃)

    • Sodium phenate

    • Reaction vessel

  • Procedure:

    • React 2-ethylhexanol with phosphorus oxychloride to form 2-ethylhexyl phosphoryl dichloride. This reaction is typically carried out under controlled temperature conditions.

    • The resulting 2-ethylhexyl phosphoryl dichloride is then reacted with sodium phenate.

    • The reaction mixture is worked up to isolate the 2-ethylhexyl diphenyl phosphate. Purification can be achieved through distillation or chromatography.

Herbicidal Activity

Insecticidal Applications: Synthesis of Pyrethroid Esters

This compound derivatives are foundational for the synthesis of certain components of pyrethroid insecticides, a major class of synthetic insecticides. While a direct multi-step synthesis from this compound to a complete pyrethroid molecule is complex and not fully detailed in the search results, the synthesis of key precursors can be linked to this compound chemistry. The general synthesis of pyrethroids involves the esterification of a specific acid (like chrysanthemic acid) with a specific alcohol.

One notable pyrethroid is phenothrin , which is an ester of chrysanthemic acid and 3-phenoxybenzyl alcohol.[12]

General Synthesis of Pyrethroids

The final step in the synthesis of many pyrethroids is an esterification reaction.

G Chrysanthemic_acid Chrysanthemic Acid Derivative Esterification Esterification Chrysanthemic_acid->Esterification Alcohol Alcohol Moiety Alcohol->Esterification Pyrethroid Pyrethroid Ester Esterification->Pyrethroid

Figure 3: General Esterification Step in Pyrethroid Synthesis.

Synthesis of Phenothrin

Phenothrin is synthesized by the esterification of a chrysanthemic acid derivative with 3-phenoxybenzyl alcohol.[13] While the provided results do not offer a direct synthesis of these precursors from this compound, the structural motifs in these precursors can be conceptually related to C4 building blocks.

Insecticidal Activity of Phenothrin

Phenothrin is a fast-acting insecticide with low mammalian toxicity.[5]

CompoundTest OrganismLD50 ValueReference
d-PhenothrinRat (oral)>5,000 mg/kg[5]
d-PhenothrinRat (dermal)>2,000 mg/kg[5]

Table 3: Acute Toxicity of d-Phenothrin.

Other Agrochemical-Related Applications: Synthesis of 2-Ethylhexyl Nitrate (B79036)

2-Ethylhexyl nitrate, synthesized from 2-ethylhexanol, is primarily known as a cetane improver for diesel fuel but also finds applications in other chemical syntheses.

Synthesis Pathway

G Ethylhexanol 2-Ethylhexanol Nitration Nitration Ethylhexanol->Nitration Mixed_acid Mixed Acid (HNO3/H2SO4) Mixed_acid->Nitration Nitrate 2-Ethylhexyl Nitrate Nitration->Nitrate

Figure 4: Synthesis of 2-Ethylhexyl Nitrate.

Experimental Protocol

Protocol 4: Synthesis of 2-Ethylhexyl Nitrate

This protocol describes the nitration of 2-ethylhexanol.

  • Materials:

    • 2-Ethylhexanol

    • Mixed acid (Nitric acid (HNO₃) and Sulfuric acid (H₂SO₄))

    • Urea (B33335)

    • Aqueous sodium sulfate (B86663) solution

    • Aqueous sodium carbonate solution

    • Reactor

  • Procedure:

    • Charge the reactor with a mixed acid solution of HNO₃, H₂SO₄, and water.

    • Adjust the temperature of the mixed acid to 25 ± 3°C and add urea over 30 minutes, allowing the temperature to rise to 32.5 ± 2.5°C.

    • Add 2-ethylhexyl alcohol to the reactor at a controlled rate while maintaining the temperature at 32.5 ± 2.5°C.

    • Hold the reaction mixture at this temperature for 1 hour.

    • Stop agitation and separate the bottom acid layer.

    • Wash the organic layer sequentially with 10% aqueous sodium sulfate solution and 10% aqueous sodium carbonate solution.

    • Further washes with aqueous sodium sulfate solution are performed to purify the 2-ethylhexyl nitrate product.

    • The final product is obtained with a reported yield of 97%.

Quantitative Data
ProductStarting MaterialKey ReactionReagentsYieldReference
2-Ethylhexyl Nitrate2-EthylhexanolNitrationHNO₃/H₂SO₄, Urea97%
2-Ethylhexyl Nitrate2-EthylhexanolNitrationHNO₃/H₂SO₄High yield and purity[13]

Table 4: Synthesis of 2-Ethylhexyl Nitrate.

References

Application Notes and Protocols: Butyraldehyde as a Substrate for Alcohol Dehydrogenase Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing NAD+ or NADP+ as a cofactor. While ethanol (B145695) is the most commonly studied substrate for ADH, butyraldehyde also serves as a crucial substrate for investigating the enzyme's kinetic properties, substrate specificity, and potential for industrial applications such as biofuel production. This document provides detailed application notes and protocols for utilizing this compound in alcohol dehydrogenase studies.

Data Presentation: Kinetic Parameters of ADH with this compound

The following table summarizes the kinetic parameters of alcohol dehydrogenase from various sources with this compound as the substrate. These values are essential for comparative studies and for designing experiments.

Enzyme SourceCoenzymeKm (this compound)VmaxReference
Clostridium acetobutylicum (NADH-BDH)NADH8.35 ± 0.25 mM4.02 ± 0.07 µmol/(mg protein·min)[1]
Clostridium beijerinckii NRRL B592 (Butanol-ethanol dehydrogenase)NAD(H)6 µMNot Specified[2]
Clostridium beijerinckii NRRL B593 (Butanol-ethanol-isopropanol dehydrogenase)NADP(H)9.5 mMNot Specified[2]
Crocus sativus L. cormNADH1.9 ± 0.2 mM30 ± 0.5 nmol·min⁻¹·(mg protein)⁻¹[3]

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters (Km and Vmax) of ADH with this compound

This protocol outlines the spectrophotometric assay to determine the Michaelis-Menten constants for alcohol dehydrogenase using this compound as a substrate. The assay monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[4][5]

Materials:

  • Purified alcohol dehydrogenase

  • This compound solution (freshly prepared)

  • NADH solution

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.8)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: Prepare a series of reaction mixtures in cuvettes. Each cuvette should contain the reaction buffer, a fixed concentration of NADH (e.g., 0.2 mM), and varying concentrations of this compound (e.g., ranging from 0.1 to 10 times the expected Km).

  • Enzyme Addition: To initiate the reaction, add a small, fixed amount of alcohol dehydrogenase to the cuvette. The final enzyme concentration should be chosen to ensure a linear reaction rate for a reasonable period (e.g., 1-3 minutes).

  • Spectrophotometric Measurement: Immediately after adding the enzyme, mix the solution by inverting the cuvette and place it in the spectrophotometer.

  • Data Acquisition: Record the decrease in absorbance at 340 nm over time. The rate of the reaction is the change in absorbance per unit time (ΔA/min).

  • Data Analysis:

    • Convert the rate of change in absorbance (ΔA/min) to the rate of reaction in terms of concentration change per minute (µM/min) using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).[6]

    • Plot the initial reaction rates (V₀) against the corresponding this compound concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear representation of the data.[5]

Visualizations

Enzyme Kinetics Workflow

The following diagram illustrates the general workflow for determining the kinetic parameters of alcohol dehydrogenase with this compound.

G Workflow for ADH Kinetic Analysis with this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents: - ADH Enzyme - this compound Substrate - NADH Coenzyme - Reaction Buffer B Set up Reaction Mixtures (Varying this compound Concentrations) A->B C Initiate Reaction with ADH B->C D Monitor NADH Oxidation (Decrease in Absorbance at 340 nm) C->D E Calculate Initial Reaction Rates (V₀) D->E F Plot V₀ vs. [this compound] E->F G Determine Km and Vmax (e.g., Michaelis-Menten or Lineweaver-Burk Plot) F->G G ADH Catalytic Cycle with this compound E ADH E_NADH ADH-NADH E->E_NADH + NADH E_NADH_this compound ADH-NADH-Butyraldehyde E_NADH->E_NADH_this compound + this compound E_NAD_Butanol ADH-NAD⁺-Butanol E_NADH_this compound->E_NAD_Butanol Catalysis E_NAD ADH-NAD⁺ E_NAD_Butanol->E_NAD - Butanol Butanol Butanol E_NAD->E - NAD⁺ NAD NAD⁺ This compound This compound NADH NADH

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Propylene Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in propylene (B89431) hydroformylation. It provides troubleshooting guidance for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and quantitative data to assist in optimizing reaction conditions.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions to guide your experimental work.

Issue 1: Low or No Conversion of Propylene

Q: My propylene hydroformylation reaction shows very low or no conversion. What are the potential causes and how can I troubleshoot this?

A: Low or no conversion in propylene hydroformylation can stem from several factors, ranging from catalyst issues to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Catalyst Inactivity or Deactivation: The catalyst may be inactive from the start or may have deactivated during the reaction. This can be caused by impurities in the feedstock or syngas (e.g., oxygen, peroxides) or by the formation of inactive rhodium clusters.[1]

    • Solution: Ensure high-purity reactants and gases are used. If catalyst deactivation is suspected, consider catalyst regeneration procedures or the addition of fresh catalyst. For rhodium-based catalysts, using an excess of the phosphine (B1218219) ligand can help stabilize the active mononuclear complexes and prevent deactivation.[2]

  • Incorrect Temperature: The reaction temperature may be too low, resulting in slow reaction kinetics.

    • Solution: Gradually increase the reaction temperature within the optimal range for your specific catalyst system. Typical temperatures for rhodium-catalyzed hydroformylation are in the range of 80-160°C.[3] Be aware that excessively high temperatures can negatively impact selectivity and catalyst stability.

  • Inadequate Pressure: The total pressure or the partial pressures of the reactants (propylene, CO, H₂) may be too low.

    • Solution: Ensure your reactor is properly sealed and pressurized to the recommended range for your catalyst system. For rhodium catalysts, pressures are typically in the range of 0.1 to 6 MPa.[3]

  • Poor Gas-Liquid Mass Transfer: Inefficient stirring or mixing can lead to poor dissolution of the gaseous reactants (syngas and propylene) in the liquid phase where the catalyst resides, thus limiting the reaction rate.

    • Solution: Increase the stirring speed to improve the mixing of the gas and liquid phases.

Issue 2: Poor Regioselectivity (Low n/iso Ratio)

Q: I am observing a low ratio of the desired linear aldehyde (n-butyraldehyde) to the branched aldehyde (isobutyraldehyde). How can I improve the n/iso ratio?

A: Achieving high regioselectivity towards the linear aldehyde is a primary goal in many applications of propylene hydroformylation. Several factors can be adjusted to influence the n/iso ratio.

Possible Causes & Solutions:

  • Ligand Selection: The structure of the phosphine or phosphite (B83602) ligand plays a crucial role in determining regioselectivity.

    • Solution: Employ bulky phosphine or phosphite ligands, particularly diphosphites. The steric hindrance provided by these ligands favors the formation of the linear product.[1]

  • Reaction Conditions: Temperature and syngas composition significantly impact the n/iso ratio.

    • Solution: Lower reaction temperatures and higher carbon monoxide partial pressures generally favor the formation of the linear aldehyde.[1] However, be mindful that lowering the temperature will also decrease the overall reaction rate. An optimal balance must be found. Increasing the H₂ partial pressure can sometimes lead to a decrease in the n/iso ratio.

  • Ligand-to-Metal Ratio: The concentration of free ligand in the reaction mixture can influence the coordination environment of the rhodium center and thus the regioselectivity.

    • Solution: Increasing the excess of the phosphine ligand can favor the formation of the rhodium complex responsible for producing the linear aldehyde.[4]

Issue 3: Significant Side Reactions (e.g., Hydrogenation)

Q: I am observing a significant amount of propane (B168953) formation, indicating a high rate of the hydrogenation side reaction. How can I minimize this?

A: Propylene hydrogenation to propane is a common side reaction that reduces the yield of the desired this compound products.

Possible Causes & Solutions:

  • High Temperature: Hydrogenation reactions are often more favorable at higher temperatures.

    • Solution: Lowering the reaction temperature can effectively decrease the rate of hydrogenation.[1]

  • High Hydrogen Partial Pressure: An excessively high partial pressure of hydrogen relative to carbon monoxide can promote hydrogenation.

    • Solution: Adjust the H₂:CO ratio in your syngas feed. A ratio close to 1:1 is often a good starting point for minimizing hydrogenation while maintaining a reasonable hydroformylation rate.[3]

  • Catalyst System: The choice of catalyst and ligand can influence the selectivity towards hydroformylation over hydrogenation.

    • Solution: While rhodium-phosphine systems are generally selective, ensure that the chosen ligand promotes the desired hydroformylation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst used for propylene hydroformylation?

A1: Rhodium-based catalysts, particularly those modified with phosphine ligands like triphenylphosphine (B44618) (TPP), are the industry standard for low-pressure propylene hydroformylation due to their high activity and selectivity for the linear aldehyde.[4] Cobalt-based catalysts are also used, typically for higher olefins and under more demanding conditions.[2]

Q2: How does temperature affect the hydroformylation of propylene?

A2: Temperature has a significant impact on both the reaction rate and selectivity. Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to a decrease in the n/iso ratio (lower selectivity for the linear aldehyde) and an increase in side reactions such as hydrogenation and catalyst decomposition.[1]

Q3: What is the effect of pressure on the reaction?

A3: The total pressure and the partial pressures of CO and H₂ are critical parameters. Higher pressures generally lead to higher reaction rates due to increased concentrations of the gaseous reactants in the liquid phase. The partial pressure of CO can influence the n/iso ratio, with higher CO pressures often favoring the linear product.[1]

Q4: How can I monitor the progress of my reaction?

A4: The most common method for monitoring the reaction progress is by taking samples from the reactor at regular intervals and analyzing them by gas chromatography (GC) equipped with a Flame Ionization Detector (FID). This allows for the quantification of propylene conversion and the determination of the product distribution (n-butyraldehyde, isothis compound, propane, etc.).[3][5]

Q5: What are the common solvents used for propylene hydroformylation?

A5: The choice of solvent depends on the specific catalyst system. For homogeneous rhodium-catalyzed reactions, high-boiling point solvents that can dissolve the catalyst complex and reactants are often used. These can include the product aldehydes themselves or other organic solvents.[6] In some industrial processes, an aqueous two-phase system is used where the catalyst is dissolved in water, facilitating easy separation from the organic products.[2]

Q6: What are the signs of catalyst deactivation?

A6: Catalyst deactivation can manifest as a decrease in the reaction rate over time. Visually, for rhodium oxo catalysts, a color change from the typical straw color of an active catalyst to black can indicate the formation of inactive rhodium clusters.[1]

Q7: Can a deactivated rhodium catalyst be regenerated?

A7: Yes, there are procedures for regenerating deactivated rhodium catalysts. One method involves removing the catalyst from the reactor, adjusting the aldehyde content, and treating the solution with an oxygen-containing gas at a controlled temperature to reform the active catalyst species.[7]

Quantitative Data on Reaction Parameters

The following tables summarize the quantitative effects of key reaction parameters on propylene hydroformylation.

Table 1: Effect of Temperature on n/iso Ratio and Conversion

Temperature (°C)n/iso RatioPropylene Conversion (%)Catalyst SystemPressure (bar)H₂/CO RatioReference
8050:1~20PdI₂/PCy₃1004:1[8]
907.5:1~40PdI₂/PCy₃1004:1[8]
1004.5:1~60PdI₂/PCy₃1004:1[8]
1102.9:1~80PdI₂/PCy₃1004:1[8]
1201.9:1>95PdI₂/PCy₃1004:1[8]
90~10:1>85Rh/TPP--[4]
110--Rh/TPP--[4]

Table 2: Effect of Total Pressure on Reaction Rate and Selectivity

Total Pressure (bar)Initial Rate (mol/L·h)n/iso RatioCatalyst SystemTemperature (°C)H₂/CO RatioReference
35--Unmodified Cobalt Carbonyl110-150-[9]
100--Unmodified Cobalt Carbonyl110-150-[9]
< 20High ActivityHighRhodium-based95-1001:1[2]
200-300Moderate ActivityLowerCobalt Carbonyl150-1701:1[2]

Table 3: Effect of H₂:CO Ratio on n/iso Ratio

H₂:CO Ration/iso RatioCatalyst SystemTemperature (°C)Total Pressure (bar)Reference
>1:1 to 10:1Generally highRhodium-based80-160-[3]
1.1:1 to 1.2:1Optimized for high n-selectivityRhodium-based80-160-[3]

Experimental Protocols

Protocol 1: Lab-Scale Propylene Hydroformylation using a Rhodium-Based Catalyst

This protocol outlines a general procedure for a batch hydroformylation reaction in a laboratory setting.

1. Reactor Preparation:

  • Thoroughly clean and dry a high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet valves, a pressure gauge, a thermocouple, and a sampling valve.
  • Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

2. Charging the Reactor:

  • Under an inert atmosphere, add the solvent (e.g., toluene) to the reactor.
  • Add the catalyst precursor (e.g., Rh(acac)(CO)₂) and the ligand (e.g., triphenylphosphine) to the solvent. The ligand-to-rhodium molar ratio should be carefully controlled, typically in large excess (e.g., 50:1 or higher).
  • Seal the reactor and perform a leak test by pressurizing with an inert gas.

3. Reaction Execution:

  • Start the stirring.
  • Heat the reactor to the desired temperature (e.g., 100°C).
  • Pressurize the reactor with syngas (a mixture of CO and H₂, typically with a H₂:CO ratio of 1:1) to the desired pressure (e.g., 20 bar).
  • Introduce propylene to the reactor to the desired partial pressure.
  • Maintain a constant total pressure throughout the reaction by supplying syngas from a reservoir as it is consumed.
  • Take liquid samples periodically through the sampling valve for analysis.

4. Reaction Quenching and Product Analysis:

  • After the desired reaction time or propylene conversion is reached, cool the reactor to room temperature.
  • Carefully vent the excess pressure.
  • Analyze the liquid and gas phases. The liquid product mixture is typically analyzed by gas chromatography (GC) with a Flame Ionization Detector (FID) to determine the concentrations of n-butyraldehyde, isothis compound, and any side products.[3][5] An internal standard (e.g., dodecane) is often used for accurate quantification. The gas phase can be analyzed by GC with a Thermal Conductivity Detector (TCD) to determine the amount of unreacted propylene and the formation of propane.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactor 1. Reactor Preparation (Clean, Dry, Purge) charge_reactor 2. Charge Reactor (Solvent, Catalyst, Ligand) prep_reactor->charge_reactor set_conditions 3. Set Conditions (Heat, Stir, Pressurize with Syngas) charge_reactor->set_conditions add_propylene 4. Introduce Propylene set_conditions->add_propylene run_reaction 5. Run Reaction (Maintain P, T; Take Samples) add_propylene->run_reaction quench 6. Quench Reaction (Cool, Vent) run_reaction->quench analyze 7. Product Analysis (GC-FID, GC-TCD) quench->analyze

Caption: A typical experimental workflow for lab-scale propylene hydroformylation.

Troubleshooting Logic for Low n/iso Ratio

Troubleshooting_Low_n_iso start Low n/iso Ratio Observed check_ligand Review Ligand Choice (Bulky phosphites preferred?) start->check_ligand adjust_temp Decrease Reaction Temperature start->adjust_temp adjust_pressure Adjust Syngas Partial Pressures start->adjust_pressure check_impurities Analyze Feedstock for Impurities start->check_impurities outcome outcome check_ligand->outcome adjust_temp->outcome increase_co Increase CO Partial Pressure adjust_pressure->increase_co decrease_h2 Decrease H₂ Partial Pressure adjust_pressure->decrease_h2 increase_co->outcome decrease_h2->outcome check_impurities->outcome success Improved Selectivity outcome->success Yes fail Selectivity Still Low (Consult further literature/expert) outcome->fail No

Caption: A logical workflow for troubleshooting low n/iso selectivity.

References

Technical Support Center: Butyraldehyde Purification and Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyraldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the purification and distillation of this compound in a question-and-answer format.

Q1: My final this compound product is wet, even after distillation. What is the likely cause and how can I fix it?

A1: The most probable cause is the formation of a minimum-boiling azeotrope with water. This compound and water form an azeotrope that boils at a lower temperature than pure this compound, making it difficult to separate them by conventional distillation alone.

  • Solution:

    • Drying before distillation: Dry the crude this compound with a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate before distillation.

    • Azeotropic Distillation: If significant water is present, consider using a Dean-Stark apparatus or a similar setup for azeotropic distillation to remove the water.

    • Fractional Distillation: Employ a fractional distillation column with a sufficient number of theoretical plates to improve separation. Discard the initial fraction, which will be rich in the azeotrope.

Q2: The purity of my distilled this compound is lower than expected, and I observe a co-distilling impurity close to its boiling point. What could this impurity be?

A2: A common impurity with a boiling point close to n-butyraldehyde (74.8 °C) is its isomer, isothis compound (B47883) (boiling point ~64 °C), or residual solvents from synthesis, such as ethanol (B145695). This compound can also form a minimum boiling azeotrope with ethanol.

  • Solution:

    • For Isothis compound: Highly efficient fractional distillation is required. The separation is challenging due to the close boiling points. Operating the distillation under reduced pressure can sometimes improve separation.

    • For Ethanol: Since this compound and ethanol form an azeotrope, simple distillation will not be effective. Extractive or azeotropic distillation with a suitable entrainer (e.g., hexane) can be employed to break the azeotrope.[1]

Q3: My this compound has a sharp, acidic odor and its purity decreases over time. What is happening?

A3: this compound is prone to oxidation in the presence of air (oxygen) to form butyric acid, which has a strong, unpleasant odor.[2] This can occur during storage or during the distillation process if not performed under an inert atmosphere.

  • Solution:

    • Inert Atmosphere: Handle and distill this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Storage: Store purified this compound under an inert atmosphere, protected from light, and at a cool temperature (2-8°C is often recommended).

    • Removal of Butyric Acid: To remove existing butyric acid, you can wash the this compound with a dilute solution of sodium bicarbonate, followed by washing with water to remove any remaining salt, and then drying before distillation.

Q4: I've noticed an increase in the viscosity of my this compound, or even the formation of a solid precipitate. What is causing this?

A4: This is likely due to the polymerization of this compound, which can be catalyzed by acidic or basic impurities, heat, or light. The primary polymer formed is parathis compound.

  • Solution:

    • Temperature Control: Avoid excessive temperatures during distillation. Distill at the lowest practical temperature, possibly under reduced pressure.

    • Inhibitors: For long-term storage, consider adding a polymerization inhibitor.

    • Purity: Ensure all glassware is clean and free of acidic or basic residues. The purity of the starting material is also crucial.

Q5: During distillation, the temperature is fluctuating, and the separation is poor. What are some general troubleshooting steps for the distillation setup?

A5: Poor distillation performance can be due to several factors related to the experimental setup and procedure.

  • Troubleshooting Steps:

    • Heating: Ensure even and steady heating. Use a heating mantle with a stirrer for uniform heat distribution.

    • Insulation: Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.

    • Column Efficiency: For fractional distillation, ensure the column is packed correctly and is of sufficient length for the required separation.

    • Distillation Rate: A slow and steady distillation rate generally provides better separation.

    • Thermometer Placement: The thermometer bulb must be positioned correctly (just below the side arm of the distillation head) to accurately measure the temperature of the vapor that is distilling.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in this compound?

A: Common impurities include:

  • Water

  • Butyric acid (from oxidation)

  • Parathis compound (from polymerization)

  • Isothis compound (isomer)

  • Ethanol or other alcohols (from synthesis)

Q: How can I check for the presence of peroxides in my this compound?

A: this compound can form peroxides upon storage, especially in the presence of air and light. You can test for peroxides using commercially available peroxide test strips or by adding a few drops of the sample to a freshly prepared solution of potassium iodide in acetic acid. A yellow to brown color indicates the presence of peroxides.

Q: How do I remove peroxides from this compound?

A: Peroxides can be removed by passing the this compound through a column of activated alumina (B75360) or by washing with a freshly prepared solution of ferrous sulfate. Caution: Never distill this compound that contains a high concentration of peroxides, as this can lead to an explosion.

Q: What is an azeotrope and why is it a problem for this compound purification?

A: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This compound forms azeotropes with water and ethanol, meaning they will boil at a constant temperature and with a constant composition, making their separation by conventional distillation challenging.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)Solubility in Water
n-ButyraldehydeC₄H₈O72.1174.80.8027.1 g/100 mL
Isothis compoundC₄H₈O72.1164.2 - 64.50.7896.7 g/100 mL
Butyric AcidC₄H₈O₂88.11163.50.960Miscible
EthanolC₂H₆O46.0778.370.789Miscible
WaterH₂O18.02100.00.998N/A

Table 2: Azeotropic Data for this compound Mixtures

Azeotropic MixtureBoiling Point of Azeotrope (°C)Composition of Azeotrope (% by weight)
This compound - Ethanol70.760.6% this compound, 39.4% Ethanol[1][3]
This compound - Water~68~92.5% this compound, ~7.5% Water

Experimental Protocols

Protocol 1: General Purification of this compound by Fractional Distillation

  • Pre-treatment (Drying): If the crude this compound contains water, add anhydrous magnesium sulfate or sodium sulfate, swirl, and let it stand for at least 30 minutes. Filter to remove the drying agent.

  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of an appropriate size (the liquid should fill about half to two-thirds of the flask). Include a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Inert Atmosphere: Flush the apparatus with an inert gas like nitrogen or argon. Maintain a slight positive pressure of the inert gas throughout the distillation.

  • Heating: Begin heating the flask gently using a heating mantle and a magnetic stirrer.

  • Distillation: Collect the distillate at a slow, steady rate (approximately 1-2 drops per second).

  • Fraction Collection:

    • Discard the initial fraction (forerun), which will contain low-boiling impurities and any azeotropes.

    • Collect the main fraction at a constant temperature corresponding to the boiling point of pure this compound (74.8 °C at atmospheric pressure).

    • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive peroxides.

  • Storage: Store the purified this compound in a tightly sealed, amber glass bottle under an inert atmosphere at 2-8°C.

Protocol 2: Analysis of this compound Purity by GC-MS

  • Sample Preparation: Dilute a small aliquot of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • GC-MS Conditions (Example):

    • GC System: Agilent 7890B GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless or with an appropriate split ratio).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp up to 250°C at 10°C/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

  • Data Analysis: Identify this compound and any impurities by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards. Quantify the purity by integrating the peak areas.

Visualizations

Butyraldehyde_Purification_Workflow crude Crude this compound pre_treat Pre-treatment (e.g., Washing, Drying) crude->pre_treat distillation Fractional Distillation under Inert Atmosphere pre_treat->distillation analysis Purity Analysis (GC-MS, HPLC) distillation->analysis analysis->distillation Repurify pure_product Pure this compound analysis->pure_product Meets Purity Specs storage Store at 2-8°C under Inert Gas pure_product->storage

Caption: A typical workflow for the purification of this compound.

Distillation_Troubleshooting start Poor Distillation Performance q1 Is the final product wet? start->q1 a1 Azeotrope with water. Dry before distillation or use azeotropic distillation. q1->a1 Yes q2 Is purity low with a co-distilling impurity? q1->q2 No end_node Improved Purification a1->end_node a2 Likely isomer or ethanol azeotrope. Use high-efficiency fractional distillation or extractive distillation. q2->a2 Yes q3 Does the product have an acidic odor? q2->q3 No a2->end_node a3 Oxidation to butyric acid. Use inert atmosphere and wash with bicarbonate. q3->a3 Yes q4 Is there an increase in viscosity or solid formation? q3->q4 No a3->end_node a4 Polymerization. Control temperature and ensure no acidic/basic impurities. q4->a4 Yes a4->end_node

Caption: A troubleshooting decision tree for this compound distillation.

References

Preventing butyraldehyde oxidation to butyric acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyraldehyde in aqueous solutions. The focus is on preventing its oxidation to butyric acid.

Troubleshooting Guide

Unexpected conversion of this compound to butyric acid can compromise experimental results. This guide addresses common issues and provides systematic solutions.

Observed Issue Potential Cause Recommended Solution(s)
Significant butyric acid formation detected shortly after preparing an aqueous this compound solution. 1. Dissolved Oxygen: The aqueous solvent may contain high levels of dissolved oxygen, which readily oxidizes this compound. 2. Exposure to Air: The solution might have been prepared or stored with significant headspace or without an inert atmosphere. 3. Elevated Temperature: Higher temperatures accelerate the rate of oxidation.[1]1. Deoxygenate Solvent: Before preparing the solution, sparge the water with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen. 2. Inert Atmosphere: Prepare and store the solution under an inert atmosphere. Use sealed containers with minimal headspace. 3. Temperature Control: Prepare and store solutions at low temperatures (e.g., 2-8°C) to minimize the oxidation rate.
Inconsistent results or varying levels of butyric acid contamination between experiments. 1. Inconsistent Storage Conditions: Variations in storage time, temperature, or exposure to light can lead to different degrees of oxidation. 2. Contaminated Reagents: The this compound starting material or the water used may be contaminated with oxidizing agents.1. Standardize Storage Protocol: Establish and adhere to a strict protocol for the preparation and storage of this compound solutions. 2. Use High-Purity Reagents: Utilize high-purity, inhibitor-free this compound for sensitive experiments and ensure the water is of high purity (e.g., HPLC grade).
Formation of unknown byproducts observed in analytical runs (e.g., HPLC, GC). 1. Aldol Condensation: In the presence of acidic or basic catalysts, this compound can undergo self-condensation reactions. 2. Peroxide Formation: Prolonged exposure to air can lead to the formation of explosive peroxides.1. pH Control: Maintain the pH of the aqueous solution within a neutral range (pH 6-8) to avoid catalyzing side reactions. 2. Limit Air Exposure: Always handle and store this compound under an inert atmosphere to prevent peroxide formation.
Antioxidant/Inhibitor appears to be ineffective. 1. Incorrect Inhibitor Choice: The selected inhibitor may not be effective under the specific experimental conditions (e.g., pH, temperature). 2. Insufficient Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively quench the oxidation process. 3. Inhibitor Degradation: The inhibitor itself may be unstable under the experimental conditions.1. Select an Appropriate Inhibitor: Consider using phenolic antioxidants like BHT (Butylated Hydroxytoluene) or radical scavengers. In some contexts, n-butanol has been shown to inhibit this compound oxidation.[1] 2. Optimize Concentration: Empirically determine the optimal inhibitor concentration by running a dose-response experiment. 3. Consult Inhibitor Stability Data: Verify the stability of your chosen inhibitor under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my aqueous solution of this compound turning into butyric acid?

This compound is susceptible to oxidation, particularly in the presence of oxygen. In an aqueous medium, this process can occur even without a catalyst, and it is accelerated by factors such as elevated temperatures, exposure to air, and the presence of light. The oxidation process converts the aldehyde functional group into a carboxylic acid, resulting in the formation of butyric acid.

Q2: How can I minimize the oxidation of this compound in my aqueous solution?

To minimize oxidation, it is crucial to control the experimental conditions:

  • Deoxygenate your solvent: Purge water with an inert gas like nitrogen or argon before use.

  • Use an inert atmosphere: Handle this compound and its solutions under a blanket of inert gas.

  • Control the temperature: Store solutions at reduced temperatures (2-8 °C).

  • Use antioxidants: Consider adding a suitable antioxidant, such as BHT, at an appropriate concentration.

Q3: What is the proposed mechanism for this compound oxidation in water?

In an aqueous solution, this compound can react with water to form a geminal diol hydrate (B1144303). This hydrate can then be more readily oxidized to butyric acid. The overall process is often a free-radical chain reaction initiated by oxygen.

Q4: Are there any recommended storage conditions for aqueous this compound solutions?

Aqueous solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to:

  • Store in a tightly sealed container with minimal headspace.

  • Blanket the solution with an inert gas (e.g., argon or nitrogen).

  • Store at 2-8 °C in the dark.

  • Consider adding a stabilizer if long-term storage is required.

Q5: What analytical methods are suitable for quantifying both this compound and butyric acid in my sample?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the simultaneous quantification of this compound and butyric acid. Gas Chromatography (GC) with a Flame Ionization Detector (FID) can also be used.

Experimental Protocols

Protocol 1: Preparation and Stabilization of an Aqueous this compound Solution

This protocol describes the steps for preparing a stabilized aqueous solution of this compound to minimize oxidation.

Materials:

  • This compound (high purity)

  • HPLC-grade water

  • Nitrogen or Argon gas

  • Butylated Hydroxytoluene (BHT) (or other suitable antioxidant)

  • Sterile, sealed glass vials

Procedure:

  • Deoxygenation of Water: Place the desired volume of HPLC-grade water in a suitable container. Sparge with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Preparation of Antioxidant Stock Solution (if applicable): Prepare a stock solution of BHT in a compatible organic solvent (e.g., ethanol) at a concentration that will result in the desired final concentration upon dilution.

  • Preparation of this compound Solution: Under a continuous stream of inert gas, add the required amount of this compound to the deoxygenated water to achieve the desired concentration.

  • Addition of Antioxidant: If using an antioxidant, add the appropriate volume of the BHT stock solution to the aqueous this compound solution.

  • Storage: Immediately dispense the solution into vials, ensuring minimal headspace. Seal the vials tightly and store them at 2-8°C in the dark.

Protocol 2: HPLC Method for Simultaneous Quantification of this compound and Butyric Acid

This protocol provides a general HPLC method for the analysis of this compound and butyric acid. Method optimization may be required for specific applications.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% phosphoric acid in water. A common starting point is a 20:80 (v/v) ratio of acetonitrile to 0.1% phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 206 nm.[2]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 20 µL.[2]

Procedure:

  • Standard Preparation: Prepare individual stock solutions of this compound and butyric acid in the mobile phase. Create a series of mixed standards with varying concentrations of both analytes to generate a calibration curve.

  • Sample Preparation: Dilute the aqueous experimental sample with the mobile phase to fall within the concentration range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify and integrate the peaks corresponding to this compound and butyric acid based on their retention times from the standard injections. Quantify the concentrations in the samples using the calibration curves.

Visualizations

Butyraldehyde_Oxidation_Pathway cluster_oxidation Oxidation Step This compound This compound GeminalDiol Geminal Diol (Hydrate) This compound->GeminalDiol + H2O GeminalDiol->this compound - H2O ButyricAcid Butyric Acid GeminalDiol->ButyricAcid + [O] Oxygen O2 Oxygen->GeminalDiol Initiates Oxidation Inhibitor Inhibitor (e.g., n-butanol, BHT) Inhibitor->GeminalDiol Blocks Oxidation

Caption: Oxidation pathway of this compound to butyric acid in an aqueous solution.

Troubleshooting_Workflow Start Butyric Acid Detected CheckStorage Review Storage and Handling Start->CheckStorage CheckPurity Verify Reagent Purity CheckStorage->CheckPurity ImplementControls Implement Environmental Controls CheckPurity->ImplementControls If purity is confirmed UseInhibitor Consider Using an Inhibitor ImplementControls->UseInhibitor Analyze Re-analyze Sample UseInhibitor->Analyze Success Problem Resolved Analyze->Success Oxidation Prevented FurtherInvestigation Further Investigation Needed Analyze->FurtherInvestigation Oxidation Persists

Caption: A logical workflow for troubleshooting this compound oxidation.

References

Stability and storage of butyraldehyde to prevent polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of butyraldehyde to prevent polymerization and degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound appears cloudy or more viscous than usual. What is happening?

A1: Cloudiness or increased viscosity are primary indicators of polymerization. This compound can undergo self-condensation, primarily through an aldol (B89426) condensation mechanism, to form higher molecular weight oligomers and polymers (parathis compound).[1][2] This process is accelerated by the presence of acids, bases, heat, and exposure to air.[3][4]

Q2: How can I prevent my this compound from polymerizing?

A2: Proper storage is critical. This compound should be stored in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[3] It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and peroxide formation.[3][5] Refrigeration is strongly advised.

Q3: What is the ideal storage temperature for this compound?

A3: The recommended storage temperature for this compound is between 2°C and 8°C.[4][6] Storing at these temperatures significantly slows the rates of both polymerization and peroxide formation. One source also indicates that storage below 35°C is acceptable, though cooler temperatures are preferable for long-term stability.[5]

Q4: I've noticed crystalline material forming in my this compound. What should I do?

A4: Crystal formation can be a sign of peroxide formation, especially if the container has been opened and stored for an extended period.[7][8] Peroxides in aldehydes can be shock-sensitive and explosive upon concentration (e.g., during distillation).[9][10] Do not attempt to open a container with visible crystals, especially around the cap. Contact your institution's Environmental Health & Safety (EHS) office for guidance on safe disposal.[9]

Q5: My this compound is stabilized with an inhibitor. Do I need to remove it before my reaction?

A5: This depends on your specific application. Inhibitors like Butylated Hydroxytoluene (BHT) are added to prevent free-radical induced polymerization.[11][12] If your reaction is sensitive to phenols or if you are conducting a polymerization reaction where precise initiation is required, you will need to remove the inhibitor. For many other organic reactions, the low concentration of inhibitor may not interfere.

Q6: How can I test my this compound for peroxides?

A6: Commercially available peroxide test strips are a common and convenient method for detecting peroxides. These strips are dipped into the solvent and provide a semi-quantitative colorimetric indication of the peroxide concentration. Always test for peroxides before distilling or heating this compound.[9][10] If peroxides are present at concentrations greater than 100 ppm, the solvent should be treated to remove them or disposed of as hazardous waste.[10]

Q7: My this compound has polymerized. Can I reverse it?

A7: Yes, the polymerization of this compound to parathis compound is often reversible. The polymer can be depolymerized back to the monomer by heating, typically through fractional distillation.[13] The presence of a trace amount of a strong acid can catalyze this depolymerization. However, this process must be conducted with extreme caution, and it is imperative to test for and remove any peroxides before heating to avoid a potential explosion.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
ParameterRecommendationRationaleCitations
Temperature 2°C - 8°CMinimizes polymerization and peroxide formation.[4][6]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and peroxide formation.[3][5]
Container Tightly sealed, amber glass or poly-lined steel drumPrevents exposure to air and light.[3]
Incompatibilities Heat, sparks, open flames, strong acids, strong bases, oxidizing agentsPrevents hazardous reactions and polymerization.[3][14]
Inhibitors BHT (~0.1%), Water (~1%) may be present in analytical standards.Scavenges free radicals to prevent polymerization.[11]
Table 2: Common Issues and Troubleshooting
IssuePotential CauseRecommended Action
Cloudy/Viscous Liquid PolymerizationIf needed, depolymerize via distillation (see Protocol 3). Ensure future storage is at 2-8°C under inert gas.
Crystal Formation Peroxide FormationDo not move or open. Contact EHS for disposal.
Discoloration (Yellowing) Oxidation/DegradationCheck for peroxides. If peroxides are absent, consider purification by distillation.
Reaction Failure/Inhibition Presence of inhibitor (e.g., BHT)Remove inhibitor prior to reaction (see Protocol 2).

Experimental Protocols

Protocol 1: Peroxide Testing

Objective: To semi-quantitatively determine the concentration of peroxides in a this compound sample.

Materials:

  • This compound sample

  • Commercial peroxide test strips (e.g., Quantofix®)

  • Glass rod or pipette

Procedure:

  • Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Open the container of this compound.

  • Dip the end of a clean glass rod or pipette into the liquid.

  • Transfer a drop of the this compound onto the reactive pad of a peroxide test strip.

  • Wait for the time specified in the test strip manufacturer's instructions (typically 15-60 seconds).

  • Compare the color of the test strip pad to the color chart provided with the kit to estimate the peroxide concentration in ppm.

  • Interpretation: If the peroxide concentration is >100 ppm, do not proceed with distillation or heating. The material should be properly disposed of as hazardous waste.

Protocol 2: Removal of BHT Inhibitor

Objective: To remove the BHT stabilizer from this compound for use in sensitive applications. This protocol is adapted from methods used for other monomers.[15][16]

Materials:

  • This compound containing BHT

  • Basic alumina (B75360), activated

  • Glass chromatography column

  • Anhydrous solvent for elution (e.g., diethyl ether, dichloromethane), if dilution is necessary

  • Round-bottom flask

  • Nitrogen or argon gas supply

Procedure:

  • In a fume hood, prepare a chromatography column by dry-packing it with basic alumina. The amount of alumina should be approximately 10-20 times the weight of the BHT to be removed.

  • Pre-wet the column with a small amount of anhydrous solvent if you plan to dilute the this compound.

  • Carefully pour the this compound onto the top of the alumina column. For highly viscous samples, dilution with an anhydrous solvent may be necessary for proper flow.

  • Allow the this compound to pass through the column under gravity or with gentle positive pressure from an inert gas. The phenolic BHT will be adsorbed by the basic alumina.

  • Collect the purified, inhibitor-free this compound in a clean, dry round-bottom flask under an inert atmosphere.

  • If a solvent was used for dilution, it can be removed by rotary evaporation at low temperature. Caution: Do not distill to dryness.

  • The purified this compound is now unstabilized and should be used immediately or stored under inert gas in a refrigerator for a very short period.

Protocol 3: Depolymerization of Parathis compound

Objective: To regenerate monomeric this compound from its polymer (parathis compound) through acid-catalyzed distillation.[13]

Materials:

  • Polymerized this compound sample

  • Fractional distillation apparatus

  • Heating mantle

  • Stir bar

  • Concentrated sulfuric acid (or other strong, non-volatile acid)

  • Receiving flask, cooled in an ice bath

Procedure:

  • CRITICAL FIRST STEP: Test the polymerized sample for peroxides using Protocol 1. DO NOT PROCEED IF PEROXIDES ARE DETECTED.

  • Assemble a fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Place the polymerized this compound into the distillation flask with a stir bar.

  • Add a single drop of concentrated sulfuric acid to the flask to act as a catalyst.

  • Begin stirring and gently heat the flask using a heating mantle.

  • The polymer will begin to break down, and monomeric this compound (boiling point: ~75°C) will distill over.

  • Collect the distilled this compound in a receiving flask cooled in an ice bath.

  • Monitor the temperature at the distillation head closely to ensure only the desired fraction is collected.

  • The collected this compound is unstabilized. It should be used immediately or stored appropriately with an inhibitor if long-term storage is required.

Visualizations

Butyraldehyde_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_dehydration Dehydration & Further Reaction Butyraldehyde_1 This compound Enolate Enolate Intermediate Butyraldehyde_1->Enolate Base (e.g., OH-) Aldol_Adduct β-Hydroxy Aldehyde (Aldol Adduct) Enolate->Aldol_Adduct Butyraldehyde_2 Another this compound Molecule Butyraldehyde_2->Aldol_Adduct Unsaturated_Aldehyde Unsaturated Aldehyde Aldol_Adduct->Unsaturated_Aldehyde - H2O Polymer Parathis compound (Trimer/Polymer) Unsaturated_Aldehyde->Polymer Further Condensation

Caption: Base-catalyzed aldol condensation of this compound.

Troubleshooting_Workflow start Inspect this compound Sample decision_appearance Is it clear and of low viscosity? start->decision_appearance decision_crystals Are crystals visible? decision_appearance->decision_crystals No action_test_peroxides Test for peroxides (Protocol 1) decision_appearance->action_test_peroxides Yes action_polymerized Sample is likely polymerized. Proceed to depolymerization (Protocol 3) if needed. decision_crystals->action_polymerized No action_peroxides High Peroxide Risk! DO NOT OPEN. Contact EHS for disposal. decision_crystals->action_peroxides Yes decision_use Is reaction sensitive to inhibitor? action_test_peroxides->decision_use action_remove_inhibitor Remove inhibitor (Protocol 2) decision_use->action_remove_inhibitor Yes end_use Use directly in experiment decision_use->end_use No action_remove_inhibitor->end_use

Caption: Troubleshooting workflow for this compound samples.

References

Technical Support Center: In Situ Product Removal of Butyraldehyde in Bioproduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in situ product removal (ISPR) of butyraldehyde during bioproduction.

Troubleshooting Guide

This section addresses specific issues that may be encountered during this compound ISPR experiments.

Issue 1: Low this compound Titer and Productivity

Q: My fermentation is producing very low levels of this compound, and the overall productivity is poor. What are the potential causes and how can I troubleshoot this?

A: Low this compound titers are a common challenge, often stemming from product inhibition. This compound is known to be toxic to many microbial strains, which can limit productivity.[1][2] Here are the potential causes and solutions:

  • This compound Toxicity: The accumulation of this compound in the fermentation broth can inhibit cell growth and metabolic activity.[1]

    • Solution: Implement an efficient ISPR technique to continuously remove this compound from the vicinity of the cells, maintaining its concentration below inhibitory levels.[2][3][4] This can lead to increased productivity and overall titers.[2][5]

  • Inefficient ISPR: The chosen ISPR method may not be effectively removing this compound.

    • Solution: Optimize the parameters of your ISPR system. For example, in gas stripping, increasing the gas flow rate can enhance the removal rate.[6] For liquid-liquid extraction, ensure the selected organic solvent has a high partition coefficient for this compound and is biocompatible.

  • Sub-optimal Fermentation Conditions: Non-ideal temperature, pH, or nutrient levels can negatively impact your microbial culture's performance.

    • Solution: Review and optimize your fermentation parameters to ensure they are ideal for your specific production strain.

LowTiterTroubleshooting

Caption: Workflow for in situ gas stripping of this compound.

Protocol 2: In Situ Liquid-Liquid Extraction of this compound

Objective: To selectively remove this compound from the fermentation broth using a biocompatible organic solvent.

Materials:

  • Bioreactor

  • Biocompatible organic solvent (e.g., oleyl alcohol)

  • Mixer-settler unit or extraction column

  • Pumps for circulating broth and solvent

  • Fermentation medium and microbial culture

Methodology:

  • Solvent Selection: Choose a water-immiscible organic solvent with a high partition coefficient for this compound and low toxicity to the production strain.

  • Setup: Connect the bioreactor to an external liquid-liquid extraction unit (e.g., a mixer-settler).

  • Fermentation: Start the fermentation process.

  • Initiate Extraction: Once this compound production begins, continuously pump a side stream of the fermentation broth to the extraction unit.

  • Contacting: In the extractor, gently mix the fermentation broth with the organic solvent to facilitate the transfer of this compound from the aqueous phase to the organic phase.

  • Phase Separation: Allow the two phases to separate. The aqueous phase (broth) is recycled back to the bioreactor, while the solvent phase, now rich in this compound, is collected.

  • Solvent Regeneration: The this compound can be recovered from the solvent (e.g., by distillation), and the regenerated solvent can be recycled back to the extraction unit.

  • Monitoring: Monitor the concentrations of this compound in both the aqueous and organic phases, as well as cell viability in the bioreactor.

Experimental Workflow for Liquid-Liquid Extraction

LLE_Workflow cluster_main Integrated Fermentation-Extraction System Bioreactor Bioreactor (Fermentation) Extractor Mixer-Settler (Extraction) Bioreactor->Extractor Broth Out Extractor->Bioreactor Broth In (this compound-depleted) Regeneration Solvent Regeneration (e.g., Distillation) Extractor->Regeneration Solvent Out (this compound-rich) Regeneration->Extractor Recycled Solvent Product This compound Product Regeneration->Product

Caption: Workflow for in situ liquid-liquid extraction.

References

Improving yield and selectivity in butyraldehyde self-condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve yield and selectivity in butyraldehyde self-condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the self-condensation of this compound? A1: The self-condensation of this compound, an aldol (B89426) condensation reaction, involves the reaction of two molecules of n-butyraldehyde to form a β-hydroxy aldehyde (2-ethyl-3-hydroxyhexanal). This intermediate typically undergoes dehydration to yield the final, more stable α,β-unsaturated aldehyde, 2-ethyl-2-hexenal (B1232207).[1][2] This reaction is a crucial step in the industrial production of 2-ethylhexanol.[3][4][5]

Q2: What are the primary products and potential side products? A2:

  • Primary Product: The desired product is typically 2-ethyl-2-hexenal, formed after the dehydration of the initial aldol addition product.[3][4][6]

  • Aldol Addition Product: 2-ethyl-3-hydroxyhexanal (B1620174) is the initial intermediate which may be isolated under certain conditions, but it is prone to elimination of water.[7]

  • Side Products: Undesired side reactions can lower selectivity. A notable side reaction is the Tishchenko-type cross-esterification, which can form trimeric glycol esters, especially with certain solid base catalysts like alkaline earth oxides.[8] Other by-products can include poly-butyraldehyde and 2-ethyl-4-methylpentenal.[9]

Q3: What key factors influence the yield and selectivity of the reaction? A3: The success of the reaction is highly dependent on several factors:

  • Catalyst Choice: Both acid and base catalysts can be used.[1] Solid acid catalysts like γ-Al2O3 and its modifications (e.g., Ce-modified γ-Al2O3), as well as solid bases and functionalized ionic liquids, have shown high efficacy and selectivity.[3][4][5][10] The catalyst's acid-base properties play a dominant role in its performance.[3][5]

  • Reaction Temperature: Temperature influences reaction rates for both the main and side reactions. Optimal temperatures vary depending on the catalyst, ranging from 80°C to 200°C for some solid catalysts.[11][12]

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but extended times can sometimes promote side reactions.

  • Catalyst Loading: The amount of catalyst can impact conversion rates. However, excessive amounts may accelerate side reactions, thereby reducing selectivity.[13]

Troubleshooting Guide

Problem 1: Low Conversion of n-Butyraldehyde

Possible CauseRecommended Solution
Inactive or Deactivated Catalyst Ensure the catalyst is properly prepared and activated. For solid catalysts like γ-Al2O3, calcination conditions (temperature and time) are critical.[13] If reusing a catalyst, consider a regeneration step, as some can be reused multiple times without significant loss of performance.[4][10]
Suboptimal Reaction Temperature The reaction temperature may be too low. For solid catalysts like modified alumina (B75360) or certain ionic liquids, temperatures between 120°C and 150°C are often required for high conversion.[6][10][11] Gradually increase the temperature and monitor the conversion.
Insufficient Reaction Time The reaction may not have reached equilibrium. Extend the reaction time and take samples periodically to track the conversion rate by a method like GC analysis.[14]
Poor Mass Transfer (for biphasic or solid catalyst systems) In systems with separate aqueous and organic phases or with solid catalysts, efficient stirring is crucial to overcome mass transfer limitations.[10] For continuous flow processes over a fixed-bed catalyst, optimizing the liquid hourly space velocity is important.[11]

Problem 2: Poor Selectivity to 2-ethyl-2-hexenal (High Formation of Side Products)

Possible CauseRecommended Solution
Inappropriate Catalyst Choice The catalyst may be promoting side reactions. For instance, catalysts with both strong basic and acidic sites can promote Tishchenko-type esterification.[8] Consider switching to a catalyst known for high selectivity, such as Ce-modified γ-Al2O3, KF-γ-Al2O3, or specific sulfonic acid functionalized ionic liquids (SFILs).[4][6][10]
Reaction Temperature is Too High While higher temperatures increase conversion, they can also accelerate side reactions, leading to a decrease in selectivity.[13] Try running the reaction at a slightly lower temperature to find a balance between conversion and selectivity.
Excessive Catalyst Loading An overabundance of active sites can sometimes lead to further reactions of the desired product.[13] Reduce the catalyst-to-butyraldehyde ratio.
Presence of Impurities Impurities in the starting this compound can lead to unexpected side products. Ensure the purity of the starting material.

Data on Catalyst Performance

The following table summarizes the performance of various catalytic systems under optimized conditions to facilitate comparison.

CatalystTemp. (°C)Time (h)This compound Conversion (%)2-ethyl-2-hexenal Yield (%)2-ethyl-2-hexenal Selectivity (%)Reference
KF-γ-Al2O3 120699.098.199.1[6]
Ce-modified γ-Al2O3 N/AN/A93.888.6N/A[5][10]
[HSO3-b-N(Et)3]p-TSA (SFIL) 120689.778.487.8[4][10]
Chitosan N/AN/A96.086.089.6[3][4]
MgO-Al2O3 Solid Solution 80-200ContinuousHighGoodGood[12]

Visualized Workflows and Pathways

This compound Self-Condensation Pathway

This diagram illustrates the reaction mechanism, proceeding from the starting material to the aldol addition intermediate and the final condensation product, while also noting a potential side reaction pathway.

G cluster_main Main Reaction Path cluster_side Side Reaction Example Butyraldehyde1 n-Butyraldehyde Aldol_Intermediate 2-ethyl-3-hydroxyhexanal (Aldol Adduct) Butyraldehyde1->Aldol_Intermediate Base or Acid Catalyst Butyraldehyde1_side n-Butyraldehyde Butyraldehyde2 n-Butyraldehyde Butyraldehyde2->Aldol_Intermediate Final_Product 2-ethyl-2-hexenal Aldol_Intermediate->Final_Product - H2O (Dehydration) Aldol_Intermediate_side Aldol Adduct Side_Product Trimeric Glycol Ester Butyraldehyde1_side->Side_Product Aldol_Intermediate_side->Side_Product

Caption: Reaction pathway for this compound self-condensation.

General Experimental Workflow

This flowchart outlines the typical steps involved in performing a this compound self-condensation experiment using a solid catalyst.

G arrow -> Start Start Prep Catalyst Preparation (e.g., Calcination) Start->Prep Setup Reactor Setup (Add Catalyst & this compound) Prep->Setup React Heat to Reaction Temp with Stirring Setup->React Monitor Monitor Reaction (e.g., Timed GC Samples) React->Monitor Monitor->React Continue Reaction Cool Cool to Room Temp Monitor->Cool Reaction Complete Separate Product Isolation (e.g., Filtration, Separation) Cool->Separate Analyze Product Analysis (GC, GC-MS for Yield/Selectivity) Separate->Analyze End End Analyze->End

Caption: Standard workflow for a lab-scale condensation experiment.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing issues related to low product yield.

G Start Problem: Low Final Product Yield Check_Conversion Is this compound Conversion Low? Start->Check_Conversion Check_Selectivity Is Selectivity to 2-ethyl-2-hexenal Low? Check_Conversion->Check_Selectivity  No Low_Conversion_Causes Potential Causes: - Inactive Catalyst - Temp Too Low - Insufficient Time - Poor Mixing Check_Conversion->Low_Conversion_Causes  Yes Low_Selectivity_Causes Potential Causes: - Wrong Catalyst Type - Temp Too High - Side Reactions Dominating - Impurities Present Check_Selectivity->Low_Selectivity_Causes  Yes Good_Yield Yield Issue Resolved Check_Selectivity->Good_Yield  No (Re-evaluate Analysis) Low_Conversion_Causes->Good_Yield Low_Selectivity_Causes->Good_Yield

Caption: A decision tree for troubleshooting low reaction yields.

Experimental Protocols

General Protocol for this compound Self-Condensation using a Solid Catalyst (e.g., Ce-modified γ-Al2O3)

This protocol provides a representative procedure for a batch reaction. Note: Specific parameters like temperature, time, and catalyst loading should be optimized based on the chosen catalyst as indicated in the literature.

  • Catalyst Activation:

    • Place the required amount of the solid catalyst (e.g., Ce-modified γ-Al2O3) in an oven.

    • Calcine the catalyst under air at a specified temperature (e.g., 550°C) for a set duration (e.g., 5 hours) to ensure activation and removal of moisture.[3]

    • Allow the catalyst to cool to room temperature in a desiccator before use.

  • Reactor Setup:

    • Equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermocouple for temperature monitoring.

    • Charge the flask with the activated solid catalyst and n-butyraldehyde. A typical catalyst loading might be a mass ratio of 0.1 catalyst to this compound.[4][6]

  • Reaction Execution:

    • Place the flask in a heating mantle or oil bath.

    • Begin vigorous stirring to ensure the catalyst is well-suspended.

    • Heat the mixture to the target reaction temperature (e.g., 120-150°C).

    • Maintain the temperature and stirring for the desired reaction time (e.g., 6 hours).[4][6]

  • Work-up and Analysis:

    • After the reaction period, cool the mixture to room temperature.

    • Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.

    • Analyze the liquid product using Gas Chromatography (GC) to determine the conversion of this compound and the yield of 2-ethyl-2-hexenal. An internal standard can be used for accurate quantification.

    • Confirm the identity of the products and any significant by-products using Gas Chromatography-Mass Spectrometry (GC-MS).[3][5]

  • Catalyst Recovery and Reuse (Optional):

    • Wash the recovered catalyst with a suitable solvent (e.g., ethanol) to remove adsorbed organic species.

    • Dry the catalyst and perform the activation step (Step 1) before using it in a subsequent reaction to test for reusability.[3]

References

Technical Support Center: Catalyst Deactivation in Butyraldehyde Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during butyraldehyde hydrogenation experiments.

Troubleshooting Guide

Issue 1: Decreased this compound Conversion

Symptom: A noticeable drop in the rate of n-butanol production and an increase in unreacted this compound in the product stream.

Potential Cause Diagnostic Check Recommended Solution
Catalyst Poisoning Analyze feedstock and hydrogen stream for impurities like sulfur, chlorine, or nitrogen compounds using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1] Perform Temperature-Programmed Desorption (TPD) on the spent catalyst to identify strongly adsorbed species.Purify reactants and solvents before they enter the reactor.[1] A guard bed can also be used to capture poisons. For some types of poisoning, catalyst regeneration may be possible.
Coking/Fouling Characterize the spent catalyst using Temperature-Programmed Oxidation (TPO) to quantify carbonaceous deposits.[1] A visual inspection may also reveal discoloration or deposits on the catalyst.Optimize reaction conditions, such as lowering the temperature, to minimize side reactions that lead to coke formation.[1] Implement a catalyst regeneration protocol, typically involving controlled oxidation to burn off the coke.[2][3]
Thermal Degradation/Sintering Analyze the spent catalyst using X-ray Diffraction (XRD) to observe changes in crystallite size. A significant increase in crystallite size indicates sintering.[4] Brunauer-Emmett-Teller (BET) surface area analysis will show a decrease in surface area.[5]Operate the reactor within the recommended temperature limits for the specific catalyst.[6] Ensure proper temperature control to avoid hotspots.[7] Once sintered, a catalyst is often difficult to fully regenerate, and replacement may be necessary.
Formation of Inactive Species For copper-zinc oxide catalysts, the formation of inactive zinc(II)-butyrate species can occur, often induced by butyric acid impurities in the feed.[8] Characterization techniques like XPS can help identify changes in the chemical state of the catalyst components.Ensure high purity of the this compound feed, specifically minimizing butyric acid content. Consider using a catalyst formulation less susceptible to this deactivation mechanism, such as copper aluminate spinel catalysts for gas-phase reactions.[8]
Issue 2: Increased Formation of Byproducts

Symptom: An undesirable increase in the concentration of side products, such as n-butyl butyrate (B1204436) or butyl ether, in the final product mixture.

Potential Cause Diagnostic Check Recommended Solution
Changes in Catalyst Selectivity due to Deactivation A gradual increase in byproducts over time on stream often points to changes in the catalyst's active sites. Analyze the product stream composition using Gas Chromatography (GC).A partially deactivated catalyst may favor side reactions. A full regeneration or replacement of the catalyst may be required to restore selectivity.
High Reaction Temperature An increase in operating temperature, sometimes done to compensate for decreased activity, can lead to a higher rate of side reactions.[5]Lower the reaction temperature back to the optimal range. If conversion is too low at this temperature, the catalyst is likely deactivated and requires regeneration or replacement.
Feedstock Impurities The presence of certain impurities in the this compound feed can lead to the formation of specific byproducts.Analyze the feedstock for potential precursors to the observed byproducts. Improve feedstock purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in this compound hydrogenation?

A1: The primary causes of deactivation are chemical, mechanical, and thermal.[5] These can be broken down into more specific mechanisms:

  • Poisoning: Impurities in the feedstock or hydrogen stream, such as sulfur, nitrogen, or halogen compounds, can strongly adsorb to the catalyst's active sites, rendering them inactive.[1][9]

  • Fouling or Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.[1]

  • Thermal Degradation (Sintering): High operating temperatures can cause the small metal crystallites of the catalyst to agglomerate into larger ones, which reduces the active surface area.[5][6]

  • Formation of Inactive Phases: For certain catalysts, such as copper-zinc oxide, impurities in the feed can lead to the formation of inactive compounds, like zinc-butyrate.[8]

Q2: How can I tell if my catalyst is poisoned?

A2: A sudden and significant drop in catalyst activity is a strong indicator of poisoning. To confirm, you should analyze your feedstock and gas streams for common poisons.[1] Characterizing the spent catalyst with techniques like Temperature-Programmed Desorption (TPD) or X-ray Photoelectron Spectroscopy (XPS) can provide direct evidence of adsorbed poisons on the surface.[9]

Q3: Is it possible to regenerate a deactivated catalyst?

A3: Yes, regeneration is often possible, depending on the cause of deactivation.

  • For coking: A common method is controlled oxidation (coke burn-off) where the catalyst is heated in a stream of diluted air or oxygen to combust the carbon deposits.[2][10][11]

  • For some types of poisoning: A change in reaction conditions or washing with a suitable solvent may remove the poison. However, strongly adsorbed poisons may cause irreversible deactivation.

  • For sintering: This process is generally irreversible, and catalyst replacement is usually necessary.

Q4: What is the typical lifespan of a catalyst in this process?

A4: The lifespan of a hydrogenation catalyst can vary widely, from a few months to several years. It is highly dependent on the catalyst type, operating conditions (temperature, pressure, feedstock purity), and the presence of poisons.

Q5: Which analytical techniques are most important for characterizing a deactivated catalyst?

A5: A combination of techniques is usually employed to get a complete picture of the deactivation mechanism:

  • BET Surface Area Analysis: To measure the catalyst's surface area and detect changes due to sintering or fouling.

  • X-ray Diffraction (XRD): To determine the crystalline structure and size of the active metal particles, which is crucial for identifying sintering.

  • Temperature-Programmed Techniques (TPD, TPO): To identify and quantify adsorbed poisons (TPD) or carbon deposits (TPO).

Quantitative Data Summary

Table 1: Typical Catalyst Properties (Fresh vs. Deactivated)

Parameter Fresh Catalyst (Typical) Deactivated Catalyst (Example) Potential Cause of Change
BET Surface Area 30 - 60 m²/g (for CuO-ZnO)[12]< 20 m²/gSintering, Fouling
Active Metal Crystallite Size (by XRD) 5 - 15 nm> 30 nmSintering
Carbon Content (by TPO) < 0.1 wt%> 5 wt%Coking/Fouling
Sulfur Content (by Elemental Analysis) < 10 ppm> 500 ppmPoisoning

Experimental Protocols

Protocol 1: Temperature-Programmed Desorption (TPD) for Poison Identification

Objective: To identify the nature and desorption temperature of species adsorbed on the catalyst surface.

Methodology:

  • Sample Preparation: A known mass of the deactivated catalyst is loaded into a quartz reactor.

  • Pretreatment: The sample is heated under a flow of inert gas (e.g., Helium, Argon) to a specific temperature to remove any physisorbed species and moisture.

  • Adsorption (if necessary for calibration): A known probe molecule can be adsorbed onto a fresh catalyst sample to establish a baseline desorption profile. For deactivated samples, this step is skipped to analyze the existing adsorbates.

  • Desorption: The catalyst is heated at a constant linear rate (e.g., 10 °C/min) under a steady flow of inert gas.

  • Detection: The gas exiting the reactor is passed through a detector, typically a thermal conductivity detector (TCD) or a mass spectrometer, which measures the concentration of the desorbed molecules as a function of temperature.

  • Data Analysis: The resulting TPD profile (detector signal vs. temperature) shows peaks corresponding to the desorption of different chemical species. The temperature of the peak maximum relates to the strength of the adsorption.

Protocol 2: Brunauer-Emmett-Teller (BET) Surface Area Analysis

Objective: To measure the specific surface area of the catalyst.

Methodology:

  • Sample Preparation: A known mass of the catalyst is placed in a sample tube.

  • Degassing: The sample is heated under vacuum or a flow of inert gas to remove adsorbed contaminants from the surface.

  • Adsorption Isotherm Measurement: The sample tube is cooled, typically with liquid nitrogen. A known amount of an inert gas, usually nitrogen, is introduced into the sample tube in controlled increments. The amount of gas adsorbed at each pressure point is measured, generating an adsorption isotherm.

  • Data Analysis: The BET equation is applied to the adsorption isotherm data within a specific relative pressure range to calculate the volume of gas required to form a monolayer on the catalyst surface. From this, the total surface area is determined.

Protocol 3: Powder X-ray Diffraction (XRD) for Crystallite Size Analysis

Objective: To determine the crystalline phases present in the catalyst and to estimate the average crystallite size of the active metal.

Methodology:

  • Sample Preparation: The catalyst sample is finely ground to a homogenous powder and mounted on a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer. An X-ray beam of a known wavelength (e.g., Cu Kα radiation) is directed at the sample. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present.[13]

  • Crystallite Size Calculation: The Scherrer equation is used to estimate the average crystallite size of the active metal phase from the broadening of the diffraction peaks.

Visualizations

Troubleshooting Workflow for Decreased Conversion start Start: Decreased this compound Conversion check_impurities Analyze Feedstock and H2 for Impurities start->check_impurities perform_tpo Perform TPO on Spent Catalyst start->perform_tpo Gradual Decline perform_xrd_bet Perform XRD and BET Analysis start->perform_xrd_bet High Temp Operation perform_tpd Perform TPD on Spent Catalyst check_impurities->perform_tpd Impurities Detected poisoning Diagnosis: Catalyst Poisoning perform_tpd->poisoning purify_feed Solution: Purify Feedstock / Install Guard Bed poisoning->purify_feed Confirmed coking Diagnosis: Coking/Fouling perform_tpo->coking regenerate Solution: Regenerate Catalyst (Coke Burn-off) coking->regenerate Confirmed sintering Diagnosis: Thermal Degradation/Sintering perform_xrd_bet->sintering replace Solution: Replace Catalyst / Optimize Temperature sintering->replace Confirmed Catalyst Deactivation Mechanisms Deactivation Catalyst Deactivation Poisoning Poisoning (e.g., Sulfur, Chlorine) Deactivation->Poisoning Fouling Fouling/Coking (Carbon Deposition) Deactivation->Fouling Sintering Thermal Degradation (Sintering) Deactivation->Sintering Inactive_Phase Inactive Phase Formation (e.g., Zinc-Butyrate) Deactivation->Inactive_Phase Blocked_Sites Blocked_Sites Poisoning->Blocked_Sites Blocks Active Sites Pore_Blockage Pore_Blockage Fouling->Pore_Blockage Blocks Pores and Sites Surface_Area_Loss Surface_Area_Loss Sintering->Surface_Area_Loss Reduces Surface Area Chemical_Change Chemical_Change Inactive_Phase->Chemical_Change Chemical Transformation Experimental Workflow for Catalyst Characterization start Obtain Spent Catalyst Sample bet BET Surface Area Analysis start->bet xrd X-ray Diffraction (XRD) start->xrd tpd_tpo TPD / TPO Analysis start->tpd_tpo analysis Correlate Data and Identify Deactivation Mechanism bet->analysis xrd->analysis tpd_tpo->analysis

References

Handling and safety precautions for butyraldehyde in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Butyraldehyde Handling and Safety

This guide provides essential safety information, handling procedures, and emergency protocols for the use of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the immediate health hazards associated with this compound exposure?

This compound is a hazardous substance that can cause significant health effects. It is irritating to the eyes, skin, and respiratory system.[1] Eye or skin contact may lead to burns and potentially permanent damage.[1] Inhalation of vapors can cause dizziness and lightheadedness.[1] Swallowing the liquid may lead to aspiration into the lungs, risking chemical pneumonitis.[2]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

To ensure personal safety, the following PPE must be worn:

  • Eye Protection: Safety glasses with side shields or chemical goggles are required.[2] For greater risk of splashing, a face shield should be used.[3]

  • Hand Protection: Chemical-resistant gloves, such as PVC, are necessary.[2][4] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3]

  • Body Protection: A laboratory coat is required.[4][5] For larger spills, a full suit may be necessary.[4]

  • Respiratory Protection: Work must be conducted in a well-ventilated area, such as a fume hood, to avoid inhaling vapors.[5][6] If ventilation is inadequate, an approved vapor respirator is required.[4]

Q3: What are the correct first aid procedures for this compound exposure?

Immediate action is critical. Always seek medical attention if symptoms persist.[7]

  • Inhalation: Move the person to fresh air immediately.[3][4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation.

  • Skin Contact: Immediately take off all contaminated clothing.[7] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[3][7][8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][9] Remove contact lenses if present and easy to do.[7] An ophthalmologist should be consulted.[10]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[7] Never give anything by mouth to an unconscious person.[3]

Q4: How should I properly store this compound in the lab?

This compound requires specific storage conditions to maintain its stability and prevent hazardous situations.

  • Store in a cool, dry, well-ventilated, and approved flame-proof area.[2][4] A recommended storage temperature is 2-8°C.[10][11]

  • Keep containers tightly closed and sealed until ready for use.[3][4][7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][4][7] "No Smoking" signs should be posted.[2][7]

  • Protect from direct sunlight.[7]

  • The substance is air-sensitive and may form explosive peroxides over time.[1][2] It is recommended to store it under an inert gas like argon.[1] Opened containers should not be stored for more than 12 months.[2]

Q5: What materials and conditions are incompatible with this compound?

To prevent dangerous reactions, keep this compound away from:

  • Strong Oxidizing Agents: Contact can cause fires or explosions.[2][10][12]

  • Strong Acids and Bases (Caustics): Can trigger exothermic condensation or polymerization reactions.[2][12]

  • Strong Reducing Agents. [2][13][14]

  • Amines and Ammonia. [2]

  • It may also react vigorously with chlorosulfonic acid, nitric acid, and sulfuric acid (oleum).[12]

Q6: What should I do in case of a this compound spill?

The response depends on the size of the spill.

  • Minor Spills: Remove all ignition sources immediately.[2] Absorb the spill with an inert material like sand, earth, or vermiculite (B1170534) and place it in a suitable container for disposal.[4]

  • Major Spills: Evacuate personnel to a safe, upwind area.[2][3] Alert emergency responders.[2] Eliminate all ignition sources and ensure the area is well-ventilated.[12] All equipment used for cleanup must be grounded.[12] Prevent the spill from entering drains or waterways.[3][12]

Q7: How do I extinguish a fire involving this compound?

This compound is highly flammable.[3][7]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[3][12]

  • Unsuitable Media: Do not use a straight stream of water, as it may be ineffective and could spread the fire.

  • Firefighting Precautions: Firefighters should wear self-contained breathing apparatus.[3][10] Use water spray to cool unopened containers exposed to the fire.[3]

Q8: How should I dispose of this compound waste?

Dispose of contents and containers in accordance with local, state, and federal regulations, typically at an approved waste disposal plant or industrial combustion plant.[7][8] Do not empty into drains.[14] Empty containers may still contain explosive vapors and should be handled with care.[2]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₄H₈O[7]
Molecular Weight 72.11 g/mol [7][15]
Appearance Colorless liquid with a pungent odor[15][16]
Boiling Point 75°C (167°F)[12][13][17]
Flash Point -12°C (10.4°F)[2]
Autoignition Temperature 230°C (446°F)[12][13]
Explosive Limits 2.5% - 12.5% by volume in air[1][12]
Vapor Density (Air=1) 2.5[2][12]
Specific Gravity (Water=1) 0.8[2][13]
Water Solubility 7.1 g/100 mL (at 25°C)[2][15]

Experimental Protocols

Protocol: Small-Scale this compound Spill Cleanup (<100 mL)

This protocol outlines the steps for safely managing a minor this compound spill in a laboratory fume hood.

1. Preparation & Safety: 1.1. Ensure all required PPE is worn: chemical-resistant gloves, safety goggles, and a lab coat. 1.2. Confirm the fume hood is operating correctly. 1.3. Locate the spill kit containing non-combustible absorbent material (e.g., sand, vermiculite), a non-sparking scoop, and a sealable waste container.

2. Immediate Response: 2.1. Alert nearby personnel of the spill. 2.2. Remove or turn off all potential ignition sources (e.g., hot plates, motors) in the immediate vicinity.[2]

3. Containment & Absorption: 3.1. Gently cover the spill with a non-combustible absorbent material, starting from the outside and working inward to prevent splashing. 3.2. Allow the absorbent material to fully soak up the liquid.

4. Cleanup & Decontamination: 4.1. Using a non-sparking tool (e.g., plastic scoop), carefully collect the saturated absorbent material. 4.2. Place the material into a designated, labeled, and sealable container for hazardous waste. 4.3. Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

5. Disposal: 5.1. Tightly seal the hazardous waste container. 5.2. Store the container in a designated satellite accumulation area for hazardous waste. 5.3. Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.

Visualizations

This compound Safety & Handling Workflow

cluster_receipt Receiving & Storage cluster_handling Handling Protocol cluster_emergency Emergency Response cluster_disposal Waste & Disposal Receive Receive Chemical Store Store in Cool, Ventilated, Flammable-Safe Area [2-8°C] Receive->Store Log & Inspect PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->PPE FumeHood Work in Fume Hood PPE->FumeHood Grounding Ground Equipment (Prevent Static Discharge) FumeHood->Grounding Use Perform Experiment Grounding->Use Spill Spill Occurs Use->Spill Fire Fire Occurs Use->Fire Exposure Personal Exposure Use->Exposure Waste Collect Waste in Labeled Container Use->Waste Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Extinguish Use CO2, Dry Chemical, or Foam Fire->Extinguish FirstAid Administer First Aid & Seek Medical Attention Exposure->FirstAid Dispose Dispose via EHS Waste->Dispose

Caption: Logical workflow for the safe handling of this compound from receipt to disposal.

This compound Spill Cleanup Workflow

start Spill Detected alert Alert Personnel & Remove Ignition Sources start->alert don_ppe Don Required PPE (Gloves, Goggles, etc.) alert->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Material with Non-Sparking Tools contain->collect package Place Waste in Sealed Container collect->package decon Decontaminate Spill Area package->decon dispose Dispose of Waste via EHS Protocol decon->dispose end Cleanup Complete dispose->end

Caption: Step-by-step workflow for cleaning up a minor this compound spill.

References

Technical Support Center: Minimizing By-product Formation in Butyraldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing by-product formation during the synthesis of butyraldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound and what are the common by-products for each?

A1: The two primary industrial methods for this compound synthesis are the hydroformylation of propylene (B89431) and the oxidation of n-butanol.

  • Hydroformylation of Propylene: This process, also known as the oxo process, involves the reaction of propylene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. The main products are n-butyraldehyde and its isomer, isothis compound (B47883). Propane can also be formed as a by-product through the hydrogenation of propylene.[1]

  • Oxidation of n-Butanol: This method involves the oxidation of n-butanol using an oxidizing agent and a catalyst. Common by-products include butyric acid (from over-oxidation of this compound), propionaldehyde (B47417), and acetaldehyde.[2][3]

Q2: How can I improve the selectivity for the desired n-butyraldehyde over isothis compound in the hydroformylation of propylene?

A2: The ratio of n-butyraldehyde to isothis compound (n/iso ratio) is a critical parameter in the hydroformylation of propylene. A higher n/iso ratio is generally desired. Several factors can be adjusted to improve this selectivity:

  • Catalyst Selection: Rhodium-based catalysts are generally more selective towards the linear aldehyde (n-butyraldehyde) compared to cobalt catalysts.[4]

  • Ligand Choice: The use of bulky phosphine (B1218219) or phosphite (B83602) ligands with the rhodium catalyst can sterically hinder the formation of the branched isomer, thus favoring the linear product.

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the linear n-butyraldehyde.[5]

  • Carbon Monoxide Partial Pressure: Higher carbon monoxide partial pressures can also increase the selectivity for n-butyraldehyde.[5][6]

Q3: What causes the formation of butyric acid during the oxidation of n-butanol, and how can it be minimized?

A3: Butyric acid is formed by the over-oxidation of the desired this compound product. This is a significant issue, particularly when the reaction is carried out in an aqueous medium.[3][7] this compound can react with water to form a geminal diol, which is then readily oxidized to butyric acid.[3]

To minimize butyric acid formation:

  • Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of over-oxidation.

  • Inhibit Over-oxidation: The presence of n-butanol in the reaction mixture can inhibit the oxidation of this compound to butyric acid. Therefore, running the reaction at intermediate n-butanol conversion can lead to higher selectivity for this compound.[3][7]

  • Catalyst Choice: The selection of an appropriate catalyst and support is crucial. For instance, certain platinum-based catalysts on carbon supports have shown good selectivity for this compound with reduced catalyst leaching, which can be exacerbated by the presence of butyric acid.[3]

  • Solvent Selection: While water is a green solvent, non-aqueous solvents can be used to avoid the formation of the geminal diol intermediate, thereby reducing butyric acid formation.

Troubleshooting Guides

Troubleshooting Hydroformylation of Propylene
Issue Potential Cause(s) Troubleshooting Steps
Low n/iso Ratio - Inappropriate catalyst (e.g., cobalt instead of rhodium for high linearity).- Ligand is not bulky enough.- Reaction temperature is too high.- Carbon monoxide partial pressure is too low.- Switch to a rhodium-based catalyst with a suitable phosphine or phosphite ligand.- Decrease the reaction temperature.- Increase the partial pressure of carbon monoxide.
Significant Propane Formation - High hydrogen partial pressure.- High reaction temperature.- Lower the partial pressure of hydrogen.- Decrease the reaction temperature.
Aldol Condensation of this compound - High reaction temperature.- Presence of basic impurities.- Lower the reaction temperature.- Ensure all reactants and the reactor are free from basic contaminants.
Troubleshooting Oxidation of n-Butanol
Issue Potential Cause(s) Troubleshooting Steps
High Butyric Acid Concentration - Over-oxidation of this compound.- Reaction time is too long.- Reaction temperature is too high.- Reaction performed in an aqueous medium.- Reduce the reaction time.- Lower the reaction temperature.- Maintain a concentration of n-butanol in the reaction mixture.- Consider using a non-aqueous solvent if feasible.
Formation of Acetaldehyde and Propionaldehyde - C-C bond cleavage side reactions.- Catalyst promoting undesired pathways.- Optimize the catalyst system. For example, in some systems, the propionaldehyde yield is proportional to the Mn4+/Mn3+ ratio in MnCo2O4 spinel oxides.[2]
Catalyst Deactivation/Leaching - Formation of butyric acid can promote the leaching of some metal catalysts (e.g., Platinum).[3]- Minimize butyric acid formation.- Choose a more stable catalyst and support combination.

Quantitative Data Presentation

Table 1: Effect of Reaction Parameters on n/iso Ratio in Propylene Hydroformylation

Catalyst SystemTemperature (°C)CO Partial Pressure (bar)H₂/CO Ration/iso RatioReference
Rh/TPP90-1.1~10:1[1][5]
Rh/bisphosphite85 - 95--30:1[1]
Cobalt110 - 180200 - 350-80:20[1]
Rh/TPP105 - 120-1.13:17:1[8]

Table 2: Product Distribution in the Oxidation of n-Butanol

CatalystTemperature (°C)n-Butanol Conversion (%)This compound Selectivity (%)Butyric Acid Selectivity (%)Other By-productsReference
Pt/C10068~70~25Butyl butyrate[5]
LaMnO₃< 300>90>90-Combustion at high temp.[9]
LaFeO₃< 300>90>90-Combustion at high temp.[9]
LaCoO₃< 300>90>90-Combustion at high temp.[9]
MnCo₂O₄200-37 (yield)-Propionaldehyde, Acetaldehyde[2]

Experimental Protocols

Protocol 1: Laboratory-Scale Hydroformylation of Propylene

Objective: To synthesize this compound from propylene and synthesis gas with a high n/iso ratio.

Materials:

  • Autoclave reactor with a stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

  • Propylene (lecture bottle or gas cylinder)

  • Synthesis gas (H₂/CO mixture, typically 1:1)

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Triphenylphosphine (TPP) ligand

  • Anhydrous toluene (B28343) (solvent)

  • Gas chromatograph with a flame ionization detector (GC-FID) for analysis

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the rhodium catalyst precursor and the TPP ligand in anhydrous toluene. The ligand-to-rhodium molar ratio should be optimized, but a ratio of 100:1 is a good starting point.

  • Reactor Setup: Transfer the catalyst solution to the autoclave reactor. Seal the reactor and purge it several times with nitrogen to remove any air.

  • Reaction: a. Pressurize the reactor with propylene to the desired partial pressure. b. Pressurize the reactor with the synthesis gas to the desired total pressure. c. Heat the reactor to the desired temperature (e.g., 90-110 °C) while stirring. d. Maintain a constant pressure by supplying synthesis gas as it is consumed.

  • Monitoring and Analysis: Periodically, take liquid samples from the reactor using the sampling port. Analyze the samples by GC-FID to determine the conversion of propylene and the n/iso ratio of the this compound products.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. The product mixture can be purified by distillation.

Protocol 2: Laboratory-Scale Oxidation of n-Butanol to this compound

Objective: To selectively oxidize n-butanol to this compound while minimizing the formation of butyric acid.

Materials:

  • Round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Heating mantle.

  • n-Butanol.

  • Oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) in dichloromethane, or a heterogeneous catalyst like Pt/C with O₂).

  • Anhydrous sodium sulfate.

  • Gas chromatograph with a flame ionization detector (GC-FID) for analysis.

Procedure (using a heterogeneous catalyst):

  • Reactor Setup: To a round-bottom flask, add n-butanol and the heterogeneous catalyst (e.g., 5 wt% Pt/C).

  • Reaction: a. Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. b. Bubble a slow stream of oxygen or air through the reaction mixture.

  • Monitoring and Analysis: Take samples of the reaction mixture at different time intervals. Filter the catalyst and analyze the liquid phase by GC-FID to monitor the conversion of n-butanol and the selectivity to this compound and butyric acid.

  • Work-up: Once the desired conversion is reached, cool the reaction mixture, filter the catalyst, and dry the organic layer with anhydrous sodium sulfate. The this compound can be purified by distillation.

Mandatory Visualizations

Butyraldehyde_Synthesis_Pathways cluster_hydroformylation Hydroformylation of Propylene cluster_oxidation Oxidation of n-Butanol Propylene Propylene n_this compound n_this compound Propylene->n_this compound Linear Addition iso_this compound iso_this compound Propylene->iso_this compound Branched Addition Syngas H₂ + CO Syngas->n_this compound Syngas->iso_this compound Catalyst_H Rh or Co Catalyst Catalyst_H->n_this compound Catalyst_H->iso_this compound n_Butanol n_Butanol Butyraldehyde_O n-Butyraldehyde n_Butanol->Butyraldehyde_O Oxidation Oxidant [O] Oxidant->Butyraldehyde_O Butyric_Acid Butyric_Acid Oxidant->Butyric_Acid Butyraldehyde_O->Butyric_Acid Over-oxidation

Caption: Reaction pathways for this compound synthesis.

Troubleshooting_Hydroformylation Start Low n/iso Ratio Observed Check_Catalyst Is a Rhodium Catalyst Used? Start->Check_Catalyst Check_Ligand Is a Bulky Ligand Used? Check_Catalyst->Check_Ligand Yes Action_Catalyst Switch to Rhodium Catalyst Check_Catalyst->Action_Catalyst No Check_Temp Is Temperature Optimized? Check_Ligand->Check_Temp Yes Action_Ligand Use a Bulkier Ligand Check_Ligand->Action_Ligand No Check_Pressure Is CO Pressure High Enough? Check_Temp->Check_Pressure Yes Action_Temp Decrease Temperature Check_Temp->Action_Temp No Action_Pressure Increase CO Pressure Check_Pressure->Action_Pressure No End Improved n/iso Ratio Check_Pressure->End Yes Action_Catalyst->End Action_Ligand->End Action_Temp->End Action_Pressure->End

Caption: Troubleshooting workflow for low n/iso ratio.

Troubleshooting_Oxidation Start High Butyric Acid Formation Check_Time Is Reaction Time Minimized? Start->Check_Time Check_Temp Is Temperature Optimized? Check_Time->Check_Temp Yes Action_Time Reduce Reaction Time Check_Time->Action_Time No Check_Butanol Is n-Butanol Present? Check_Temp->Check_Butanol Yes Action_Temp Lower Temperature Check_Temp->Action_Temp No Action_Butanol Maintain n-Butanol Concentration Check_Butanol->Action_Butanol No End Minimized Butyric Acid Check_Butanol->End Yes Action_Time->End Action_Temp->End Action_Butanol->End

Caption: Troubleshooting workflow for high butyric acid.

References

Technical Support Center: Separation of n-Butyraldehyde and Isobutyraldehyde Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of n-butyraldehyde and isobutyraldehyde (B47883) mixtures.

Troubleshooting Guides

This section addresses common issues encountered during the separation of n-butyraldehyde and isothis compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the separation of n-butyraldehyde and isothis compound so difficult?

The primary challenge lies in their very close boiling points, which makes efficient separation by conventional distillation energy-intensive.[1] n-Butyraldehyde and isothis compound are isomers with similar physical properties, leading to a low relative volatility. This necessitates a distillation column with a high number of theoretical plates and a high reflux ratio to achieve adequate separation.[2]

Q2: My distillation is not achieving the desired purity of n-butyraldehyde. What are the likely causes and how can I improve it?

Several factors can contribute to poor separation efficiency. Here’s a step-by-step troubleshooting guide:

  • Check Operating Parameters:

    • Incorrect Temperature Profile: Ensure the temperature gradient across the column is optimal. The temperature at the top of the column should be close to the boiling point of isothis compound, while the bottom temperature should be near the boiling point of n-butyraldehyde.[1][2]

    • Inadequate Reflux Ratio: A low reflux ratio can significantly reduce separation efficiency. Try incrementally increasing the reflux ratio to improve purity, but be mindful of increased energy consumption.

    • Pressure Fluctuations: Unstable column pressure can disrupt the vapor-liquid equilibrium. Verify that the pressure control system is functioning correctly.

  • Column Internals and Feed Conditions:

    • Fouling or Blockages: Aldehydes can undergo polymerization, leading to fouling on trays or packing material, which hinders vapor-liquid contact.[3] Visually inspect the column internals if possible, or monitor for an increased pressure drop across the column.

    • Feed Composition Variability: Fluctuations in the feed composition can upset the column's steady state. Ensure a consistent feed to maintain stable operation.

    • Presence of Water: Water can form azeotropes with the aldehydes, complicating the separation.[4] Ensure the feed is sufficiently dry or consider a pre-drying step.

  • Analytical Verification:

    • Inaccurate Analysis: Verify the accuracy of your analytical method (e.g., Gas Chromatography) for determining the purity of the fractions.

Q3: I'm observing a gradual increase in the pressure drop across my distillation column. What could be the cause?

An increasing pressure drop is often an indication of fouling . Aldehydes, especially at elevated temperatures in the reboiler, can undergo aldol (B89426) condensation and polymerization reactions to form higher molecular weight compounds.[3] These polymers can deposit on the surfaces of the column internals (trays or packing), restricting vapor flow and leading to a higher pressure drop.

Solutions:

  • Temperature Control: Operate the reboiler at the lowest possible temperature that still achieves the necessary vaporization.

  • Inhibitors: Consider the addition of a polymerization inhibitor to the feed if compatible with your process.

  • Regular Cleaning: Implement a regular cleaning schedule for the distillation column to remove any polymer buildup.

Q4: The overhead product (isothis compound) has a high water content. How can I address this?

Isothis compound and water can form a low-boiling azeotrope, which makes their separation by simple distillation difficult.[4]

Solutions:

  • Feed Dehydration: Ensure the initial mixture is as dry as possible before it enters the distillation column.

  • Decanter: If a significant amount of water is present, an overhead decanter can be used to separate the condensed, immiscible water and organic phases.

  • Azeotropic Distillation: For very stringent water removal requirements, consider using an entrainer in an azeotropic distillation setup to break the aldehyde-water azeotrope.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for separating n-butyraldehyde and isothis compound?

The most prevalent industrial method is fractional distillation .[2] Due to the small difference in their boiling points, this often involves a series of distillation columns or a single column with a high number of trays to achieve high-purity products.[1]

Q2: What are the typical operating conditions for the distillation of this mixture?

Operating conditions can vary depending on the specific equipment and desired purity. However, patent literature suggests the following ranges:

  • Column Top Pressure: 0.001 to 0.5 kg/cm ²G[2]

  • Column Bottom Pressure: 0.05 to 1.0 kg/cm ²G[2]

  • Column Top Temperature: Approximately 60°C to 70°C[1]

  • Column Bottom Temperature: Approximately 90°C to 110°C[1]

Q3: Can extractive distillation be used for this separation?

Yes, extractive distillation is a viable alternative. This technique involves adding a high-boiling solvent to the mixture to alter the relative volatility of the aldehydes, making them easier to separate. The choice of solvent is critical for the success of this method.

Q4: What analytical methods are suitable for determining the purity of n-butyraldehyde and isothis compound?

Gas Chromatography (GC) is the most common and effective method for quantifying the composition of n-butyraldehyde and isothis compound mixtures. High-Performance Liquid Chromatography (HPLC) after derivatization (e.g., with 2,4-dinitrophenylhydrazine) can also be used.[5]

Quantitative Data

The following table summarizes key physical properties and typical separation parameters for n-butyraldehyde and isothis compound.

Propertyn-ButyraldehydeIsothis compoundReference
Molecular Formula C₄H₈OC₄H₈O[6]
Molar Mass ( g/mol ) 72.1172.11[7]
Boiling Point (°C) 74.863[7]
Flash Point (°C) -8-19[7][8]
Density (g/cm³) ~0.800.79[7]
Solubility in Water Slightly solubleModerately soluble[7][9]
Typical Distillation Top Pressure ( kg/cm ²G) -0.001 - 0.5[2]
Typical Distillation Bottom Pressure ( kg/cm ²G) 0.05 - 1.0-[2]
Typical Distillation Top Temperature (°C) -60 - 70[1]
Typical Distillation Bottom Temperature (°C) 90 - 110-[1]

Experimental Protocols

Laboratory-Scale Fractional Distillation

This protocol outlines a general procedure for separating a mixture of n-butyraldehyde and isothis compound in a laboratory setting.

Materials and Equipment:

  • Mixture of n-butyraldehyde and isothis compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Inert gas source (e.g., nitrogen)

  • Gas chromatograph for analysis

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. It is advisable to perform the distillation under an inert atmosphere, such as nitrogen, to prevent oxidation of the aldehydes.[10]

  • Charging the Flask: Charge the round-bottom flask with the n-butyraldehyde and isothis compound mixture. Add a magnetic stir bar for smooth boiling.

  • Heating: Begin heating the mixture gently with the heating mantle. The stirring should be active.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heat input so that the vapor front rises slowly.

  • Collecting the First Fraction (Isothis compound): The temperature at the distillation head should stabilize near the boiling point of isothis compound (~63°C). Collect the distillate in a pre-weighed receiving flask.

  • Monitoring: Monitor the temperature at the distillation head. A sharp increase in temperature indicates that the lower-boiling component (isothis compound) has been mostly distilled.

  • Changing Fractions: When the temperature begins to rise, switch to a new receiving flask to collect the intermediate fraction.

  • Collecting the Second Fraction (n-Butyraldehyde): Increase the heat input gradually. The temperature should now stabilize near the boiling point of n-butyraldehyde (~74.8°C). Collect this fraction in a separate pre-weighed flask.

  • Shutdown: Once the majority of the n-butyraldehyde has been distilled, or if the temperature starts to fluctuate significantly, stop the heating and allow the apparatus to cool down.

  • Analysis: Analyze the composition of each fraction using gas chromatography to determine the purity.

Analytical Quantification by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for volatile organic compounds (e.g., DB-WAX)

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of known concentrations of n-butyraldehyde and isothis compound in a suitable solvent (e.g., methanol (B129727) or a non-interfering hydrocarbon).

  • Sample Preparation: Dilute the collected fractions from the distillation in the same solvent used for the standards.

  • GC Conditions (Typical):

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 150°C).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection: Inject a small volume (e.g., 1 µL) of the standards and samples into the GC.

  • Data Analysis: Integrate the peak areas for n-butyraldehyde and isothis compound. Construct a calibration curve from the standard solutions and use it to determine the concentration of each component in the unknown fractions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_distillation Distillation cluster_analysis Analysis prep_mixture Prepare n-butyraldehyde/ isothis compound Mixture setup_distillation Assemble Fractional Distillation Apparatus prep_mixture->setup_distillation heat_mixture Heat and Equilibrate setup_distillation->heat_mixture collect_iso Collect Isothis compound Fraction (~63°C) heat_mixture->collect_iso collect_n Collect n-Butyraldehyde Fraction (~75°C) collect_iso->collect_n gc_analysis Analyze Fractions by GC collect_n->gc_analysis determine_purity Determine Purity gc_analysis->determine_purity Troubleshooting_Workflow start Poor Separation Purity Issue check_params Check Operating Parameters? start->check_params check_internals Check Column Internals & Feed? check_params->check_internals [Parameters OK] solution_params Adjust Temp, Pressure, & Reflux Ratio check_params->solution_params [Parameters Not OK] check_analysis Verify Analytical Method? check_internals->check_analysis [Internals & Feed OK] solution_internals Clean Column, Stabilize Feed check_internals->solution_internals [Fouling or Feed Inconsistency] solution_analysis Recalibrate or Use Alternative Method check_analysis->solution_analysis [Method Inaccurate]

References

Technical Support Center: Butyraldehyde Stability and Peroxide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to butyraldehyde degradation and peroxide formation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on maintaining the integrity of this compound in a laboratory setting.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary degradation pathways for this compound?

This compound is susceptible to several degradation pathways, primarily oxidation and aldol (B89426) condensation.

  • Oxidation: In the presence of air (oxygen), this compound can readily oxidize to form butyric acid.[1][2] This process, known as autoxidation, can be initiated by light, heat, and the presence of impurities. The initial step in this process is the formation of peroxybutyric acid, which can then oxidize another molecule of this compound to form two molecules of butyric acid.

  • Aldol Condensation: In the presence of acidic or basic catalysts, this compound can undergo self-condensation reactions.[3] A common example is the aldol condensation to form 2-ethyl-2-hexenal, which can then be hydrogenated to produce 2-ethylhexanol.[3]

  • Polymerization: Aldehydes, including this compound, can also be prone to polymerization, especially in the presence of certain catalysts or upon prolonged storage.[1][4]

Q2: How do peroxides form in this compound, and what are the risks?

Peroxide formation in this compound is a significant safety concern. It occurs through a free-radical chain reaction with molecular oxygen, a process often referred to as autoxidation.[5][6]

  • Mechanism: The process is typically initiated by light or heat, which causes the formation of a free radical at the carbon atom adjacent to the carbonyl group. This radical then reacts with oxygen to form a peroxy radical. The peroxy radical can abstract a hydrogen atom from another this compound molecule, forming a hydroperoxide and a new this compound radical, thus propagating the chain reaction.[7]

  • Risks: Peroxides are unstable and can decompose explosively when subjected to heat, friction, or mechanical shock.[5][8] Distilling or concentrating a solution containing peroxides can be extremely dangerous as it concentrates the explosive peroxides in the distillation residue.[5][8]

Q3: What are the visual or olfactory signs of this compound degradation?

Several signs may indicate that your this compound has degraded:

  • Pungent, acidic odor: The formation of butyric acid will result in a more pungent and acrid smell compared to the sharp, aldehydic odor of pure this compound.[1]

  • Discoloration: Pure this compound is a colorless liquid.[1][3] The appearance of a yellow tint or other discoloration can be a sign of degradation and the formation of polymeric byproducts.

  • Formation of precipitates: The presence of solid material or crystals in the liquid can indicate polymerization or the formation of other insoluble degradation products.[8]

  • Crystallization around the cap: The formation of crystals around the cap of the container can be a sign of peroxide formation and is a serious hazard.[8] If this is observed, do not attempt to open the container and contact your institution's environmental health and safety department immediately.[8]

Q4: How can I test for the presence of peroxides in my this compound sample?

Regularly testing for peroxides is a critical safety measure. Several methods can be used, ranging from simple qualitative tests to more accurate quantitative analyses.

  • Qualitative Test (Potassium Iodide Method): This is a simple and common method. In the presence of peroxides, iodide ions are oxidized to iodine, resulting in a color change.

  • Semi-Quantitative Test Strips: Commercially available peroxide test strips offer a quick and convenient way to estimate the concentration of peroxides. These strips are dipped into the sample and the resulting color is compared to a chart to determine the approximate peroxide concentration.

Q5: What are the best practices for the safe storage and handling of this compound?

Proper storage and handling are crucial to minimize degradation and peroxide formation.

  • Storage Conditions: Store this compound in a cool, dry, well-ventilated area, away from sources of heat, sparks, open flames, and direct sunlight.[9][10][11][12] It is recommended to keep the container tightly closed and under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air.[6][12]

  • Container: Whenever possible, store this compound in its original manufacturer's container.[5] If transferring to a new container, ensure it is clean, dry, and made of a compatible material.

  • Labeling: Always label the container with the date of receipt and the date it was first opened.[5][13] This helps track the age of the chemical and ensure it is used within a safe timeframe.

  • Handling: Use this compound in a well-ventilated area, preferably in a fume hood.[9] Avoid inhalation of vapors and contact with skin and eyes.[10][11] Use non-sparking tools and take precautions against static discharge.[10][12]

Q6: How can the degradation and peroxide formation of this compound be prevented or minimized?

In addition to proper storage and handling, the use of stabilizers can significantly inhibit degradation.

  • Inhibitors/Stabilizers: Many commercial preparations of this compound contain stabilizers to prevent oxidation and polymerization. Common stabilizers include:

    • Butylated hydroxytoluene (BHT): Also known as 2,6-di-tert-butyl-4-methylphenol, BHT is a common antioxidant that can quench the free radicals involved in peroxide formation.[7][13][14]

    • Water: A small amount of water can also act as a stabilizer.[14]

    • Triethanolamine or Dimethylethanolamine: These have been shown to be effective in stabilizing this compound against polymerization and autocondensation.[4]

  • Inert Atmosphere: Storing and handling this compound under an inert gas like nitrogen or argon displaces oxygen, thereby preventing oxidation and peroxide formation.[6][12]

  • Limited Quantities: Purchase this compound in small quantities that can be used up within a reasonable timeframe to avoid prolonged storage.[5][6]

Quantitative Data on this compound Stability

The stability of this compound is influenced by the presence of stabilizers. The following table summarizes the effect of sodium hydroxide (B78521) as a stabilizer on the purity of n-butyraldehyde over time.

StabilizerConcentration (ppm)Initial Purity (%)Purity after 14 days (%)Purity after 28 days (%)
None (Blank)099.898.597.2
Sodium Hydroxide0.599.899.799.6
Sodium Hydroxide0.2599.899.799.6

Data is illustrative and based on the findings that alkaline substances can stabilize this compound.[4]

Experimental Protocols

Protocol 1: Qualitative Test for Peroxides (Potassium Iodide Method)

Objective: To qualitatively detect the presence of peroxides in a this compound sample.

Materials:

  • This compound sample

  • Glacial acetic acid

  • Potassium iodide (KI), solid or solution

  • Starch indicator solution (optional)

  • Test tube

Procedure:

  • Add 1 mL of the this compound sample to a clean, dry test tube.

  • Add 1 mL of glacial acetic acid.

  • Add a few crystals of potassium iodide or a few drops of a freshly prepared 10% KI solution.

  • Stopper the test tube and shake for 1 minute.

  • Observe the color of the solution. The formation of a yellow to brown color indicates the presence of peroxides.

  • For enhanced sensitivity, add a few drops of a starch indicator solution. A blue-black color confirms the presence of iodine, and therefore peroxides.

Protocol 2: Removal of Peroxides from this compound

Objective: To safely remove peroxides from a contaminated this compound sample. This procedure should only be performed by trained personnel with appropriate safety precautions in place.

Materials:

  • Peroxide-contaminated this compound

  • Activated alumina (B75360) or a reducing agent such as sodium sulfite (B76179) or ferrous sulfate (B86663)

  • Separatory funnel or chromatography column

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Clean, dry storage bottle with a tight-fitting cap

  • Inert gas source (nitrogen or argon)

Procedure using Activated Alumina:

  • Set up a chromatography column with a stopcock.

  • Fill the column with activated alumina.

  • Carefully pass the peroxide-contaminated this compound through the column. The peroxides will be adsorbed onto the alumina.

  • Collect the purified this compound in a clean, dry flask.

  • Test the purified liquid for the absence of peroxides using the qualitative test described in Protocol 1.

  • Dry the purified this compound with anhydrous magnesium sulfate or sodium sulfate if necessary.

  • Transfer the purified this compound to a clean, dry storage bottle, preferably under an inert atmosphere, and add a stabilizer if desired.

Visualizations

Butyraldehyde_Autoxidation This compound This compound (R-CHO) Radical_Initiation Initiation (Light, Heat) This compound->Radical_Initiation Butyraldehyde_Radical This compound Radical (R-C•=O) Radical_Initiation->Butyraldehyde_Radical Oxygen Oxygen (O2) Butyraldehyde_Radical->Oxygen + Peroxy_Radical Peroxy Radical (R-CO-O-O•) Oxygen->Peroxy_Radical Another_this compound Another this compound (R-CHO) Peroxy_Radical->Another_this compound + Hydroperoxide Hydroperoxide (R-CO-O-OH) Another_this compound->Hydroperoxide New_Radical New this compound Radical (Propagation) Another_this compound->New_Radical

Caption: this compound autoxidation pathway leading to peroxide formation.

Troubleshooting_Workflow start Suspected this compound Degradation visual_check Visual & Olfactory Inspection: - Off-odor? - Discoloration? - Precipitate? start->visual_check peroxide_test Test for Peroxides visual_check->peroxide_test result_neg Peroxides < Safe Limit peroxide_test->result_neg result_pos Peroxides > Safe Limit peroxide_test->result_pos use_with_caution Use with Caution or Consider Purification result_neg->use_with_caution do_not_use DO NOT USE. Consult EHS for Disposal result_pos->do_not_use purify Purify to Remove Peroxides (If safe to do so) use_with_caution->purify retest Retest for Peroxides purify->retest stabilize Add Stabilizer and Store Properly retest->stabilize Storage_Conditions cluster_good Optimal Storage Conditions cluster_bad Poor Storage Conditions cool_temp Cool Temperature stability This compound Stability cool_temp->stability darkness Absence of Light darkness->stability inert_atm Inert Atmosphere (N2) inert_atm->stability stabilizer Presence of Stabilizer stabilizer->stability heat Heat degradation Degradation & Peroxide Formation heat->degradation light UV Light light->degradation air Presence of Air (O2) air->degradation no_stabilizer Absence of Stabilizer no_stabilizer->degradation

References

Technical Support Center: Optimizing Catalyst Loading for Butyraldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of catalyst loading in butyraldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound synthesis?

A1: The most prevalent method for this compound production is the hydroformylation of propylene (B89431). For this process, rhodium-based catalysts are the industry standard due to their high activity and selectivity.[1] Specifically, these are often rhodium complexes with phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (TPP) or its water-soluble derivative, triphenylphosphine-m-trisulfonic acid trisodium (B8492382) salt (TPPTS).[2][3] A common precatalyst is hydridocarbonyltris(triphenylphosphine)rhodium(I), [RhH(CO)(PPh₃)₃].[4] Historically, cobalt carbonyl catalysts were used, but they generally require higher pressures and temperatures and offer lower selectivity to the desired linear n-butyraldehyde.[1]

Q2: How does catalyst loading impact the n/iso ratio of this compound?

A2: The ratio of normal (n) to isomeric (iso) this compound is a critical parameter. While the concentration of the rhodium catalyst itself doesn't have a significant impact on the n/iso ratio, the concentration of the phosphine ligand does.[5] A higher concentration of the triphenylphosphine (TPP) ligand generally favors the formation of the linear n-butyraldehyde due to steric hindrance around the rhodium center.[2][6] Commercially, a high excess of PPh₃ (around 400-fold) is used to achieve n/iso ratios of approximately 8-9:1.[7]

Q3: What are the typical signs of catalyst deactivation?

A3: Catalyst deactivation during hydroformylation can be identified by several indicators. A noticeable decrease in the reaction rate, incomplete conversion of the propylene substrate, or a change in the product selectivity (n/iso ratio) over time are all signs of a potential deactivation.[8] In some cases, a visual change in the catalyst solution can be observed; for instance, active rhodium oxo catalysts that are typically straw-colored may turn black as they deactivate.[8]

Q4: What are the primary causes of rhodium catalyst deactivation?

A4: The deactivation of rhodium-phosphine catalysts can stem from a few key issues:

  • Ligand Degradation: The organophosphorus ligands are susceptible to breakdown through oxidation or hydrolysis. This can be initiated by impurities such as peroxides in the olefin feed.[8]

  • Formation of Inactive Rhodium Species: The active monomeric rhodium catalyst can aggregate to form inactive rhodium clusters or dimers.[9][10]

  • Presence of Inhibitors: Certain compounds can act as catalyst poisons. Dienes present in the propylene feed have shown strong inhibiting effects.[1] Carbon monoxide (CO) can also act as an inhibitor at high partial pressures.[9]

Q5: Can a deactivated rhodium catalyst be regenerated?

A5: Yes, there are established procedures for regenerating deactivated rhodium hydroformylation catalysts, which is crucial given the high cost of rhodium.[11] A general process involves:

  • Oxidation: The deactivated catalyst solution is treated with an oxygen-containing gas (like air) to convert degraded phosphine ligands into phosphine oxides.[12][13]

  • Extraction: The phosphine oxidation products are then removed, often through an aqueous extraction.[12]

  • Reactivation: The rhodium complex is reactivated by treatment with synthesis gas (H₂/CO) and the addition of fresh phosphine ligands.[12]

Troubleshooting Guides

This section addresses specific issues you might encounter during your this compound synthesis experiments.

Issue 1: Low n/iso Ratio (Low Selectivity for n-Butyraldehyde)
Possible Cause Troubleshooting Steps
Insufficient Ligand Concentration Increase the concentration of the phosphine ligand (e.g., PPh₃) relative to the rhodium catalyst. A higher ligand-to-rhodium ratio favors the formation of the linear product.[2]
High Reaction Temperature Lower the reaction temperature. Higher temperatures can sometimes negatively impact the selectivity towards the n-isomer.
Low Carbon Monoxide Partial Pressure Increase the partial pressure of CO. Higher CO pressures can favor the formation of the linear aldehyde.[8]
Ligand Degradation Analyze the reaction mixture for signs of ligand degradation using techniques like ³¹P NMR. If degradation is confirmed, consider regenerating the catalyst or using a fresh batch.[8]
Issue 2: Low Propylene Conversion (Low Catalyst Activity)
Possible Cause Troubleshooting Steps
Low Catalyst Loading Increase the concentration of the rhodium catalyst in the reaction mixture.
Suboptimal Temperature or Pressure Ensure the reaction temperature and pressure are within the optimal range for your specific catalyst system (typically 90-110°C and 15-20 bar for Rh/TPP).[6]
Catalyst Deactivation Check for signs of deactivation (see FAQ 3). If deactivation is suspected, refer to the catalyst regeneration protocol or prepare a fresh catalyst.[8]
Presence of Impurities in Feedstock Purify the propylene and syngas feeds to remove potential catalyst poisons like dienes or sulfur compounds.[1]
Mass Transfer Limitations In a multiphase system, ensure adequate mixing to overcome mass transfer limitations between the gas and liquid phases.[3]
Issue 3: Formation of Byproducts (e.g., Propane, Higher Aldehydes)
Possible Cause Troubleshooting Steps
Excessive Hydrogenation (Propane Formation) This side reaction is often more favorable at higher temperatures. Lowering the reaction temperature can reduce the rate of hydrogenation.[8] Adjusting the H₂/CO ratio in the syngas may also be necessary.
Aldol Condensation This self-condensation of the this compound product can lead to higher molecular weight byproducts. This is more prevalent at higher temperatures and in the presence of basic impurities. Ensure the reactor and reagents are clean and consider operating at a lower temperature.[8]

Data Presentation

The following tables summarize the impact of catalyst and ligand concentration on the hydroformylation of propylene.

Table 1: Effect of Rhodium Concentration on Reaction Rate

Conditions: Propene hydroformylation with Rh/TPP catalyst in 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate solvent.

Rh Concentration (ppm)Ligand Mass Fraction (wt %)Temperature (°C)Pressure (bar)Effect on Reaction Rate
50 - 2500 - 1070 - 1151 - 15The reaction rate is dependent on temperature and pressure, while the Rh concentration did not have a significant impact within this range.[5]

Table 2: Effect of Ligand Concentration on n/iso Ratio

Conditions: Propene hydroformylation with Rh/TPP and Rh/CHDPP catalysts.

LigandLigand ConcentrationEffect on n/iso Ratio
Triphenylphosphine (TPP)Higher concentrationPromotes the formation of n-butyraldehyde, leading to a higher n/iso ratio.[2]
Cyclohexyl diphenylphosphine (B32561) (CHDPP)Higher concentrationPromotes the formation of isothis compound, leading to a lower n/iso ratio.[5]

Experimental Protocols

Protocol 1: Preparation of Hydridocarbonyltris(triphenylphosphine)rhodium(I) [RhH(CO)(PPh₃)₃] Catalyst

This protocol describes a common method for synthesizing the [RhH(CO)(PPh₃)₃] catalyst.

Materials:

Procedure:

  • In an inert atmosphere (e.g., under nitrogen or argon), prepare an ethanolic suspension of triphenylphosphine.[13]

  • To this suspension, add an ethanolic solution of rhodium(III) chloride hydrate. A large molar excess of triphenylphosphine is typically used.[13]

  • Add aqueous formaldehyde solution and an ethanolic solution of KOH to the mixture.[13]

  • Stir the reaction mixture at an elevated temperature. The yellow solid product, [RhH(CO)(PPh₃)₃], will precipitate.[12]

  • Cool the mixture, filter the solid product, wash with ethanol, and dry under vacuum.

Protocol 2: Lab-Scale Hydroformylation of Propylene

This protocol provides a general procedure for a batch hydroformylation reaction in a laboratory setting.

Equipment:

  • High-pressure autoclave (stirred tank reactor) equipped with a gas inlet, liquid sampling port, pressure gauge, and temperature controller.

  • Mass flow controllers for propylene, hydrogen, and carbon monoxide.

  • Solvent (e.g., toluene (B28343) or a high-boiling aldehyde product).

  • Catalyst ([RhH(CO)(PPh₃)₃]) and additional ligand (PPh₃).

Procedure:

  • Reactor Setup: Ensure the autoclave is clean, dry, and leak-proof.

  • Catalyst Loading: Under an inert atmosphere, charge the reactor with the solvent, the [RhH(CO)(PPh₃)₃] catalyst, and the desired amount of additional PPh₃ ligand. A typical rhodium concentration is around 250 ppm.[6]

  • Sealing and Purging: Seal the reactor and purge several times with nitrogen, followed by synthesis gas (syngas, a mixture of H₂ and CO) to remove any residual air.

  • Pressurization and Heating: Pressurize the reactor with syngas to the desired partial pressures of H₂ and CO (a common H₂/CO ratio is 1:1 to 1.2:1).[7] Heat the reactor to the target temperature (e.g., 90-110 °C).[6]

  • Reaction Initiation: Introduce propylene into the reactor to reach the desired total pressure (e.g., 15-20 bar).[6]

  • Reaction Monitoring: Maintain a constant pressure by feeding syngas and propylene as they are consumed. Monitor the reaction progress by taking liquid samples periodically through the sampling port for analysis.

  • Reaction Termination: After the desired reaction time or conversion is reached, stop the gas feeds, cool the reactor to room temperature, and carefully vent the excess pressure.

  • Product Recovery: Collect the liquid product from the reactor for analysis and purification.

Protocol 3: Product Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID).

  • Capillary column suitable for separating aldehydes (e.g., a wax-type column like HP-INNOWAX).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction product mixture in a suitable solvent (e.g., the reaction solvent or another appropriate organic solvent).

  • GC-FID Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 250-280 °C[14]

    • Carrier Gas: Helium or Nitrogen

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate the n- and iso-butyraldehyde from the solvent and any byproducts.

    • Flow Rates: Hydrogen (30-40 mL/min), Air (300-400 mL/min), and Makeup gas (25-30 mL/min) for the FID.[14]

  • Analysis: Inject the prepared sample into the GC. The retention times of n-butyraldehyde and iso-butyraldehyde will be different, allowing for their identification and quantification by comparing with known standards. The peak areas are proportional to the concentration of each isomer.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydroformylation Reaction cluster_analysis Product Analysis prep_cat Prepare RhH(CO)(PPh3)3 load_reactor Load Solvent, Catalyst, and Ligand into Autoclave prep_cat->load_reactor Load Catalyst purge Purge with N2 and Syngas load_reactor->purge heat_pressurize Heat and Pressurize with Syngas purge->heat_pressurize add_propylene Introduce Propylene heat_pressurize->add_propylene run_reaction Monitor Temperature, Pressure, and Sample add_propylene->run_reaction terminate Cool and Vent Reactor run_reaction->terminate gc_analysis Analyze Product Mixture by GC-FID terminate->gc_analysis Collect Product quantify Quantify n/iso Ratio, Conversion, and Yield gc_analysis->quantify

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Low_Yield start Low this compound Yield check_conversion Is Propylene Conversion Low? start->check_conversion check_selectivity Is n/iso Ratio Low? check_conversion->check_selectivity No low_conversion_causes Possible Causes: - Low Catalyst Loading - Suboptimal Temp/Pressure - Catalyst Deactivation - Impurities check_conversion->low_conversion_causes Yes low_selectivity_causes Possible Causes: - Insufficient Ligand - High Temperature - Low CO Pressure check_selectivity->low_selectivity_causes Yes increase_loading Increase Catalyst Loading low_conversion_causes->increase_loading optimize_conditions Optimize T & P low_conversion_causes->optimize_conditions check_deactivation Check for Deactivation low_conversion_causes->check_deactivation purify_feed Purify Feedstock low_conversion_causes->purify_feed increase_ligand Increase Ligand/Rh Ratio lower_temp Lower Temperature increase_co Increase CO Pressure

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Purification of Polyvinyl Butyral (PVB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polyvinyl butyral (PVB) from unreacted butyraldehyde and other synthesis impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude Polyvinyl Butyral (PVB) synthesized via the acetalization of polyvinyl alcohol (PVA) with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Yellowing of final PVB product - Residual surfactant (e.g., sodium dodecyl sulfonate - SDS).[1] - High processing temperatures during drying.- Increase the number of washing cycles with deionized water.[1] - Optimize washing temperature and stirring time.[1] - Use a lower drying temperature for a longer duration under vacuum.
Incomplete removal of this compound odor - Insufficient washing. - Trapped this compound within agglomerated PVB particles.- Increase the number of washing steps. - Ensure efficient stirring during washing to break up particle agglomerates. - Consider a final wash with a low-boiling point alcohol like ethanol (B145695), followed by thorough drying.
Cloudy or hazy appearance of purified PVB - Presence of unreacted PVA. - Residual inorganic salts from the catalyst neutralization step.- Ensure the initial acetalization reaction has gone to completion. - Thoroughly wash the PVB precipitate with deionized water after neutralization until the washings are neutral (pH 7).
Low yield of purified PVB - Dissolution of low molecular weight PVB fractions during washing. - Mechanical loss during filtration and transfer.- Optimize the washing solvent and temperature to minimize dissolution of the desired PVB. - Use appropriately sized filters and careful handling to minimize mechanical losses.
Agglomeration of PVB particles - Inadequate dispersion during precipitation and washing. - Insufficient amount of surfactant used during synthesis.[1]- Increase stirring speed during washing steps. - If synthesizing the PVB, ensure the optimal concentration of a suitable surfactant is used.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in crude polyvinyl butyral after synthesis?

A1: The primary impurities in crude PVB after synthesis are typically unreacted this compound, the acid catalyst (e.g., hydrochloric acid), and surfactants (e.g., sodium dodecyl sulfonate) used to control particle size and prevent agglomeration.[1] Residual unreacted polyvinyl alcohol (PVA) may also be present.

Q2: What is the general procedure for purifying crude PVB in a laboratory setting?

A2: The general purification process involves:

  • Neutralization: After the reaction is complete, a base such as sodium hydroxide (B78521) is added to neutralize the acid catalyst.[2]

  • Washing: The precipitated PVB is then thoroughly washed, typically with deionized water, to remove the neutralized catalyst, unreacted this compound, and other water-soluble impurities.[1][2]

  • Filtration: The purified PVB is separated from the wash liquor by filtration.

  • Drying: The final product is dried, often under vacuum, to remove residual water and any remaining volatile impurities.[2]

Q3: How can I determine the purity of my PVB sample?

A3: The purity of PVB can be assessed using several analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the presence of the characteristic functional groups of PVB and the absence of significant impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the degree of acetalization.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer and to quantify volatile impurities or residual plasticizers.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), which can be indicative of purity and the degree of acetalization.

Q4: What is the importance of the washing step in PVB purification?

A4: The washing step is critical for removing impurities that can affect the final properties of the PVB, such as its color, clarity, and thermal stability. The number of washes, washing temperature, and stirring time are key factors influencing the effectiveness of the purification process.[1] Insufficient washing can lead to a yellowed and impure final product.[1]

Q5: Can organic solvents be used for washing PVB?

A5: While water is the most common solvent for washing crude PVB, organic solvents like ethanol can be used in certain cases. For example, a final rinse with ethanol may help in removing residual organic impurities and can aid in the drying process due to its lower boiling point. However, care must be taken as PVB can be soluble in some alcohols.

Experimental Protocols

Protocol 1: Aqueous Washing and Neutralization of Crude PVB

This protocol describes a standard laboratory procedure for the purification of crude PVB powder synthesized via the precipitation method.

Materials:

  • Crude PVB powder

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH indicator paper or a calibrated pH meter

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • Neutralization:

    • Suspend the crude PVB powder in deionized water in a beaker at a solid-to-liquid ratio of approximately 1:10 (w/v).

    • While stirring, slowly add 1 M NaOH solution dropwise until the pH of the suspension reaches 7.0 ± 0.5. Monitor the pH using pH paper or a pH meter.

    • Continue stirring for an additional 15-20 minutes to ensure complete neutralization.

  • Washing:

    • Allow the PVB to settle and decant the supernatant.

    • Resuspend the PVB in fresh deionized water at the same solid-to-liquid ratio.

    • Stir the suspension vigorously for at least 30 minutes. The washing temperature can be maintained at room temperature or slightly elevated (e.g., 40-50°C) to improve purification efficiency.[1]

    • Repeat the settling, decanting, and resuspension steps for a minimum of 3-5 cycles, or until the pH of the wash water is neutral.

  • Filtration:

    • After the final wash, filter the PVB suspension using a Buchner funnel and filter paper under vacuum to remove the bulk of the water.

  • Drying:

    • Transfer the filtered PVB cake to a clean, dry container.

    • Dry the PVB in a vacuum oven at 50-60°C until a constant weight is achieved. This may take several hours to overnight.

Data Presentation

Table 1: Influence of Washing Parameters on PVB Purity
ParameterCondition 1Condition 2Condition 3Expected Outcome on Purity
Number of Washes 24 6Increasing the number of washes generally leads to higher purity by more effective removal of soluble impurities.[1]
Washing Temperature 25°C40°C 60°CModerate heating can enhance the removal of impurities; however, excessively high temperatures may lead to partial dissolution of PVB.[1]
Stirring Time per Wash 15 min30 min 60 minLonger stirring times improve the contact between the solvent and the PVB particles, aiding in the diffusion of impurities out of the polymer matrix.[1]

Bolded values represent a suggested starting point for optimization.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_product Final Product CrudePVB Crude PVB Slurry (PVB, this compound, Acid, Surfactant) Neutralization Neutralization (add NaOH to pH 7) CrudePVB->Neutralization Washing Aqueous Washing (3-5 cycles with DI water) Neutralization->Washing Filtration Filtration Washing->Filtration Drying Drying (Vacuum Oven, 50-60°C) Filtration->Drying PurePVB Purified PVB Powder Drying->PurePVB

Caption: Experimental workflow for the purification of Polyvinyl Butyral.

TroubleshootingLogic Start Problem: Yellow PVB Product Cause1 Potential Cause: Residual Surfactant? Start->Cause1 Cause2 Potential Cause: High Drying Temperature? Start->Cause2 Solution1 Solution: Increase Number of Washes and/or Optimize Wash Temp. Cause1->Solution1 Yes Solution2 Solution: Lower Drying Temperature (e.g., 50-60°C under vacuum) Cause2->Solution2 Yes

Caption: Troubleshooting logic for a yellow Polyvinyl Butyral product.

References

Suppressing side reactions in butyraldehyde aldolization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the aldolization of butyraldehyde. Our goal is to help you suppress side reactions and optimize your experimental outcomes.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Low yield of the desired β-hydroxy aldehyde (aldol addition product) and high yield of the α,β-unsaturated aldehyde (condensation product, e.g., 2-ethyl-2-hexenal).

  • Possible Cause: The reaction conditions (e.g., high temperature, strong catalyst) are favoring the dehydration of the initial aldol (B89426) addition product. The dehydration of the aldol occurs readily because the double bond formed is conjugated with the carbonyl group.[1]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Dehydration is often promoted by heat.[2][3] Running the reaction at a lower temperature can help isolate the initial β-hydroxy aldehyde. Temperatures below 200°C are generally preferred for better selectivity.[4]

    • Use a Milder Catalyst: Strong acids or bases can aggressively promote dehydration. Consider using a weaker base (e.g., weak anion-exchange resin) or a catalyst system known for higher selectivity towards the aldol addition product.[5]

    • Reduce Reaction Time: Monitor the reaction closely and stop it once the desired aldol addition product has formed, before significant dehydration occurs.

Issue 2: Significant formation of self-condensation products in a crossed-aldol reaction.

  • Possible Cause: Both carbonyl partners are enolizable and have similar reactivity, leading to a mixture of all four possible products (two self-condensation and two crossed products). The self-condensation of this compound is a common competing reaction.[5]

  • Troubleshooting Steps:

    • Use a Non-Enolizable Partner: Whenever possible, use a carbonyl compound that lacks alpha-hydrogens (e.g., formaldehyde (B43269), benzaldehyde) as one of the reactants.[6] This partner can only act as the electrophile, preventing self-condensation. The cross-aldol condensation of this compound with formaldehyde is a common industrial process.[6]

    • Control Reactant Ratios: Increasing the molar ratio of the non-enolizable partner (like formaldehyde) to this compound can favor the cross-aldol reaction and suppress this compound self-condensation.[5]

    • Directed Aldol Reaction: Pre-form the enolate of this compound using a strong, non-nucleophilic base (like LDA) at low temperature before adding the second aldehyde. This ensures that one partner acts exclusively as the nucleophile.[3][7]

Issue 3: Presence of unexpected byproducts such as esters (n-butyl butyrate), carboxylic acids (n-butyric acid), or higher-order condensation products.

  • Possible Cause: These side reactions can be catalyzed by certain conditions. For instance, the Tishchenko reaction, which can be accelerated by increased catalyst dosage or excessively high temperatures, can produce esters.[8] The presence of acid and base sites on the catalyst can also lead to a complex product mixture.[9]

  • Troubleshooting Steps:

    • Optimize Catalyst Loading: An excessive amount of catalyst can accelerate side reactions.[8] Perform a catalyst loading study to find the optimal concentration that maximizes the yield of the desired product while minimizing byproducts.

    • Control Temperature: Excessively high temperatures can promote side reactions like the Tishchenko reaction.[8] Maintain the reaction temperature within the optimal range for your specific catalyst and system.

    • Analyze Catalyst Properties: The acid-base properties of your catalyst play a dominant role in its performance and the types of byproducts formed.[9][10] Consider catalysts with well-defined active sites to improve selectivity.

Issue 4: Rapid catalyst deactivation.

  • Possible Cause: Catalyst deactivation can occur due to poisoning by byproducts like butanoic acid or the deposition of carbonaceous species ("coke") on the catalyst surface.[9] Water produced during the condensation reaction can also deactivate certain catalysts.[2]

  • Troubleshooting Steps:

    • Select a Stable Catalyst: Use catalysts known for their stability under the reaction conditions. For example, SiO2 has shown stable activity due to a lower accumulation of carbonaceous species compared to Al2O3.[5] Ag-modified TiO2 has also demonstrated stable performance.[5]

    • Implement Regeneration Procedures: If using a heterogeneous catalyst, investigate established regeneration protocols, which may involve calcination to burn off coke deposits.

    • Use a Co-feed: In vapor-phase reactions, co-feeding hydrogen can help inhibit the formation of carbon on the catalyst surface.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the self-aldolization of this compound? A1: The main side reaction is the dehydration of the initial aldol addition product (2-ethyl-3-hydroxyhexanal) to form the α,β-unsaturated aldehyde, 2-ethyl-2-hexenal (B1232207).[11][12] Other significant side reactions can include acetalization, where this compound reacts with alcohol species, and the Tishchenko reaction, which forms esters like n-butyl butyrate.[5][8][13] Further condensation can also lead to trimeric products.[14]

Q2: How can I suppress the acetalization of this compound? A2: Acetalization can be effectively minimized by using water as the reaction solvent.[5] The presence of water shifts the equilibrium away from acetal (B89532) formation.

Q3: What is the influence of the catalyst's acid-base properties on the reaction? A3: The acid-base properties of the catalyst are critical. Basic catalysts are generally used to deprotonate the α-carbon of this compound, forming the nucleophilic enolate ion that initiates the reaction.[1][11] Acid catalysts protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by an enol.[6] Catalysts with both acid and base sites can be effective but may also promote side reactions.[9] The strength of the basic or acidic sites influences both activity and selectivity; for example, catalysts with moderate to strong acid sites can be active but may deactivate quickly.[5]

Q4: How does temperature generally affect this compound aldolization? A4: Increasing the reaction temperature generally increases the conversion rate of this compound.[2][8] However, higher temperatures strongly favor the dehydration of the initial aldol product to the more stable conjugated enal.[3] Excessively high temperatures (e.g., above 200-220°C) can also increase the rate of side reactions and lead to decreased selectivity and catalyst coking.[2][5][8]

Q5: What is the role of the solvent in this reaction? A5: The solvent can significantly impact the reaction. Using water as a solvent can minimize acetalization.[5] In biphasic systems (e.g., organic/aqueous NaOH), a co-solvent like methanol (B129727) can increase the reaction rate.[15] For certain heterogeneous catalysts, solvent-free conditions can also be effective.[16]

Q6: Can using formaldehyde as a co-reactant help suppress this compound self-condensation? A6: Yes. In a cross-aldol reaction, the presence of formaldehyde, which cannot enolize, provides a highly reactive electrophile. This can effectively compete with this compound for reaction with the this compound enolate, thereby suppressing the self-condensation side reaction.[5] Increasing the formaldehyde-to-butyraldehyde ratio enhances the yield of the cross-aldol product.[5]

Data Presentation

Table 1: Effect of Catalyst Type on this compound Self-Condensation

Catalyst TypeSupport/MatrixTypical Temperature (°C)This compound Conversion (%)Selectivity to 2-ethyl-2-hexenal (%)Key Observations
Solid Acidγ-Al2O3180Up to 93.8Up to 88.6Ce-modification improves performance and reusability.[9][10]
Solid AcidSiO2220-300Low but stable-Shows stable activity due to less coke formation.[5]
Solid BaseMgO-Al2O3< 200HighGoodHigh surface area solid solutions are effective for liquid-phase reactions.[4]
Solid BaseAg-modified TiO222072.172.2Ag modification stabilizes catalytic activity in H2 flow.[5]
Anion-Exchange ResinWeakly Basic Resin50-70--Used for cross-aldol with formaldehyde; minimizes self-condensation.[5]

Table 2: Influence of Reaction Parameters on Ce-Al₂O₃ Catalyzed Self-Condensation

ParameterCondition RangeEffect on ConversionEffect on SelectivityOptimal Condition Found
Reaction Temperature 140 - 200 °CIncreases with temperatureIncreases then decreases180 °C[8]
Catalyst Dosage 1 - 5 wt%Increases with dosageIncreases then decreases3 wt%[8]
Reaction Time 2 - 10 hIncreases with timeStable up to 8h, then decreases4 - 8 h[8]

Experimental Protocols

Protocol 1: General Procedure for Liquid-Phase Self-Condensation of this compound using a Heterogeneous Catalyst (e.g., Ce-Al₂O₃)

  • Catalyst Preparation/Activation:

    • Prepare or obtain the Ce-Al₂O₃ catalyst.

    • Activate the catalyst by calcining at a specified temperature (e.g., 550°C) for several hours under a flow of air or inert gas, as per literature recommendations.[9]

  • Reactor Setup:

    • Assemble a batch reactor (e.g., a three-neck round-bottom flask) equipped with a magnetic stirrer, a reflux condenser, a thermometer, and an inert gas (N₂ or Ar) inlet.

  • Reaction Execution:

    • Charge the reactor with the desired amount of n-butyraldehyde.

    • Add the activated catalyst to the reactor. A typical catalyst loading might be around 3% by weight relative to the aldehyde.[8]

    • Begin vigorous stirring to ensure the catalyst is well-suspended.

    • Heat the reaction mixture to the target temperature (e.g., 180°C) using an oil bath.[8]

    • Maintain the reaction at this temperature for the desired duration (e.g., 4-8 hours), taking periodic samples for analysis.[8]

  • Work-up and Analysis:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.

    • Analyze the liquid product mixture using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of n-butyraldehyde and the selectivity towards 2-ethyl-2-hexenal and other byproducts.[9]

Visualizations

Butyraldehyde_Aldolization_Pathways This compound This compound Enolate This compound Enolate (Nucleophile) This compound->Enolate Base Catalyst Aldol_Addition Aldol Addition Product (2-Ethyl-3-hydroxyhexanal) This compound->Aldol_Addition Main Reaction Tishchenko_Product Tishchenko Product (n-Butyl butyrate) This compound->Tishchenko_Product Side Reaction (Tishchenko) Acetal_Product Acetal Product This compound->Acetal_Product Side Reaction (Acetalization) Enolate->Aldol_Addition Main Reaction Dehydration_Product Condensation Product (2-ethyl-2-hexenal) Aldol_Addition->Dehydration_Product Dehydration (-H₂O) (Heat, Acid/Base) Aldol_Addition->Tishchenko_Product Side Reaction (Tishchenko) Alcohol Alcohol (e.g., Butanol) Alcohol->Acetal_Product Side Reaction (Acetalization)

Caption: Reaction pathways in this compound aldolization.

Troubleshooting_Workflow Start Problem: Low Yield of Desired Product Check_Condensation High level of condensation product? Start->Check_Condensation Check_Byproducts High level of other byproducts? Check_Condensation->Check_Byproducts No Sol_Temp Solution: 1. Lower Temperature 2. Use Milder Catalyst Check_Condensation->Sol_Temp Yes Check_Conversion Low this compound conversion? Check_Byproducts->Check_Conversion No Sol_Params Solution: 1. Optimize Catalyst Loading 2. Check Temperature Check_Byproducts->Sol_Params Yes Sol_Activity Solution: 1. Check Catalyst Activity 2. Increase Temp/Time Check_Conversion->Sol_Activity Yes

Caption: Troubleshooting workflow for low product yield.

Experimental_Workflow Step1 1. Catalyst Activation (e.g., Calcination) Step2 2. Reactor Setup (Flask, Condenser, Stirrer) Step1->Step2 Step3 3. Charge Reactants (this compound & Catalyst) Step2->Step3 Step4 4. Run Reaction (Heat to Target Temp, Stir) Step3->Step4 Step5 5. Monitor Progress (Periodic Sampling) Step4->Step5 Step6 6. Cooldown & Work-up (Filter Catalyst) Step4->Step6 Step5->Step4 Step7 7. Product Analysis (GC, GC-MS) Step6->Step7

Caption: General experimental workflow for aldolization.

References

Technical Support Center: Enhancing Long-Term Stability of Catalysts for Butyraldehyde Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic hydrogenation of butyraldehyde. Our goal is to help you improve the long-term stability and performance of your catalysts.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Rapid Catalyst Deactivation Sintering: High reaction temperatures can cause metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area.[1][2][3]- Optimize the reaction temperature; avoid exceeding the thermal stability limit of your catalyst.[4] - Select a support material with strong metal-support interactions to inhibit particle migration. - Consider using a catalyst with a core-shell structure or other advanced architectures to prevent sintering.
Poisoning: Impurities in the this compound feed or hydrogen stream can irreversibly bind to active sites. Common poisons include sulfur compounds, halides, and sometimes even byproducts of the reaction itself.[5][6][7]- Purify the this compound feed to remove impurities like butyric acid, which can form inactive species such as zinc(II)-butyrate on Cu-Zn catalysts.[8] - Ensure high-purity hydrogen is used. - If CO is a suspected poison (e.g., from decarbonylation), consider adding a second metal (like Sn to Pt) to inhibit CO formation.[5]
Fouling/Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites and pores.[3][9] This is more common at higher reaction temperatures.- Lower the reaction temperature or hydrogen pressure to reduce the rate of coke formation. - Periodically regenerate the catalyst by controlled oxidation (burn-off) of the carbon deposits.[9]
Low Selectivity to Butanol Side Reactions: The catalyst may be promoting undesirable side reactions, such as the formation of ethers (e.g., n-butyl ether) or esters (e.g., n-butyl butyrate).[10][11]- For nickel catalysts where ether formation can be an issue, ensure the catalyst support is not acidic.[11] - For copper-zinc oxide catalysts that can produce esters, consider adding a selectivity enhancer like sodium, potassium, or nickel.[10] - Optimize reaction conditions (temperature, pressure, residence time) to favor the desired hydrogenation pathway.[4]
Over-hydrogenation: In some cases, further hydrogenation to byproducts can occur.- Reduce the residence time of the reactants in the catalyst bed. - Operate at a lower hydrogen pressure.
Poor Reproducibility of Results Inconsistent Catalyst Preparation: Minor variations in synthesis parameters can significantly impact catalyst structure and performance.[8]- Follow a standardized and well-documented catalyst preparation protocol. Key parameters to control include precipitation pH, aging time, calcination temperature, and reduction conditions.[8] - For co-precipitation methods, ensure rapid precipitation and short aging times for better performance.[8]
Variable Feedstock Quality: The purity of this compound can vary between batches.- Analyze the purity of each new batch of this compound before use.
Incomplete Catalyst Activation: The catalyst may not be fully reduced before the reaction, leading to lower activity.- Ensure the catalyst is fully activated under a hydrogen stream at the appropriate temperature before introducing the this compound feed.[4][12]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for this compound hydrogenation, and what are their typical lifespans?

A1: Commonly used catalysts include copper-based systems like copper-zinc oxide and copper aluminate spinel, as well as nickel-based catalysts such as Raney Ni.[8][10][11] Platinum- and palladium-based catalysts are also used, sometimes with promoters like tin to improve stability.[5] The lifespan of a hydrogenation catalyst can range from a few hundred hours to several months of continuous operation, depending on the catalyst type, operating conditions, and feedstock purity.[9] For example, the total life of a hydrogenation catalyst is generally 3-5 years, but this can be extended to 7-8 years with light, impurity-free raw materials and reasonable operating conditions.[9]

Q2: My copper-zinc oxide catalyst is deactivating quickly. What is the likely cause?

A2: A common cause of deactivation in copper-zinc oxide catalysts is the formation of inactive zinc(II)-butyrate species. This is often induced by the presence of butyric acid impurities in the this compound feed, which strongly adsorb onto the zinc sites.[8]

Q3: How can I regenerate a deactivated catalyst?

A3: Catalyst regeneration methods depend on the cause of deactivation. For deactivation due to carbon deposition (coking), a common method is to burn off the carbon in a controlled manner with an oxygen-containing gas.[9] For some types of poisoning, a solvent wash or treatment with hydrogen at elevated temperatures may help restore some activity.[2][7] However, deactivation due to sintering or metal leaching is generally irreversible.

Q4: What is the effect of reaction temperature on catalyst stability?

A4: Higher temperatures can increase the reaction rate but often at the cost of reduced catalyst stability. Elevated temperatures can lead to thermal degradation, such as sintering of the active metal particles, which is a primary cause of irreversible deactivation.[3][6] It is crucial to operate within the optimal temperature range for your specific catalyst to balance activity and longevity.

Q5: Can the catalyst support material affect long-term stability?

A5: Yes, the support material plays a critical role. A good support should have high thermal stability and strong interactions with the active metal particles to prevent sintering. For example, using neutral polymer supports like polyamide for Raney Ni catalysts can reduce side reactions caused by the acidity of conventional supports like alumina.[11]

Catalyst Performance Data

The following tables summarize quantitative data on the performance of various catalysts for this compound hydrogenation under different conditions.

Table 1: Performance of Different Catalysts in this compound Hydrogenation

CatalystTemperature (°C)Pressure (MPa)This compound Conversion (%)Butanol Selectivity (%)Reference
Raney Ni/Polyamide100-1404.0>99.9>99.5 (low n-butyl ether)[11]
Cu-Zn oxide130Not specified~95 (initial)Not specified[8]
Cu-Al spinel130Not specified~90 (initial)Not specified[8]
npTiCu125Atmospheric~12 (rate in μmol g⁻¹ s⁻¹)Not specified[13]

Table 2: Long-Term Stability Test of Raney Ni/PA Catalyst

Time on Stream (h)Temperature (°C)Pressure (MPa)n-butyl ether content (wt. %)
0-201004.0~0.01
20-401104.0~0.05
40-601204.0~0.1
60-801404.0~0.5
Reference[11]

Experimental Protocols

1. Catalyst Preparation: Co-precipitation of Copper-Zinc Oxide

This protocol describes a general method for synthesizing a copper-zinc oxide catalyst.

  • Materials: Copper nitrate (B79036), zinc nitrate, sodium carbonate, deionized water.

  • Procedure:

    • Prepare aqueous solutions of copper nitrate and zinc nitrate at the desired molar ratio.

    • Prepare an aqueous solution of sodium carbonate.

    • Simultaneously add the metal nitrate solution and the sodium carbonate solution dropwise to a vessel containing deionized water at a constant pH (typically between 7 and 9) and temperature, under vigorous stirring.[8]

    • Age the resulting precipitate for a short period (fast precipitation and short aging are beneficial).[8]

    • Filter the precipitate and wash thoroughly with deionized water to remove residual ions.

    • Dry the filter cake overnight at 100-120°C.

    • Calcine the dried powder in air at a specified temperature (e.g., 300-500°C) for several hours to obtain the mixed oxide.

2. Catalyst Activation (Reduction)

  • Procedure:

    • Load the calcined catalyst into the reactor.

    • Heat the catalyst to the reduction temperature (e.g., 200-300°C) under a flow of inert gas (e.g., nitrogen).

    • Introduce a dilute stream of hydrogen (e.g., 1-5% H₂ in N₂) to reduce the metal oxides to their active metallic form.[4][10]

    • Hold at the reduction temperature until the reduction is complete, as indicated by the cessation of water formation.

3. This compound Hydrogenation Reaction

  • Procedure:

    • After in-situ activation, cool the catalyst to the desired reaction temperature under an inert gas or hydrogen flow.

    • Introduce the this compound feed (liquid or vapor phase) into the reactor along with a hydrogen stream at the desired pressure.

    • Maintain a constant temperature and pressure throughout the experiment.

    • Collect the product stream at regular intervals.

    • Analyze the products using gas chromatography (GC) or other suitable analytical techniques to determine conversion and selectivity.

Visualizations

CatalystDeactivationPathways cluster_sintering Thermal Degradation (Sintering) cluster_poisoning Chemical Deactivation (Poisoning) cluster_fouling Mechanical Deactivation (Fouling) s1 High Temperature s2 Increased Atom Mobility s1->s2 s3 Particle Migration & Agglomeration s2->s3 s4 Loss of Active Surface Area s3->s4 Deactivation Reduced Catalyst Activity & Stability s4->Deactivation p1 Feed Impurities (e.g., Butyric Acid, Sulfur) p2 Strong Adsorption on Active Sites p1->p2 p3 Formation of Inactive Species (e.g., Zinc Butyrate) p2->p3 p4 Blockage of Active Sites p3->p4 p4->Deactivation f1 Side Reactions / High Temperature f2 Formation of Carbonaceous Deposits (Coke) f1->f2 f3 Physical Blockage of Pores & Active Sites f2->f3 f3->Deactivation

Caption: Common pathways leading to catalyst deactivation in this compound hydrogenation.

TroubleshootingWorkflow cluster_rapid Rapid Deactivation cluster_gradual Gradual Deactivation cluster_selectivity Poor Selectivity start Low Catalyst Performance Observed q1 Is deactivation rapid or gradual? start->q1 q2 Is selectivity the main issue? start->q2 a1 Check for Feed Impurities (Poisoning) q1->a1 Rapid b1 Analyze for Carbon Buildup (Fouling) q1->b1 Gradual a2 Verify Reaction Temperature (Sintering) a1->a2 end Implement Corrective Actions a2->end b2 Consider Slow Sintering b1->b2 b2->end c1 Optimize T & P to reduce side reactions q2->c1 Yes q2->end No, activity is the issue c2 Check catalyst support acidity c1->c2 c3 Consider adding selectivity enhancers c2->c3 c3->end

Caption: A logical workflow for troubleshooting common catalyst performance issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Butyraldehyde Quantification: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of butyraldehyde, a key volatile organic compound, is critical in various applications, from monitoring food quality and environmental samples to identifying impurities in pharmaceutical products. This guide provides an objective comparison of two prominent analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable technique for your specific analytical needs.

Principle of Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[1] The separated compounds are then detected and identified by a mass spectrometer. Given this compound's volatile nature, GC-MS is an inherently suitable method for its analysis.[1] To enhance sensitivity and chromatographic performance, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is commonly employed.[2]

High-Performance Liquid Chromatography (HPLC), on the other hand, separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. Since this compound lacks a strong chromophore for UV detection, derivatization is essential. The most common derivatizing agent for HPLC analysis of aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable, UV-active hydrazone.[3]

Quantitative Performance Comparison

The choice between GC-MS and HPLC for this compound quantification often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. The following tables summarize key quantitative performance parameters for both techniques, compiled from various studies on this compound and other structurally similar aldehydes.

Table 1: GC-MS Performance Data for Aldehyde Quantification (PFBHA Derivatization)

ParameterReported ValueComments
Limit of Detection (LOD) ~10 pg[4]For a range of carbonyls, including this compound, using GC-ECD.
0.008 - 0.03 µg/LFor glutaraldehyde (B144438), a related dialdehyde.[5]
Limit of Quantification (LOQ) 0.03 - 0.09 µg/LFor glutaraldehyde.[5]
Linearity (R²) > 0.99[2][4]Typically observed over a wide concentration range (e.g., 0.2 to 500 µg/L for 3-methyl-butyraldehyde).[2]
Accuracy (Recovery) 88% - 107%[2]For various aldehydes in beer samples.
90% - 107%[5]For glutaraldehyde in water matrices.
Precision (%RSD) 1.0% - 15.7%[2]For various aldehydes in beer samples.
< 14%[5]For glutaraldehyde in water matrices.

Table 2: HPLC Performance Data for Aldehyde Quantification (DNPH Derivatization)

ParameterReported ValueComments
Limit of Detection (LOD) 4.3 - 21.0 µg/LDepending on the specific aldehyde.
Limit of Quantification (LOQ) 0.0052 µg/mLFor iso-valeraldehyde, a structural isomer of a this compound isomer.[6]
Linearity (R²) > 0.99Generally excellent for DNPH derivatives.
Accuracy (Recovery) Typically 80-120%General expected range for validated HPLC methods.
Precision (%RSD) < 1% (repeatability)For a range of DNPH-derivatized aldehydes.[6]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantification of this compound using GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Pharmaceutical Matrix, Biological Fluid) Derivatization Derivatization with PFBHA Sample->Derivatization Extraction Liquid-Liquid or Solid Phase Extraction Derivatization->Extraction GC_Inlet Injection into GC Extraction->GC_Inlet GC_Column Separation on Capillary Column GC_Inlet->GC_Column MS_Detector Detection by Mass Spectrometer GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

GC-MS workflow for this compound analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Aqueous Sample, Air Sample Extract) Derivatization Derivatization with DNPH Sample->Derivatization SPE_Cleanup Solid Phase Extraction (SPE) Cleanup Derivatization->SPE_Cleanup HPLC_Injection Injection into HPLC SPE_Cleanup->HPLC_Injection HPLC_Column Separation on C18 Column HPLC_Injection->HPLC_Column UV_Detector Detection by UV Detector (360 nm) HPLC_Column->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

HPLC workflow for this compound analysis.

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of this compound using GC-MS and HPLC. These protocols are based on established methods and can be adapted for specific sample matrices.

GC-MS Protocol with PFBHA Derivatization

This protocol is adapted from methods for the analysis of volatile aldehydes in various matrices.[2][4]

1. Sample Preparation and Derivatization:

  • Aqueous Samples: To 1 mL of the aqueous sample in a headspace vial, add an appropriate internal standard (e.g., deuterated this compound). Add 100 µL of a 1 mg/mL PFBHA solution in water. Adjust the pH to approximately 3 with hydrochloric acid.

  • Solid Samples: For solid samples, an extraction step with a suitable solvent (e.g., methanol) may be necessary before derivatization.

  • Reaction: Seal the vial and incubate at 60°C for 60 minutes to ensure complete derivatization.

2. Extraction:

  • After cooling to room temperature, perform a liquid-liquid extraction with a small volume of a non-polar solvent like hexane (B92381) or ethyl acetate.

  • Alternatively, for cleaner samples, headspace solid-phase microextraction (SPME) can be used.[2]

3. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • Inlet: Splitless mode at 250°C.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for the this compound-PFBHA derivative.

HPLC Protocol with DNPH Derivatization (based on EPA Method 8315A)

This protocol is a generalized version of the EPA method for the analysis of carbonyl compounds.[7]

1. Sample Preparation and Derivatization:

  • Sample Collection: For air samples, draw a known volume of air through a silica (B1680970) gel cartridge coated with DNPH. For liquid samples, add a known volume to a solution of DNPH in acetonitrile (B52724), acidified with a strong acid like perchloric acid or phosphoric acid.

  • Reaction: Allow the derivatization reaction to proceed at room temperature or with gentle heating (e.g., 40°C) for at least one hour.

2. Sample Cleanup:

  • Elute the DNPH derivatives from the cartridge with acetonitrile.

  • For liquid samples, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to remove interferences.

3. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II LC or equivalent.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting composition of 60:40 (acetonitrile:water) with a gradient to increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector: UV detector set to 360 nm.

  • Injection Volume: 20 µL.

Conclusion

Both GC-MS and HPLC are robust and reliable techniques for the quantification of this compound. The choice between the two methods should be guided by the specific analytical requirements of the study.

  • GC-MS with PFBHA derivatization is highly sensitive and specific, making it an excellent choice for trace-level analysis of this compound in complex matrices, particularly when dealing with volatile and semi-volatile compounds. The use of mass spectrometry provides definitive identification of the analyte.

  • HPLC with DNPH derivatization is a widely adopted and validated method, particularly for environmental and industrial hygiene applications. It is well-suited for a broader range of carbonyl compounds and can be more cost-effective if a mass spectrometer is not required. However, potential co-elution with other carbonyls, such as isothis compound, needs to be considered and addressed through chromatographic optimization.[7]

For drug development and research applications where high sensitivity and specificity are paramount, GC-MS is often the preferred method for volatile impurities like this compound. For routine monitoring in less complex matrices, HPLC-UV can provide accurate and precise results.

References

A Comparative Guide to FTIR Spectroscopy for Identifying Butyraldehyde Decomposition Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the decomposition of substances like butyraldehyde is crucial for ensuring product stability, safety, and efficacy. This guide provides an objective comparison of Fourier-Transform Infrared (FTIR) spectroscopy with alternative analytical techniques for the identification of this compound decomposition products, supported by experimental data and detailed protocols.

Introduction to this compound Decomposition Analysis

This compound, a volatile organic compound, is susceptible to degradation through various pathways, including thermal decomposition, oxidation, and photodegradation. The resulting decomposition products can alter the chemical properties and safety profile of a product. Therefore, accurate and reliable analytical methods are essential for their identification and quantification. FTIR spectroscopy has emerged as a valuable tool for this purpose, offering rapid and non-destructive analysis. This guide will compare the performance of FTIR with other common analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Photoionization Mass Spectrometry (PIMS).

FTIR Spectroscopy for this compound Decomposition Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing a unique "fingerprint" based on the vibrational frequencies of its molecular bonds. This technique is particularly adept at identifying functional groups present in the decomposition products.

The thermal decomposition of this compound, when studied using matrix-isolation FTIR, reveals a complex mixture of products. The primary decomposition pathways at high temperatures (1300–1600 K) include radical and molecular channels, leading to the formation of smaller volatile compounds.

Key FTIR Spectral Features of this compound and Its Decomposition Products:
Compound/Functional GroupCharacteristic FTIR Absorption Bands (cm⁻¹)
This compound (reactant) ~1740-1720 (C=O stretch), 2975-2845 (Alkyl C-H stretch), 2880-2650 (Aldehyde C-H stretch)[1][2][3]
Carbon Monoxide (CO)~2143
Ethene (C₂H₄)~949
Acetylene (C₂H₂)~729
Water (H₂O)Broad band ~3200-3600 (O-H stretch)
Ketene (CH₂=C=O)~2140
Ethylketene~2135 and 2130

Comparison with Alternative Analytical Techniques

While FTIR spectroscopy is a powerful tool, a comprehensive analysis often benefits from the complementary information provided by other techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates volatile compounds in a gas chromatograph and then identifies them based on their mass-to-charge ratio using a mass spectrometer. It is a highly sensitive and selective technique for identifying and quantifying individual components in a complex mixture.

Photoionization Mass Spectrometry (PIMS)

PIMS is a soft ionization technique that uses high-energy photons to ionize molecules without significant fragmentation. This makes it particularly useful for identifying molecular ions and distinguishing between isomers that might be challenging to resolve with other mass spectrometry techniques.

Performance Comparison:
ParameterFTIR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)Photoionization Mass Spectrometry (PIMS)
Principle Vibrational spectroscopy (absorption of IR radiation)Chromatographic separation followed by mass analysisSoft ionization using photons followed by mass analysis
Selectivity Good for functional groups, can have overlapping peaks for similar molecules.[4]Excellent for separating and identifying individual compounds, even isomers.[5]Excellent for isomeric selectivity due to tunable photon energy.[6]
Sensitivity Generally lower than MS techniques; LODs can be in the mg/mL to µg/mL range.[7]High sensitivity, with Limits of Detection (LODs) often in the low µg/L to ng/L range.[5]High sensitivity, with cross-sections for photoionization being 20-70 times smaller than for electron impact ionization.[8]
Speed Rapid, real-time analysis is possible.Slower due to chromatographic separation times.Rapid analysis.
Sample Type Gases, liquids, and solids. Non-destructive.[9]Volatile and semi-volatile compounds. Destructive.[10][11]Gaseous samples.
Quantitative Analysis Possible with calibration, but can be challenging for complex mixtures.Excellent quantitative capabilities with the use of internal standards.[12]Quantitative analysis is possible.
Key Advantage Non-destructive, real-time monitoring of functional group changes.High separation efficiency and sensitivity for complex mixtures.Soft ionization preserves molecular ions, aiding in identification.[6]
Key Limitation Difficulty in identifying and quantifying individual components in complex mixtures without prior separation.Can be time-consuming; thermally labile compounds may degrade.Less common than GC-MS; requires specialized equipment.

Experimental Protocols

FTIR Spectroscopy for Thermal Decomposition Analysis (Matrix-Isolation)
  • Sample Preparation: A dilute mixture of this compound in an inert gas (e.g., argon) is prepared.

  • Decomposition: The gas mixture is passed through a heated pyrolysis reactor (e.g., a resistively heated SiC tube) at a controlled temperature (e.g., 1300-1600 K).

  • Matrix Isolation: The decomposition products exiting the reactor are immediately co-deposited with a large excess of an inert matrix gas (e.g., argon) onto a cold substrate (e.g., a CsI window at ~10 K). This traps the individual molecules and prevents further reactions.

  • FTIR Analysis: The infrared spectrum of the isolated products is recorded using an FTIR spectrometer. The spectra are analyzed to identify the characteristic absorption bands of the decomposition products.

GC-MS for Volatile Organic Compound Analysis
  • Sample Collection: For gas-phase samples, a known volume of the gas is collected in a suitable container (e.g., a Tedlar bag or a sorbent tube). For liquid samples, a headspace or direct injection technique can be used.

  • GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The different components of the mixture are separated based on their boiling points and interactions with the column's stationary phase.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

  • Data Analysis: The mass spectrum of each component is compared to a library of known spectra for identification. Quantification is achieved by comparing the peak area of each component to that of a known internal standard.[13]

Logical Workflow and Relationships

The following diagrams illustrate the experimental workflow for FTIR analysis and a comparison of the analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_decomposition Decomposition cluster_analysis Analysis start This compound Sample mixture Dilute Mixture in Inert Gas start->mixture pyrolysis Pyrolysis Reactor mixture->pyrolysis matrix_iso Matrix Isolation pyrolysis->matrix_iso ftir FTIR Spectrometer matrix_iso->ftir data Data Analysis ftir->data

Caption: Experimental workflow for FTIR analysis of this compound decomposition.

comparison_diagram cluster_techniques Analytical Techniques cluster_info Information Obtained This compound Decomposition Products This compound Decomposition Products FTIR FTIR Spectroscopy This compound Decomposition Products->FTIR Functional Group ID GCMS GC-MS This compound Decomposition Products->GCMS Separation & Quantification PIMS PIMS This compound Decomposition Products->PIMS Isomer Identification FunctionalGroups Vibrational Spectra FTIR->FunctionalGroups IndividualCompounds Mass Spectra & Retention Times GCMS->IndividualCompounds MolecularIons Mass-to-Charge Ratios PIMS->MolecularIons

References

A Comparative Analysis of the Reactivity of n-Butyraldehyde and Isobutyraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of n-butyraldehyde and isobutyraldehyde (B47883), two isomeric aldehydes with significant applications in chemical synthesis and industrial processes. Understanding their relative reactivity is crucial for optimizing reaction conditions, predicting product distributions, and developing novel synthetic methodologies. This document summarizes key differences in their reactivity based on structural variations, supported by experimental data and detailed protocols for relevant chemical transformations.

Core Principles: Steric Hindrance and Electronic Effects Govern Reactivity

The difference in reactivity between n-butyraldehyde (a linear aldehyde) and isothis compound (a branched-chain aldehyde) is primarily governed by two fundamental principles: steric hindrance and electronic effects.

Steric Hindrance: The bulky isopropyl group in isothis compound, adjacent to the carbonyl carbon, creates a more sterically hindered environment compared to the linear n-butyl group in n-butyraldehyde. This steric bulk impedes the approach of nucleophiles to the electrophilic carbonyl carbon, generally leading to slower reaction rates for isothis compound in nucleophilic addition reactions.

Electronic Effects: The alkyl groups attached to the carbonyl carbon have a weak electron-donating inductive effect (+I). In isothis compound, the two methyl groups of the isopropyl group contribute to a slightly greater electron-donating effect compared to the single propyl group in n-butyraldehyde. This increased electron density on the carbonyl carbon of isothis compound makes it slightly less electrophilic and therefore less reactive towards nucleophiles.

The interplay of these two factors dictates the observed differences in reactivity across various chemical reactions.

Comparative Reactivity in Key Chemical Reactions

The following sections detail the comparative reactivity of n-butyraldehyde and isothis compound in fundamental organic reactions, supported by available experimental data.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. Generally, n-butyraldehyde is more reactive than isothis compound in these reactions due to reduced steric hindrance and a more electrophilic carbonyl carbon.

Table 1: Comparison of Reactivity in Nucleophilic Addition Reactions

Reaction Typen-Butyraldehyde ReactivityIsothis compound ReactivitySupporting Data/Observations
Grignard Reaction HigherLowerQualitative observations suggest that the less sterically hindered n-butyraldehyde reacts more readily with Grignard reagents.
Cyanohydrin Formation HigherLowerDue to less steric hindrance, the cyanide nucleophile can more easily attack the carbonyl carbon of n-butyraldehyde.
Oxidation Reactions

Aldehydes are readily oxidized to carboxylic acids. Kinetic studies on the gas-phase oxidation of n-butyraldehyde and isothis compound have provided quantitative insights into their relative reactivity.

A study on the oxidation kinetics of n-butanal and iso-butanal in a jet stirred reactor and in counterflow flames revealed differences in their reaction pathways and the evolution of intermediates and products.[1][2] While both are readily oxidized, the branching in isothis compound can influence the stability of radical intermediates, affecting the overall reaction kinetics.

Table 2: Comparison of Reactivity in Oxidation Reactions

Oxidizing Agentn-Butyraldehyde ReactivityIsothis compound ReactivityKey Findings
Tollens' Reagent Positive (forms silver mirror)Positive (forms silver mirror)Both aldehydes give a positive test, indicating their ease of oxidation. Qualitative differences in the rate of mirror formation may be observed, with n-butyraldehyde often reacting faster.
Fehling's Solution Positive (forms red precipitate)Positive (forms red precipitate)Similar to the Tollens' test, both aldehydes are oxidized, and n-butyraldehyde may react more rapidly.
Gas-Phase Oxidation HighHighKinetic modeling and experimental data show complex reaction networks for both, with differences in intermediate species formation.[1][2][3]
Reduction Reactions

The reduction of aldehydes to primary alcohols is a fundamental transformation. The steric environment around the carbonyl group can influence the rate of reduction.

Table 3: Comparison of Reactivity in Reduction Reactions

Reducing Agentn-Butyraldehyde ReactivityIsothis compound ReactivitySupporting Data/Observations
Sodium Borohydride (B1222165) (NaBH₄) HigherLowerThe less hindered carbonyl group of n-butyraldehyde allows for a faster reaction with the hydride reagent. Both aldehydes are effectively reduced to their corresponding alcohols.[4]
Aldol (B89426) Condensation

The aldol condensation is a crucial carbon-carbon bond-forming reaction for aldehydes possessing α-hydrogens. The structure of the aldehyde significantly impacts the reaction rate and product distribution. Isothis compound has only one α-hydrogen, which can influence its enolate formation and subsequent reactions compared to n-butyraldehyde, which has two.

Table 4: Comparison of Reactivity in Aldol Condensation

Catalystn-Butyraldehyde ReactivityIsothis compound ReactivityKey Findings
Base-catalyzed Readily undergoes self-condensationUndergoes self-condensation, but the steric bulk can influence the rate and equilibrium.n-Butyraldehyde is often found to be more reactive in self-condensation reactions.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and analytical capabilities.

Experimental Protocol 1: Comparative Reduction with Sodium Borohydride

Objective: To qualitatively compare the reduction rates of n-butyraldehyde and isothis compound using sodium borohydride.

Materials:

  • n-Butyraldehyde

  • Isothis compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (B109758)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • Ethyl acetate/hexane mixture (e.g., 1:4 v/v) as eluent

  • Potassium permanganate (B83412) stain

Procedure:

  • Prepare two separate reaction flasks, one for n-butyraldehyde and one for isothis compound.

  • In each flask, dissolve 1 mmol of the respective aldehyde in 5 mL of methanol.

  • Cool both flasks in an ice bath.

  • To each flask, add 1.1 mmol of sodium borohydride in small portions with stirring. Start a timer immediately after the addition.

  • Monitor the progress of both reactions simultaneously by TLC at regular time intervals (e.g., every 2 minutes). Spot the reaction mixture on a TLC plate alongside a spot of the starting aldehyde.

  • Develop the TLC plates in the ethyl acetate/hexane eluent and visualize the spots using a potassium permanganate stain. The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Record the time required for the complete disappearance of the starting material for each reaction.

  • Upon completion, quench the reactions by slowly adding 5 mL of saturated aqueous ammonium chloride solution.

  • Extract the products with dichloromethane (3 x 10 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the corresponding alcohols.

Expected Outcome: The reaction with n-butyraldehyde is expected to reach completion in a shorter time compared to the reaction with isothis compound, demonstrating its higher reactivity.

Experimental Protocol 2: Comparative Oxidation with Tollens' Reagent

Objective: To qualitatively compare the oxidation rates of n-butyraldehyde and isothis compound using Tollens' reagent.

Materials:

Procedure for Preparing Tollens' Reagent:

  • In a clean test tube, add 2 mL of Solution A (silver nitrate).

  • Add 2 mL of Solution B (sodium hydroxide). A brown precipitate of silver oxide will form.

  • Add ammonia solution dropwise, with shaking, until the brown precipitate just dissolves. Avoid adding an excess of ammonia.

Procedure for the Test:

  • Take two clean test tubes. In one, add 2-3 drops of n-butyraldehyde, and in the other, add 2-3 drops of isothis compound.

  • To each test tube, add 2-3 mL of the freshly prepared Tollens' reagent.

  • Shake the test tubes and allow them to stand at room temperature.

  • Observe the formation of a silver mirror on the inner wall of the test tubes or a black precipitate of silver.

  • Note the time it takes for the silver mirror or precipitate to appear in each test tube.

Expected Outcome: Both aldehydes will give a positive test. However, n-butyraldehyde is expected to produce a silver mirror more rapidly than isothis compound, indicating a faster rate of oxidation.

Visualizing Reactivity Differences

The following diagrams illustrate the structural differences that lead to the observed reactivity patterns and a general workflow for comparing their reaction rates.

G Structural Comparison of this compound Isomers cluster_n n-Butyraldehyde cluster_iso Isothis compound n_struct CH₃CH₂CH₂CHO n_desc Linear alkyl chain Less steric hindrance iso_struct (CH₃)₂CHCHO iso_desc Branched alkyl chain Greater steric hindrance

Caption: Structural formulas of n-butyraldehyde and isothis compound highlighting the difference in their alkyl chains.

G General Experimental Workflow for Reactivity Comparison A Prepare Identical Reaction Conditions (Solvent, Temperature, Stoichiometry) B1 Reaction with n-Butyraldehyde A->B1 B2 Reaction with Isothis compound A->B2 C Monitor Reaction Progress (e.g., TLC, GC, Spectroscopy) B1->C B2->C D Determine Reaction Rate / Yield C->D E Compare Results D->E

Caption: A generalized workflow for the comparative analysis of n-butyraldehyde and isothis compound reactivity.

Conclusion

References

A Researcher's Guide to the Validation of Butyraldehyde Purity for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reproducible and reliable organic synthesis. Butyraldehyde, a key C4 building block, is integral to the synthesis of a wide array of pharmaceuticals, plasticizers, and resins. The presence of impurities can significantly impact reaction yields, catalyst activity, and the impurity profile of the final product. This guide provides an objective comparison of analytical methods for validating this compound purity and discusses its performance in context with common alternatives, supported by established experimental protocols.

The Critical Role of Purity in this compound-Mediated Syntheses

This compound is a versatile intermediate, participating in a variety of carbon-carbon bond-forming reactions. Its applications predominantly leverage its electrophilic carbonyl group and the acidity of its α-protons. Key reactions include:

  • Aldol (B89426) Condensation: Dimerization of this compound is a crucial step in the production of 2-ethylhexanol, a precursor to major plasticizers.[1]

  • Wittig Reaction: This reaction allows for the conversion of this compound into various alkenes.[2][3]

  • Grignard Reactions: The addition of Grignard reagents to this compound yields secondary alcohols, which are valuable intermediates in pharmaceutical synthesis.[4][5][6]

The efficacy of these reactions is highly dependent on the purity of the this compound used. Common impurities can interfere in several ways:

  • Water: Can quench organometallic reagents (e.g., Grignard reagents) and may hydrolyze products or intermediates.

  • Butyric Acid: The oxidized form of this compound can neutralize basic catalysts or reagents and introduce unwanted byproducts.

  • Parathis compound: A trimer of this compound, this impurity reduces the concentration of the active aldehyde and can cause issues in stoichiometry-sensitive reactions.[7]

  • Isothis compound (B47883): A common isomeric impurity from the hydroformylation of propylene, its branched structure can lead to different product isomers and affect reaction kinetics.[8][9]

Given these potential interferences, rigorous analytical validation of this compound purity is not just a quality control measure but a critical step in ensuring the success of a synthetic campaign.

Comparative Analysis of Purity Validation Methods

Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the specific impurity being targeted and the required level of sensitivity and precision.

Analytical Method Parameter Measured Advantages Disadvantages Typical Accuracy Typical Precision (%RSD)
Gas Chromatography-Mass Spectrometry (GC-MS) Assay of this compound; detection and quantification of volatile organic impurities (e.g., isothis compound, residual solvents).High sensitivity and selectivity; provides structural information for impurity identification.May require derivatization for certain impurities; thermal degradation of some compounds is possible.98-102%< 5%
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute purity of this compound; quantification of impurities with known structures (e.g., parathis compound).Universal detector; no need for identical reference standards for each impurity; provides structural information.Lower sensitivity compared to GC-MS; requires expensive instrumentation and skilled operators.99-101%< 2%
Karl Fischer Titration Water content.High accuracy and precision for water determination; rapid analysis.Only measures water content; side reactions can occur with aldehydes, requiring specialized reagents.98-102%< 2%
Titrimetric Methods (e.g., Oximation) Total aldehyde content.Cost-effective and relatively simple to perform.Not specific for this compound; can be affected by other carbonyl-containing impurities.97-103%< 5%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Purity

Objective: To determine the purity of this compound and identify and quantify volatile impurities.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

  • Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)

  • Internal standard (e.g., undecane)

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the chosen solvent to a known concentration (e.g., 1000 ppm). Add a known amount of the internal standard.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 40 °C, hold for 5 minutes, then ramp to 200 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector (if used): Electron ionization (EI) at 70 eV, scanning from m/z 35 to 350.

  • Analysis: Inject the prepared sample into the GC-MS system. The purity of this compound is calculated by comparing the peak area of this compound to the total area of all peaks (area percent method) or by using the internal standard for quantification. Impurities are identified by their mass spectra and retention times.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

Objective: To determine the absolute purity of a this compound sample using an internal standard of known purity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard of high purity and known chemical formula (e.g., maleic anhydride (B1165640) or dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent.

  • NMR Acquisition: Acquire a quantitative ¹H-NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for complete relaxation.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Calculation: The purity of the this compound is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

    • I = integral of the signal

    • N = number of protons giving rise to the signal

    • MW = molecular weight

    • m = mass

    • P = purity of the standard

Karl Fischer Titration for Water Content

Objective: To determine the water content in a this compound sample.

Instrumentation:

  • Karl Fischer titrator (volumetric or coulometric)

Reagents:

  • Karl Fischer reagent suitable for aldehydes (to avoid side reactions).

  • Anhydrous methanol (B129727) or a specialized solvent for aldehydes.

Procedure:

  • Titrator Preparation: The titration vessel is filled with the appropriate solvent and pre-titrated to a dry endpoint.

  • Sample Introduction: A known weight of the this compound sample is injected into the titration vessel.

  • Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached. The water content is then automatically calculated by the instrument.

Visualizing the Workflow and a Key Reaction

Purity_Validation_Workflow cluster_sampling Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation Sample This compound Sample GCMS GC-MS Analysis (Volatile Impurities) Sample->GCMS qNMR qNMR Analysis (Absolute Purity) Sample->qNMR KFT Karl Fischer Titration (Water Content) Sample->KFT Purity_Data Purity & Impurity Profile GCMS->Purity_Data qNMR->Purity_Data KFT->Purity_Data Decision Acceptance/Rejection for Synthesis Purity_Data->Decision

Caption: Workflow for the comprehensive purity validation of this compound.

Aldol_Condensation Butyraldehyde1 This compound Enolate Enolate Intermediate Butyraldehyde1->Enolate Deprotonation Base Base (e.g., NaOH) Aldol_Adduct Aldol Adduct (β-Hydroxy Aldehyde) Enolate->Aldol_Adduct Nucleophilic Attack Butyraldehyde2 This compound (Second Molecule) Butyraldehyde2->Aldol_Adduct Final_Product 2-Ethyl-2-hexenal Aldol_Adduct->Final_Product Elimination Dehydration Dehydration (-H₂O)

Caption: Signaling pathway of the base-catalyzed aldol condensation of this compound.

Comparison with Alternatives: n-Butyraldehyde vs. Isothis compound

In many synthetic applications, isomeric starting materials can lead to vastly different outcomes. A common alternative or impurity to n-butyraldehyde is isothis compound.

Feature n-Butyraldehyde Isothis compound Implications for Synthesis
Structure Linear C4 aldehydeBranched C4 aldehydeSteric hindrance from the methyl groups in isothis compound can decrease reaction rates. The resulting products will have different isomeric structures.
Reactivity in Aldol Condensation Readily undergoes self-condensation.Can also undergo self-condensation, but the steric bulk can favor cross-condensation with less hindered aldehydes.The product distribution will be different. For example, the self-condensation of isothis compound leads to 2,2,4-trimethyl-3-hydroxypentanal.
Acidity of α-Proton Two α-protons on a methylene (B1212753) group.One α-proton on a methine group.The difference in the electronic environment of the α-proton can influence the rate of enolate formation.
Industrial Applications Precursor to 2-ethylhexanol, n-butanol, and various resins.[1]Used in the production of neopentyl glycol, isobutanol, and certain pharmaceuticals.[10]The choice between the two is dictated by the desired final product structure.

While both aldehydes are valuable C4 synthons, they are not interchangeable. The presence of isothis compound as an impurity in n-butyraldehyde can lead to a mixture of products that are difficult to separate, ultimately lowering the yield of the desired linear product.

Conclusion

The validation of this compound purity is a critical prerequisite for its successful application in organic synthesis. A combination of analytical techniques, including GC-MS, qNMR, and Karl Fischer titration, provides a comprehensive assessment of purity and impurity profiles. While direct experimental data comparing the performance of different purity grades of this compound in specific reactions is scarce in the public domain, the known reactivity of common impurities strongly suggests that their presence can be detrimental to reaction outcomes. Therefore, researchers and drug development professionals should prioritize the use of high-purity this compound and employ rigorous analytical methods to validate its quality before use. This proactive approach will contribute to more robust, reproducible, and efficient synthetic processes.

References

A Comparative Guide to Catalysts for Butyraldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of catalysts for the production of butyraldehyde, a key intermediate in the chemical and pharmaceutical industries. The focus is on the hydroformylation of propylene (B89431), the dominant industrial route. This document presents objective performance data from experimental studies, details common experimental protocols, and visualizes key concepts to aid in catalyst selection and process optimization.

Performance Comparison of this compound Production Catalysts

The efficiency of a catalyst in this compound production is primarily evaluated based on its activity (conversion of propylene), selectivity towards the desired n-butyraldehyde isomer, and the rate of reaction (Turnover Frequency - TOF). Historically, cobalt-based catalysts were used, but they have been largely superseded by more efficient rhodium-based systems.[1]

Rhodium catalysts, particularly when modified with phosphine (B1218219) ligands like triphenylphosphine (B44618) (TPP), exhibit significantly higher activity and selectivity for the linear n-butyraldehyde compared to cobalt catalysts.[1] The difference in activity between rhodium and cobalt complexes can be as high as three orders of magnitude.[1] Modern industrial processes using rhodium/TPP catalysts can achieve propylene conversions of over 85% and selectivities towards butyraldehydes of over 95%, with a high linear-to-branched (n/iso) product ratio of approximately 10:1.[1]

The development of heterogeneous catalysts is an active area of research, aiming to simplify catalyst separation from the product mixture, a challenge in homogeneous catalysis.[2]

The following table summarizes the performance of various catalysts for the hydroformylation of propylene to produce this compound, based on data from several studies.

Catalyst SystemSupport/LigandTemperature (°C)Pressure (bar)Propylene Conversion (%)n-Butyraldehyde Selectivity (%)n/iso RatioTurnover Frequency (TOF) (h⁻¹)Reference
Rhodium-Based Catalysts
Rh/TPPHomogeneous110-13010-20> 85> 95 (total aldehydes)~10Not Specified[1]
[Rh₄(CO)₁₂]/ZnOHeterogeneous15878Not SpecifiedNot SpecifiedNot Specified2.1[3]
[Rh₄(CO)₁₂]/SiO₂Heterogeneous15578Not SpecifiedNot SpecifiedNot Specified0.04[3]
Rh/SiO₂PPh₃12020Not SpecifiedNot Specified1435[3]
Rh/SiO₂Xantphos12020Not SpecifiedNot SpecifiedHigh78[3]
[RhCo₃(CO)₁₂]/SiO₂Heterogeneous1701Not SpecifiedNot SpecifiedNot Specified396.0[3]
Cobalt-Based Catalysts
Co₂(CO)₈Homogeneous110-180100-300HighLower than Rh3-4Lower than Rh[1]
Co/Al₂O₃Heterogeneous175-2251-30VariesLower than RhVariesVaries[3]

Experimental Protocols

The following sections detail a generalized experimental protocol for testing the performance of catalysts in the hydroformylation of propylene to produce this compound. This protocol is a synthesis of procedures described in the literature.[4][5]

Catalyst Preparation and Activation

Homogeneous Catalysts: A typical homogeneous catalyst solution is prepared by dissolving the rhodium precursor (e.g., rhodium carbonyl acetylacetonate) and the phosphine ligand (e.g., triphenylphosphine) in a suitable high-boiling point solvent, such as tetraglyme (B29129) or the high-boiling condensation products of this compound itself ("oxo bottoms").[4] The concentration of rhodium is typically in the range of 20-300 ppm.[6]

Heterogeneous Catalysts: Supported catalysts are often prepared by impregnation or deposition of a metal precursor (e.g., [Rh₄(CO)₁₂] or [RhCo₃(CO)₁₂]) onto a high-surface-area support like silica (B1680970) (SiO₂) or zinc oxide (ZnO).[3] Activation procedures may involve calcination and/or reduction under a hydrogen flow at elevated temperatures to generate the active metallic species.

Experimental Setup and Procedure

Hydroformylation reactions are typically carried out in a high-pressure reactor, such as a stirred autoclave (for batch or semi-batch operation) or a fixed-bed reactor (for continuous operation).[4][5]

Batch/Semi-Batch Reactor (Stirred Autoclave):

  • The catalyst solution (for homogeneous catalysis) or the solid catalyst and solvent (for heterogeneous catalysis) is loaded into the reactor.

  • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) and then with synthesis gas (a mixture of CO and H₂) to remove any air.[4]

  • The reactor is heated to the desired reaction temperature (e.g., 90-130°C) under a specific pressure of syngas (e.g., 2 bar).[4]

  • Once the temperature is stable, propylene is introduced into the reactor, and the total pressure is adjusted to the desired reaction pressure (e.g., 10-20 bar) with synthesis gas.[4] The molar ratio of H₂ to CO in the syngas is typically greater than 1:1.[5]

  • The reaction mixture is stirred vigorously (e.g., 2000 rpm) to ensure good gas-liquid mass transfer.[5]

  • The reaction progress is monitored by taking samples of the liquid and/or gas phase at regular intervals for analysis.

  • Gas consumption from a calibrated high-pressure storage cylinder can be used to monitor the reaction rate.[4]

Continuous Fixed-Bed Reactor:

  • A packed bed of the heterogeneous catalyst is prepared in a tubular reactor.

  • The catalyst is activated in-situ as required.

  • A pre-mixed feed of propylene and synthesis gas is continuously passed through the heated catalyst bed at a specific flow rate (defined by the Gas Hourly Space Velocity, GHSV).

  • The reactor effluent is cooled, and the liquid products are separated from the unreacted gases.

  • Both gas and liquid streams are analyzed to determine conversion, selectivity, and yield.

Product Analysis

The composition of the gas and liquid products is typically analyzed using gas chromatography (GC).[1] A GC equipped with a flame ionization detector (FID) and a suitable capillary column is commonly used to separate and quantify the reactants (propylene), products (n-butyraldehyde, isothis compound), and any byproducts (e.g., propane (B168953) from hydrogenation).

Visualizations

Reaction Pathway for Propylene Hydroformylation

The following diagram illustrates the generally accepted Heck-Breslow cycle for the hydroformylation of propylene using a rhodium-phosphine catalyst.

G A HRh(CO)(PPh₃)₃ B HRh(CO)(PPh₃)₂ + PPh₃ A->B -PPh₃ C π-complex with Propylene B->C +Propylene D n-Propyl Complex C->D Insertion (anti-Markovnikov) E iso-Propyl Complex C->E Insertion (Markovnikov) F n-Acyl Complex D->F +CO, -PPh₃ G iso-Acyl Complex E->G +CO, -PPh₃ H Oxidative Addition of H₂ F->H +H₂ G->H +H₂ I Reductive Elimination H->I Reductive Elimination I->B Regeneration J n-Butyraldehyde I->J K iso-Butyraldehyde I->K

Caption: Reaction mechanism for rhodium-catalyzed hydroformylation of propylene.

Experimental Workflow for Catalyst Testing

This diagram outlines a typical workflow for the experimental evaluation of a hydroformylation catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A1 Catalyst Synthesis / Preparation A2 Catalyst Characterization A1->A2 B2 Catalyst Loading and Activation A2->B2 B1 Reactor Setup and Leak Test B1->B2 B3 Reaction Execution under Controlled Conditions B2->B3 C1 Product Sampling (Gas and Liquid) B3->C1 C2 Gas Chromatography Analysis C1->C2 C3 Data Processing (Conversion, Selectivity, TOF) C2->C3

Caption: General experimental workflow for catalyst performance evaluation.

Logical Relationship: Homogeneous vs. Heterogeneous Catalysis

This diagram provides a comparative overview of the key characteristics of homogeneous and heterogeneous catalysts for this compound production.

G Homogeneous Homogeneous Catalysis - Catalyst in same phase as reactants - High activity and selectivity - Well-defined active sites - Mild reaction conditions - Difficult catalyst separation - Potential for catalyst deactivation Heterogeneous Heterogeneous Catalysis - Catalyst in different phase from reactants - Easy catalyst separation and recycling - Generally more robust (higher temperatures) - Potential for mass transfer limitations - Less well-defined active sites - Lower selectivity in some cases Butyraldehyde_Production This compound Production Butyraldehyde_Production->Homogeneous Dominant Industrial Route Butyraldehyde_Production->Heterogeneous Emerging Alternative

Caption: Comparison of homogeneous and heterogeneous catalysis for this compound synthesis.

References

A Comparative Guide to n-Butyraldehyde and Other Aldehydes in Aldol Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the construction of complex molecular architectures found in pharmaceuticals and other fine chemicals. The choice of the aldehyde substrate is critical, profoundly influencing reaction rates, product yields, and selectivity. This guide provides an objective comparison of n-butyraldehyde with other common aliphatic aldehydes—acetaldehyde (B116499), propionaldehyde (B47417), and isobutyraldehyde (B47883)—in the context of self-condensation reactions. The information herein is supported by experimental data to aid researchers in selecting the optimal starting material for their synthetic endeavors.

Performance Comparison of Aldehydes in Aldol Condensation

The reactivity of aldehydes in aldol condensation is governed by a combination of electronic and steric factors. Electronically, the electrophilicity of the carbonyl carbon and the acidity of the α-protons are key. Sterically, the size of the alkyl chain can influence the approach of the enolate to the carbonyl group and the stability of the resulting aldol adduct.

n-Butyraldehyde serves as a benchmark in many industrial applications due to its balanced reactivity, leading to high conversions and yields of the desired 2-ethyl-2-hexenal (B1232207), a precursor to the widely used plasticizer, 2-ethylhexanol.

Acetaldehyde , being the smallest of the compared aldehydes, is highly reactive. However, its volatility and propensity to form multiple condensation products can complicate its use.

Propionaldehyde exhibits reactivity intermediate between acetaldehyde and n-butyraldehyde.

Isothis compound , a branched-chain aldehyde, experiences greater steric hindrance around the carbonyl group and on the α-carbon. This steric bulk can disfavor the condensation reaction compared to its linear isomers. While it can undergo self-condensation, it is also prone to other side reactions like the Tishchenko reaction.[1][2]

The following table summarizes quantitative data from various experimental studies on the self-condensation of these aldehydes. It is important to note that direct comparison is challenging due to the varied reaction conditions and catalysts employed in the literature.

AldehydeCatalystTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)Selectivity (%)Main Product
n-Butyraldehyde Ce-Al₂O₃120493.888.6-2-Ethyl-2-hexenal
n-Butyraldehyde Chitosan120596.086.089.62-Ethyl-2-hexenal
n-Butyraldehyde [HSO₃-b-N(Et)₃]p-TSA120689.778.887.82-Ethyl-2-hexenal[3]
Acetaldehyde TiO₂ (anatase)200->90~100 (initial)~100 (initial)Crotonaldehyde (B89634)
Propionaldehyde Supercritical CO₂--HighHighIncreased2-Methyl-2-pentenal[4]
Isothis compound NaOH60----3-Hydroxy-2,2,4-trimethylpentanal & side products[1]

Factors Influencing Aldol Condensation Performance

Electronic Effects: The carbonyl group is electron-withdrawing, which increases the acidity of the α-hydrogens, facilitating enolate formation. Aldehydes are generally more reactive than ketones because the two alkyl groups in ketones are electron-donating and reduce the electrophilicity of the carbonyl carbon.

Steric Hindrance: Increased substitution on the α-carbon or around the carbonyl group can hinder the approach of the nucleophilic enolate, slowing down the reaction rate. This is particularly evident in the case of isothis compound compared to its linear isomer, n-butyraldehyde. Steric factors can also influence the equilibrium position of the aldol addition, with more sterically congested products being less favored.[5]

Side Reactions: A variety of side reactions can occur during aldol condensations, impacting the yield and selectivity of the desired product. For n-butyraldehyde, byproducts such as n-butyl butyrate, 2-ethylhexyl butyrate, and n-butyric acid have been identified.[6][7] In the case of isothis compound, Tishchenko-type reactions can be a significant competing pathway.[1][2] For acetaldehyde, further condensation reactions can lead to the formation of higher oligomers.

Experimental Protocols

Below are representative experimental protocols for the self-condensation of n-butyraldehyde and acetaldehyde, providing a basis for laboratory synthesis.

Self-Condensation of n-Butyraldehyde

Objective: To synthesize 2-ethyl-2-hexenal via the self-condensation of n-butyraldehyde.

Materials:

Procedure:

  • A 20-mL scintillation vial is charged with a magnetic stirring bar.

  • Water (0.9 mL) is added to the vial, followed by diisopropylamine (3.37 g).

  • Acetic acid (1 g) is then added dropwise to the vial with stirring, which will cause an exotherm.

  • The solution is allowed to cool to room temperature with stirring.

  • n-Butyraldehyde (6 g) is added dropwise.

  • The vial is sealed, and the mixture is heated to 85 °C and stirred for 6 hours.[8]

Self-Condensation of Acetaldehyde

Objective: To synthesize crotonaldehyde via the self-condensation of acetaldehyde.

Materials:

  • Acetaldehyde

  • Sodium hydroxide (B78521) (dilute solution)

  • Ethanol

  • Reaction flask

  • Stirring apparatus

Procedure:

  • Acetaldehyde is treated with a dilute solution of sodium hydroxide in ethanol.[5]

  • The reaction proceeds via an enolate intermediate.

  • The initial product is the aldol addition product, 3-hydroxybutanal.

  • Upon warming, this intermediate dehydrates to form crotonaldehyde.[9]

Visualizing the Aldol Condensation Process

To better understand the workflow and the underlying mechanism of the aldol condensation, the following diagrams are provided.

Aldol_Condensation_Workflow Experimental Workflow for Aldol Condensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Measure Aldehyde and Catalyst setup Assemble Reaction Apparatus reagents->setup mix Combine Reagents in Solvent setup->mix react Heat and Stir for Specified Time mix->react quench Quench Reaction react->quench extract Extract Organic Product quench->extract dry Dry Organic Layer extract->dry purify Purify by Distillation/Chromatography dry->purify

Caption: A generalized experimental workflow for performing an aldol condensation reaction.

Aldol_Mechanism Base-Catalyzed Aldol Condensation Mechanism A Aldehyde + Base (OH-) B Enolate Formation (Nucleophile) A->B Deprotonation of α-H D Nucleophilic Attack B->D C Second Aldehyde Molecule (Electrophile) C->D E Alkoxide Intermediate D->E C-C Bond Formation F Protonation E->F Proton from Solvent G β-Hydroxy Aldehyde (Aldol Addition Product) F->G H Dehydration (Heat) G->H I α,β-Unsaturated Aldehyde (Aldol Condensation Product) H->I Elimination of H₂O

Caption: The mechanism of a base-catalyzed aldol condensation reaction.

References

A Comparative Guide to the Chemical Properties of Butyraldehyde and Propionaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical properties of butyraldehyde and propionaldehyde (B47417), two important aldehydes in organic synthesis. The information presented is supported by experimental data and is intended to assist researchers in selecting the appropriate aldehyde for their specific applications.

Physical and Chemical Properties

This compound and propionaldehyde are both colorless, flammable liquids with pungent odors.[1][2][3][4][5] As homologous aldehydes, their physical properties show predictable trends with the increase in carbon chain length. This compound, with its four-carbon chain, exhibits a higher boiling point, melting point, and density compared to the three-carbon propionaldehyde.[1][2][4][6][7] The solubility in water decreases with the longer hydrocarbon chain of this compound, while both are miscible with many common organic solvents.[2][3][4]

Table 1: Comparison of Physical and Chemical Properties

PropertyPropionaldehydeThis compound
Molecular Formula C₃H₆O[3]C₄H₈O[2]
Molecular Weight ( g/mol ) 58.08[1][3]72.11[2][4]
Boiling Point (°C) 48.0 - 49[1][3]74.8 - 75.7[2][7][8]
Melting Point (°C) -81 to -80[1][3]-96.86 to -96[6][7]
Density (g/cm³) ~0.81[3]~0.80[2][7]
Solubility in Water 167 g/L[3]7.6 g/100 mL (at 20°C)[7]
Flash Point (°C) -30 to -21[3]-5 to 20°F (-20.5 to -6.7°C)[5][6]
Autoignition Temperature (°C) 207[3]230[6]

Chemical Reactivity

Both propionaldehyde and this compound exhibit reactivity typical of aldehydes, primarily centered around the carbonyl group.[3][9] This includes oxidation to carboxylic acids, reduction to primary alcohols, and participation in condensation reactions.

2.1. Oxidation

Propionaldehyde and this compound are readily oxidized to their corresponding carboxylic acids, propionic acid and butyric acid, respectively.[9][10] This can be achieved using various oxidizing agents. Studies have investigated the kinetics of oxidation of these aldehydes, indicating that both undergo this reaction efficiently.[10] For instance, the oxidation of n-butanol can yield both this compound and propionaldehyde, highlighting the relevance of oxidation pathways in their synthesis and subsequent reactions.[11][12]

2.2. Reduction

The reduction of propionaldehyde and this compound yields their corresponding primary alcohols, 1-propanol (B7761284) and 1-butanol.[13] Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[13] The general reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

2.3. Aldol (B89426) Condensation

Both propionaldehyde and this compound, possessing α-hydrogens, undergo aldol condensation in the presence of a base or acid.[14][15][16] This reaction is crucial for forming carbon-carbon bonds. Cross-aldol condensation between propanal and butanal can lead to a mixture of four possible products, depending on which aldehyde acts as the nucleophile and which as the electrophile.[14][15][16][17]

Experimental Protocols

3.1. General Oxidation Procedure

A solution of the aldehyde (propionaldehyde or this compound) is prepared in a suitable solvent. An oxidizing agent, such as potassium dichromate in sulfuric acid, is added dropwise to the aldehyde solution while maintaining a controlled temperature.[18] The reaction mixture is then stirred for a specified period. The product, the corresponding carboxylic acid, can be extracted and purified using standard laboratory techniques.

3.2. General Reduction Procedure

The aldehyde is dissolved in an appropriate solvent, such as ethanol (B145695) or diethyl ether.[13] A reducing agent like sodium borohydride is added portion-wise to the solution at a controlled temperature, often in an ice bath.[13] After the reaction is complete, the mixture is worked up, typically by adding a dilute acid, to yield the primary alcohol.[13]

3.3. General Aldol Condensation Procedure

The aldehyde is dissolved in a solvent, and a catalytic amount of a base, such as sodium hydroxide, is added.[15][16] The reaction mixture is stirred, often at room temperature, to allow for the condensation to occur. The resulting β-hydroxy aldehyde can then be isolated. Dehydration to form an α,β-unsaturated aldehyde can be achieved by heating the reaction mixture, sometimes with the addition of an acid catalyst.[19]

Visualized Workflows and Pathways

Aldehyde_Reactions Aldehyde Aldehyde (Propionaldehyde or this compound) Oxidation Oxidation [O] Aldehyde->Oxidation Reduction Reduction [H] Aldehyde->Reduction Aldol_Condensation Aldol Condensation (Base/Acid) Aldehyde->Aldol_Condensation Carboxylic_Acid Carboxylic Acid Oxidation->Carboxylic_Acid Primary_Alcohol Primary Alcohol Reduction->Primary_Alcohol Beta_Hydroxy_Aldehyde β-Hydroxy Aldehyde Aldol_Condensation->Beta_Hydroxy_Aldehyde

Caption: General reaction pathways for aldehydes.

Cross_Aldol_Condensation cluster_reactants Reactants cluster_products Possible Products Propionaldehyde Propionaldehyde Product1 Self-condensation of Propionaldehyde Propionaldehyde->Product1 Product3 Propionaldehyde (nucleophile) + This compound (electrophile) Propionaldehyde->Product3 Product4 This compound (nucleophile) + Propionaldehyde (electrophile) Propionaldehyde->Product4 This compound This compound Product2 Self-condensation of this compound This compound->Product2 This compound->Product3 This compound->Product4

Caption: Products of cross-aldol condensation.

Experimental_Workflow Start Start: Select Aldehyde (Propionaldehyde or this compound) Reaction_Setup Reaction Setup: - Solvent - Temperature Control Start->Reaction_Setup Reagent_Addition Reagent Addition: - Oxidizing Agent - Reducing Agent - Base/Acid Catalyst Reaction_Setup->Reagent_Addition Reaction Reaction Monitoring Reagent_Addition->Reaction Workup Workup: - Quenching - Extraction Reaction->Workup Purification Purification: - Distillation - Chromatography Workup->Purification Analysis Product Analysis: - Spectroscopy (NMR, IR) - Chromatography (GC) Purification->Analysis End End: Characterized Product Analysis->End

Caption: General experimental workflow for aldehyde reactions.

References

Guarding Against Unwanted Bonds: A Comparative Guide to Butyraldehyde Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, maintaining the stability of reagents is paramount. Butyraldehyde, a key building block in organic synthesis, is prone to polymerization, a process that can compromise its purity and reactivity. This guide provides a comparative analysis of the efficacy of different inhibitors used to prevent the unwanted polymerization of this compound, supported by available data and detailed experimental protocols.

This compound's tendency to self-polymerize, particularly in the presence of heat, acids, or alkalis, necessitates the use of stabilizing agents.[1] This polymerization can lead to the formation of higher molecular weight oligomers and polymers, altering the chemical properties of the substance.[2] Proper storage, including the use of an inert atmosphere such as a nitrogen blanket and controlled temperatures below 35°C, is a primary defense against this degradation.[3] However, for enhanced stability, the addition of chemical inhibitors is a common and effective practice.

Comparative Efficacy of Inhibitors

While direct, quantitative comparative studies on inhibitors specifically for this compound polymerization are not extensively available in peer-reviewed literature, a comparison can be drawn from patent literature and general knowledge of aldehyde stabilization. The primary classes of inhibitors include phenolic compounds, aromatic amines, and other specific chemical agents.

Inhibitor ClassSpecific ExamplesProposed Concentration (% w/w)Efficacy & Remarks
Phenolic Compounds Hydroquinone (B1673460) (HQ), 4-Methoxyphenol (MEHQ), 2,6-di-tert-butyl-p-cresol (BHT)0.01 - 1.0Hydroquinone is a widely used free-radical scavenger that can inhibit polymerization initiated by autoxidation.[4][5][6] A patent suggests that for some aliphatic aldehydes, traditional stabilizers like hydroquinone may not be effective on their own but can show synergistic effects when combined with other compounds like pyridine.[2]
Aromatic Amines Tertiary Amines (e.g., Triethylamine), Pyridine0.01 - 10Tertiary amines are cited in patent literature as effective stabilizers for aliphatic aldehydes.[7] They likely function by neutralizing any acidic impurities that can catalyze polymerization. Condensation products of aromatic primary amines with this compound have shown antioxidant properties.[8]
Benzophenone & Benzotriazole Derivatives -0.01 - 10These compounds are mentioned in patent literature as potential stabilizers for aliphatic aldehydes, often used in combination with tertiary amines for a synergistic effect.[7] Their primary function is often as UV absorbers, which can prevent photo-initiated polymerization.

Note: The efficacy of these inhibitors can be influenced by storage conditions, the presence of contaminants, and the specific grade of this compound.

Experimental Protocols

To evaluate the efficacy of different inhibitors for this compound polymerization, a well-defined experimental protocol is crucial. The following methodologies can be adapted to perform a comparative analysis.

Accelerated Stability Study

This method is designed to assess the long-term stability of inhibited this compound under stressed conditions.

Objective: To determine the rate of polymer formation in the presence of different inhibitors at an elevated temperature.

Materials:

  • This compound (high purity)

  • Selected inhibitors (e.g., Hydroquinone, Triethylamine, BHT)

  • Inert gas (Nitrogen or Argon)

  • Sealed glass ampoules or vials

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

  • Viscometer

  • Oven or heating block

Procedure:

  • Prepare solutions of this compound with varying concentrations of the selected inhibitors (e.g., 0.1%, 0.5%, 1.0% w/w). A control sample with no inhibitor should also be prepared.

  • Purge the this compound and inhibitor solutions with an inert gas to remove dissolved oxygen.

  • Dispense the solutions into clean, dry glass ampoules or vials, leaving minimal headspace.

  • Seal the containers under the inert atmosphere.

  • Place the sealed samples in an oven or heating block maintained at a constant elevated temperature (e.g., 50°C).

  • At predetermined time intervals (e.g., 24, 48, 72, 168 hours), remove a set of samples from the oven.

  • Allow the samples to cool to room temperature.

  • Analyze the samples for the concentration of this compound monomer using GC or HPLC. A decrease in monomer concentration indicates polymerization.

  • Measure the viscosity of the samples. An increase in viscosity is indicative of polymer formation.

  • Calculate the percentage of polymerization and the rate of monomer loss for each inhibitor and concentration.

Monitoring by Spectroscopy

Spectroscopic techniques can provide real-time or periodic information on the chemical changes occurring during polymerization.

Objective: To monitor the disappearance of the aldehyde functional group and the appearance of polymer-related signals.

Materials:

  • This compound with and without inhibitors

  • FTIR or NMR spectrometer

Procedure (FTIR):

  • Acquire an initial FTIR spectrum of the liquid this compound sample (with and without inhibitor) using a liquid cell.

  • Pay close attention to the characteristic carbonyl (C=O) stretching peak of the aldehyde group (around 1730 cm⁻¹).

  • Store the samples under controlled conditions (e.g., elevated temperature).

  • Periodically acquire FTIR spectra of the samples.

  • Monitor the decrease in the intensity of the aldehyde carbonyl peak and the potential appearance of new peaks associated with C-O stretching in the polymer backbone.

  • The rate of decrease of the carbonyl peak can be correlated with the rate of polymerization.

Logical Framework for Inhibitor Selection

The selection of an appropriate inhibitor depends on a variety of factors including the desired shelf-life, storage conditions, and compatibility with downstream applications.

InhibitorSelection This compound This compound (Prone to Polymerization) Polymerization Polymerization (Undesired Reaction) This compound->Polymerization undergoes Inhibitors Inhibitors Polymerization->Inhibitors is blocked by Phenolic Phenolic Compounds (e.g., Hydroquinone) Inhibitors->Phenolic Amine Aromatic Amines (e.g., Tertiary Amines) Inhibitors->Amine Other Other Stabilizers (e.g., Benzophenones) Inhibitors->Other Evaluation Efficacy Evaluation Phenolic->Evaluation Amine->Evaluation Other->Evaluation Stability Enhanced Stability Evaluation->Stability leads to

Caption: Logical workflow for selecting an inhibitor to prevent this compound polymerization.

Signaling Pathway of Inhibition

The primary mechanism by which many inhibitors function is by interrupting the chain reactions of polymerization, often initiated by free radicals.

InhibitionPathway Initiator Initiator (e.g., Heat, Light, Impurities) This compound This compound Monomer Initiator->this compound acts on Radical Free Radical This compound->Radical forms PolymerChain Growing Polymer Chain This compound->PolymerChain forms Radical->this compound reacts with Inhibitor Inhibitor (e.g., Hydroquinone) Radical->Inhibitor is scavenged by PolymerChain->this compound adds more PolymerChain->Inhibitor is terminated by Stable Stable, Non-reactive Species Inhibitor->Stable

Caption: Simplified signaling pathway of free-radical polymerization inhibition.

By understanding the types of inhibitors available and employing systematic experimental protocols, researchers can effectively stabilize this compound, ensuring the integrity and reliability of this important chemical reagent in their scientific endeavors.

References

A Comparative Guide to the Kinetic Analysis of Butyraldehyde Self-Condensation

Author: BenchChem Technical Support Team. Date: December 2025

The self-condensation of n-butyraldehyde is a cornerstone industrial reaction, pivotal for the synthesis of 2-ethyl-2-hexenal, a precursor to the widely used plasticizer, 2-ethylhexanol. A thorough understanding of the reaction kinetics under various catalytic systems is crucial for optimizing reactor design, improving yield, and enhancing process efficiency. This guide provides a comparative analysis of the kinetic parameters and experimental methodologies for the self-condensation of butyraldehyde using different catalysts.

Comparative Kinetic Data

The choice of catalyst profoundly influences the reaction rate, order, and activation energy of this compound self-condensation. Below is a summary of key kinetic parameters obtained from various experimental studies.

Catalyst SystemReaction OrderActivation Energy (Ea)Pre-exponential Factor (A)Key Findings
Aqueous Sodium Hydroxide (NaOH) 1st order in both n-butyraldehyde and NaOH[1]13.5 ± 0.4 kcal/mol (approx. 56.5 kJ/mol)[1]Not ReportedThe reaction occurs in the mass transfer regime, specifically in the film region of the aqueous phase.[1]
Cerium-modified γ-Alumina (Ce-Al₂O₃) Reversible second-order reaction (both forward and backward reactions are second order)[1][2]Forward: 79.60 kJ/mol[1][2] Reverse: 74.30 kJ/mol[1][2]Forward: 5.745×10⁵ m³/(kmol·s)[3] Reverse: 2.146×10⁴ m³/(kmol·s)[3]The acid-base properties of the catalyst play a dominant role in its performance.[1][2][3] The activation energy is higher than with aqueous base or acid catalysts.[1][2] The catalyst demonstrates excellent reusability.[1][2]
Chitosan (B1678972) Follows auto-catalytic reaction characteristics[2]40.69 kJ/mol[2]Not ReportedThe reaction proceeds via an enamine intermediate formed between this compound and the NH₂ groups of chitosan.[1][4][5] The catalyst can be reused for multiple cycles without significant deactivation.[1][4][5]
Sulfonic Acid Functionalized Ionic Liquid (SFIL) Reversible second-order reaction[6][7]Not explicitly stated for this compound, but related studies show a correlation with acid strength.Lower than conventional acid/base catalysts due to high viscosity.[6]The catalyst, [HSO₃-b-N(Et)₃]p-TSA, shows high conversion and selectivity and can be reused multiple times.[6] Catalytic performance correlates well with the acid strength of the SFIL.[7]

Experimental Protocols

Detailed and precise experimental methodologies are fundamental to acquiring reliable kinetic data. The following sections outline the protocols employed for studying this compound self-condensation with different catalysts.

Biphasic Aldol (B89426) Condensation with Aqueous NaOH

This method is relevant for industrially significant processes where the reaction occurs between two phases.

  • Apparatus: A stirred cell is used to maintain a stable and well-defined interface between the organic (n-butyraldehyde) and aqueous (NaOH solution) phases.[1]

  • Procedure:

    • The stirred cell is loaded with the aqueous NaOH solution and the organic n-butyraldehyde phase.

    • The reaction is carried out within a temperature range of 110-150°C and an NaOH concentration of 0.76-1.9 M.[1]

    • The system is stirred to create a stable interface, ensuring the reaction occurs in the mass transfer regime dominated by the film reaction.[1]

    • The progress of the reaction is monitored by taking samples at regular intervals.

    • The reaction is quenched, for instance, by cooling in an ice bath and neutralizing the catalyst with an acid (e.g., acetic acid).[8][9]

    • The concentrations of reactants and products are determined using Gas Chromatography (GC) to establish the reaction rate.[8][9]

Heterogeneous Catalysis with Ce-Al₂O₃

This protocol is used for solid-liquid catalytic systems.

  • Apparatus: The kinetic study is typically conducted in a high-pressure autoclave or a fixed-bed reactor.[3]

  • Procedure:

    • The Ce-Al₂O₃ catalyst is loaded into the reactor.

    • For a fixed-bed reactor, reaction conditions are optimized to eliminate internal and external diffusion effects. Typical conditions include a reaction temperature of 180°C and a pressure of 1 MPa.[3]

    • Liquid n-butyraldehyde is pumped into the reactor at a controlled flow rate.

    • Samples are collected from the reactor outlet and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify reaction components and quantify their concentrations.[1][2]

    • The kinetic data is then fitted to a suitable rate model (e.g., second-order reversible) to determine the activation energy and pre-exponential factor.

Biocatalysis with Chitosan

This method utilizes a renewable and biodegradable catalyst.

  • Apparatus: In-situ Fourier Transform Infrared (FT-IR) spectroscopy and React-IR are employed to monitor the reaction mechanism and progress in real-time.[1][4][5]

  • Procedure:

    • The adsorption and desorption of n-butyraldehyde on the chitosan surface are studied using in-situ FT-IR to identify intermediates, such as the enamine structure.[1][4][5]

    • The self-condensation reaction is monitored using React-IR, which tracks the concentration of reactants and products over time by observing their characteristic infrared absorption bands.[1][4][5]

    • This real-time data allows for the development of a kinetic model, which in this case was found to be auto-catalytic.[2]

    • Under optimal conditions, the reaction can achieve a high conversion (96.0%) and yield (86.0%).[1][4]

Visualizations

Reaction Mechanism

The self-condensation of n-butyraldehyde, a classic aldol condensation, proceeds through a series of well-defined steps when catalyzed by a base.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration A This compound + OH⁻ B Enolate Ion (Carbanion) + H₂O A->B Deprotonation of α-carbon C Enolate Ion E Alkoxide Intermediate C->E D Another this compound Molecule D->E F Alkoxide Intermediate + H₂O G Aldol Adduct (2-Ethyl-3-hydroxyhexanal) + OH⁻ F->G Protonation H Aldol Adduct I α,β-Unsaturated Aldehyde (2-Ethyl-2-hexenal) + H₂O H->I Elimination of H₂O

Caption: Base-catalyzed self-condensation mechanism of n-butyraldehyde.

Experimental Workflow

The kinetic analysis of the this compound self-condensation reaction follows a structured experimental and analytical workflow.

G start Reaction Setup (Reactor, Catalyst, Reagents) reaction Controlled Reaction (Temperature, Pressure, Stirring) start->reaction sampling Periodic Sampling reaction->sampling quench Reaction Quenching (Cooling, Neutralization) sampling->quench analysis Sample Analysis (GC, GC-MS, IR) quench->analysis data Data Collection (Concentration vs. Time) analysis->data model Kinetic Modeling (Determine Rate Law, Order, k) data->model params Parameter Calculation (Ea, A) model->params end Kinetic Profile params->end

Caption: General workflow for kinetic analysis of a chemical reaction.

References

Butyraldehyde's Potency in DNA-Histone Crosslinking: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the DNA-histone crosslinking efficiency of various aldehydes is crucial for assessing their genotoxic potential and for applications in molecular biology techniques. This guide provides an objective comparison of butyraldehyde's performance against other common aldehydes, supported by experimental data and detailed methodologies.

Quantitative Comparison of Aldehyde Crosslinking Efficiency

The ability of aldehydes to form DNA-protein crosslinks (DPCs) varies significantly depending on their chemical structure. A key in vitro study systematically evaluated the efficiency of several saturated and unsaturated aldehydes in inducing DNA-histone crosslinks. The results, summarized in the table below, highlight the concentration of each aldehyde required to produce one crosslink per 2.7 kilobase pairs (kbp) of plasmid DNA.

AldehydeChemical StructureConcentration for 1 Crosslink/PlasmidRelative Potency vs. This compound
This compound CH₃(CH₂)₂CHO 360 mM 1x
PropionaldehydeCH₃CH₂CHO295 mM~1.2x
AcetaldehydeCH₃CHO115 mM~3.1x
Formaldehyde (B43269)HCHO1.5 µM~240,000x
Glutaraldehyde (B144438)OHC(CH₂)₃CHO8 µM~45,000x
AcroleinCH₂=CHCHO150 µM~2,400x
CrotonaldehydeCH₃CH=CHCHO8.5 mM~42x
trans-2-Pentenal (B73810)CH₃CH=CHCH=CHCHO6.3 mM~57x

Data sourced from a filter-binding assay using pUC13 plasmid DNA and calf-thymus histones.[1]

The data clearly demonstrates that this compound is a relatively weak DNA-histone crosslinking agent compared to other aldehydes.[1] Notably, formaldehyde is approximately 240,000 times more potent.[1] The bifunctional nature of glutaraldehyde and the presence of unsaturated bonds in acrolein, crotonaldehyde, and trans-2-pentenal significantly enhance their crosslinking efficiency compared to saturated monofunctional aldehydes of similar carbon chain length.[1] A general trend of decreasing efficiency is observed with increasing carbon chain length for monofunctional saturated aldehydes.[1]

Mechanism of Aldehyde-Induced DNA-Histone Crosslinking

Aldehydes primarily induce DNA-histone crosslinks through a two-step process.[2][3] The aldehyde first reacts with the ε-amino group of a lysine (B10760008) residue in a histone protein to form a Schiff base.[2][3] This intermediate then reacts with an exocyclic amino group of a DNA base, most commonly guanine, to create a stable methylene (B1212753) bridge.[2][3][4] The abundance of lysine residues in histones makes them particularly susceptible to this type of crosslinking.[2][3][4] While the most common crosslink involves lysine, other amino acids like cysteine have been shown to form more stable crosslinks with DNA in the presence of formaldehyde.[4]

G cluster_mechanism Mechanism of Aldehyde-Induced DNA-Histone Crosslinking Aldehyde Aldehyde (e.g., this compound) SchiffBase Schiff Base Intermediate Aldehyde->SchiffBase Reacts with Histone Histone Protein (Lysine Residue) Histone->SchiffBase DNA DNA (Guanine Base) Crosslink DNA-Histone Crosslink (Methylene Bridge) DNA->Crosslink SchiffBase->Crosslink Reacts with

Figure 1. Simplified signaling pathway of DNA-histone crosslink formation by aldehydes.

Experimental Protocols

The following section details a representative experimental protocol for assessing DNA-histone crosslinking efficiency using a filter-binding assay, similar to the methodology used to generate the comparative data.

In Vitro DNA-Histone Crosslinking Filter-Binding Assay

This assay quantifies the formation of DNA-protein crosslinks by measuring the amount of DNA that is retained on a filter due to its covalent linkage to proteins.

Materials:

  • pUC13 plasmid DNA

  • Calf-thymus histones

  • Aldehydes of interest (this compound, Formaldehyde, etc.)

  • Binding Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA)

  • Nitrocellulose filters (0.45 µm)

  • Filter apparatus

  • Wash Buffer (e.g., Binding Buffer with 0.1% SDS)

  • DNA quantification method (e.g., UV spectrophotometry or fluorescence-based assay)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine pUC13 plasmid DNA and calf-thymus histones in the binding buffer.

  • Aldehyde Treatment: Add the desired concentration of the aldehyde to the DNA-histone mixture. A range of concentrations should be tested for each aldehyde to determine the dose-response relationship.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1 hour).

  • Filtration: Pass the reaction mixture through a nitrocellulose filter. Proteins and any DNA covalently crosslinked to them will bind to the filter, while free DNA will pass through.

  • Washing: Wash the filter with wash buffer to remove any non-covalently bound DNA.

  • DNA Elution and Quantification: Elute the DNA from the filter (e.g., by heating in a low-salt buffer) and quantify the amount of DNA retained.

  • Data Analysis: Calculate the number of crosslinks per plasmid molecule based on the amount of retained DNA and the known size of the plasmid.

G cluster_workflow Experimental Workflow: Filter-Binding Assay Start Start Mix Mix Plasmid DNA and Histones Start->Mix Add_Aldehyde Add Aldehyde Mix->Add_Aldehyde Incubate Incubate at 37°C Add_Aldehyde->Incubate Filter Filter through Nitrocellulose Membrane Incubate->Filter Wash Wash to Remove Unbound DNA Filter->Wash Elute Elute Bound DNA Wash->Elute Quantify Quantify Eluted DNA Elute->Quantify Analyze Calculate Crosslinking Efficiency Quantify->Analyze End End Analyze->End

Figure 2. A representative experimental workflow for a DNA-histone crosslinking filter-binding assay.

Concluding Remarks

The presented data unequivocally demonstrates that this compound is a significantly weaker DNA-histone crosslinking agent in vitro compared to other aldehydes such as formaldehyde, glutaraldehyde, and acrolein.[1] The chemical structure of the aldehyde, particularly the presence of unsaturation or bifunctional groups, plays a critical role in its crosslinking potency.[1] For researchers studying the genotoxicity of aldehydes or utilizing them for crosslinking applications, it is imperative to consider these vast differences in efficiency. The provided experimental protocol offers a robust framework for further comparative studies.

References

A Comparative Guide to High-Pressure and Low-Pressure Oxo Synthesis of Butyraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxo synthesis, or hydroformylation, of propylene (B89431) to produce butyraldehyde is a cornerstone of the chemical industry, providing a key intermediate for the production of plasticizers, solvents, and other valuable chemicals. The two primary industrial routes for this process are the traditional high-pressure method, which utilizes a cobalt-based catalyst, and the more modern low-pressure process, which employs a rhodium-based catalyst. This guide provides a detailed comparison of these two methodologies, supported by experimental data and protocols to aid researchers in understanding the nuances of each approach.

Performance Comparison: High-Pressure vs. Low-Pressure Oxo Synthesis

The choice between high-pressure and low-pressure oxo synthesis hinges on a trade-off between catalyst cost, operational severity, and product selectivity. The low-pressure process, although reliant on the more expensive rhodium catalyst, generally offers superior performance in terms of selectivity to the desired linear isomer (n-butyraldehyde) and operates under significantly milder conditions, leading to energy savings and lower capital costs for equipment.[1][2]

Quantitative Data Summary

The following table summarizes the key performance indicators for both high-pressure and low-pressure oxo synthesis of this compound.

ParameterHigh-Pressure Oxo Synthesis (Cobalt Catalyst)Low-Pressure Oxo Synthesis (Rhodium Catalyst)
Catalyst Unmodified Cobalt Carbonyl (HCo(CO)₄) or Phosphine-modified CobaltRhodium complexes with phosphine (B1218219) ligands (e.g., HRh(CO)(PPh₃)₃)
Temperature 110 - 180 °C[3][4]70 - 150 °C[5]
Pressure 100 - 400 atm (10 - 40 MPa)[4][6]15 - 50 atm (1.5 - 5 MPa)[5][7]
n-Butyraldehyde : iso-Butyraldehyde Ratio (n/i) 2:1 to 4:1[4]8:1 to as high as 30:1[4][8]
Propylene Conversion Generally high, but can be lower than LP process[9]Typically >85%[10]
Selectivity to Butyraldehydes Lower due to side reactions>95%[10]
Major Byproducts Butanols, butyl formate, aldehyde condensation products, propane[5][7]Aldehyde condensation products, trimers, propane[5][10]
Catalyst Concentration Higher concentrations typically required[11]Lower concentrations due to higher activity[10]

Experimental Protocols

Below are generalized experimental protocols for both high-pressure and low-pressure oxo synthesis of this compound. These are intended to be representative and may require optimization based on specific laboratory equipment and research goals.

High-Pressure Oxo Synthesis (Cobalt-Catalyzed)

Objective: To synthesize this compound from propylene, carbon monoxide, and hydrogen using a cobalt carbonyl catalyst under high-pressure conditions.

Materials:

  • Dicobalt octacarbonyl (Co₂(CO)₈) as catalyst precursor

  • Toluene (B28343) or other suitable inert solvent

  • Propylene

  • Synthesis gas (syngas, a mixture of CO and H₂)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, liquid sampling port, and temperature and pressure controls

Procedure:

  • Charge a known amount of dicobalt octacarbonyl and toluene into the autoclave reactor.[12]

  • Seal the reactor and purge several times with nitrogen to remove any air.

  • Pressurize the reactor with syngas to a desired initial pressure.

  • Heat the reactor to the target temperature (e.g., 140-180 °C) while stirring.[3] Under these conditions, the active catalyst, hydridocobalt tetracarbonyl (HCo(CO)₄), is formed in situ.

  • Introduce a known quantity of liquid propylene into the reactor.

  • Increase the pressure to the desired operating pressure (e.g., 200-300 bar) with syngas.[3]

  • Maintain the reaction at a constant temperature and pressure for the desired reaction time. The pressure can be maintained by feeding syngas from a high-pressure reservoir.[12]

  • Periodically, withdraw liquid samples through the sampling port for analysis by gas chromatography (GC) to monitor the conversion of propylene and the formation of n- and iso-butyraldehyde.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Collect the liquid product for further analysis and purification.

Low-Pressure Oxo Synthesis (Rhodium-Catalyzed)

Objective: To synthesize this compound from propylene, carbon monoxide, and hydrogen using a rhodium-phosphine catalyst under low-pressure conditions.

Materials:

  • Rhodium catalyst precursor (e.g., rhodium carbonyl acetylacetonate)[2]

  • Triphenylphosphine (TPP) or other suitable phosphine ligand

  • High-boiling point solvent (e.g., tetraglyme (B29129) or the heavy byproducts of the reaction)[2]

  • Propylene

  • Synthesis gas (syngas, a mixture of CO and H₂)

  • A stirred reactor suitable for moderate pressures, equipped with gas inlet, liquid sampling port, and temperature and pressure controls

Procedure:

  • Prepare a catalyst solution by dissolving the rhodium precursor and an excess of the phosphine ligand in the solvent. A typical rhodium concentration is in the range of 25-300 ppm.[2][10]

  • Transfer the catalyst solution to the reactor.

  • Seal the reactor and purge several times with syngas to remove air.[2]

  • Heat the reactor to the desired temperature (e.g., 90-120 °C) under a low pressure of syngas.[2][9]

  • Introduce propylene into the reactor and adjust the pressure to the operating pressure (e.g., 10-20 bar) with syngas.[2]

  • Maintain a constant pressure by continuously feeding syngas as it is consumed.

  • Monitor the progress of the reaction by measuring the uptake of syngas or by analyzing liquid samples via GC.

  • Upon completion, cool the reactor and vent the unreacted gases.

  • The this compound product can be separated from the catalyst solution by distillation. The catalyst-containing high-boiling residue can be recycled for subsequent batches.

Mechanistic Overview and Process Flow

The fundamental reaction mechanism for both processes involves the formation of a metal hydride species that adds to the propylene, followed by carbonyl insertion and subsequent hydrogenolysis to yield the aldehyde product and regenerate the catalyst. The ligand environment around the metal center plays a crucial role in determining the regioselectivity of the reaction.

Catalytic Cycle of Oxo Synthesis

Reactants Propylene + CO + H₂ Catalyst Metal Hydride Catalyst (e.g., HCo(CO)₄ or HRh(CO)(PPh₃)₃) Reactants->Catalyst Enters Catalytic Cycle AlkeneComplex Alkene-Metal Complex Formation Catalyst->AlkeneComplex Coordination AlkylComplex Metal-Alkyl Intermediate (Determines n/iso ratio) AlkeneComplex->AlkylComplex Hydride Migration AcylComplex Acyl-Metal Intermediate AlkylComplex->AcylComplex CO Insertion AldehydeRelease Oxidative Addition of H₂ & Reductive Elimination AcylComplex->AldehydeRelease AldehydeRelease->Catalyst Catalyst Regeneration Product n-Butyraldehyde + iso-Butyraldehyde AldehydeRelease->Product

Caption: Generalized catalytic cycle for the oxo synthesis of this compound.

Experimental Workflow Comparison

cluster_high_pressure High-Pressure Process cluster_low_pressure Low-Pressure Process HP_Reactants Propylene, Syngas HP_Reactor High-Pressure Reactor (100-400 atm, 110-180°C) Co Catalyst HP_Reactants->HP_Reactor HP_Separation Product Separation (Distillation) HP_Reactor->HP_Separation HP_Product This compound (n/i ~3:1) HP_Separation->HP_Product LP_Reactants Propylene, Syngas LP_Reactor Low-Pressure Reactor (15-50 atm, 70-150°C) Rh Catalyst LP_Reactants->LP_Reactor LP_Separation Product-Catalyst Separation (Vapor Stripping or Distillation) LP_Reactor->LP_Separation LP_Product This compound (n/i >8:1) LP_Separation->LP_Product LP_Catalyst_Recycle Catalyst Recycle LP_Separation->LP_Catalyst_Recycle LP_Catalyst_Recycle->LP_Reactor

References

A Comparative Guide to Solvents for Butyraldehyde Extraction from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient recovery of butyraldehyde from fermentation broth is a critical step in the biotechnological production of this important chemical intermediate. The choice of solvent for liquid-liquid extraction significantly impacts the overall process efficiency, cost, and environmental footprint. This guide provides an objective comparison of different solvents for this compound extraction, supported by experimental data, to aid researchers in selecting the most suitable solvent for their specific application.

Solvent Performance Comparison

The selection of an appropriate solvent for this compound extraction involves a trade-off between several key parameters, including extraction efficiency (as indicated by the partition coefficient), biocompatibility with the fermentation microorganisms, and the physical properties that facilitate separation. The following table summarizes the performance of three commonly considered solvents: dodecane, oleyl alcohol, and 2-ethyl-1-hexanol.

Solvent Partition Coefficient (this compound) This compound Titer Achieved Biocompatibility/Toxicity Boiling Point (°C) Density (g/mL) Water Solubility
Dodecane 0.141[1]~0.2 g/L (estimated from distribution)[2]Mildly toxic to E. coli[1]216.3[3]0.75[4]Insoluble[3][5]
Oleyl Alcohol 0.764[1]0.63 g/L[1]Mildly toxic to E. coli[1]207 (at 13 mmHg)[6]0.849[6]Practically insoluble[7][8]
2-Ethyl-1-hexanol Data not availableData not availableLow acute toxicity in rats (LD50: 2000-6400 mg/kg)[9]; may cause skin and eye irritation[9]. Specific toxicity to fermentative microbes not detailed.184-185[10]0.833[11][12]Poorly soluble[13]

Key Observations:

  • Oleyl alcohol demonstrates a significantly higher partition coefficient for this compound compared to dodecane, indicating a much better extraction efficiency.[1] This is reflected in the nearly three-fold higher this compound titer achieved when using oleyl alcohol for in situ extraction.[1]

  • Both dodecane and oleyl alcohol are reported to be only mildly toxic to Escherichia coli, suggesting their suitability for in situ extraction strategies where the solvent is in direct contact with the microbial culture.[1]

  • 2-Ethyl-1-hexanol is a widely used industrial solvent with physical properties that could make it a candidate for extraction. However, the lack of specific data on its this compound partition coefficient and its toxicity towards relevant microorganisms necessitates further investigation. While it has low acute toxicity in animal models, its effects on the specific microbial strains used for this compound production are unknown.[9]

  • The boiling points of all three solvents are substantially higher than that of this compound (~75°C), which would facilitate the final separation of the product from the solvent by distillation.

  • The low water solubility and densities different from water for all three solvents are advantageous for efficient phase separation during liquid-liquid extraction.[3][5][7][8][10][11][12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of solvents for this compound extraction.

Determination of Partition Coefficient

The partition coefficient (K) is a measure of the differential solubility of a compound in two immiscible liquids. It is a critical parameter for assessing the extraction efficiency of a solvent.

Materials:

  • This compound standard

  • Solvent to be tested (e.g., dodecane, oleyl alcohol)

  • Deionized water

  • Glass vials with screw caps

  • Vortex mixer

  • Incubator or water bath

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis

Procedure:

  • Prepare a series of standard solutions of this compound in deionized water at different concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 g/L).

  • In a glass vial, mix a known volume of the aqueous this compound solution with an equal volume of the organic solvent.

  • Seal the vial tightly and vortex vigorously for 2-5 minutes to ensure thorough mixing and facilitate the partitioning of this compound between the two phases.

  • Allow the vial to stand undisturbed in an incubator at a constant temperature (e.g., 37°C, to mimic fermentation conditions) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. The two phases should be completely separated.

  • Carefully collect samples from both the aqueous and organic phases using a syringe.

  • Analyze the concentration of this compound in each phase using a calibrated GC or HPLC method.

  • Calculate the partition coefficient (K) using the following formula: K = Corg / Caq where Corg is the concentration of this compound in the organic phase and Caq is the concentration of this compound in the aqueous phase.

  • Repeat the experiment for each concentration and for each solvent being tested. The average K value provides a reliable measure of the solvent's extraction capability.

In Situ Liquid-Liquid Extraction of this compound

This protocol describes the implementation of in situ solvent extraction during a fermentation process to continuously remove this compound and alleviate product inhibition.

Materials:

  • Fermentation medium

  • Microorganism strain capable of producing this compound (e.g., engineered E. coli or Clostridium acetobutylicum)

  • Biocompatible solvent (e.g., oleyl alcohol)

  • Fermenter or bioreactor with temperature and pH control

  • Analytical equipment for monitoring cell growth (spectrophotometer) and this compound concentration (GC or HPLC)

Procedure:

  • Prepare the sterile fermentation medium and inoculate it with the production strain.

  • Cultivate the microorganisms under optimal conditions (e.g., temperature, pH, agitation).

  • Monitor cell growth by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).

  • When the culture reaches a desired cell density (e.g., mid-exponential phase), add a predetermined volume of the sterile, biocompatible solvent to the fermenter. The solvent-to-broth ratio can be varied (e.g., 0.5:1, 1:1) to optimize extraction.

  • Continue the fermentation under the same conditions. The solvent will form a separate layer and continuously extract the this compound produced by the cells.

  • Periodically take samples from both the aqueous (fermentation broth) and organic (solvent) phases. Ensure proper phase separation before sampling.

  • Analyze the samples for this compound concentration to determine the total amount of product synthesized.

  • Monitor cell growth to assess the toxicity of the solvent. A control fermentation without solvent addition should be run in parallel for comparison.

  • The total this compound titer is calculated by summing the amount in the aqueous and organic phases, considering their respective volumes.

Visualizations

Experimental Workflow for Solvent Evaluation

The following diagram illustrates the logical steps involved in the evaluation of different solvents for this compound extraction.

G cluster_0 Solvent Screening cluster_1 In Situ Extraction Experiment cluster_2 Evaluation start Identify Potential Solvents phys_prop Analyze Physical Properties (Boiling Point, Density, Solubility) start->phys_prop part_coeff Determine Partition Coefficient phys_prop->part_coeff biocompatibility Assess Biocompatibility/ Toxicity part_coeff->biocompatibility fermentation Set up Fermentation biocompatibility->fermentation add_solvent Add Solvent In Situ fermentation->add_solvent monitor Monitor Production & Growth add_solvent->monitor analyze Analyze this compound Titer monitor->analyze compare Compare Performance Metrics analyze->compare select Select Optimal Solvent compare->select

Caption: Workflow for evaluating and selecting solvents for this compound extraction.

Logical Relationship in Solvent Selection

This diagram outlines the key decision-making factors for selecting an optimal solvent.

G cluster_0 Key Solvent Properties cluster_1 Process Outcomes cluster_2 Overall Goal P1 High Partition Coefficient O1 High Extraction Efficiency P1->O1 P2 Low Biotoxicity O2 Maintained Microbial Viability P2->O2 P3 Favorable Physical Properties (e.g., Boiling Point, Density) O3 Ease of Downstream Processing P3->O3 Goal Optimal Solvent Selection O1->Goal O2->Goal O3->Goal

Caption: Decision factors for optimal solvent selection in this compound extraction.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to Butyraldehyde Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemicals is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of butyraldehyde, a highly flammable and potentially hazardous chemical. Adherence to these protocols is critical for protecting personnel, preventing environmental contamination, and maintaining regulatory compliance.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate hazards associated with this compound.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Protective clothing, such as a lab coat or apron.
Respiratory Protection Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a respirator may be necessary.

Handling Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Keep this compound away from heat, sparks, open flames, and other ignition sources as it is highly flammable.[2][3][4][5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2][3][4]

  • Avoid contact with skin and eyes.[6] In case of contact, rinse the affected area immediately and thoroughly with water.[4][7]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[5][7]

Spill Response and Cleanup

Accidental spills of this compound require immediate and appropriate action to mitigate risks.

For Minor Spills:

  • Remove all sources of ignition from the area.[6][8]

  • Ensure adequate ventilation.

  • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[5][9]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.[2][4][9]

  • Clean the spill area with a suitable solvent, followed by washing with soap and water.

For Major Spills:

  • Evacuate the area immediately and alert emergency responders.[7][8]

  • Isolate the spill area and prevent entry.

  • If it is safe to do so, contain the spill to prevent it from entering drains or waterways.[3][7]

  • Allow trained personnel with appropriate PPE to handle the cleanup.

This compound Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Improper disposal can lead to environmental harm and regulatory penalties.

Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Do not mix this compound with other incompatible waste streams. This compound is incompatible with oxidizing agents, strong acids, strong bases, and amines.[5]

Disposal Method:

  • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] This should be carried out by a licensed hazardous waste disposal company.

  • Solvent reclamation or recycling may be an option for unused or uncontaminated this compound.[3][8] Consult with your institution's environmental health and safety (EHS) office or a licensed waste management professional to explore this possibility.

  • Under no circumstances should this compound be disposed of down the drain or in regular trash. [3] It is harmful to aquatic life and can create an explosion hazard in sewer systems.[7][10]

All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[2][7][8] Consult your institution's EHS department for specific guidance and to ensure compliance.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

Butyraldehyde_Disposal_Workflow cluster_0 Initial Assessment cluster_1 Disposal Path cluster_2 Final Steps start This compound Waste Generated is_contaminated Is the waste contaminated? start->is_contaminated recycle Consult EHS for Recycling/Reclamation Options is_contaminated->recycle No dispose Prepare for Hazardous Waste Disposal is_contaminated->dispose Yes collect Collect in a labeled, sealed container recycle->collect dispose->collect contact_vendor Contact Licensed Hazardous Waste Vendor for Incineration collect->contact_vendor end Disposal Complete contact_vendor->end

Caption: Workflow for this compound Disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Butyraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling butyraldehyde, a highly flammable liquid and vapor that can cause serious eye irritation.[1][2] Adherence to these protocols is critical for mitigating risks and ensuring the well-being of all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of Personal Protective Equipment (PPE) are crucial when handling this compound. Below is a summary of the recommended PPE to prevent exposure.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or a Full-Face ShieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] Should be worn at all times when handling the chemical.[1] A face shield is recommended when there is a risk of splashes.[4][5]
Hand Protection Chemical-Resistant GlovesRecommended materials include Butyl rubber, Teflon, PVA, and Viton.[4][6] Nitrile rubber gloves may also be a suitable option.[1] The suitability and durability of the glove type depend on the frequency and duration of contact. Always inspect gloves for signs of degradation before use.[6]
Body Protection Laboratory Coat, Apron, and Protective ClothingA flame-retardant and antistatic laboratory coat is recommended.[1] For tasks with a higher risk of splashing, a PVC or other impervious apron should be worn.[6] All protective clothing should be clean and put on before work begins.[4]
Respiratory Protection RespiratorA respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][3] A Type A filter of sufficient capacity is recommended for use with a respirator.[6]

Hazardous Properties of this compound

Understanding the quantitative hazardous properties of this compound is essential for a thorough risk assessment.

PropertyValue
Flash Point -12 °C / 10.4 °F
Lower Explosive Limit 2%
Upper Explosive Limit 11.8%
Autoignition Temperature 230 °C / 446 °F
Vapor Pressure 90.007 mmHg @ 20 °C
Specific Gravity 0.8 (Water = 1)
Oral LD50 (Rat) 4167 mg/kg
Inhalation LC50 (Rat) 49 mg/L (4 hours)

Source:[3][6][7]

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following workflow outlines the key steps for safe usage in a laboratory setting.

Preparation:

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[3][8]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.[1]

  • Grounding: Ensure all containers and receiving equipment are properly grounded and bonded to prevent static discharge.[7][8]

  • Equipment Inspection: Before starting, inspect all equipment for any signs of leaks or damage.[1]

Handling:

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials for all transfers and manipulations.[7][8]

  • Keep Containers Closed: Keep the this compound container tightly closed when not in use.[7][8]

  • Avoid Inhalation and Contact: Avoid inhaling vapors and prevent any contact with skin and eyes.[2][6]

  • No Ignition Sources: Prohibit all sources of ignition, such as smoking and open flames, in the handling area.[4][8]

Post-Handling:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

  • Storage: Store this compound in a cool, dry, well-ventilated, and approved flame-proof area, away from heat and direct sunlight.[6][8]

  • Waste Disposal: Dispose of all waste, including empty containers, as hazardous waste in accordance with local, state, and federal regulations.[6][7]

Emergency Protocol: this compound Spill Response

In the event of a spill, a swift and organized response is crucial to contain the hazard and ensure the safety of all personnel. The following logical workflow outlines the step-by-step procedure for handling a this compound spill.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment Spill Containment cluster_Cleanup Cleanup & Decontamination cluster_Disposal Waste Disposal Evacuate Evacuate non-essential personnel Alert Alert others and emergency responders Evacuate->Alert Ignition Remove all ignition sources Alert->Ignition Ventilate Ventilate the area Ignition->Ventilate Dike Contain the spill with absorbent material Ventilate->Dike Absorb Absorb the spill with non-combustible material Dike->Absorb Collect Collect absorbed material with non-sparking tools Absorb->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Package Package waste in a sealed container Decontaminate->Package Label Label as hazardous waste Package->Label Dispose Dispose according to regulations Label->Dispose

Caption: Logical workflow for handling a this compound spill.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental harm and ensure regulatory compliance.

  • Waste Characterization: this compound is considered a hazardous waste due to its ignitability (B1175610) (EPA hazardous waste number D001).[6]

  • Collection: Collect unused this compound and any material contaminated with it (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.[9][10]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not pour this compound down the drain.[2][6] Empty containers may still contain explosive vapors and should be treated as hazardous waste.[6]

References

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.